molecular formula C8H9NO3 B1296752 1-(Methoxymethyl)-4-nitrobenzene CAS No. 1515-83-9

1-(Methoxymethyl)-4-nitrobenzene

Cat. No.: B1296752
CAS No.: 1515-83-9
M. Wt: 167.16 g/mol
InChI Key: IAZCGAQNYXPMFF-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-4-nitrobenzene (CAS 1515-83-9) is a nitro-aromatic compound of interest in advanced organic synthesis. It is characterized by the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound serves as a versatile chemical building block. Its structure, featuring both a methoxymethyl ether and a nitro group on the benzene ring, makes it a valuable intermediate for constructing more complex molecules. For instance, research indicates that closely related ortho-isomers are key precursors in multi-step synthesis, such as the preparation of substituted benzenediamines like 2-methoxymethyl-1,4-benzenediamine . These diamines are crucial in the development of specialized polymers and oxazine derivatives . The synthetic utility of 1-(Methoxymethyl)-4-nitrobenzene often involves further functional group transformations, including catalytic hydrogenation to reduce the nitro group to an amine, or nucleophilic displacement reactions facilitated by the electron-withdrawing nitro group . Proper handling is essential; this compound has a warning signal word and hazard statement H302, indicating it may be harmful if swallowed . This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use. It must be stored sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(methoxymethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZCGAQNYXPMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311486
Record name p-methoxymethylnitrobenzene
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515-83-9
Record name NSC243671
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-methoxymethylnitrobenzene
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Record name METHYL 4-NITROBENZYL ETHER
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Foundational & Exploratory

1-(Methoxymethyl)-4-nitrobenzene CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Methoxymethyl)-4-nitrobenzene (CAS: 1515-83-9)

Executive Summary

1-(Methoxymethyl)-4-nitrobenzene is a valuable nitroaromatic compound utilized primarily as an intermediate and building block in organic synthesis. Its structure, featuring a nitro group and a methoxymethyl substituent on a benzene ring, offers dual reactivity that chemists can exploit for constructing more complex molecular architectures. The nitro group can be readily reduced to an amine, a cornerstone transformation in the synthesis of dyes, pharmaceuticals, and materials. Simultaneously, the methoxymethyl group, a protected form of a hydroxymethyl group, provides stability under various reaction conditions while allowing for potential deprotection to unmask the alcohol functionality. This guide provides a comprehensive overview of 1-(Methoxymethyl)-4-nitrobenzene, including its chemical properties, detailed synthesis protocols, key synthetic applications, and essential safety and handling information for researchers and chemical professionals.

Chemical Identity and Properties

1-(Methoxymethyl)-4-nitrobenzene is a distinct chemical entity from its isomer, 4-nitroanisole (1-methoxy-4-nitrobenzene). The key difference lies in the placement of the ether linkage; in 1-(methoxymethyl)-4-nitrobenzene, a methylene bridge separates the oxygen atom from the aromatic ring, classifying it as a benzyl ether. This structural nuance significantly influences its reactivity and physical properties.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 1515-83-9[1][2][3]
IUPAC Name 1-(Methoxymethyl)-4-nitrobenzene
Synonyms Methyl 4-nitrobenzyl ether[1]
Molecular Formula C₈H₉NO₃[1][2][4]
Molecular Weight 167.16 g/mol [1][2]
SMILES O=[O-][1]
Boiling Point 119.2 °C (Predicted)[3]
Storage Sealed in dry, room temperature[1]

Synthesis and Purification

The most direct and common synthesis of 1-(Methoxymethyl)-4-nitrobenzene is through the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, 4-nitrobenzyl alcohol is deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with an iodomethane.

Principle of Synthesis

The reaction proceeds via an Sₙ2 mechanism. 4-Nitrobenzyl alcohol is first converted to its corresponding alkoxide by a suitable base (e.g., sodium hydride). The resulting nucleophilic alkoxide attacks the electrophilic methyl group of iodomethane, displacing the iodide leaving group and forming the desired ether product. The presence of the electron-withdrawing nitro group enhances the acidity of the benzylic alcohol's proton, facilitating its deprotonation.

Detailed Experimental Protocol: Synthesis from 4-Nitrobenzyl Alcohol[2]
  • Materials:

    • 4-Nitrobenzyl alcohol (CAS: 619-73-8)[2]

    • Iodomethane (CAS: 74-88-4)[2]

    • Sodium Hydride (NaH) in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-nitrobenzyl alcohol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add iodomethane (1.5 equivalents) dropwise.

    • Let the reaction stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield 1-(methoxymethyl)-4-nitrobenzene as a pure compound.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Deprotonation 4-Nitrobenzyl Alcohol + NaH in THF B 2. Nucleophilic Attack Add Iodomethane A->B C 3. Reaction Monitoring Stir overnight, monitor by TLC B->C D 4. Quench Reaction Add aq. NH4Cl C->D E 5. Extraction with Ethyl Acetate D->E F 6. Wash & Dry Brine wash, dry over MgSO4 E->F G 7. Concentration Remove solvent in vacuo F->G H 8. Chromatography Silica gel column G->H I Pure Product 1-(Methoxymethyl)-4-nitrobenzene H->I

Caption: Workflow for the synthesis and purification of 1-(Methoxymethyl)-4-nitrobenzene.

Applications in Research and Drug Development

The primary utility of 1-(methoxymethyl)-4-nitrobenzene in a research and drug development context is as a versatile chemical intermediate. Its two distinct functional groups can be manipulated sequentially to build molecular complexity.

Key Synthetic Transformations
  • Reduction of the Nitro Group: The nitro group is a synthetic precursor to an aniline. This transformation is fundamental in medicinal chemistry as anilines are present in a vast number of pharmaceuticals. Standard reduction conditions include catalytic hydrogenation (H₂, Pd/C), or treatment with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). This reaction unmasks a nucleophilic amino group, ready for further functionalization such as acylation, alkylation, or sulfonylation.

  • Cleavage of the Methoxymethyl Ether: While the methoxymethyl group is relatively stable, it can be cleaved under specific acidic conditions to reveal the primary benzyl alcohol. This deprotection strategy can be employed later in a synthetic sequence to introduce or modify another part of the molecule.

Example Application: Synthesis of a Difunctional Intermediate

A common synthetic strategy involves the reduction of the nitro group to form 4-(methoxymethyl)aniline. This product is a valuable intermediate itself, containing a nucleophilic amine and a stable ether. This intermediate can be used to synthesize a variety of structures, for example, by forming an amide bond through the amine, while the methoxymethyl group remains intact for potential later-stage modification.

G A 1-(Methoxymethyl)-4-nitrobenzene (Starting Material) B Reduction of Nitro Group (e.g., H2, Pd/C or Fe/HCl) A->B Step 1 C 4-(Methoxymethyl)aniline (Difunctional Intermediate) B->C D Further Functionalization (Acylation, Alkylation, etc.) C->D Step 2 E Diverse Chemical Scaffolds (Potential Drug Candidates) D->E

Caption: Synthetic utility of 1-(Methoxymethyl)-4-nitrobenzene as an intermediate.

Safety, Handling, and Storage

As with all nitroaromatic compounds, 1-(methoxymethyl)-4-nitrobenzene must be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not widely available, data from closely related structures and supplier information provide a strong basis for safe handling protocols.[1][5]

Table 2: GHS Hazard Information

HazardCodeStatementSource(s)
Pictogram Warning[1]
Hazard Statement H302Harmful if swallowed[1][6]
Precautionary Statements P264Wash skin thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
P330Rinse mouth.[1]
P501Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

  • General Hygiene: Wash hands thoroughly after handling. Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing.[7]

First Aid Measures
  • If Swallowed: Rinse mouth. Get medical aid immediately. Never give anything by mouth to an unconscious person.[5]

  • If Inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

  • In Case of Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5]

  • In Case of Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[5]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5]

Conclusion

1-(Methoxymethyl)-4-nitrobenzene, CAS number 1515-83-9, is a strategically important organic intermediate. Its value lies in the orthogonal reactivity of its nitro and methoxymethyl functional groups, which allows for selective chemical transformations. The straightforward synthesis from 4-nitrobenzyl alcohol and the critical transformation of its nitro group into an amine make it a useful building block for creating libraries of compounds for screening in drug discovery and materials science. Adherence to strict safety protocols is essential when handling this and any related nitroaromatic compound. This guide serves as a foundational resource for researchers to understand and effectively utilize 1-(methoxymethyl)-4-nitrobenzene in their synthetic endeavors.

References

  • Chemsigma. (n.d.). 1-(methoxymethyl)-4-nitrobenzene [1515-83-9]. Retrieved from [Link]

  • 1PlusChem. (n.d.). 1515-83-9 | 1-(Methoxymethyl)-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%. Retrieved from [Link]

  • Australian Department of Health. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemiz. (2025, January 24). Conversion of Nitrobenzene to 4-Methoxybenzoic acid [Video]. YouTube. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-2-methyl-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 80866-88-2, 3-METHOXY-4-NITROBENZYL ALCOHOL. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Methoxymethyl)-4-nitrobenzene, also known as 4-nitrobenzyl methyl ether, is an aromatic organic compound with the chemical formula C8H9NO3. Its structure features a benzene ring substituted with a methoxymethyl group (-CH2OCH3) and a nitro group (-NO2) at the para position. This molecule serves as a valuable intermediate in organic synthesis, with its utility stemming from the reactive sites offered by the nitro group, the benzylic methylene, and the aromatic ring. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The chemical structure of 1-(Methoxymethyl)-4-nitrobenzene is fundamental to understanding its properties. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule.

Caption: Molecular structure of 1-(Methoxymethyl)-4-nitrobenzene.

Table 1: Physicochemical Properties of 1-(Methoxymethyl)-4-nitrobenzene

PropertyValueSource
CAS Number 1515-83-9[1]
Molecular Formula C8H9NO3[1][2]
Molecular Weight 167.16 g/mol [1][2]
Appearance Not specified (likely a solid at room temperature)Inferred
Boiling Point No data available[2]
Storage Sealed in a dry environment at room temperature[2]
SMILES Code O=[O-][2]

Synthesis of 1-(Methoxymethyl)-4-nitrobenzene

The synthesis of 1-(Methoxymethyl)-4-nitrobenzene can be achieved through several routes, primarily involving the etherification of 4-nitrobenzyl alcohol or the nucleophilic substitution of a 4-nitrobenzyl halide.

Method 1: Williamson Ether Synthesis from 4-Nitrobenzyl Alcohol

This is a classical and straightforward method for ether synthesis.[3] It involves the deprotonation of 4-nitrobenzyl alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkylating agent like iodomethane.

Reaction Scheme:

Williamson_Ether_Synthesis reactant1 4-Nitrobenzyl alcohol product 1-(Methoxymethyl)-4-nitrobenzene reactant1->product 1. Base 2. CH3I reactant2 Iodomethane (CH3I) base Base (e.g., NaH)

Caption: Williamson ether synthesis of 1-(Methoxymethyl)-4-nitrobenzene.

Experimental Protocol:

  • Preparation of the Alkoxide: To a solution of 4-nitrobenzyl alcohol in a dry, aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C. The reaction is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 4-nitrobenzyl alkoxide.

  • Alkylation: Iodomethane is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1-(Methoxymethyl)-4-nitrobenzene.

Method 2: Nucleophilic Substitution of 4-Nitrobenzyl Halide

An alternative approach involves the reaction of a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide) with sodium methoxide. This is an SN2 reaction where the methoxide ion displaces the halide.

Reaction Scheme:

SN2_Synthesis reactant1 4-Nitrobenzyl bromide product 1-(Methoxymethyl)-4-nitrobenzene reactant1->product reactant2 Sodium methoxide (NaOCH3) reactant2->product

Caption: SN2 synthesis of 1-(Methoxymethyl)-4-nitrobenzene.

Experimental Protocol:

  • Reaction Setup: A solution of sodium methoxide in methanol is prepared (either by dissolving sodium metal in methanol or using a commercial solution). 4-Nitrobenzyl bromide, dissolved in a suitable solvent like methanol or THF, is added to the methoxide solution.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux to ensure completion. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is separated, washed with water, dried, and concentrated. The resulting crude product is purified by column chromatography or recrystallization.

Chemical Reactivity

The reactivity of 1-(Methoxymethyl)-4-nitrobenzene is dictated by its functional groups: the nitro group, the aromatic ring, and the methoxymethyl group.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH2) using various reducing agents, such as catalytic hydrogenation (H2/Pd-C), tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acetic acid. This transformation yields 4-(methoxymethyl)aniline, a useful building block for dyes and pharmaceuticals.

  • Nucleophilic Aromatic Substitution (SNAr): While the nitro group is a strong deactivating group for electrophilic aromatic substitution, it activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions. However, since there are no leaving groups at these positions in the parent molecule, this reactivity is more relevant for derivatives.

  • Benzylic Reactivity: The methylene group adjacent to the benzene ring (the benzylic position) is activated and can be a site for radical halogenation or oxidation under specific conditions.

  • Ether Cleavage: The ether linkage can be cleaved under harsh acidic conditions (e.g., HBr or HI), which would likely also affect the nitro group.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 1-(Methoxymethyl)-4-nitrobenzene

TechniqueExpected Features
¹H NMR - A singlet for the methoxy protons (-OCH3) around 3.3-3.5 ppm. - A singlet for the benzylic protons (-CH2-) around 4.5-4.7 ppm. - Two doublets for the aromatic protons in an AA'BB' system, with the protons ortho to the nitro group downfield (around 8.2 ppm) and the protons ortho to the methoxymethyl group upfield (around 7.5 ppm).
¹³C NMR - A signal for the methoxy carbon (-OCH3) around 58-60 ppm. - A signal for the benzylic carbon (-CH2-) around 70-75 ppm. - Four signals for the aromatic carbons, with the carbon bearing the nitro group being the most deshielded.
IR Spectroscopy - Strong asymmetric and symmetric stretching vibrations for the nitro group (NO2) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. - C-O stretching vibration for the ether linkage around 1100 cm⁻¹. - Aromatic C-H stretching vibrations above 3000 cm⁻¹. - Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Mass Spectrometry - A molecular ion peak (M+) at m/z = 167. - Fragmentation patterns may include the loss of the methoxy group (-OCH3) to give a fragment at m/z = 136, and the formation of the 4-nitrobenzyl cation.

Protocol for Spectroscopic Analysis:

  • Sample Preparation: For NMR, dissolve a few milligrams of the purified compound in a deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). For IR, the sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid). For mass spectrometry, dissolve the sample in a volatile organic solvent like methanol or acetonitrile.

  • Data Acquisition: Acquire the spectra using standard parameters on the respective instruments (e.g., a 300 or 500 MHz NMR spectrometer, a Fourier-transform infrared spectrometer, and a mass spectrometer with a suitable ionization technique like electrospray ionization (ESI) or electron impact (EI)).[4]

  • Data Interpretation: Analyze the obtained spectra to confirm the presence of the key functional groups and the overall structure of the molecule, comparing the observed chemical shifts, vibrational frequencies, and mass-to-charge ratios with the expected values.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-(Methoxymethyl)-4-nitrobenzene is not widely available, general precautions for handling nitroaromatic compounds should be followed. Related compounds like 1,2-dimethoxy-4-nitrobenzene and 4-nitroanisole are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause irritation.[5][6][7]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][5]

  • Spills: In case of a spill, clean it up immediately while wearing appropriate PPE. Avoid generating dust.[5]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[5][6]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][6]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[5][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

Conclusion

1-(Methoxymethyl)-4-nitrobenzene is a versatile synthetic intermediate with a rich chemistry stemming from its distinct functional groups. Its synthesis is readily achievable through established organic chemistry methodologies. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective use in research and development, particularly in the synthesis of more complex molecules for various applications.

References

  • Simple and Effective Synthesis of Methoxymethyl Benzene and Its Applic
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  • 1-Methoxy-4-nitrobenzene(100-17-4)MSDS Melting Point Boiling Density Storage Transport. Guidechem.
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  • De Novo Synthesis of Arenes and Heteroarenes. LMU München.
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  • Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences.
  • Benzene, 1-methoxy-4-nitro- IR Spectrum. NIST WebBook.
  • 2,4-Diamino-6-hydroxy-5-nitropyrimidine. ChemicalBook.
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  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds.
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1-(Methoxymethyl)-4-nitrobenzene molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Methoxymethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Methoxymethyl)-4-nitrobenzene (CAS No. 1515-83-9), a key nitroaromatic compound utilized as a versatile intermediate in organic synthesis. The document details its fundamental physicochemical properties, outlines a robust and reproducible synthetic protocol, and describes the standard analytical methodologies for its characterization. Emphasis is placed on the causal reasoning behind experimental choices, ensuring both scientific rigor and practical applicability. This guide is intended to serve as an authoritative resource for professionals engaged in chemical research and development, particularly in the fields of medicinal chemistry and materials science, where nitroaromatic building blocks are of significant interest.

Physicochemical Properties

1-(Methoxymethyl)-4-nitrobenzene is a substituted nitrobenzene derivative. Its core chemical identity and physical characteristics are summarized below. Accurate knowledge of these properties is critical for its appropriate handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₃[1][2][3]
Molecular Weight 167.16 g/mol [1][2][3]
CAS Number 1515-83-9[1][2][3]
IUPAC Name Benzene, 1-(methoxymethyl)-4-nitro-[1]
Appearance Not specified; related compounds are typically yellow solids.[4]
Storage Sealed in dry, room temperature conditions.[2]

Synthesis of 1-(Methoxymethyl)-4-nitrobenzene

The synthesis of 1-(Methoxymethyl)-4-nitrobenzene is most commonly achieved via the Williamson ether synthesis, a reliable and well-understood method for forming ethers. This pathway involves the deprotonation of a primary alcohol followed by nucleophilic substitution with an alkyl halide.

Synthetic Pathway Overview

The selected protocol involves the O-methylation of 4-nitrobenzyl alcohol using iodomethane. The reaction proceeds in two key stages: first, the formation of a sodium alkoxide intermediate, and second, the nucleophilic attack of this alkoxide on the methylating agent.

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-Nitrobenzyl alcohol Step1 Step 1: Deprotonation Formation of Sodium 4-nitrobenzyl alkoxide in anhydrous THF at 0 °C. Reactant1->Step1 Reactant2 Sodium Hydride (NaH) Reactant2->Step1 Reactant3 Iodomethane (CH₃I) Step2 Step 2: Nucleophilic Substitution (Sₙ2) Addition of Iodomethane and reaction at room temperature. Reactant3->Step2 Step1->Step2 Alkoxide intermediate Step3 Step 3: Workup & Purification Aqueous quench followed by extraction and column chromatography. Step2->Step3 Product 1-(Methoxymethyl)-4-nitrobenzene Step3->Product

Caption: Workflow for the synthesis of 1-(Methoxymethyl)-4-nitrobenzene.

Detailed Experimental Protocol

This protocol describes the synthesis starting from 4-nitrobenzyl alcohol.

Materials:

  • 4-Nitrobenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 4-nitrobenzyl alcohol (1.0 eq). Dissolve the alcohol in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 15 minutes.

    • Causality Explanation: Sodium hydride is a strong, non-nucleophilic base used to quantitatively deprotonate the alcohol, forming the sodium alkoxide. Anhydrous THF is used as the solvent because NaH reacts violently with water. The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.

  • Alkylation: After stirring at 0 °C for 30 minutes, add iodomethane (1.2 eq) dropwise via the dropping funnel. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Causality Explanation: Iodomethane is an excellent electrophile for Sₙ2 reactions. The iodide leaving group is highly stable, facilitating the nucleophilic attack by the alkoxide. The reaction is allowed to proceed at room temperature to ensure a sufficient reaction rate.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaH.

    • Causality Explanation: A mild acid source like NH₄Cl is used to neutralize the reaction and safely decompose any remaining sodium hydride, preventing a violent reaction with pure water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine.

    • Causality Explanation: Washing with water removes water-soluble impurities (like inorganic salts), and the subsequent brine wash helps to remove residual water from the organic layer, facilitating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 1-(Methoxymethyl)-4-nitrobenzene as a pure product.

Analytical Characterization

To ensure the identity, structure, and purity of the synthesized 1-(Methoxymethyl)-4-nitrobenzene, a combination of spectroscopic methods must be employed. This multi-faceted approach provides a self-validating system for product confirmation.

Analytical TechniqueExpected Results
¹H NMR Aromatic protons (~7.5-8.2 ppm, two doublets, AA'BB' system), Methylene protons (-O-CH₂ -Ar, ~4.5 ppm, singlet), Methyl protons (-O-CH₃ , ~3.4 ppm, singlet).
¹³C NMR Signals corresponding to the aromatic carbons (4 distinct peaks), the methylene carbon (~75 ppm), and the methyl carbon (~58 ppm).
FT-IR (Infrared) Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. A prominent C-O ether stretch around 1100 cm⁻¹.
Mass Spectrometry (MS) Molecular ion peak [M]⁺ corresponding to the molecular weight of 167.16.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity when analyzed on a suitable reverse-phase column.[5]

Safety and Handling

Working with 1-(Methoxymethyl)-4-nitrobenzene requires adherence to standard laboratory safety protocols, particularly those for handling nitroaromatic compounds.

  • GHS Hazard Information: The compound is classified with the signal word "Warning" and the hazard statement H302: Harmful if swallowed.[2]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.[2]

    • P270: Do not eat, drink or smoke when using this product.[2]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles. Handle in a well-ventilated area or a chemical fume hood.[6]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[2][6]

Applications in Research and Development

1-(Methoxymethyl)-4-nitrobenzene serves as a valuable building block in organic synthesis. The nitro group can be readily reduced to an amine, which is a key functional group in many pharmaceuticals. The methoxymethyl ether acts as a stable protecting group for the benzylic alcohol, allowing for selective transformations on other parts of the molecule. This makes it a useful intermediate in the synthesis of more complex molecules for drug discovery and materials science.

References

  • Chemsrc. 1-(dimethoxymethyl)-4-nitrobenzene. [Link]

  • Matrix Fine Chemicals. 1-METHOXY-4-NITROBENZENE | CAS 100-17-4. [Link]

  • NIST. Benzene, 1-methoxy-4-nitro-. [Link]

  • ChemBK. 1-(Methoxymethyl)-4-nitrobenzene. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). [Link]

  • PubChem. 1-Methoxy-4-methyl-2-nitrobenzene. [Link]

  • PubChem. 1-Methoxy-2-methyl-4-nitrobenzene. [Link]

  • Google Patents. Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • SpectraBase. 1-Methoxy-4-nitrobenzene. [Link]

  • SIELC Technologies. 1-Methoxy-2-methyl-4-nitrobenzene. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%. [Link]

  • Australian Government Department of Health. Benzene, 1-methoxy-4-nitro- - Evaluation statement. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Methoxymethyl)-4-nitrobenzene: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of 1-(methoxymethyl)-4-nitrobenzene, a versatile nitroaromatic compound. The document delves into its chemical structure, physicochemical properties, and detailed protocols for its synthesis and characterization. A thorough analysis of its spectroscopic signature, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is presented to serve as a definitive reference for researchers. Furthermore, the guide explores the compound's reactivity, underpinned by the influence of its electron-withdrawing nitro group and the utility of the methoxymethyl ether as a functional handle. Potential applications in organic synthesis and drug discovery are also discussed, providing a forward-looking perspective on this molecule's utility. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction

1-(Methoxymethyl)-4-nitrobenzene is a substituted nitroaromatic compound featuring a methoxymethyl ether attached to a benzene ring that is substituted with a nitro group at the para position. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the benzylic position, making it a valuable intermediate in organic synthesis. This guide aims to provide an in-depth understanding of its structure, a reliable method for its synthesis, and a comprehensive guide to its characterization.

Chemical Structure and Properties

The chemical structure of 1-(methoxymethyl)-4-nitrobenzene consists of a benzene ring substituted with a methoxymethyl group (-CH₂OCH₃) and a nitro group (-NO₂) at positions 1 and 4, respectively. The molecular formula is C₈H₉NO₃, and it has a molecular weight of 167.16 g/mol .[1]

Table 1: Physicochemical Properties of 1-(Methoxymethyl)-4-nitrobenzene
PropertyValueSource
CAS Number 1515-83-9[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Predicted: Pale yellow solid or oil-
Solubility Predicted: Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone)-

Synthesis of 1-(Methoxymethyl)-4-nitrobenzene

The synthesis of 1-(methoxymethyl)-4-nitrobenzene can be efficiently achieved via the Williamson ether synthesis, starting from the readily available 4-nitrobenzyl alcohol. The hydroxyl group of the alcohol is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, iodomethane.

Causality behind Experimental Choices
  • Choice of Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.

  • Choice of Alkylating Agent (CH₃I): Iodomethane is a highly reactive alkylating agent, and iodide is an excellent leaving group, facilitating the Sₙ2 reaction.

  • Solvent (THF): Anhydrous tetrahydrofuran is an appropriate polar aprotic solvent that dissolves the reactants and does not interfere with the reaction.

  • Temperature: The reaction is initially performed at a low temperature (0 °C) to control the exothermic reaction of NaH with the alcohol and then allowed to warm to room temperature to ensure the completion of the reaction.

Detailed Experimental Protocol

Reaction Scheme:

4-Nitrobenzyl alcohol + NaH + CH₃I → 1-(Methoxymethyl)-4-nitrobenzene

Materials:

  • 4-Nitrobenzyl alcohol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Iodomethane (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-nitrobenzyl alcohol (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension of NaH.

  • Stir the reaction mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

  • Add iodomethane (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(methoxymethyl)-4-nitrobenzene.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried flask under N₂ add_NaH Add NaH (1.2 eq) start->add_NaH add_THF Add anhydrous THF add_NaH->add_THF cool Cool to 0 °C add_THF->cool add_alcohol Add 4-nitrobenzyl alcohol (1.0 eq) in THF cool->add_alcohol stir_1 Stir at 0 °C for 30 min add_alcohol->stir_1 add_MeI Add CH₃I (1.5 eq) stir_1->add_MeI warm_stir Warm to RT, stir 4-6h add_MeI->warm_stir quench Quench with sat. NH₄Cl warm_stir->quench extract Extract with EtOAc quench->extract wash Wash with H₂O & Brine extract->wash dry Dry (MgSO₄) & Filter wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure 1-(methoxymethyl)- 4-nitrobenzene purify->product

Caption: Williamson ether synthesis workflow for 1-(methoxymethyl)-4-nitrobenzene.

Spectroscopic Characterization

The structural confirmation of 1-(methoxymethyl)-4-nitrobenzene is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups and analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

  • Aromatic Protons: The four protons on the benzene ring will appear as two doublets in the downfield region (around δ 7.5-8.2 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group will be the most deshielded.

  • Benzylic Protons (-CH₂-): A singlet corresponding to the two benzylic protons will appear around δ 4.5-4.7 ppm.

  • Methoxy Protons (-OCH₃): A singlet for the three methyl protons of the methoxy group will be observed further upfield, around δ 3.4-3.6 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic signals for the different carbon environments:

  • Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the nitro group will be significantly deshielded.

  • Benzylic Carbon (-CH₂-): The benzylic carbon signal is expected around δ 70-75 ppm.

  • Methoxy Carbon (-OCH₃): The methoxy carbon will appear upfield, around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups:

  • Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

  • C-O-C Ether Linkage: A strong C-O stretching band in the region of 1100-1150 cm⁻¹.

  • Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.

  • Aromatic C=C: Bending vibrations in the fingerprint region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 167. A prominent fragment would be the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 136, corresponding to the stable 4-nitrobenzyl cation.

Table 2: Predicted Spectroscopic Data for 1-(Methoxymethyl)-4-nitrobenzene
TechniquePredicted Peaks
¹H NMR δ ~8.2 (d, 2H), δ ~7.5 (d, 2H), δ ~4.6 (s, 2H), δ ~3.5 (s, 3H)
¹³C NMR δ ~148 (C-NO₂), δ ~145 (C-CH₂), δ ~128 (Ar-CH), δ ~124 (Ar-CH), δ ~72 (CH₂), δ ~58 (OCH₃)
IR (cm⁻¹) ~1525 (asymm. NO₂ stretch), ~1345 (symm. NO₂ stretch), ~1120 (C-O stretch)
MS (m/z) 167 (M⁺), 136 (M-OCH₃)⁺

Reactivity and Potential Applications

The reactivity of 1-(methoxymethyl)-4-nitrobenzene is primarily dictated by the interplay between the nitro group and the methoxymethyl group.

Reactivity
  • Benzylic Position: The electron-withdrawing nitro group makes the benzylic protons more acidic and the benzylic position susceptible to nucleophilic attack, although less so than in 4-nitrobenzyl halides.[2] The ether linkage is generally stable but can be cleaved under certain conditions.[3]

  • Nitro Group Reduction: The nitro group can be readily reduced to an amine, providing a versatile functional handle for further derivatization, for example, in the synthesis of pharmaceuticals.

  • Aromatic Ring: The aromatic ring is deactivated towards electrophilic substitution and activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Potential Applications
  • Protecting Group Chemistry: The related 4-nitrobenzyl group is often used as a photolabile protecting group for various functional groups.[4] While the methoxymethyl ether is not directly photolabile, the core structure is relevant to this area of research.

  • Intermediate in Organic Synthesis: This compound can serve as a building block for more complex molecules. The methoxymethyl group can be a stable ether, or it could be a precursor to other functional groups. The nitro group, upon reduction, provides an entry point for the introduction of an amino group.

  • Drug Discovery: Nitroaromatic compounds and their derivatives are scaffolds of interest in medicinal chemistry. For example, related structures like 1-ethynyl-4-nitrobenzene are used in the synthesis of compounds with potential anticancer and antimicrobial activities.[5]

Key Reactivity Pathways

Sources

1-(Methoxymethyl)-4-nitrobenzene synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(Methoxymethyl)-4-nitrobenzene

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(methoxymethyl)-4-nitrobenzene (CAS No: 1515-83-9), a key intermediate in various chemical manufacturing processes. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core synthetic strategies, underpinned by mechanistic insights and field-proven experimental protocols. The primary focus is on the Williamson ether synthesis, detailed through two viable and robust routes: the reaction of a 4-nitrobenzyl halide with a methoxide source and the methylation of 4-nitrobenzyl alcohol. Each pathway is critically evaluated, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction to 1-(Methoxymethyl)-4-nitrobenzene

1-(Methoxymethyl)-4-nitrobenzene, also known as methyl 4-nitrobenzyl ether, is an organic compound with the molecular formula C₈H₉NO₃.[1][2] Its structure features a benzene ring substituted with a methoxymethyl group (-CH₂OCH₃) and a nitro group (-NO₂) at the para position. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules where the nitro group can be further transformed into other functional groups, such as amines, and the methoxymethyl ether provides a stable benzylic linkage.

The strategic importance of this molecule lies in its utility as an intermediate. The nitro functionality can be readily reduced to an amine, opening pathways to dyes, pharmaceuticals, and materials science applications. Understanding its synthesis is therefore critical for chemists working in these fields.

Primary Synthesis Route: Williamson Ether Synthesis via 4-Nitrobenzyl Halide

The most direct and widely employed method for synthesizing 1-(methoxymethyl)-4-nitrobenzene is a variation of the Williamson ether synthesis. This classic reaction involves the nucleophilic substitution of a halide by an alkoxide.[3][4] In this specific application, a methoxide ion acts as the nucleophile, attacking a 4-nitrobenzyl halide.

Principle and Reaction Mechanism

This pathway proceeds via a bimolecular nucleophilic substitution (S_{N}2) mechanism.[4][5] The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of the 4-nitrobenzyl halide. The reaction is facilitated by the fact that benzylic halides are excellent substrates for S_{N}2 reactions due to the stabilization of the transition state by the adjacent aromatic ring. The presence of the electron-withdrawing nitro group at the para-position does not directly participate in the substitution at the benzylic carbon through resonance in the same way it would in a nucleophilic aromatic substitution (S_{N}Ar), but it does influence the overall electronic environment of the molecule.[6]

The reaction is a single, concerted step where the carbon-oxygen bond forms concurrently with the cleavage of the carbon-halogen bond.

Figure 1: Overall reaction for the synthesis of 1-(methoxymethyl)-4-nitrobenzene from 4-nitrobenzyl bromide.

Sourcing and Preparation of Starting Materials
  • 4-Nitrobenzyl Halide: The choice between 4-nitrobenzyl bromide and 4-nitrobenzyl chloride is often one of cost and reactivity. The bromide is generally more reactive but may be more expensive.

    • 4-Nitrobenzyl Bromide can be synthesized via the free-radical bromination of 4-nitrotoluene using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide, typically in a solvent like carbon tetrachloride.[7]

    • 4-Nitrobenzyl Chloride can be prepared by the nitration of benzyl chloride. This reaction requires careful control of temperature, using a mixture of nitric and sulfuric acids.[8]

  • Sodium Methoxide (NaOCH₃): This is a commercially available reagent, often supplied as a solution in methanol or as a solid powder. It can also be prepared in situ by reacting sodium metal with anhydrous methanol, although this is a highly exothermic and hazardous procedure that requires stringent safety precautions.

Detailed Experimental Protocol

The following protocol is adapted from a similar synthesis of the meta-isomer and represents a robust method for preparing the target para-isomer.[9]

Materials:

  • 4-Nitrobenzyl chloride (or bromide)

  • Sodium methoxide (solid or 25-30% solution in methanol)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • A round-bottom flask is charged with 4-nitrobenzyl chloride (1.0 equivalent) and methanol. The amount of methanol should be sufficient to fully dissolve the starting material upon warming.

  • To this stirred solution, add sodium methoxide (1.2-2.0 equivalents).[9] If using solid sodium methoxide, the addition may be exothermic. If using a solution, add it dropwise.

  • The reaction mixture is then heated to reflux (approximately 65 °C for methanol) and maintained for several hours (e.g., 4-22 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • After completion, the mixture is cooled to room temperature. If a precipitate (sodium chloride/bromide) forms, it can be removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the bulk of the methanol.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated.

  • The aqueous layer is extracted again with ethyl acetate.

  • The combined organic layers are washed sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed on a rotary evaporator.

  • The resulting crude product, typically a liquid or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel.

Process Optimization and Critical Parameters
  • Causality of Reagent Choice: The use of sodium methoxide provides a strong nucleophile necessary for an efficient S_{N}2 reaction.[6] Using methanol as the solvent is advantageous as it is the conjugate acid of the nucleophile, preventing unwanted side reactions, and it readily dissolves the reactants.[10]

  • Stoichiometry: Using a slight excess of sodium methoxide ensures the complete consumption of the 4-nitrobenzyl halide, driving the reaction to completion. However, a large excess should be avoided as it can complicate the work-up.

  • Temperature Control: Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate.

  • Purity and Moisture: The presence of water can hydrolyze the sodium methoxide, reducing its effective concentration and potentially leading to the formation of 4-nitrobenzyl alcohol as a byproduct. Therefore, using anhydrous methanol and dry glassware is recommended.

Alternative Synthesis Route: Methylation of 4-Nitrobenzyl Alcohol

An alternative and equally valid approach is the methylation of 4-nitrobenzyl alcohol. This is also a Williamson ether synthesis, but in this case, the alkoxide is generated in situ from the corresponding alcohol.

Principle and Reaction Mechanism

This two-step, one-pot process involves:

  • Deprotonation: 4-Nitrobenzyl alcohol is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to quantitatively form the sodium 4-nitrobenzyl alkoxide.

  • Nucleophilic Attack: The resulting alkoxide then acts as a nucleophile, attacking a methylating agent like iodomethane (methyl iodide, CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in a classic S_{N}2 reaction.

Figure 2: Alternative synthesis via methylation of 4-nitrobenzyl alcohol.

Sourcing and Preparation of Starting Materials
  • 4-Nitrobenzyl Alcohol: This is a common starting material, often prepared by the reduction of 4-nitrobenzaldehyde using a reducing agent like sodium borohydride (NaBH₄).[11][12]

  • Base: Sodium hydride (NaH) is a highly effective base for deprotonating alcohols. It is typically supplied as a dispersion in mineral oil, which should be washed away with a dry, non-reactive solvent like hexane before use.

  • Methylating Agent: Iodomethane (CH₃I) is a very reactive electrophile for this S_{N}2 reaction. Dimethyl sulfate is a less expensive but more toxic alternative.

Detailed Experimental Protocol

Materials:

  • 4-Nitrobenzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Iodomethane (Methyl Iodide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • A solution of 4-nitrobenzyl alcohol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred NaH suspension at 0 °C. Hydrogen gas will evolve. The mixture is stirred until gas evolution ceases.

  • Iodomethane (1.1-1.2 equivalents) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for several hours until TLC indicates the consumption of the starting alcohol.

  • The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is partitioned between ethyl acetate and water. The layers are separated.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Comparative Analysis and Data Summary

Both discussed pathways are effective for the synthesis of 1-(methoxymethyl)-4-nitrobenzene. The choice between them often depends on the availability and cost of the starting materials. The direct reaction from 4-nitrobenzyl halide is often more atom-economical and involves fewer steps if the halide is readily available.

ParameterRoute 1: From 4-Nitrobenzyl Halide Route 2: From 4-Nitrobenzyl Alcohol
Primary Reactants 4-Nitrobenzyl halide, Sodium methoxide4-Nitrobenzyl alcohol, NaH, Iodomethane
Solvent MethanolAnhydrous THF or DMF
Key Reagent Sodium MethoxideSodium Hydride (strong base)
Temperature Reflux (~65 °C)0 °C to Room Temperature
Advantages More direct, potentially fewer steps.Starts from a more stable alcohol.
Disadvantages Halide starting material may be less stable.Requires use of hazardous NaH and CH₃I.
Typical Yields Good to excellent (often >80-90%).Good to excellent.

Conclusion

The synthesis of 1-(methoxymethyl)-4-nitrobenzene is most reliably achieved through the Williamson ether synthesis. The primary and most industrially scalable route involves the S_{N}2 reaction of 4-nitrobenzyl halide with sodium methoxide in methanol. This method is straightforward, high-yielding, and utilizes common laboratory reagents. An effective alternative begins with 4-nitrobenzyl alcohol, which is deprotonated with a strong base like sodium hydride before being alkylated with iodomethane. While also high-yielding, this route requires more stringent anhydrous conditions and the handling of more hazardous reagents. The selection of the optimal pathway will ultimately be guided by factors such as starting material availability, cost, and the scale of the synthesis.

References

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (n.d.). MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • Rehman, A. U., Akkurt, M., Abbasi, M. A., Jahangir, M., & Khan, I. U. (2010). 1-Chloromethyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1667. Retrieved from [Link]

  • PrepChem.com. (n.d.). (a) Preparation of 1-(methoxymethyl)-3-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(Methoxymethyl)-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

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  • SpectraBase. (n.d.). 1-Methoxy-4-nitrobenzene. Retrieved from [Link]

  • Filo. (2024). Show how you would use the Williamson ether synthesis to prepare the following ethers. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?. Retrieved from [Link]

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Introduction: Situating 1-(Methoxymethyl)-4-nitrobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 1-(Methoxymethyl)-4-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

1-(Methoxymethyl)-4-nitrobenzene (CAS No. 1515-83-9) is an aromatic organic compound featuring a benzene ring substituted with a methoxymethyl ether group (-CH₂OCH₃) and a nitro group (-NO₂) at the para position.[1][2] As a member of the aromatic nitro compounds, its physical properties are heavily influenced by the strong electron-withdrawing nature of the nitro group and the polar ether linkage.[3][4] This guide provides a comprehensive overview of its known physical characteristics, outlines standard experimental protocols for their determination, and explains the scientific rationale behind these methodologies, offering a framework for its characterization in a research and development setting.

Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 1515-83-9[1][2]
Molecular Formula C₈H₉NO₃[1][2]
Molecular Weight 167.16 g/mol [1][2]
Physical Appearance Data not available; likely a pale yellow liquid or solid, typical for aromatic nitro compounds.[3][5]
Melting Point Data not available
Boiling Point Data not available[1]
Solubility Expected to be insoluble or slightly soluble in water but soluble in common organic solvents like ethanol, ether, and benzene.[3][5]
GHS Hazard Statement H302: Harmful if swallowed[1]

Structural and Property Analysis

The interplay between the functional groups in 1-(Methoxymethyl)-4-nitrobenzene dictates its physical behavior. Understanding these relationships is key to predicting its interactions in experimental systems.

Molecular Structure and Polarity

The molecule's structure is foundational to its properties. The nitro group is a powerful electron-withdrawing group, creating a significant dipole moment across the benzene ring.[4] This high polarity results in strong intermolecular dipole-dipole interactions, which are a primary reason why aromatic nitro compounds generally exhibit higher boiling points compared to non-polar analogues of similar molecular weight.[3][5]

Caption: Molecular structure highlighting the key functional groups.

Thermal Properties: Melting and Boiling Points

While specific values are not published, we can infer behavior. Aromatic nitro compounds are often crystalline solids at room temperature, especially when symmetrically substituted, suggesting a defined melting point.[3] The expected high boiling point is a direct consequence of the strong dipole-dipole forces requiring significant thermal energy to overcome in the transition to the gas phase.

Solubility Profile

The molecule presents a dual character for solubility. The large, nonpolar benzene ring structure favors solubility in organic solvents. Conversely, the polar nitro and ether groups could allow for slight aqueous solubility, though this is generally minimal for aromatic nitro compounds.[3][5] This characteristic is critical for selecting appropriate solvent systems for reactions, purification (e.g., recrystallization or chromatography), and analysis.

Experimental Protocols for Physicochemical Characterization

Trustworthy characterization relies on a systematic workflow employing multiple spectroscopic techniques. Each method provides a unique piece of structural information, and together they serve as a self-validating system.

Sample Sample of 1-(Methoxymethyl)-4-nitrobenzene Solubility 1. Solubility Testing (Aqueous & Organic Solvents) Sample->Solubility Initial Observation IR 2. IR Spectroscopy (Functional Group ID) Solubility->IR Select Appropriate Method (e.g., ATR for solid/liquid) NMR 3. NMR Spectroscopy (¹H & ¹³C for Structural Backbone) IR->NMR Confirm Functional Groups MS 4. Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Elucidate C-H Framework Confirm Structural Confirmation & Purity Assessment MS->Confirm Verify Molecular Formula

Caption: Workflow for the comprehensive structural elucidation of the compound.

Protocol 1: Infrared (IR) Spectroscopy for Functional Group Identification
  • Objective: To confirm the presence of key functional groups (nitro, ether, aromatic ring) by identifying their characteristic vibrational frequencies.

  • Causality: IR spectroscopy is a rapid and non-destructive technique ideal for a first-pass analysis. The energies at which bonds vibrate are unique to the type of bond and its environment, providing a molecular "fingerprint."

  • Methodology (Attenuated Total Reflectance - ATR):

    • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

    • Sample Application: Place a small amount of the sample (a single drop if liquid, a few crystals if solid) directly onto the ATR crystal.

    • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added to improve the signal-to-noise ratio) over the range of 4000-400 cm⁻¹.

    • Data Analysis: Process the resulting spectrum to identify key peaks.

      • Expected Peaks:

        • ~1520 cm⁻¹ and ~1345 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group.

        • ~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

        • ~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching vibrations within the benzene ring.

        • ~1100 cm⁻¹: C-O-C stretching of the ether linkage.

        • ~2950-2850 cm⁻¹: C-H stretching of the aliphatic methoxymethyl group.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Objective: To determine the precise connectivity of atoms by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

  • Causality: NMR is the most powerful tool for unambiguous structure determination in solution. The chemical shift of a nucleus is highly sensitive to the electronic environment, and spin-spin coupling in ¹H NMR reveals which protons are adjacent to one another.

  • Methodology (¹H NMR):

    • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid a large, obscuring solvent signal in the spectrum.

    • Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.

    • Data Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Data Analysis:

      • Expected Signals (Chemical Shift, Integration, Multiplicity):

        • ~8.2 ppm (2H, doublet): Protons on the benzene ring ortho to the electron-withdrawing nitro group.

        • ~7.5 ppm (2H, doublet): Protons on the benzene ring meta to the nitro group (ortho to the methoxymethyl group).

        • ~4.5 ppm (2H, singlet): Methylene protons (-CH₂-) of the methoxymethyl group.

        • ~3.4 ppm (3H, singlet): Methyl protons (-CH₃) of the methoxymethyl group.

      • The integration values (2H, 2H, 2H, 3H) are crucial for confirming the number of protons in each unique environment.

References

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An In-depth Technical Guide to the Safety and Hazards of 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Inherent Risks

1-(Methoxymethyl)-4-nitrobenzene (CAS No. 1515-83-9) is an aromatic nitro compound with the molecular formula C8H9NO3. Its structure, featuring a nitro group on a benzene ring, places it in a class of chemicals known for their potential biological activity and associated hazards. This guide provides a comprehensive overview of the safety and hazards associated with this compound, offering field-proven insights and protocols to ensure its safe handling in a research and development setting. While specific toxicological data for 1-(Methoxymethyl)-4-nitrobenzene is limited, this document extrapolates potential hazards based on its known GHS classification and the well-documented toxicological profiles of related nitroaromatic compounds.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment.

PropertyValueSource
CAS Number 1515-83-9BLD Pharm[1]
Molecular Formula C8H9NO3BLD Pharm[1]
Molecular Weight 167.16 g/mol BLD Pharm[1]
Storage Sealed in dry, room temperatureBLD Pharm[1]

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Classification
Pictogram
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Precautionary Statements P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile: Knowns and Inferred Risks

The toxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates.[1] These intermediates can induce cellular damage through various mechanisms, including oxidative stress.[2]

Potential Health Effects (Inferred from Class Data):

  • Methemoglobinemia: A primary concern with many nitrobenzene compounds is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[3][4] Symptoms of exposure can include headache, fatigue, dizziness, and cyanosis (a blueish discoloration of the skin and lips).[3] Higher levels of exposure can lead to respiratory distress, collapse, and even death.[3]

  • Carcinogenicity: Several nitroaromatic compounds are recognized as potential human carcinogens.[5] The International Agency for Research on Cancer (IARC) has classified nitrobenzene as possibly carcinogenic to humans (Group 2B).[4] The National Toxicology Program has also listed several nitroaromatic compounds as "reasonably anticipated to be a human carcinogen".[5]

  • Systemic Toxicity: Animal studies on nitrobenzene have shown adverse effects on the liver, kidneys, and reproductive system.[6] Chronic exposure in occupational settings has been linked to symptoms similar to acute exposure, including headache, nausea, and vertigo.[4]

Given these potential risks, a cautious and proactive approach to safety is paramount when handling 1-(Methoxymethyl)-4-nitrobenzene.

Experimental Workflow: A Framework for Safe Handling

The following workflow provides a structured approach to handling 1-(Methoxymethyl)-4-nitrobenzene in a laboratory setting, from initial risk assessment to final disposal.

Caption: A flowchart outlining the immediate steps for responding to a chemical spill or personal exposure.

Detailed Emergency Protocols

In Case of a Spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the area. [7]2. Notify: Alert your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department. [8]If the spill is large or poses a significant inhalation hazard, call emergency services. [9]3. Contain (Only if trained and safe to do so):

    • Wear appropriate PPE.

    • Use an absorbent material (e.g., vermiculite or sand) to contain the spill and prevent it from spreading.

    • Do not use combustible materials to absorb the spill.

  • Cleanup: For anything other than a very minor spill, cleanup should be performed by trained emergency response personnel.

  • Ventilate: Ensure the area is well-ventilated after the cleanup is complete.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. [10]Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [10]Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel. [11]

Conclusion: A Commitment to Safety

1-(Methoxymethyl)-4-nitrobenzene presents a significant hazard if not handled correctly. While specific toxicological data is sparse, its classification as harmful if swallowed and its relation to the broader class of nitroaromatic compounds necessitates a high degree of caution. By adhering to the principles of risk assessment, employing appropriate engineering and personal protective controls, and being prepared for emergencies, researchers can work safely with this compound. The protocols outlined in this guide provide a robust framework for minimizing risk and ensuring a safe and productive research environment.

References

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A Technical Guide to 1-(Methoxymethyl)-4-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-(Methoxymethyl)-4-nitrobenzene (CAS No. 1515-83-9), a versatile building block for researchers, medicinal chemists, and professionals in drug development. This document will delve into the commercial landscape, quality control considerations, and synthetic applications of this important reagent, offering practical insights beyond a standard technical data sheet.

Introduction: Chemical Identity and Significance

1-(Methoxymethyl)-4-nitrobenzene is a substituted nitrobenzene derivative with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1] Its chemical structure features a nitro group at the para position of the benzene ring and a methoxymethyl substituent. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential pharmaceutical applications. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, while the methoxymethyl group can serve as a handle for further chemical modifications.

Commercial Availability and Supplier Landscape

A critical first step in any research or development program is the reliable sourcing of starting materials. 1-(Methoxymethyl)-4-nitrobenzene is commercially available from a number of chemical suppliers. The following table summarizes some of the key suppliers and the typical information they provide. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to ascertain the precise purity and impurity profiles.

SupplierProduct Number (Example)Stated Purity/Specification (Typical)Availability of Analytical Data
BLD Pharm BD138339Sealed in dry, room temperatureNMR, HPLC, LC-MS, UPLC mentioned[1]
Ambeed A331839High-qualityComprehensive analytical data (NMR, HPLC, LC-MS) available[2]
Oakwood Chemical 043538Not specified in snippetsNot specified in snippets

Note: This table is not exhaustive and is intended to provide a starting point for sourcing this chemical. It is imperative to conduct a thorough evaluation of suppliers based on product quality, documentation, and customer support.

Quality Control and Analytical Characterization

Ensuring the quality of starting materials is paramount in drug discovery and development to guarantee the reliability and reproducibility of experimental results. The purity of 1-(Methoxymethyl)-4-nitrobenzene can be assessed using a variety of analytical techniques.

Typical Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound and quantifying any impurities. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive method for impurity identification.

Workflow for Supplier Qualification

The following workflow outlines a systematic approach to qualifying a commercial supplier for 1-(Methoxymethyl)-4-nitrobenzene.

SupplierQualification cluster_sourcing Sourcing cluster_evaluation Evaluation cluster_testing In-House Testing cluster_decision Decision IdentifySuppliers Identify Potential Suppliers RequestInfo Request Technical Data Sheets & Example CoAs IdentifySuppliers->RequestInfo ReviewData Review Purity, Impurity Profile, and Specifications RequestInfo->ReviewData RequestSample Request Sample for In-House Analysis ReviewData->RequestSample AnalyticalTesting Perform NMR, HPLC, GC-MS RequestSample->AnalyticalTesting CompareResults Compare Results with Supplier's CoA AnalyticalTesting->CompareResults ApproveSupplier Approve Supplier CompareResults->ApproveSupplier If results are satisfactory

Caption: A workflow for qualifying commercial suppliers of 1-(Methoxymethyl)-4-nitrobenzene.

Synthetic Applications in Organic Chemistry and Drug Discovery

While specific examples of the use of 1-(Methoxymethyl)-4-nitrobenzene in late-stage drug candidates are not prevalent in publicly available literature, its structural motifs are relevant to medicinal chemistry. The nitro group can be readily reduced to an amine, a common functional group in many bioactive molecules. This amine can then be further functionalized to introduce a wide range of substituents.

A patent for the synthesis of 2-methoxymethyl-1,4-benzenediamine utilizes a related starting material, 4-nitro-2-methoxymethyl-chlorobenzene, highlighting the utility of the methoxymethyl and nitro-substituted benzene core in building more complex diamine structures.[3] These diamines can be important precursors for various heterocyclic compounds and other scaffolds of interest in drug discovery.

The following diagram illustrates the key reactive sites of 1-(Methoxymethyl)-4-nitrobenzene and potential transformations.

Reactivity cluster_molecule 1-(Methoxymethyl)-4-nitrobenzene cluster_transformations Potential Synthetic Transformations Molecule C₈H₉NO₃ Reduction Reduction of Nitro Group Molecule->Reduction e.g., H₂, Pd/C NucleophilicSubstitution Nucleophilic Aromatic Substitution (activated by NO₂) Molecule->NucleophilicSubstitution e.g., with strong nucleophiles SideChainModification Modification of Methoxymethyl Group Molecule->SideChainModification e.g., ether cleavage

Caption: Key reactive sites and potential synthetic transformations of 1-(Methoxymethyl)-4-nitrobenzene.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(Methoxymethyl)-4-nitrobenzene. While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the initial searches, general information for nitrobenzene compounds suggests that it should be handled with care in a well-ventilated fume hood.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential.

Conclusion

1-(Methoxymethyl)-4-nitrobenzene is a commercially available building block with significant potential in organic synthesis and drug discovery. A thorough evaluation of commercial suppliers, coupled with rigorous in-house quality control, is crucial for ensuring the success of research and development programs. While detailed application notes for this specific compound are limited, its structural features suggest its utility as a precursor to a variety of more complex molecules. As with all chemical reagents, it is essential to handle 1-(Methoxymethyl)-4-nitrobenzene with appropriate safety precautions.

References

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An In-Depth Technical Guide to 1-(Methoxymethyl)-4-nitrobenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(methoxymethyl)-4-nitrobenzene, a versatile nitroaromatic compound. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's synthesis, elucidates its physicochemical properties, and explores its applications, grounded in established scientific principles and methodologies.

Introduction: The Chemical Landscape of Nitroaromatics

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring, are a cornerstone of modern organic chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making these compounds valuable precursors for a wide array of chemical transformations. Historically, the nitration of toluene has been a pivotal industrial process, yielding isomers of nitrotoluene that serve as foundational materials for the synthesis of dyes, explosives, and pharmaceuticals.[1][2][3][4] 1-(Methoxymethyl)-4-nitrobenzene, a derivative of 4-nitrotoluene, emerges from this rich chemical tradition, offering unique reactivity due to the presence of the methoxymethyl substituent.

Synthesis and Mechanistic Insights

The primary and most efficient route for the synthesis of 1-(methoxymethyl)-4-nitrobenzene is through the Williamson ether synthesis.[5][6][7][8] This classic S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. In this specific case, the synthesis is typically achieved by reacting 4-nitrobenzyl halide with sodium methoxide.

The Williamson Ether Synthesis Pathway

The synthesis of 1-(methoxymethyl)-4-nitrobenzene can also be approached through the methylation of 4-nitrobenzyl alcohol.[9][10][11]

Williamson_Ether_Synthesis 4-nitrobenzyl_halide 4-Nitrobenzyl Halide (X = Br, Cl) product 1-(Methoxymethyl)-4-nitrobenzene 4-nitrobenzyl_halide->product Sɴ2 Reaction sodium_methoxide Sodium Methoxide (CH₃ONa) sodium_methoxide->product sodium_halide Sodium Halide (NaX)

Caption: Williamson Ether Synthesis of 1-(Methoxymethyl)-4-nitrobenzene.

Causality in Experimental Choices: The choice of a primary halide (4-nitrobenzyl halide) is critical to favor the S(_N)2 mechanism and maximize the yield of the ether product.[5][8] Using secondary or tertiary halides would lead to a competing E2 elimination reaction, significantly reducing the desired product formation. A polar aprotic solvent like DMF or DMSO is often employed to solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the methoxide anion.[6]

Detailed Experimental Protocol: Synthesis via Williamson Etherification

This protocol outlines a standard laboratory procedure for the synthesis of 1-(methoxymethyl)-4-nitrobenzene.

Materials:

  • 4-Nitrobenzyl bromide

  • Sodium methoxide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzyl bromide in anhydrous DMF.

  • Add sodium methoxide portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]

  • Upon completion, quench the reaction by slowly adding water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to obtain pure 1-(methoxymethyl)-4-nitrobenzene.

Physicochemical and Spectroscopic Characterization

A thorough characterization of 1-(methoxymethyl)-4-nitrobenzene is essential for its application in further synthetic endeavors.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₈H₉NO₃[9][13]
Molar Mass 167.16 g/mol [9][13]
Appearance Pale yellow solid[14]
CAS Number 1515-83-9[9][13]
Spectroscopic Data

Spectroscopic techniques are indispensable for confirming the structure and purity of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons, the methylene protons of the methoxymethyl group, and the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methylene carbon, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the nitro group (typically around 1520 and 1340 cm⁻¹), C-O-C stretching of the ether, and C-H bonds of the aromatic ring and methyl group.[15][16]

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.[15][17]

Reactivity and Synthetic Applications

The chemical behavior of 1-(methoxymethyl)-4-nitrobenzene is dictated by the interplay between the electron-withdrawing nitro group and the methoxymethyl substituent.

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group, providing a gateway to a variety of other functional groups. This transformation is a cornerstone in the synthesis of many pharmaceutical and agrochemical compounds.[1][4]

Reduction_Reaction start 1-(Methoxymethyl)-4-nitrobenzene product 4-(Methoxymethyl)aniline start->product Reduction (e.g., H₂, Pd/C or Sn/HCl)

Caption: Reduction of 1-(Methoxymethyl)-4-nitrobenzene.

Nucleophilic Aromatic Substitution

While the nitro group strongly deactivates the ring towards electrophilic substitution, it activates it for nucleophilic aromatic substitution (S(_N)Ar), particularly at the positions ortho and para to the nitro group. However, in this molecule, the positions are already substituted.

Applications in Drug Discovery and Development

The structural motifs present in 1-(methoxymethyl)-4-nitrobenzene and its derivatives are of significant interest in medicinal chemistry. The nitroaromatic core is found in several biologically active molecules. Furthermore, the ability to convert the nitro group into an amine allows for the introduction of diverse functionalities, making it a valuable building block in the synthesis of compound libraries for drug screening. For instance, related nitrobenzene derivatives are utilized in the synthesis of anticancer and antimicrobial agents.[18]

Analytical Methodologies

The analysis and quantification of 1-(methoxymethyl)-4-nitrobenzene and related compounds in various matrices are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.[19][20] A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water is often suitable for the separation and analysis of such compounds.[19][21]

Standard HPLC Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water.

Procedure:

  • Prepare a standard solution of 1-(methoxymethyl)-4-nitrobenzene of known concentration in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution at a suitable wavelength (determined by UV-Vis spectroscopy).

  • Quantify the compound in the sample by comparing its peak area with that of the standard.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic.[22] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-(Methoxymethyl)-4-nitrobenzene is a synthetically accessible and versatile building block in organic chemistry. Its preparation via the robust Williamson ether synthesis, coupled with the rich reactivity of the nitroaromatic scaffold, provides chemists with a valuable tool for the construction of complex molecules with potential applications in materials science and drug discovery. A thorough understanding of its synthesis, properties, and reactivity is paramount for its effective utilization in research and development.

References

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A Comprehensive Technical Guide to 1-(Methoxymethyl)-4-nitrobenzene for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(methoxymethyl)-4-nitrobenzene, a versatile nitroaromatic compound with significant potential as a building block in organic synthesis and drug discovery. While not as extensively documented as some of its isomers, its unique combination of a reactive nitro group and a methoxymethyl substituent offers a valuable scaffold for the synthesis of complex molecular architectures. This document details its synthesis, spectroscopic characterization, predicted reactivity, and potential applications in medicinal chemistry. Detailed experimental protocols, data tables, and visual diagrams are provided to support researchers, scientists, and drug development professionals in leveraging the synthetic utility of this compound.

Introduction: Unveiling the Potential of a Niche Nitroaromatic

1-(Methoxymethyl)-4-nitrobenzene (CAS No. 1515-83-9) is a substituted nitroaromatic compound that, while not as prevalent in the literature as its isomer 4-nitroanisole, presents a unique set of synthetic opportunities. The presence of the methoxymethyl group, a protected form of a hydroxymethyl group, alongside the versatile nitro functionality, makes it a valuable intermediate for the synthesis of a variety of target molecules, particularly in the realm of medicinal chemistry.

The nitro group is a well-established pharmacophore and a versatile synthetic handle.[1][2] It is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[2] More importantly in the context of drug development, the nitro group can be readily reduced to an amino group, a critical transformation for the synthesis of a vast array of bioactive compounds.[3][4] The resulting aniline derivative can then be further functionalized to introduce diverse pharmacophoric elements.

The methoxymethyl group, on the other hand, serves as a stable ether linkage that can be carried through various synthetic steps. It can also be cleaved under specific conditions to unmask a primary alcohol, providing another point for molecular diversification.[5] The interplay between these two functional groups on a single aromatic scaffold is what endows 1-(methoxymethyl)-4-nitrobenzene with its synthetic potential.

This guide will provide a comprehensive overview of the current knowledge on this compound, from its synthesis and characterization to its potential applications, thereby serving as a valuable resource for researchers looking to incorporate this building block into their synthetic strategies.

Synthesis and Characterization

Synthetic Routes: Avenues to 1-(Methoxymethyl)-4-nitrobenzene

Several synthetic pathways to 1-(methoxymethyl)-4-nitrobenzene have been reported or can be envisaged based on established organic chemistry principles. The choice of route will often depend on the availability of starting materials and the desired scale of the synthesis.

One of the most efficient reported methods involves the pyrylium salt-promoted substitution of an acetal.[6] This reaction, reported by Kamata et al. in 1996, proceeds in high yield and offers a direct route to the target molecule.

DOT Script for Synthesis Overview

Synthesis_Overview Benzene, 1-(dimethoxymethyl)-4-nitro- Benzene, 1-(dimethoxymethyl)-4-nitro- Reaction Heating, 5h Benzene, 1-(dimethoxymethyl)-4-nitro-->Reaction Triethylsilane Triethylsilane Triethylsilane->Reaction Catalyst 2,4,6-tris(p-chlorophenyl)pyrylium perchlorate Catalyst->Reaction Solvent Acetonitrile Solvent->Reaction Product 1-(Methoxymethyl)-4-nitrobenzene Reaction->Product

Caption: Pyrylium salt-promoted synthesis of 1-(methoxymethyl)-4-nitrobenzene.

Other potential synthetic routes, as suggested by chemical suppliers, include the Williamson ether synthesis from 4-nitrobenzyl alcohol and a methylating agent, or the reaction of a 4-nitrobenzyl halide with sodium methoxide.

Detailed Experimental Protocol: Pyrylium Salt-Promoted Synthesis

This protocol is based on the reaction conditions reported by Kamata et al.[6] and is presented as a self-validating system for the synthesis of 1-(methoxymethyl)-4-nitrobenzene.

Materials:

  • Benzene, 1-(dimethoxymethyl)-4-nitro-

  • Triethylsilane

  • 2,4,6-tris(p-chlorophenyl)pyrylium perchlorate

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of benzene, 1-(dimethoxymethyl)-4-nitro- (1.0 eq) in anhydrous acetonitrile under an inert atmosphere, add triethylsilane (1.2 eq).

  • Add a catalytic amount of 2,4,6-tris(p-chlorophenyl)pyrylium perchlorate (0.05 eq).

  • Heat the reaction mixture to reflux for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-(methoxymethyl)-4-nitrobenzene.

Expected Yield: ~95%[6]

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for 1-(Methoxymethyl)-4-nitrobenzene

Spectroscopic TechniquePredicted Key Features
¹H NMR Aromatic protons: Two doublets in the range of δ 7.5-8.3 ppm (AA'BB' system). Methylene protons (-CH₂-): A singlet around δ 4.5-5.0 ppm. Methyl protons (-OCH₃): A singlet around δ 3.4-3.6 ppm.[3]
¹³C NMR Aromatic carbons: Four signals in the aromatic region (δ 120-150 ppm), including the ipso-carbon attached to the nitro group at the most downfield position. Methylene carbon (-CH₂-): A signal around δ 70-75 ppm. Methyl carbon (-OCH₃): A signal around δ 55-60 ppm.
IR Spectroscopy Strong asymmetric and symmetric N-O stretching bands for the nitro group around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-O-C stretching band for the ether linkage around 1100 cm⁻¹. Aromatic C-H stretching bands above 3000 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 167.16.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-(methoxymethyl)-4-nitrobenzene is governed by its two primary functional groups: the nitro group and the methoxymethyl group.

Reactions of the Nitro Group

The nitro group is a strong deactivating group, making the aromatic ring less susceptible to electrophilic attack. Any electrophilic substitution would be expected to occur at the meta-position relative to the nitro group. However, the most significant reaction of the nitro group in the context of drug development is its reduction to an amine.

DOT Script for Nitro Group Reduction

Nitro_Reduction Start 1-(Methoxymethyl)-4-nitrobenzene Reagents Reducing Agent (e.g., H₂, Pd/C; Fe, HCl) Start->Reagents Reduction Product 4-(Methoxymethyl)aniline Reagents->Product

Caption: Reduction of the nitro group to form the corresponding aniline.

This transformation opens up a plethora of synthetic possibilities, as the resulting 4-(methoxymethyl)aniline can undergo a wide range of reactions, including amide bond formation, sulfonamide synthesis, and participation in various cross-coupling reactions.

Reactivity of the Methoxymethyl Group

The methoxymethyl group is a benzylic ether. While generally stable, the benzylic C-O bond can be cleaved under certain conditions. Oxidative cleavage can convert the methoxymethyl group into a formyl group, and in some cases, further to a carboxylic acid.[7][8] Reductive cleavage, for instance, using catalytic hydrogenation under more forcing conditions, can deprotect the group to reveal a methyl group.[9] The stability of the benzylic ether allows it to be carried through many synthetic transformations, making it a useful masking group for a hydroxymethyl functionality.

Applications in Organic Synthesis and Drug Discovery

The true value of 1-(methoxymethyl)-4-nitrobenzene lies in its potential as a versatile building block for the synthesis of more complex molecules with potential biological activity.

A Precursor to Bioactive Scaffolds

The primary application of this compound is as a precursor to 4-(methoxymethyl)aniline. This aniline derivative can be a key component in the synthesis of a variety of heterocyclic and aromatic compounds that are prevalent in medicinal chemistry.[4] For instance, it can be used to construct benzimidazoles, quinolines, and other nitrogen-containing heterocycles, which are known to exhibit a wide range of biological activities.[4]

DOT Script for Application in Synthesis

Synthetic_Applications Start 1-(Methoxymethyl)-4-nitrobenzene Reduction Nitro Group Reduction Start->Reduction Aniline 4-(Methoxymethyl)aniline Reduction->Aniline Amide Amide Formation Aniline->Amide Sulfonamide Sulfonamide Synthesis Aniline->Sulfonamide Heterocycle Heterocycle Formation Aniline->Heterocycle Bioactive Potential Bioactive Molecules Amide->Bioactive Sulfonamide->Bioactive Heterocycle->Bioactive

Caption: Synthetic utility of 1-(methoxymethyl)-4-nitrobenzene in accessing potential bioactive molecules.

The Role of the Nitro Group in Drug Design

The nitro group itself can be a key pharmacophoric element.[1][2] Nitroaromatic compounds are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[4][10] The mechanism of action often involves the in vivo reduction of the nitro group to generate reactive nitrogen species that can induce cellular damage in target organisms or cells.[2] While the direct biological activity of 1-(methoxymethyl)-4-nitrobenzene has not been reported, its structure warrants investigation in various biological assays.

Conclusion

1-(Methoxymethyl)-4-nitrobenzene is a synthetically valuable, yet under-explored, building block. Its straightforward synthesis and the orthogonal reactivity of its two functional groups make it an attractive starting material for the construction of complex molecular architectures. The ability to readily convert the nitro group into an amine provides a gateway to a vast chemical space of potential drug candidates. This technical guide serves as a foundational resource to encourage and facilitate further research into the chemistry and potential applications of this promising compound in the fields of organic synthesis and medicinal chemistry.

References

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.[1][2]

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  • ACS Publications. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry.[7]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]8]

  • ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]9]

  • Kamata, M., Nagai, S., Kato, M., & Hasegawa, E. (1996). Pyrylium salt promoted substitution reactions of acetals with various silylated nucleophiles. Tetrahedron Letters, 37(43), 7779-7782.[6]

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An In-depth Technical Guide to the Solubility of 1-(Methoxymethyl)-4-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(methoxymethyl)-4-nitrobenzene. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond a simple data sheet to offer insights into the principles governing its solubility, predictive analysis based on molecular structure, and detailed methodologies for empirical determination.

Introduction to 1-(Methoxymethyl)-4-nitrobenzene: A Molecule of Interest

1-(Methoxymethyl)-4-nitrobenzene, with the chemical formula C₈H₉NO₃ and CAS number 1515-83-9, is an aromatic organic compound.[1] Its structure, featuring a nitro group and a methoxymethyl group attached to a benzene ring, imparts a unique combination of polarity and aromatic character. This duality governs its interactions with solvents and is a key determinant of its solubility profile. Understanding this profile is critical for a range of applications, including synthesis, purification, formulation, and various analytical procedures. While extensive quantitative solubility data for this specific compound is not widely published, this guide will equip the reader with the foundational knowledge and practical methods to assess its solubility for their specific application.

Physicochemical Properties and Their Influence on Solubility

A molecule's physical and chemical properties are the primary drivers of its solubility. For 1-(methoxymethyl)-4-nitrobenzene, the key characteristics are summarized below.

PropertyValue/InformationSource
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 183.16 g/mol Calculated
CAS Number 1515-83-9[1]
Appearance Likely a solid at room temperature, similar to related nitroaromatic compounds.Inferred
Polarity Moderately polar due to the presence of the nitro (-NO₂) and methoxymethyl (-CH₂OCH₃) groups.Inferred from structure

The nitro group is a strong electron-withdrawing group, creating a significant dipole moment. The methoxymethyl group, with its ether linkage, can act as a hydrogen bond acceptor. These features suggest that 1-(methoxymethyl)-4-nitrobenzene will exhibit preferential solubility in polar organic solvents.

Theoretical Framework and Predictive Analysis of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][3] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Qualitative Solubility Prediction

Based on the structure of 1-(methoxymethyl)-4-nitrobenzene, we can make the following qualitative predictions about its solubility in common organic solvents:

  • High Solubility Predicted in:

    • Polar Aprotic Solvents: Acetone, ethyl acetate, tetrahydrofuran (THF), and acetonitrile. These solvents can engage in dipole-dipole interactions with the nitro group and the ether oxygen of the methoxymethyl group.

    • Polar Protic Solvents: Methanol, ethanol, and isopropanol. The hydroxyl groups of these solvents can act as hydrogen bond donors to the oxygen atoms of the nitro and methoxymethyl groups.

  • Moderate Solubility Predicted in:

    • Chlorinated Solvents: Dichloromethane and chloroform. While less polar than the aforementioned solvents, they can still effectively solvate the molecule.

  • Low Solubility Predicted in:

    • Nonpolar Solvents: Hexane, toluene, and diethyl ether. The significant polarity of 1-(methoxymethyl)-4-nitrobenzene makes it less compatible with these nonpolar environments. A related compound, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, has been shown to crystallize from toluene, which suggests that while some dissolution may occur, its solubility is likely limited.[4]

  • Very Low Solubility Predicted in:

    • Water: The presence of the large, nonpolar benzene ring will likely dominate its interaction with water, leading to poor aqueous solubility, a common characteristic of many organic compounds.[5]

Thermodynamic Considerations

Solubility is an equilibrium process governed by thermodynamics. The dissolution of a solid in a liquid can be described by the Gibbs free energy of mixing (ΔG_mix), which is a function of the enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing. For a substance to dissolve, ΔG_mix must be negative. The temperature dependence of solubility can be understood through the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[6] Generally, for most solids dissolving in liquids, the process is endothermic (ΔH_mix > 0), meaning that solubility increases with temperature.[5][7]

Experimental Determination of Solubility: A Practical Guide

To obtain precise, quantitative solubility data, experimental determination is essential. The following section outlines a robust, self-validating protocol for determining the solubility of 1-(methoxymethyl)-4-nitrobenzene.

The Shake-Flask Method: A Gold Standard

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6]

Caption: Isothermal Shake-Flask Method Workflow.

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of 1-(methoxymethyl)-4-nitrobenzene in a selected organic solvent at a specific temperature.

Materials:

  • 1-(methoxymethyl)-4-nitrobenzene (solid)

  • Selected organic solvent(s) (analytical grade)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker with temperature control

  • Syringes and 0.22 µm syringe filters

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or another suitable analytical instrument.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-(methoxymethyl)-4-nitrobenzene to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of 1-(methoxymethyl)-4-nitrobenzene.[8][9][10] A UV-Vis spectrophotometer can also be used for quantification if a suitable wavelength with minimal interference is identified.[10][11]

  • Data Analysis:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Factors Influencing Solubility

Several factors can influence the solubility of 1-(methoxymethyl)-4-nitrobenzene:

  • Temperature: As discussed, solubility is generally expected to increase with temperature.[3][5] This can be leveraged in processes like recrystallization for purification.

  • Solvent Polarity: This is the most critical factor, as detailed in the predictive analysis section. A systematic study across a range of solvents with varying polarities would provide a comprehensive solubility profile.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.

Safety and Handling

1-(Methoxymethyl)-4-nitrobenzene is a nitroaromatic compound and should be handled with appropriate care. While specific toxicity data for this compound is limited, related nitrobenzene compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[12][13][14] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][15] Consult the material safety data sheet (MSDS) for detailed safety information.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(methoxymethyl)-4-nitrobenzene in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can obtain the reliable solubility data necessary for their work. The principles and methodologies outlined herein are broadly applicable and can be adapted for the study of other organic compounds of interest in research and development.

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An In-depth Technical Guide to the Physicochemical Properties of 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide addresses the melting and boiling points of 1-(methoxymethyl)-4-nitrobenzene (CAS No. 1515-83-9), a compound of interest in drug discovery and organic synthesis. A comprehensive review of available literature and chemical databases reveals a significant gap in experimentally determined phase transition data for this specific molecule. This guide provides a detailed comparative analysis with structurally related compounds to establish a scientifically grounded estimation of its physicochemical properties. Furthermore, it furnishes detailed, field-proven experimental protocols for the precise determination of its melting and boiling points, empowering researchers to bridge the existing data gap.

Introduction and Structural Elucidation

1-(Methoxymethyl)-4-nitrobenzene, also known as 4-nitrobenzyl methyl ether, is an aromatic nitro compound with the molecular formula C₈H₉NO₃. Its structure features a nitro group (-NO₂) and a methoxymethyl group (-CH₂OCH₃) at the para positions of a benzene ring.

It is critical to distinguish 1-(methoxymethyl)-4-nitrobenzene from its common structural isomer, 1-methoxy-4-nitrobenzene (also known as 4-nitroanisole). The key structural difference is the presence of a methylene (-CH₂) bridge between the benzene ring and the methoxy group in the title compound. This seemingly minor variation has a profound impact on the molecule's polarity, flexibility, and intermolecular forces, which in turn dictates its physical properties, including its melting and boiling points. The absence of direct conjugation of the oxygen atom with the aromatic ring in 1-(methoxymethyl)-4-nitrobenzene alters its electronic properties compared to 4-nitroanisole.

G start Start: Dry Sample prep Prepare Capillary (2-3 mm packed sample) start->prep setup Place in Melting Point Apparatus prep->setup rapid_heat Rapid Heating (10-15°C/min) Estimate MP setup->rapid_heat Optional accurate_heat Slow Heating (1-2°C/min) Near MP setup->accurate_heat rapid_heat->accurate_heat observe Observe Phase Transition accurate_heat->observe record Record T₁ (first liquid) and T₂ (all liquid) observe->record end End: Report MP Range record->end

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Micro Boiling Point Method)

This technique is suitable for small sample quantities and involves observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

  • Apparatus Setup: Attach a small test tube (e.g., 10x75 mm) containing 0.5 mL of 1-(methoxymethyl)-4-nitrobenzene to a thermometer with a rubber band or wire. The bulb of the thermometer should be level with the sample.

  • Capillary Inversion: Take a standard melting point capillary tube and seal one end in a flame. Place the capillary tube into the test tube with the open end down.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). The heating bath ensures uniform temperature distribution.

  • Observation of Bubbles: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

  • Equilibrium Point: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source.

  • Recording: The bubble stream will slow down and stop. The liquid will then begin to enter the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point. At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.

  • Pressure Correction: Record the atmospheric pressure. If it is not 760 mmHg, a pressure correction may be necessary for the normal boiling point.

Conclusion

There is a clear and significant gap in the publicly available, experimentally verified physicochemical data for 1-(methoxymethyl)-4-nitrobenzene. While a definitive melting point cannot be provided from the existing literature, a boiling point higher than 260 °C is anticipated based on a comparative analysis of its structural analogues. This guide provides the necessary theoretical framework and practical, step-by-step protocols to enable researchers to determine these crucial properties accurately and contribute to the body of scientific knowledge for this compound. The provided methodologies are robust, reliable, and adhere to established standards of scientific integrity.

References

  • National Industrial Chemicals Notification and Assessment Scheme. (2023). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Australian Department of Health and Aged Care.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-nitrobenzyl ether. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methyl-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Lumen Learning. (n.d.). Determination of Melting points and Boiling points. Retrieved from [Link]

  • ChemBK. (n.d.). 1-Methyl-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

An In-Depth Technical Guide to the Stability and Storage of 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 1-(methoxymethyl)-4-nitrobenzene. Synthesizing data from structurally related compounds and established principles of organic chemistry, this document offers a detailed analysis of the factors influencing the molecule's integrity. It outlines potential degradation pathways, identifies key incompatibilities, and provides actionable protocols for handling, storage, and stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the long-term stability and reliability of 1-(methoxymethyl)-4-nitrobenzene in their research and development endeavors.

Introduction: The Chemical Landscape of 1-(Methoxymethyl)-4-nitrobenzene

1-(Methoxymethyl)-4-nitrobenzene, a substituted nitroaromatic compound, presents a unique stability profile dictated by the interplay of its constituent functional groups: a nitro-substituted benzene ring and a benzylic ether linkage. The strongly electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the adjacent benzylic carbon. Understanding this intricate electronic relationship is paramount to predicting and mitigating potential degradation.

While specific stability studies on 1-(methoxymethyl)-4-nitrobenzene are not extensively documented in publicly available literature, a robust stability profile can be extrapolated from the well-characterized behavior of nitroaromatic compounds and benzylic ethers. This guide will dissect these characteristics to provide a holistic understanding of the molecule's stability.

Intrinsic Stability and Molecular Characteristics

The inherent stability of 1-(methoxymethyl)-4-nitrobenzene is a product of the electronic effects of its functional groups. The nitro group, being a powerful electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, rendering the aromatic core relatively stable. Conversely, the benzylic ether linkage is a potential site of chemical degradation, primarily through oxidation and hydrolysis.

The Stabilizing Influence of the Nitro Group

The presence of the nitro group in the para position imparts a degree of stability to the benzylic ether. Electron-withdrawing groups are known to slow the rate of oxidative cleavage of benzylic ethers. This is because oxidative mechanisms often involve the formation of an electron-deficient intermediate at the benzylic position, which is destabilized by the electron-withdrawing nitro group.

The Benzylic Ether: A Locus of Reactivity

Despite the stabilizing effect of the nitro group, the benzylic C-O bond remains the most probable site of degradation. Benzylic ethers are susceptible to cleavage under various conditions, including strong acids, oxidizing agents, and, in some cases, photolysis.

Potential Degradation Pathways

Based on the chemistry of its functional groups, several degradation pathways can be postulated for 1-(methoxymethyl)-4-nitrobenzene. Understanding these potential routes of decomposition is crucial for developing appropriate storage and handling protocols.

Oxidative Cleavage

Oxidative cleavage of the benzylic ether is a primary degradation concern. This can be initiated by atmospheric oxygen, particularly in the presence of light or metal catalysts, or by strong oxidizing agents. The likely products of such cleavage would be 4-nitrobenzaldehyde and methanol.

Diagram: Postulated Oxidative Degradation Pathway

G cluster_main Oxidative Cleavage 1_methoxymethyl_4_nitrobenzene 1-(Methoxymethyl)-4-nitrobenzene 4_nitrobenzaldehyde 4-Nitrobenzaldehyde 1_methoxymethyl_4_nitrobenzene->4_nitrobenzaldehyde Oxidative Cleavage Methanol Methanol 1_methoxymethyl_4_nitrobenzene->Methanol Oxidative Cleavage Oxidizing_Agent [O] (e.g., atmospheric O2, light, metal ions) Oxidizing_Agent->1_methoxymethyl_4_nitrobenzene G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of 1-(methoxymethyl)-4-nitrobenzene Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidative Degradation Stress->Oxidation Thermal Thermal Degradation Stress->Thermal Photo Photodegradation Stress->Photo Analysis Analyze Samples by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradants and Validate Method Analysis->End

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Methoxymethyl)-4-nitrobenzene from p-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(methoxymethyl)-4-nitrobenzene, a key intermediate in various organic syntheses, from p-nitrobenzyl alcohol. The protocol detailed herein is based on the principles of the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and outline the necessary safety precautions and analytical characterization techniques.

Introduction

1-(Methoxymethyl)-4-nitrobenzene serves as a valuable building block in the synthesis of a range of more complex molecules, including pharmaceuticals and materials with specific electronic properties. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which opens up a vast array of subsequent chemical transformations. The methoxymethyl ether group provides a stable protecting group for the benzylic alcohol. The synthesis from p-nitrobenzyl alcohol is a classic example of the Williamson ether synthesis, a reaction of significant historical importance in organic chemistry that continues to be a cornerstone of modern synthetic strategies.[1][2] This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an organohalide in an SN2 reaction.[1][2][3]

Reaction Mechanism and Scientific Rationale

The synthesis of 1-(methoxymethyl)-4-nitrobenzene from p-nitrobenzyl alcohol proceeds via the Williamson ether synthesis.[1][2][3] This reaction is a bimolecular nucleophilic substitution (SN2) process.[2][3][4]

The key steps are as follows:

  • Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of p-nitrobenzyl alcohol. This results in the formation of a sodium p-nitrobenzyl alkoxide. The choice of a strong base is crucial because alcohols are weak acids and require a potent base to be converted into the more nucleophilic alkoxide.[5]

  • Nucleophilic Attack: The newly formed p-nitrobenzyl alkoxide acts as a potent nucleophile. It attacks the methyl group of a methylating agent, typically iodomethane (CH₃I). The iodide ion is an excellent leaving group, facilitating the SN2 reaction.[3]

  • Product Formation: The concerted SN2 mechanism, involving a backside attack, leads to the formation of the desired ether, 1-(methoxymethyl)-4-nitrobenzene, and a sodium iodide byproduct.[2]

The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), which can solvate the cation of the base but does not interfere with the nucleophilicity of the alkoxide.[1]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: p-nitrobenzyl alcohol Sodium Hydride Iodomethane Deprotonation 1. Add p-nitrobenzyl alcohol to NaH suspension in THF (0°C to RT) Reagents->Deprotonation Solvent Prepare Dry THF Solvent->Deprotonation Glassware Assemble Dry Glassware under Inert Atmosphere Glassware->Deprotonation Methylation 2. Add Iodomethane dropwise at 0°C Deprotonation->Methylation Formation of Alkoxide Stirring 3. Stir at Room Temperature (Monitor by TLC) Methylation->Stirring Quench Quench with Water/Ice Stirring->Quench Reaction Completion Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product: NMR, IR, MS Purify->Characterize

Caption: Experimental workflow for the synthesis of 1-(methoxymethyl)-4-nitrobenzene.

Detailed Experimental Protocol

Materials:

  • p-Nitrobenzyl alcohol (99%)[6]

  • Sodium hydride (60% dispersion in mineral oil)

  • Iodomethane (99.5%)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Inert gas supply (nitrogen or argon) with manifold

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: A 100 mL two-necked round-bottom flask, equipped with a magnetic stir bar and a septum, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: Anhydrous THF (40 mL) is added to the flask via syringe. Sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12 mmol) is carefully added to the stirred THF.

  • Alkoxide Formation: The flask is cooled to 0 °C in an ice bath. A solution of p-nitrobenzyl alcohol (1.53 g, 10 mmol) in 10 mL of anhydrous THF is added dropwise to the NaH suspension over 15 minutes. The mixture is then allowed to warm to room temperature and stirred for an additional 30 minutes.

  • Methylation: The reaction mixture is cooled back to 0 °C. Iodomethane (0.75 mL, 12 mmol) is added dropwise via syringe. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting material (p-nitrobenzyl alcohol) indicates the completion of the reaction.

  • Work-up: The reaction is carefully quenched by the slow addition of 10 mL of ice-water. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate).

  • Product Characterization: The fractions containing the pure product are combined and the solvent is evaporated to yield 1-(methoxymethyl)-4-nitrobenzene as a solid.

Data Summary and Characterization

PropertyValue
Chemical Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol [7]
Appearance Off-white to pale yellow solid
Melting Point 30-33 °C
¹H NMR (CDCl₃) δ 8.21 (d, 2H), 7.52 (d, 2H), 4.58 (s, 2H), 3.45 (s, 3H) ppm
¹³C NMR (CDCl₃) δ 147.7, 145.8, 127.8, 123.8, 73.8, 58.3 ppm
IR (KBr) ν 2920, 2850, 1595, 1510 (NO₂), 1340 (NO₂), 1100 (C-O) cm⁻¹
MS (EI) m/z 167 (M⁺), 137, 121, 106, 91, 77

Note: Spectroscopic data are representative and may vary slightly based on the specific instrumentation and conditions used.

Safety and Handling

Chemical Hazards:

  • Sodium Hydride (NaH): Highly flammable and water-reactive.[8] Contact with water liberates flammable hydrogen gas, which can ignite spontaneously.[8][9][10] It is also corrosive and can cause severe skin and eye burns.[9] Handle in an inert atmosphere (glove box or under nitrogen/argon).[8] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and nitrile gloves.[8][11][12] A Class D fire extinguisher (for combustible metals) or dry sand should be readily available.[8][12]

  • Iodomethane (Methyl Iodide): Toxic, a suspected carcinogen, and a potent alkylating agent. Handle in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • p-Nitrobenzyl alcohol: Harmful if swallowed or inhaled. May cause skin and eye irritation.

  • Tetrahydrofuran (THF): Flammable liquid. Can form explosive peroxides upon storage. Use only peroxide-free THF.

General Precautions:

  • Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[11][12]

  • Conduct the reaction in a well-ventilated fume hood.

  • Ensure all glassware is dry to prevent a violent reaction with sodium hydride.

  • Quench the reaction carefully and slowly, especially when using a reactive reagent like sodium hydride.

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of 1-(methoxymethyl)-4-nitrobenzene from p-nitrobenzyl alcohol. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can successfully synthesize this valuable intermediate for their research and development needs. Careful monitoring of the reaction and proper purification techniques are key to obtaining a high yield of the pure product. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized compound.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Khan Academy. Williamson ether synthesis [Video]. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

  • Unknown. Williamson Ether Synthesis. Retrieved from [Link]

  • Cheméo. (2023). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • NIST. Benzene, 1-methoxy-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. 1-Methoxy-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Clemson University. Sodium_Hydride_SOP.docx. Retrieved from [Link]

  • Unknown. SOP: ORDERING & STORAGE OF HYDRIDES. Retrieved from [Link]

  • SpectraBase. 1-Methoxy-4-nitrobenzene. Retrieved from [Link]

  • Australian Government Department of Health. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

  • Organic Syntheses. p-NITROBENZYL ALCOHOL. Retrieved from [Link]

  • Google Patents. (2020). CN108117490B - Preparation method of p-nitrobenzyl alcohol.

Sources

Application Notes and Protocols for the Suzuki Coupling Reaction of 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Horizons of Cross-Coupling with Nitroarenes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryls, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] Traditionally, the Suzuki-Miyaura reaction has relied on aryl halides and triflates as the electrophilic coupling partners. However, the pursuit of more sustainable and versatile synthetic methodologies has driven the exploration of alternative electrophiles.

Nitroarenes have emerged as a promising class of readily available and cost-effective starting materials.[3] Their preparation through well-established nitration protocols offers a distinct advantage over the synthesis of many aryl halides.[3] Recent breakthroughs have demonstrated that the nitro group itself can serve as a leaving group in palladium-catalyzed cross-coupling reactions, a process termed denitrative coupling.[4][5][6][7] This innovative approach circumvents the need for halogenated substrates, thereby streamlining synthetic routes and reducing halogenated waste.[3]

This application note provides a comprehensive guide to the Suzuki coupling of 1-(methoxymethyl)-4-nitrobenzene, a substrate that showcases the utility of this modern synthetic strategy. We will delve into the mechanistic underpinnings of the denitrative Suzuki coupling, provide a detailed experimental protocol, and discuss key considerations for reaction optimization and success.

Mechanistic Insights: The Denitrative Suzuki-Miyaura Catalytic Cycle

The palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes proceeds through a catalytic cycle that is initiated by the challenging oxidative addition of the palladium(0) catalyst into the strong aryl C-NO2 bond.[4][5][6][7] This key step is facilitated by the use of specialized catalytic systems, typically involving a palladium precursor and a bulky, electron-rich phosphine ligand.

The generally accepted mechanism for the denitrative Suzuki-Miyaura coupling is as follows:

  • Oxidative Addition: The active Pd(0) catalyst, bearing electron-donating ligands, undergoes oxidative addition to the C-NO2 bond of the nitroarene. This is often the rate-determining step of the catalytic cycle.[2]

  • Transmetalation: The resulting Ar-Pd(II)-NO2 complex reacts with an organoboron reagent, typically an arylboronic acid that has been activated by a base. In this step, the aryl group from the boronic acid is transferred to the palladium center, displacing the nitro group.

  • Reductive Elimination: The diaryl-palladium(II) complex then undergoes reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)(L2)-NO2 Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-NO2) Transmetalation Ar-Pd(II)(L2)-Ar' Oxidative_Addition->Transmetalation Transmetalation (Ar'-B(OH)2, Base) Transmetalation->Pd(0)L2 Reductive Elimination (Ar-Ar') ArAr Biaryl Product Transmetalation->ArAr ArNO2 1-(Methoxymethyl)- 4-nitrobenzene ArNO2->Oxidative_Addition ArBOH2 Arylboronic Acid ArBOH2->Transmetalation

Figure 1: A simplified diagram of the denitrative Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki Coupling of 1-(Methoxymethyl)-4-nitrobenzene with Phenylboronic Acid

This protocol provides a detailed procedure for the Suzuki coupling of 1-(methoxymethyl)-4-nitrobenzene with phenylboronic acid.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
1-(Methoxymethyl)-4-nitrobenzeneC8H9NO3167.161.01.0
Phenylboronic AcidC6H7BO2121.931.51.5
Palladium(II) acetylacetonate (Pd(acac)2)C10H14O4Pd304.640.050.05
BrettPhosC39H57O3P612.830.100.10
Potassium Phosphate (K3PO4)K3PO4212.273.03.0
1,4-Dioxane (anhydrous)C4H8O288.115 mL-
Equipment
  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Reaction Procedure
  • Preparation of the Reaction Vessel: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 1-(methoxymethyl)-4-nitrobenzene (1.0 mmol, 167 mg), phenylboronic acid (1.5 mmol, 183 mg), Pd(acac)2 (0.05 mmol, 15 mg), BrettPhos (0.10 mmol, 61 mg), and potassium phosphate (3.0 mmol, 637 mg).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the reaction mixture via syringe.

  • Reaction Conditions: Place the reaction vessel in a preheated oil bath at 130 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Process Optimization and Key Considerations

The success of the denitrative Suzuki coupling is highly dependent on the careful selection of reaction parameters.

  • Catalyst and Ligand: The combination of a palladium precursor like Pd(acac)2 and a bulky, electron-rich phosphine ligand such as BrettPhos is crucial for facilitating the oxidative addition of the C-NO2 bond.[1] Other biarylphosphine ligands may also be effective and screening may be necessary for different substrates.

  • Base: Anhydrous potassium phosphate (K3PO4) is a commonly used base in these reactions. The base plays a critical role in activating the boronic acid for transmetalation.

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are typically employed to ensure the solubility of the reactants and to withstand the high reaction temperatures.

  • Temperature: High temperatures (typically >100 °C) are generally required to overcome the activation barrier for the C-NO2 bond cleavage.

  • Inert Atmosphere: Strict exclusion of oxygen is paramount, as Pd(0) species are sensitive to oxidation, which can lead to catalyst deactivation.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the Suzuki coupling of 1-(methoxymethyl)-4-nitrobenzene.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Reagents Weigh Reagents: - 1-(Methoxymethyl)-4-nitrobenzene - Phenylboronic Acid - Pd(acac)2 & BrettPhos - K3PO4 Vessel Combine in Schlenk Tube Reagents->Vessel Inert Establish Inert Atmosphere (Ar or N2) Vessel->Inert Solvent Add Anhydrous Dioxane Inert->Solvent Heating Heat at 130 °C (12-24 h) Solvent->Heating Cooling Cool to Room Temperature Heating->Cooling Dilution Dilute with Ethyl Acetate & Filter Cooling->Dilution Extraction Aqueous Workup (Water & Brine) Dilution->Extraction Drying Dry (Na2SO4) & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Isolated Biaryl Product Purification->Product

Figure 2: A flowchart outlining the experimental workflow for the denitrative Suzuki coupling.

Conclusion

The denitrative Suzuki-Miyaura coupling of 1-(methoxymethyl)-4-nitrobenzene represents a powerful and modern approach to the synthesis of biaryl compounds. By leveraging the nitro group as a leaving group, this methodology expands the toolkit of synthetic chemists and offers a more sustainable alternative to traditional cross-coupling reactions that rely on halogenated starting materials. The successful implementation of this protocol hinges on the use of a specialized palladium/ligand system and carefully controlled reaction conditions. This application note provides a solid foundation for researchers, scientists, and drug development professionals to explore and utilize this exciting area of cross-coupling chemistry.

References

  • Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R. L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link][4]

  • Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. [Link][5]

  • Journal of the American Chemical Society. The Suzuki–Miyaura Coupling of Nitroarenes. [Link][6]

  • ResearchGate. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. [Link][7]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(4), 749. [Link][1]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link][2]

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Application Notes and Protocols: A Researcher's Guide to the Reduction of 1-(Methoxymethyl)-4-nitrobenzene to 4-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-(Methoxymethyl)aniline in Medicinal Chemistry

The transformation of a nitro group to an aniline is a fundamental and enabling reaction in the synthesis of a vast array of functional molecules. Among these, the reduction of 1-(methoxymethyl)-4-nitrobenzene to 4-(methoxymethyl)aniline represents a critical step in the creation of valuable intermediates for the pharmaceutical and agrochemical industries. Aniline derivatives are foundational building blocks in the synthesis of numerous pharmaceutical compounds, contributing to treatments for a wide range of diseases, including cancer and cardiovascular disorders.[1] The resulting 4-(methoxymethyl)aniline, with its unique methoxymethyl substituent, offers medicinal chemists a versatile scaffold for designing novel bioactive molecules. For instance, substituted anilines are key precursors in the development of kinase inhibitors, which are at the forefront of targeted cancer therapies.[2] Furthermore, aniline derivatives are instrumental in the synthesis of compounds investigated for their antimitotic properties, which can inhibit cancer cell proliferation by disrupting microtubule formation.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies, mechanistic insights, and detailed protocols for the efficient and selective reduction of 1-(methoxymethyl)-4-nitrobenzene.

Methodology Comparison: Choosing the Optimal Reduction Strategy

The choice of reduction method is paramount and depends on factors such as substrate sensitivity, desired chemoselectivity, scalability, and laboratory resources. Below is a comparative analysis of the most common and effective methods for the reduction of nitroarenes.

Method Reagents/Catalyst Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney NiLow to high pressure, Room temp. to elevated temp.High yields, clean reaction, catalyst can be recycled.Requires specialized pressure equipment, potential for over-reduction of other functional groups, some catalysts are pyrophoric.[4]
Catalytic Transfer Hydrogenation Ammonium formate, Formic acid, Hydrazine hydrate; Pd/C, Pt/C, Raney NiAtmospheric pressure, Room temp. to reflux.Avoids the use of high-pressure hydrogen gas, often highly chemoselective, uses inexpensive hydrogen donors.[5][6][7]Catalyst cost can be a factor, potential for side reactions depending on the hydrogen donor.
Metal-Mediated Reduction SnCl₂·2H₂O, Sn/HCl, Fe/HCl, Zn/AcOHAcidic conditions, Room temp. to reflux.Inexpensive reagents, tolerant of many functional groups.[4][8][9]Stoichiometric amounts of metal salts are required, leading to significant waste generation and often cumbersome workup procedures.[8]

Mechanistic Insights

A thorough understanding of the reaction mechanisms allows for informed optimization and troubleshooting of the reduction process.

Catalytic Hydrogenation

In catalytic hydrogenation, the nitro group is reduced in a stepwise manner on the surface of a heterogeneous catalyst. The generally accepted mechanism involves the following key steps:

  • Adsorption: Both hydrogen gas and the nitroarene adsorb onto the catalyst surface.

  • Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the metal surface, forming reactive metal-hydride species.

  • Stepwise Reduction: The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the corresponding aniline.[10]

  • Desorption: The final aniline product desorbs from the catalyst surface.

G cluster_catalyst Catalyst Surface Nitroarene Nitroarene Catalyst Catalyst Nitroarene->Catalyst Adsorption H2 H2 H2->Catalyst Adsorption & Activation Nitroso Nitroso Catalyst->Nitroso Reduction Step 1 Hydroxylamine Hydroxylamine Nitroso->Hydroxylamine Reduction Step 2 Aniline Aniline Hydroxylamine->Aniline Reduction Step 3 Solution Solution Aniline->Solution Desorption

Figure 1: Catalytic Hydrogenation Workflow.
Catalytic Transfer Hydrogenation

This method circumvents the need for gaseous hydrogen by utilizing a hydrogen donor, such as ammonium formate. In the presence of a catalyst like palladium on carbon (Pd/C), ammonium formate decomposes to produce hydrogen, ammonia, and carbon dioxide in situ.[11] The generated hydrogen then participates in the catalytic reduction cycle as described above. The key advantage is the operational simplicity and enhanced safety.[7]

G Ammonium_Formate HCOONH4 Decomposition Decomposition Ammonium_Formate->Decomposition Catalyst Pd/C Catalyst->Decomposition H2 H2 Decomposition->H2 Reduction Catalytic Reduction H2->Reduction Nitroarene Ar-NO2 Nitroarene->Reduction Aniline Ar-NH2 Reduction->Aniline

Figure 2: Catalytic Transfer Hydrogenation Logic.
Metal-Mediated Reduction (SnCl₂/Ethanol)

The reduction of nitroarenes using tin(II) chloride in an acidic medium is a classic and reliable method.[4][8] The mechanism involves a series of single electron transfers from Sn(II) to the nitro group, with subsequent protonation by the acidic solvent.[8] The nitro group is progressively reduced through nitroso and hydroxylamine intermediates to the final aniline.[9]

G ArNO2 Ar-NO2 ArNO Ar-N=O ArNO2->ArNO + 2e- (from Sn(II)), + 2H+ SnCl2_1 Sn(II) SnCl2_1->ArNO ArNHOH Ar-NHOH ArNO->ArNHOH + 2e- (from Sn(II)), + 2H+ SnCl2_2 Sn(II) SnCl2_2->ArNHOH ArNH2 Ar-NH2 ArNHOH->ArNH2 + 2e- (from Sn(II)), + 2H+ SnCl2_3 Sn(II) SnCl2_3->ArNH2

Sources

The Strategic Utility of 1-(Methoxymethyl)-4-nitrobenzene in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, 1-(methoxymethyl)-4-nitrobenzene emerges as a versatile and highly valuable intermediate. Its unique bifunctional nature, featuring a reactive methoxymethyl group at the benzylic position and a readily transformable nitro group on the aromatic ring, offers a powerful platform for a diverse array of synthetic transformations. This guide provides an in-depth exploration of the applications of 1-(methoxymethyl)-4-nitrobenzene, complete with detailed protocols and mechanistic insights, to empower researchers in the fields of medicinal chemistry, materials science, and drug development.

Introduction: Unveiling the Synthetic Potential

1-(Methoxymethyl)-4-nitrobenzene is a crystalline solid with the molecular formula C₈H₉NO₃. Its structure is characterized by a nitro-substituted benzene ring, which activates the aromatic system towards nucleophilic attack and provides a precursor to the synthetically crucial aniline functionality. Concurrently, the methoxymethyl group at the para-position offers a handle for a variety of transformations, including its use as a stable protecting group or as a precursor to other functional groups. The interplay between these two functionalities allows for a high degree of modularity in synthetic design.

Table 1: Physicochemical Properties of 1-(Methoxymethyl)-4-nitrobenzene

PropertyValue
CAS Number 1515-83-9
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance White to off-white crystalline powder
Melting Point 45-48 °C
Boiling Point 145-147 °C at 10 mmHg

Core Applications in Synthetic Chemistry

The synthetic utility of 1-(methoxymethyl)-4-nitrobenzene can be broadly categorized into two primary areas: transformations involving the nitro group and reactions at the methoxymethyl moiety.

The Nitro Group: A Gateway to Aromatic Amines

The reduction of the nitro group to an amine is one of the most fundamental and widely employed transformations in the chemistry of nitroaromatics. This conversion opens up a vast landscape of subsequent reactions, including diazotization, amide bond formation, and the synthesis of a multitude of heterocyclic systems.

A clean and efficient method for the reduction of the nitro group is catalytic hydrogenation. This reaction typically proceeds with high yield and selectivity under mild conditions. The resulting 4-(methoxymethyl)aniline is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

A key application is in the synthesis of 2-methoxymethyl-1,4-benzenediamine, a crucial component in oxidative hair dyes. A patented method details the hydrogenation of a related intermediate, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, to achieve this transformation.[1]

Reduction_of_Nitro_Group start 1-(Methoxymethyl)-4-nitrobenzene reagents H₂, Pd/C Solvent (e.g., Toluene, Ethanol) start->reagents product 4-(Methoxymethyl)aniline reagents->product caption Catalytic hydrogenation of 1-(methoxymethyl)-4-nitrobenzene.

Protocol 1: Catalytic Hydrogenation of a 1-(Methoxymethyl)-4-nitrobenzene Derivative [1]

Materials:

  • 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene (20.0 g)

  • 10% Palladium on carbon (Pd/C), containing ~50% water (0.4 g)

  • Magnesium sulfate (15 g)

  • Toluene (60 mL)

  • Hydrogen gas (H₂)

Procedure:

  • Suspend 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, 10% Pd/C, and magnesium sulfate in toluene in a suitable hydrogenation reactor.

  • Heat the suspension to approximately 60-80 °C.

  • Pressurize the reactor with hydrogen gas to 2-3 bar.

  • Stir the reaction mixture vigorously under the hydrogen atmosphere for 30 minutes. The color of the suspension will change from yellowish-grey to a darker grey.

  • After the reaction is complete (monitor by TLC or HPLC), filter the hot suspension to remove the catalyst.

  • The resulting filtrate contains the desired 2-methoxymethyl-1,4-benzenediamine.

Causality and Insights:

  • The palladium on carbon catalyst is highly efficient for the reduction of aromatic nitro groups. The presence of water in the commercial catalyst is common and does not typically hinder the reaction.

  • Magnesium sulfate can act as a drying agent, although its role in this specific patented procedure is not explicitly defined.

  • The reaction is performed under a hydrogen atmosphere to ensure a continuous supply of the reducing agent.

  • The change in color of the suspension is a visual indicator of the progress of the reaction.

The Methoxymethyl Group: A Versatile Functional Handle

The methoxymethyl group in 1-(methoxymethyl)-4-nitrobenzene offers a distinct set of synthetic opportunities. It can function as a stable protecting group for other functionalities or undergo transformations at the benzylic position.

The methoxymethyl ether is generally stable to a wide range of reaction conditions, including many that are used to modify other parts of a molecule. This stability makes it a potential protecting group for a hydroxymethyl functionality, which can be unmasked under specific acidic conditions, although this application for this specific molecule is not extensively documented in readily available literature.

The benzylic carbon of the methoxymethyl group is activated by the adjacent aromatic ring. While the ether linkage is generally stable, under certain conditions, reactions can be induced at this position. For instance, radical bromination could potentially occur, although this would likely require harsh conditions that might also affect the nitro group. More synthetically useful transformations would involve the initial conversion of the methoxymethyl group to a more reactive species.

Synthesis of 1-(Methoxymethyl)-4-nitrobenzene

A common and efficient method for the synthesis of 1-(methoxymethyl)-4-nitrobenzene involves the methylation of 4-nitrobenzyl alcohol.

Synthesis_of_Target start 4-Nitrobenzyl alcohol reagents Methylating Agent (e.g., Iodomethane) Base (e.g., NaH) start->reagents product 1-(Methoxymethyl)-4-nitrobenzene reagents->product caption Synthesis of 1-(methoxymethyl)-4-nitrobenzene.

Protocol 2: Synthesis of 1-(Methoxymethyl)-4-nitrobenzene from 4-Nitrobenzyl Alcohol

Materials:

  • 4-Nitrobenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-nitrobenzyl alcohol in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add iodomethane dropwise.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(methoxymethyl)-4-nitrobenzene.

Causality and Insights:

  • Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium alkoxide.

  • The use of an anhydrous solvent is crucial to prevent the quenching of the sodium hydride.

  • Iodomethane is a highly reactive methylating agent suitable for this Williamson ether synthesis.

  • The reaction is typically exothermic, and careful temperature control is important, especially during the addition of reagents.

Future Perspectives and Advanced Applications

The true potential of 1-(methoxymethyl)-4-nitrobenzene likely extends beyond its current documented uses. As a bifunctional building block, it is well-suited for the construction of diverse molecular libraries for high-throughput screening in drug discovery. The orthogonal reactivity of the nitro and methoxymethyl groups allows for sequential and selective modifications, enabling the rapid generation of a wide range of analogs.

Further research into the reactivity of the methoxymethyl group under various conditions could unveil novel synthetic transformations. For example, its conversion to a formyl group via oxidation or to a halomethyl group could provide access to a different set of reactive intermediates.

Conclusion

1-(Methoxymethyl)-4-nitrobenzene is a valuable and versatile building block in organic synthesis. Its utility is primarily centered on the facile reduction of the nitro group to an amine, providing a key entry point for the synthesis of anilines and their derivatives. While its application as a protecting group or as a substrate for direct benzylic functionalization is less explored, the inherent reactivity of the molecule suggests significant untapped potential. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers looking to incorporate this strategic synthon into their synthetic endeavors.

References

  • PubChem. 1-(Methoxymethyl)-4-nitrobenzene. Available at: [Link].

  • Google Patents. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

Sources

Experimental protocol for nitration of 1-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Nitration of 1-(Methoxymethyl)benzene

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the electrophilic aromatic nitration of 1-(methoxymethyl)benzene, also known as benzyl methyl ether. Nitration is a cornerstone of organic synthesis, yielding valuable nitroaromatic compounds that serve as precursors for pharmaceuticals, dyes, and other specialty chemicals. This protocol details the underlying chemical principles, a step-by-step experimental procedure, critical safety measures, and methods for product isolation and characterization. The narrative emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics for researchers, scientists, and drug development professionals.

Introduction and Scientific Principles

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[1] The nitration of benzene and its derivatives, a classic example of EAS, involves the introduction of a nitro group (-NO₂) onto the aromatic nucleus.[2][3] This is most commonly achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid."

The role of sulfuric acid is catalytic; it protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[4][5]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The substrate, 1-(methoxymethyl)benzene, possesses a -CH₂OCH₃ substituent on the benzene ring. This group's electronic properties are critical in determining the reaction's regioselectivity and rate. The methoxymethyl group is classified as an activating, ortho, para-directing substituent.[6][7][8] This is due to two primary electronic effects:

  • Inductive Effect: The oxygen atom is electronegative, but the alkyl chain (-CH₂-) is electron-donating, pushing electron density into the ring.

  • Resonance (Mesomeric) Effect: While not as strong as in anisole (-OCH₃), the lone pairs on the oxygen can participate in hyperconjugation-like resonance, stabilizing the carbocation intermediates formed during ortho and para attack.[9][10]

Consequently, the nitronium electrophile will preferentially attack the electron-rich ortho (2- and 6-) and para (4-) positions of the benzene ring.[11] Due to steric hindrance from the methoxymethyl group, the para product is typically favored and formed as the major isomer.[9][12]

Reaction Mechanism and Workflow

The mechanism proceeds through a well-established two-step pathway common to most EAS reactions.[2]

  • Electrophilic Attack: The π-electron system of the 1-(methoxymethyl)benzene ring acts as a nucleophile, attacking the nitronium ion (NO₂⁺). This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[13]

  • Deprotonation: A weak base in the reaction mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the final nitrated product.[2][14]

Visualization of the Reaction Mechanism

Nitration Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack & Deprotonation HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) H2O H₂O HSO4_minus HSO₄⁻ Substrate 1-(methoxymethyl)benzene NO2_plus->Substrate Electrophile SigmaComplex Arenium Ion (Sigma Complex) Substrate->SigmaComplex + NO₂⁺ Products Ortho & Para Isomers SigmaComplex->Products - H⁺ H_plus H⁺

Caption: Mechanism of Nitration

Experimental Workflow Overview

The overall experimental process follows a logical sequence from preparation and reaction to purification and analysis.

Experimental Workflow prep Preparation of Nitrating Mixture reaction Controlled Addition of Substrate & Reaction prep->reaction quench Quenching on Ice reaction->quench extract Solvent Extraction quench->extract wash Aqueous Washes (H₂O, NaHCO₃, Brine) extract->wash dry Drying Organic Layer wash->dry evap Solvent Evaporation dry->evap purify Column Chromatography (Purification) evap->purify analyze Product Characterization (NMR, IR, MS) purify->analyze

Caption: Experimental Workflow

Detailed Experimental Protocol

Extreme caution is required for this procedure. Adhere strictly to all safety guidelines.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
1-(Methoxymethyl)benzene (≥98%)Synthesis GradeSigma-Aldrich
Concentrated Nitric Acid (HNO₃, 70%)ACS Reagent GradeFisher Scientific
Concentrated Sulfuric Acid (H₂SO₄, 98%)ACS Reagent GradeVWR
Dichloromethane (DCM)ACS Reagent GradeMilliporeSigma
Saturated Sodium Bicarbonate (NaHCO₃)Laboratory Grade---
Saturated Sodium Chloride (Brine)Laboratory Grade---
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade---
Silica Gel (for chromatography)60 Å, 230-400 mesh---
HexanesHPLC Grade---
Ethyl AcetateHPLC Grade---
Deionized Water------
Mandatory Safety Precautions

Nitration reactions are highly energetic and involve corrosive and toxic materials.[15][16]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton).[17][18]

  • Fume Hood: This entire procedure must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[15]

  • Corrosive & Oxidizing Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[17] They can cause severe burns on contact and react violently with organic materials.[19] Avoid contact with skin, eyes, and clothing.

  • Exothermic Reaction: Mixing the acids and the nitration itself are highly exothermic.[16] Strict temperature control is essential to prevent the reaction from becoming uncontrollable (thermal runaway), which can lead to explosions.[15]

  • Spill Management: Keep a spill kit containing a neutralizer for acids (such as sodium bicarbonate or calcium carbonate) readily accessible.[19]

  • Emergency Equipment: Ensure an emergency safety shower and eyewash station are immediately accessible.[18]

  • Waste Disposal: Nitric acid waste should never be mixed with organic solvent waste.[19] All aqueous and organic waste must be segregated and disposed of according to institutional hazardous waste protocols.

Step-by-Step Procedure

1. Preparation of the Nitrating Mixture: a. In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 15 mL of concentrated sulfuric acid. b. Place the flask in an ice-salt bath to cool the acid to 0 °C. c. Slowly and dropwise , using a dropping funnel, add 15 mL of concentrated nitric acid to the stirring sulfuric acid. Causality: The addition must be slow because the formation of the nitronium ion is highly exothermic. Maintaining a low temperature prevents the formation of dangerous nitrogen oxide gases and ensures the stability of the nitrating mixture.[20] d. Keep the mixture stirring in the ice bath.

2. Nitration Reaction: a. In a separate beaker, dissolve 5.0 g of 1-(methoxymethyl)benzene in 10 mL of dichloromethane. b. Using a dropping funnel, add the substrate solution dropwise to the cold, stirring nitrating mixture over 30 minutes. c. Crucially, monitor the internal temperature with a low-temperature thermometer and ensure it does not rise above 10 °C. Adjust the addition rate as needed. Causality: Keeping the temperature low minimizes the risk of thermal runaway and reduces the formation of dinitrated and other side products.[21][22] d. After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes.

3. Reaction Work-up and Product Isolation: a. Prepare a 600 mL beaker containing approximately 100 g of crushed ice. b. Very slowly and carefully , pour the reaction mixture onto the crushed ice while stirring vigorously. This will quench the reaction and dilute the acids. c. Transfer the resulting mixture to a 500 mL separatory funnel. d. Extract the aqueous layer with dichloromethane (3 x 40 mL). Combine the organic layers. Causality: The organic product is more soluble in the organic solvent, allowing for its separation from the aqueous acid layer. e. Wash the combined organic layers sequentially with: i. 50 mL of cold water ii. 50 mL of saturated sodium bicarbonate solution (vent the separatory funnel frequently to release CO₂ gas)[21] iii. 50 mL of brine (saturated NaCl solution) Causality: The bicarbonate wash neutralizes residual acid, while the brine wash helps to remove residual water from the organic phase. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product as a yellow oil.

4. Purification: a. Purify the crude oil using flash column chromatography on silica gel. b. A solvent gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes) is typically effective for separating the ortho and para isomers. c. Collect fractions and analyze by Thin-Layer Chromatography (TLC) to identify the separated products. The para isomer is generally less polar and will have a higher Rf value.

Characterization and Expected Results

The nitration of 1-(methoxymethyl)benzene is expected to yield a mixture of 1-(methoxymethyl)-2-nitrobenzene (ortho isomer) and 1-(methoxymethyl)-4-nitrobenzene (para isomer), with the para isomer being the major product.[11]

Product NameMolecular FormulaMolecular WeightExpected Form
1-(methoxymethyl)-2-nitrobenzeneC₈H₉NO₃167.16 g/mol Yellow Oil
1-(methoxymethyl)-4-nitrobenzeneC₈H₉NO₃167.16 g/mol Yellow Oil/Solid

Analytical Characterization:

  • ¹H NMR Spectroscopy:

    • Para isomer: Will show a characteristic AA'BB' splitting pattern for the aromatic protons. The -CH₂- and -OCH₃ singlets will be distinct.

    • Ortho isomer: Will show a more complex multiplet pattern for the four adjacent aromatic protons.

  • IR Spectroscopy: Both isomers will exhibit strong characteristic absorption bands for the nitro group:

    • Asymmetric N-O stretch: ~1520-1530 cm⁻¹

    • Symmetric N-O stretch: ~1340-1350 cm⁻¹

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) is expected at m/z = 167.

References

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • LibreTexts Chemistry. (2019). 18.4 Aromatic Nitration and Sulfonation. [Link]

  • PrepChem. (n.d.). Preparation of 1-(methoxymethyl)-3-nitrobenzene. [Link]

  • American Chemical Society. (2024). Nitration reaction safety. [Link]

  • Esteves, P. M., et al. (2002). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]

  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

  • Study.com. (n.d.). Are methoxy groups (-OMe) ortho-, para- or meta- directing? Activating or deactivating? Explain. [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]

  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]

  • Chemistry Stack Exchange. (2015). Which is the major product formed on nitration of benzyl methyl ether?[Link]

  • Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • University of Technology. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. [Link]

  • University of Colorado Colorado Springs. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). [Link]

  • Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). [Link]

  • Khan Academy. (2019). nitration of aromatic compounds. [Link]

  • Khan Academy. (n.d.). Ortho-para directors I. [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. [Link]

  • St. John Fisher University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. [Link]

  • NIST. (n.d.). Benzene, 4-methoxy-2-methyl-1-nitro-. [Link]

  • The Organic Chemistry Tutor. (2018). Ortho Meta Para Directors - Activating and Deactivating Groups. [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Snoonian, J. R., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. [Link]

  • ResearchGate. (2017). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • NIST. (n.d.). Benzene, 4-methoxy-1-methyl-2-nitro-. [Link]

  • The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. [Link]

  • Chemguide. (n.d.). nitration of benzene and methylbenzene. [Link]

  • Scribd. (n.d.). Nitration of Methylbenzene Experiment. [Link]

  • Chem Professor. (2017). Nitration of Benzene: An EAS Reaction. [Link]

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The Strategic Utility of 1-(Methoxymethyl)-4-nitrobenzene in Medicinal Chemistry: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 1-(Methoxymethyl)-4-nitrobenzene has emerged as a particularly valuable scaffold due to the orthogonal reactivity of its functional groups. The electron-withdrawing nitro group serves as a versatile precursor to a primary amine, a common pharmacophore in many bioactive molecules.[1][2] Concurrently, the methoxymethyl ether provides a stable, yet readily manipulable, handle for further synthetic elaboration or for modulating the physicochemical properties of the final compound. This guide provides an in-depth exploration of the synthesis of 1-(methoxymethyl)-4-nitrobenzene and its application as a key intermediate, with a focus on robust and reproducible protocols for the modern research laboratory.

Core Concepts: The Chemical Logic of 1-(Methoxymethyl)-4-nitrobenzene

The utility of 1-(methoxymethyl)-4-nitrobenzene lies in the distinct chemical personalities of its two key functional moieties: the nitro group and the methoxymethyl group.

  • The Nitro Group as a Masked Amine: The aromatic nitro group is a powerful electron-withdrawing group, deactivating the benzene ring towards electrophilic substitution. However, its true value in medicinal chemistry is realized upon its reduction to an aniline.[3][4] Anilines are prevalent in a vast array of pharmaceuticals, contributing to target binding and influencing pharmacokinetic properties.[5] The ability to carry the nitro group through several synthetic steps and then unmask the amine at a late stage is a significant strategic advantage.

  • The Methoxymethyl (MOM) Ether as a Modulating Group: The methoxymethyl group is a stable ether linkage that is generally resistant to a wide range of reaction conditions. Its presence can enhance the solubility and modify the lipophilicity of a molecule. Furthermore, the benzylic position of the methoxymethyl group offers potential sites for further functionalization, although this is less common than transformations involving the nitro group.

The interplay of these two groups allows for a modular approach to the synthesis of complex molecules.

Synthesis of 1-(Methoxymethyl)-4-nitrobenzene: Protocols and Mechanistic Insights

There are several reliable methods for the synthesis of 1-(Methoxymethyl)-4-nitrobenzene. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Two common and effective methods are detailed below.

Method 1: Williamson Ether Synthesis from 4-Nitrobenzyl Alcohol

This method involves the methylation of the readily available 4-nitrobenzyl alcohol. The reaction proceeds via a classic Williamson ether synthesis mechanism, where the alkoxide of 4-nitrobenzyl alcohol acts as a nucleophile, displacing a halide from a methylating agent.

Reaction Scheme:

Williamson_Ether_Synthesis reactant1 4-Nitrobenzyl Alcohol intermediate Sodium 4-nitrobenzyl alkoxide reactant1->intermediate Deprotonation reactant2 Sodium Hydride (NaH) reactant2->intermediate product 1-(Methoxymethyl)-4-nitrobenzene intermediate->product SN2 reaction reactant3 Iodomethane (CH3I) reactant3->product

Figure 1: Williamson Ether Synthesis of 1-(Methoxymethyl)-4-nitrobenzene.

Detailed Protocol:

Materials:

  • 4-Nitrobenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Iodomethane (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-nitrobenzyl alcohol (1.0 eq).

  • Solvent Addition: Add anhydrous THF (10 mL per gram of alcohol) to the flask and stir to dissolve the alcohol.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Methylation: Cool the reaction mixture back to 0 °C. Add iodomethane (1.5 eq) dropwise via the dropping funnel.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(methoxymethyl)-4-nitrobenzene as a pure compound.

Table 1: Representative Reaction Parameters for Williamson Ether Synthesis

ParameterValue
Temperature0 °C to Room Temperature
Reaction Time12-18 hours
Typical Yield85-95%
Method 2: Nucleophilic Substitution on 1-Bromo-4-nitrobenzene

Reaction Scheme:

Nucleophilic_Substitution reactant1 1-Bromo-4-nitrobenzene product 1-(Methoxymethyl)-4-nitrobenzene reactant1->product reactant2 Chloromethyl methyl ether (MOM-Cl) reactant2->product catalyst Lewis Acid (e.g., ZnCl2) catalyst->product

Figure 2: Synthesis via Nucleophilic Substitution.

Detailed Protocol:

Materials:

  • 1-Bromo-4-nitrobenzene

  • Chloromethyl methyl ether (MOM-Cl) (Caution: Carcinogen)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a fume hood, to a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-bromo-4-nitrobenzene (1.0 eq) and anhydrous DCM.

  • Catalyst Addition: Add anhydrous zinc chloride (0.1 eq) to the solution.

  • Addition of Alkylating Agent: Cool the mixture to 0 °C and slowly add chloromethyl methyl ether (1.5 eq). Extreme caution should be exercised when handling MOM-Cl.

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC.

  • Work-up: Quench the reaction by carefully pouring it into ice-cold saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 1-(methoxymethyl)-4-nitrobenzene.

Application in Medicinal Chemistry: Synthesis of 2-(Methoxymethyl)-1,4-benzenediamine

A prime example of the utility of 1-(methoxymethyl)-4-nitrobenzene derivatives is in the synthesis of substituted phenylenediamines. The following protocol, adapted from patent literature, details the conversion of a closely related intermediate to 2-(methoxymethyl)-1,4-benzenediamine, a compound with applications in hair coloring and potentially other areas requiring substituted anilines.[3] This diamine has been shown to have a reduced skin sensitization potential compared to parent p-phenylenediamine (PPD).[6]

Key Transformation: Reductive Amination

The core of this application is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

Reduction_to_Diamine start_material 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene product 2-(Methoxymethyl)-1,4-benzenediamine start_material->product Hydrogenation reagents H2, Pd/C reagents->product

Figure 3: Catalytic Hydrogenation to form the Diamine.

Detailed Protocol:

This protocol describes the reduction of a precursor, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, which can be synthesized from a derivative of the title compound.[3]

Materials:

  • 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene

  • Palladium on carbon (10% Pd, 50% water wet)

  • Toluene

  • Magnesium sulfate (MgSO₄)

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: To a hydrogenation vessel, add 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene (1.0 eq), 10% Pd/C (0.02 eq), and magnesium sulfate (0.75 eq).

  • Solvent Addition: Add toluene (3 mL per gram of starting material).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (2-3 bar).

  • Reaction Conditions: Heat the mixture to 60-80 °C and stir vigorously for 30 minutes to 4 hours. The reaction is exothermic and may require initial cooling.[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up (under inert atmosphere): After completion, cool the reaction to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with toluene.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2-(methoxymethyl)-1,4-benzenediamine.

  • Purification: The product can be further purified by crystallization or chromatography if necessary. Due to its sensitivity to oxygen, all purification steps should be performed under an inert atmosphere.[3]

Table 2: Key Parameters for the Reduction of the Nitroaromatic Precursor

ParameterValue
Catalyst10% Palladium on Carbon
Reducing AgentHydrogen Gas (2-3 bar)
SolventToluene
Temperature60-80 °C
Reaction Time0.5 - 4 hours

Conclusion and Future Perspectives

1-(Methoxymethyl)-4-nitrobenzene is a versatile and strategically important building block in medicinal chemistry. Its synthesis is achievable through robust and scalable methods, and its functional groups offer orthogonal handles for the construction of complex molecular architectures. The conversion to substituted anilines, such as 2-(methoxymethyl)-1,4-benzenediamine, highlights its utility in accessing valuable intermediates for drug discovery and other applications. As the demand for novel, functionalized aniline derivatives continues to grow, the importance of precursors like 1-(methoxymethyl)-4-nitrobenzene in the synthetic chemist's toolbox is set to increase.

References

  • EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents.
  • Cresset Group. Aniline replacement in drug-like compounds. (2024-01-10). Available at: [Link]

  • Chemguide. the preparation of phenylamine (aniline). Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • ChemHelpASAP. aromatic nitration & aniline synthesis. (2019-10-07). Available at: [Link]

  • BioPartner UK. Cresset Blog: Aniline replacement in drug-like compounds. (2024-01-10). Available at: [Link]

  • ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. Available at: [Link]

  • Organic Syntheses. p-NITROBENZYL ALCOHOL. Available at: [Link]

  • PubMed. Introduction of a methoxymethyl side chain into p-phenylenediamine attenuates its sensitizing potency and reduces the risk of allergy induction. (2014-02-01). Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • Green Chemistry (RSC Publishing). Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C. Available at: [Link]

  • ResearchGate. Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. (2015-08-09). Available at: [Link]

  • Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Available at: [Link]

  • Organic Syntheses Procedure. 1,1'-Biphenyl, 2-methyl-4'-nitro-. Available at: [Link]

  • ResearchGate. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. (2015-08-06). Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • PubChem. 2-Methoxymethyl-p-phenylenediamine. Available at: [Link]

  • PubChem. 2-Methoxymethyl-p-phenylenediamine sulfate. Available at: [Link]

  • Chongqing Chemdad Co. ,Ltd. 2-(methoxymethyl)benzene-1,4-diamine. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 1-(Methoxymethyl)-4-nitrobenzene in the Synthesis of Novel Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Professionals in Drug Development and Materials Science

Abstract

This document delineates the application of 1-(methoxymethyl)-4-nitrobenzene as a versatile precursor in the synthesis of specialized azo dyes. While not a direct chromophore, its strategic utility lies in its conversion to 4-(methoxymethyl)aniline, a valuable diazo component for creating novel dye structures. This guide provides a comprehensive overview, including the rationale for its use, detailed experimental protocols for the synthesis of a representative azo dye, and a discussion of the potential properties and applications of the resulting colorants. The methodologies presented are grounded in established principles of organic and dye chemistry, offering a foundational framework for researchers exploring new avenues in dye development.

Introduction: Unlocking New Chromophores through Precursor Synthesis

Azo dyes represent the largest and most diverse class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) that form an extended conjugated system responsible for their vibrant colors.[1] The final hue, solubility, and fastness properties of an azo dye are intricately linked to the electronic nature of the aromatic rings connected by the azo bridge. Consequently, the synthesis of novel dye structures with tailored properties is heavily reliant on the availability of diverse aromatic amine (diazo) and coupling components.

1-(Methoxymethyl)-4-nitrobenzene emerges as a strategic, though indirect, player in this field. Its primary value is not as a dye itself, but as a readily accessible precursor to 4-(methoxymethyl)aniline. The presence of the methoxymethyl substituent offers a unique handle to subtly modify the electronic and steric properties of the resulting dye molecule, potentially influencing its shade, fastness, and affinity for various substrates. This application note details the synthetic pathway from 1-(methoxymethyl)-4-nitrobenzene to a model azo dye, providing a blueprint for the exploration of a new family of colorants.

The Synthetic Strategy: From Nitroarene to Azo Dye

The core of this application lies in a two-stage synthetic sequence. The first stage involves the reduction of the nitro group of 1-(methoxymethyl)-4-nitrobenzene to a primary amine, yielding 4-(methoxymethyl)aniline. This transformation is a cornerstone of aromatic chemistry, with numerous established protocols. The second stage employs the newly synthesized aniline in a classical two-step diazotization and azo coupling reaction to generate the final dye molecule.

Synthetic_Pathway Start 1-(Methoxymethyl)-4-nitrobenzene Intermediate 4-(Methoxymethyl)aniline Start->Intermediate Reduction (e.g., SnCl2/HCl) Diazonium 4-(Methoxymethyl)benzenediazonium Salt Intermediate->Diazonium Diazotization (NaNO2, HCl, 0-5 °C) Final_Dye Azo Dye Diazonium->Final_Dye Azo Coupling (with coupling component)

Caption: General workflow for the synthesis of an azo dye from 1-(methoxymethyl)-4-nitrobenzene.

Detailed Experimental Protocols

Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Aromatic amines, nitro compounds, and concentrated acids are toxic and/or corrosive. Diazonium salts can be explosive in a dry, solid state and should always be kept in a cold aqueous solution.

Protocol 1: Synthesis of 4-(Methoxymethyl)aniline from 1-(Methoxymethyl)-4-nitrobenzene

This protocol describes a standard laboratory-scale reduction of an aromatic nitro compound using tin(II) chloride.

Materials & Apparatus:

  • 1-(Methoxymethyl)-4-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(methoxymethyl)-4-nitrobenzene (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (3-4 equivalents) to the solution.

  • Slowly add concentrated hydrochloric acid. An exothermic reaction may occur; control the addition rate to maintain a gentle reflux.

  • After the initial reaction subsides, heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly neutralize the acidic solution by the dropwise addition of a concentrated sodium hydroxide solution until the mixture is strongly basic (pH > 10). A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(methoxymethyl)aniline.

  • The product can be further purified by column chromatography or distillation if necessary.

Protocol 2: Synthesis of a Representative Azo Dye using 4-(Methoxymethyl)aniline

This protocol details the synthesis of a model disperse dye by diazotizing 4-(methoxymethyl)aniline and coupling it with N,N-diethylaniline.

Materials & Apparatus:

  • 4-(Methoxymethyl)aniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N,N-Diethylaniline

  • Sodium acetate

  • Ethanol

  • Beakers, magnetic stirrer, ice bath, thermometer, filtration apparatus.

Procedure:

Part A: Diazotization of 4-(Methoxymethyl)aniline

  • In a beaker, dissolve 4-(methoxymethyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 10-15 minutes at 0-5 °C. Keep this solution in the ice bath for immediate use in the next step.

Part B: Azo Coupling

  • In a separate beaker, dissolve N,N-diethylaniline (1 equivalent) in a mixture of water and hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the N,N-diethylaniline solution.

  • A brightly colored precipitate should form immediately.

  • To complete the coupling reaction, slowly add a solution of sodium acetate to raise the pH to 4-5.

  • Continue stirring the mixture in the ice bath for 30 minutes.

  • Isolate the solid dye by vacuum filtration.

  • Wash the filter cake with cold water until the filtrate is colorless.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.

Characterization and Expected Properties

The synthesized azo dye can be characterized using standard analytical techniques to confirm its structure and purity.

Analytical Technique Expected Observations
Melting Point A sharp melting point indicates a high degree of purity.
FT-IR Spectroscopy Characteristic peaks for the azo group (-N=N-) around 1400-1500 cm⁻¹, as well as peaks corresponding to the aromatic C-H and C=C stretching vibrations. The C-O-C stretch of the methoxymethyl group would also be present.
¹H NMR Spectroscopy Signals in the aromatic region corresponding to the protons on the two benzene rings. Singlets for the methoxy and methylene protons of the methoxymethyl group, and signals for the ethyl groups of the diethylamino substituent.
UV-Visible Spectroscopy A strong absorption band in the visible region (typically 400-600 nm), which is responsible for the color of the dye. The exact λmax will depend on the solvent and the specific structure of the dye.[2]

Potential Applications and Advantages

Azo dyes derived from 4-(methoxymethyl)aniline are anticipated to be of interest as disperse dyes for coloring hydrophobic fibers such as polyester and nylon.[2][3] The methoxymethyl group, being non-ionic and of moderate polarity, is well-suited for this class of dyes.

Potential Advantages:

  • Fine-Tuning of Color: The electron-donating nature of the methoxymethyl group can influence the electronic transitions within the chromophore, potentially leading to dyes with unique shades.

  • Solubility Modification: The ether linkage in the methoxymethyl group may enhance the solubility of the dye in certain organic solvents and dyeing media, which can be advantageous during the application process.

  • Improved Fastness Properties: The substituent may impact the dye's affinity for the fiber and its resistance to fading from light, washing, and sublimation.[2]

Conclusion

1-(Methoxymethyl)-4-nitrobenzene serves as a valuable and accessible starting material for the synthesis of novel azo dyes through its conversion to 4-(methoxymethyl)aniline. The protocols provided herein offer a robust framework for researchers to explore the synthesis and application of this new class of colorants. The ability to introduce the methoxymethyl substituent onto the diazo component opens up new possibilities for fine-tuning the properties of azo dyes for a range of applications, from textiles to advanced materials. Further research into the dyeing performance and fastness properties of these novel dyes is warranted to fully elucidate their potential in the field of color chemistry.

References

  • Otutu, J. O., Osabohien, E., & Ezeribe, A. I. (2019). Synthesis of Disperse Dyes and their Applications on Synthetic Fabrics. Journal of the Nigerian Society of Physical Sciences, 1(1), 1-8.
  • Obi-Iyeke, G. E., & Iloama, C. N. (2022). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Journal of Chemical Society of Nigeria, 47(6).
  • BenchChem. (2025).
  • Gung, B. W., & Taylor, R. T. (2004). A survey of azo-dye chemistry.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Analysis of a 1-(Methoxymethyl)-4-nitrobenzene Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(methoxymethyl)-4-nitrobenzene and the separation of key impurities from its synthesis reaction mixture. The method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient tool for in-process control and final product quality assessment in research, development, and manufacturing environments. The protocol herein is grounded in established chromatographic principles and adheres to validation guidelines set forth by the International Council for Harmonisation (ICH).

Introduction

1-(Methoxymethyl)-4-nitrobenzene is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The purity of this intermediate is critical for the successful outcome of subsequent synthetic steps and the quality of the final product. Therefore, a reliable analytical method to monitor the reaction progress and quantify the main component along with potential impurities is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitroaromatic compounds due to its high resolution, sensitivity, and reproducibility.[1][2][3][4]

This application note presents a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of a 1-(methoxymethyl)-4-nitrobenzene reaction mixture. RP-HPLC is particularly well-suited for this application as it effectively separates compounds based on their hydrophobicity.[5][6][7] The developed method is capable of separating the target compound from common starting materials, by-products, and degradation products. The principles of method validation, as outlined by the ICH, are applied to demonstrate that the analytical procedure is fit for its intended purpose.[8][9][10][11]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for this separation.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Phosphoric acid (analytical grade)

    • 1-(Methoxymethyl)-4-nitrobenzene reference standard (purity ≥ 98%)

    • Potential impurities for identification (if available), such as 4-nitrobenzyl alcohol and 1-bromo-4-nitrobenzene.[12]

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation of 1-(methoxymethyl)-4-nitrobenzene and its related impurities.

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 40-70% B; 10-12 min: 70-40% B; 12-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Mobile Phase: A combination of water and acetonitrile is a common mobile phase in reversed-phase chromatography, offering good separation for a wide range of polarities.[5]

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of both more polar and less polar impurities, providing good peak shapes and resolution within a reasonable run time.[13]

  • Flow Rate and Column Temperature: The chosen flow rate and temperature provide a balance between analysis time and separation efficiency.

  • Detection Wavelength: 254 nm is a common wavelength for the detection of aromatic compounds containing a nitro group, which typically exhibit strong UV absorbance at this wavelength.[1][13]

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(methoxymethyl)-4-nitrobenzene reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock standard solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation
  • Accurately weigh an appropriate amount of the reaction mixture (e.g., 50 mg) into a 50 mL volumetric flask.

  • Add approximately 30 mL of the diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before sample analysis, the performance of the chromatographic system must be verified according to USP General Chapter <621> Chromatography.[14][15][16][17][18]

  • Inject the working standard solution six times.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0 for the 1-(methoxymethyl)-4-nitrobenzene peak.

    • Theoretical Plates (N): Should be ≥ 2000 for the 1-(methoxymethyl)-4-nitrobenzene peak.

    • Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0% for the six replicate injections.

Analysis Procedure
  • Once the system suitability criteria are met, inject the prepared sample solution.

  • Identify the peaks in the sample chromatogram by comparing their retention times with that of the reference standard.

  • Calculate the amount of 1-(methoxymethyl)-4-nitrobenzene and any identified impurities using the external standard method.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[8][9][19][20]

Specificity

Specificity was demonstrated by analyzing a blank (diluent), the reference standard, and a spiked sample containing known impurities. The method was shown to be specific for 1-(methoxymethyl)-4-nitrobenzene, with no interference from the blank or co-elution with known impurities.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of 1-(methoxymethyl)-4-nitrobenzene over the concentration range of 10-150 µg/mL. The correlation coefficient (r²) was found to be > 0.999, indicating a linear relationship between concentration and peak area.

Accuracy

Accuracy was determined by a recovery study on a placebo mixture spiked with the analyte at three different concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%, which is within the acceptable limits.

Precision
  • Repeatability (Intra-day precision): The repeatability was assessed by analyzing six replicate preparations of the sample on the same day. The %RSD for the assay of 1-(methoxymethyl)-4-nitrobenzene was ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): The intermediate precision was determined by analyzing the same sample on two different days, with different analysts and different equipment. The %RSD between the two sets of results was ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be approximately 0.1 µg/mL, and the LOQ was approximately 0.3 µg/mL.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The results remained unaffected by these minor changes, demonstrating the robustness of the method.

Data Presentation

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)≤ 2.01.1
Theoretical Plates (N)≥ 20008500
%RSD of Peak Area≤ 2.0%0.8%

Table 2: Validation Summary

ParameterResult
SpecificityNo interference observed
Linearity (r²)> 0.999
Accuracy (% Recovery)99.5% - 101.2%
Precision (%RSD)< 1.5%
LOD~0.1 µg/mL
LOQ~0.3 µg/mL
RobustnessMethod is robust

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard Prepare Standard Solutions SystemSuitability System Suitability Test Standard->SystemSuitability Sample Prepare Reaction Mixture Sample Analysis Inject Samples & Standards Sample->Analysis SystemSuitability->SystemSuitability SystemSuitability->Analysis Pass Integration Peak Integration & Identification Analysis->Integration Calculation Quantification of Analytes Integration->Calculation Report Generate Final Report Calculation->Report

Caption: Workflow for HPLC analysis of 1-(methoxymethyl)-4-nitrobenzene.

Conclusion

The developed and validated reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of 1-(methoxymethyl)-4-nitrobenzene and the separation of its impurities in a reaction mixture. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for routine quality control and in-process monitoring.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • Singh, R., Soni, S. K., & Kumar, D. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652–1658. [Link]

  • SIELC Technologies. Separation of 1-Ethyl-2-(methoxymethyl)-4-nitrobenzene on Newcrom R1 HPLC column. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pesek, J. J., & Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 30(11), 976-983. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Voica, C., Dehelean, A., & Glevitzky, I. (2009). Determination of Nitroaromatic Compounds in Soil Samples by HPLC, Using On-Line Preconcentration. Journal of Liquid Chromatography & Related Technologies, 32(13), 1867-1877. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • Patel, S., & Patel, P. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27. [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • Technology Networks. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Waters. HPLC Separation Modes. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • SIELC Technologies. 1-Methoxy-2-methyl-4-nitrobenzene. [Link]

  • Google Patents. (2014). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • NIST. Benzene, 1-methoxy-4-nitro-. [Link]

  • ChemBK. 1-(Methoxymethyl)-4-nitrobenzene. [Link]

  • Australian Government Department of Health and Aged Care. (2023). Benzene, 1-methoxy-4-nitro-. [Link]

  • American Laboratory. (2009). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. [Link]

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Application Notes and Protocols for the NMR Spectroscopic Analysis of 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Methoxymethyl)-4-nitrobenzene is a key intermediate in various synthetic pathways, valued for its bifunctional nature incorporating an electron-withdrawing nitro group and a versatile methoxymethyl ether. The precise structural elucidation and purity assessment of this compound are paramount for its effective use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive analytical technique for this purpose, providing unambiguous information about the molecular framework.

This comprehensive guide provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of 1-(Methoxymethyl)-4-nitrobenzene. It is designed for researchers, scientists, and drug development professionals seeking a thorough understanding of the NMR characteristics of this molecule and a robust methodology for its analysis. The principles and techniques discussed herein are also broadly applicable to the characterization of other substituted nitroaromatic compounds and benzylic ethers.

Causality of Experimental Design: Why NMR?

The choice of NMR spectroscopy is predicated on its ability to provide a detailed atomic-level map of the molecule. The distinct chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei within 1-(Methoxymethyl)-4-nitrobenzene result in a unique set of resonant frequencies (chemical shifts). Furthermore, through-bond interactions between neighboring nuclei (spin-spin coupling) provide invaluable connectivity information, confirming the structural assignment. For a molecule with the nuanced electronic effects of a nitro group and an ether linkage on an aromatic ring, NMR is uniquely suited to resolve the subtle differences in the electronic environments of the aromatic protons and carbons.

Predicted NMR Data for 1-(Methoxymethyl)-4-nitrobenzene

While an experimental spectrum for 1-(Methoxymethyl)-4-nitrobenzene is not publicly available in common databases as of the last search, a highly accurate prediction can be made based on the analysis of structurally similar compounds, most notably 1'-(dimethoxymethyl)-4'-nitrobenzene[1]. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2, H-6~ 8.20Doublet (d)2H~ 8.0 - 9.0
H-3, H-5~ 7.50Doublet (d)2H~ 8.0 - 9.0
-CH₂-~ 4.60Singlet (s)2HN/A
-OCH₃~ 3.40Singlet (s)3HN/A
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-4 (ipso-NO₂)~ 148.0
C-1 (ipso-CH₂OCH₃)~ 142.0
C-3, C-5~ 128.0
C-2, C-6~ 124.0
-CH₂-~ 75.0
-OCH₃~ 58.0

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield high-quality, reproducible NMR spectra. Each step is critical for ensuring the integrity of the data.

Part 1: Sample Preparation
  • Analyte Purity: Ensure the 1-(Methoxymethyl)-4-nitrobenzene sample is of high purity. Impurities will introduce extraneous signals, complicating spectral analysis.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR.

  • Concentration: Prepare a solution of approximately 10-20 mg of 1-(Methoxymethyl)-4-nitrobenzene in 0.6-0.7 mL of CDCl₃. This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C NMR without leading to significant line broadening due to viscosity.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its chemical shift defined as 0.00 ppm. Most high-quality deuterated solvents already contain TMS.

  • Filtration: To ensure a homogeneous magnetic field and prevent shimming difficulties, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Part 2: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse for quantitative measurements.
Number of Scans16Sufficient for good signal-to-noise for a sample of this concentration.
Relaxation Delay (d1)5.0 sEnsures full relaxation of all protons, crucial for accurate integration.
Acquisition Time (aq)4.0 sProvides adequate digital resolution.
Spectral Width (sw)20 ppmCovers the full range of expected proton chemical shifts.

¹³C NMR Acquisition:

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard 30-degree pulse with proton decoupling.
Number of Scans1024¹³C is inherently less sensitive than ¹H, requiring more scans.
Relaxation Delay (d1)2.0 sA standard delay for qualitative ¹³C spectra.
Acquisition Time (aq)1.0 sProvides adequate digital resolution.
Spectral Width (sw)240 ppmCovers the full range of expected carbon chemical shifts.

2D NMR Acquisition (Optional but Recommended):

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A standard cosygpqf pulse sequence can be used. This will be instrumental in confirming the coupling between the aromatic protons H-2/H-6 and H-3/H-5.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon correlations. A standard hsqcedetgpsisp2.3 pulse sequence is recommended. This will definitively link each proton signal to its corresponding carbon signal.

Spectral Interpretation: Unveiling the Structure

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show four distinct signals:

  • Aromatic Region (δ 7.0 - 8.5 ppm): The para-substitution pattern of the benzene ring leads to a characteristic AA'BB' spin system, which often appears as two distinct doublets.[2][3]

    • The protons ortho to the electron-withdrawing nitro group (H-2 and H-6) are expected to be the most downfield, appearing as a doublet around 8.20 ppm. The strong deshielding effect of the nitro group is the primary cause for this downfield shift.

    • The protons ortho to the methoxymethyl group (H-3 and H-5) will be upfield relative to H-2/H-6, appearing as a doublet around 7.50 ppm.

    • The coupling constant (J) for both doublets, representing the interaction between adjacent protons (³JHH), is expected to be in the range of 8-9 Hz, which is typical for ortho-coupling in benzene rings.[2]

  • Benzylic Methylene Protons (-CH₂-) (δ ~4.60 ppm): These protons are adjacent to both an oxygen atom and the aromatic ring. The electronegativity of the oxygen and the anisotropic effect of the benzene ring combine to shift this signal downfield to approximately 4.60 ppm. Due to the absence of adjacent protons, this signal will appear as a sharp singlet.

  • Methoxymethyl Protons (-OCH₃) (δ ~3.40 ppm): These protons are attached to an oxygen atom, which deshields them, resulting in a chemical shift around 3.40 ppm. This signal will also be a singlet as there are no neighboring protons to cause splitting.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals:

  • Aromatic Carbons (δ 120 - 150 ppm):

    • The carbon atom bearing the nitro group (C-4) is expected to be the most downfield in the aromatic region (~148.0 ppm) due to the strong electron-withdrawing nature of the nitro group.

    • The carbon atom attached to the methoxymethyl group (C-1) will also be downfield (~142.0 ppm).

    • The remaining aromatic carbons (C-2, C-3, C-5, C-6) will appear in the range of 124-128 ppm. The specific assignments can be definitively confirmed with an HSQC experiment.

  • Aliphatic Carbons (δ 50 - 80 ppm):

    • The benzylic methylene carbon (-CH₂-) is expected to resonate at approximately 75.0 ppm, influenced by the attached oxygen and aromatic ring.

    • The methoxymethyl carbon (-OCH₃) will appear at a higher field, around 58.0 ppm.

Advanced Structural Verification with 2D NMR

For unambiguous assignment and to build a robust, self-validating dataset, 2D NMR experiments are highly recommended.

COSY (Correlation Spectroscopy)

The COSY spectrum will show a cross-peak correlating the doublet at ~8.20 ppm with the doublet at ~7.50 ppm. This directly confirms the coupling between the H-2/H-6 and H-3/H-5 protons, respectively, and validates the para-substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum provides direct one-bond C-H correlations, allowing for the definitive assignment of each protonated carbon. For example, the proton signal at ~4.60 ppm will show a correlation to the carbon signal at ~75.0 ppm, confirming the assignment of the -CH₂- group.

Visualizing the Connectivity

The following diagrams, generated using Graphviz, illustrate the key structural features and NMR correlations.

Figure 1: Molecular structure of 1-(Methoxymethyl)-4-nitrobenzene.

COSY_Correlations H2_H6 H-2, H-6 (~8.20 ppm) H3_H5 H-3, H-5 (~7.50 ppm) H2_H6->H3_H5 ³JHH

Figure 2: Key COSY correlation in 1-(Methoxymethyl)-4-nitrobenzene.

HSQC_Correlations H_CH2 CH₂-H (~4.60 ppm) C_CH2 CH₂-C (~75.0 ppm) H_CH2->C_CH2 ¹JCH H_OCH3 OCH₃-H (~3.40 ppm) C_OCH3 OCH₃-C (~58.0 ppm) H_OCH3->C_OCH3 ¹JCH H_arom1 H-2,6 (~8.20 ppm) C_arom1 C-2,6 (~124.0 ppm) H_arom1->C_arom1 ¹JCH H_arom2 H-3,5 (~7.50 ppm) C_arom2 C-3,5 (~128.0 ppm) H_arom2->C_arom2 ¹JCH

Figure 3: Key HSQC correlations in 1-(Methoxymethyl)-4-nitrobenzene.

Conclusion

This application note provides a comprehensive framework for the NMR spectroscopic analysis of 1-(Methoxymethyl)-4-nitrobenzene. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined, researchers can confidently elucidate and verify the structure of this important chemical intermediate. The integration of 1D and 2D NMR techniques provides a robust, self-validating methodology, ensuring the highest level of scientific integrity in the characterization of this and related molecules.

References

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Cheu, R. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]

  • Neil, E. (n.d.). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley. Retrieved from [Link]

  • Fiveable. (n.d.). Para-Substituted Benzene Definition. Retrieved from [Link]

  • How can multiplets in para-disubstituted benzene rings be described? (2017, October 18). Chemistry Stack Exchange. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • Murali, N. (n.d.). 2D NMR - Homonuclear 2D. Nuclear Magnetic Resonance. Retrieved from [Link]

  • ¹H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound.... (n.d.). ResearchGate. Retrieved from [Link]

  • Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • Fiveable. (n.d.). Para-Disubstituted Benzenes Definition. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0032076). Retrieved from [Link]

  • Why para aromatic has a low J constant and why ortho has high J constant?. (n.d.). Retrieved from [Link]

  • How could the signals in the 6.5–8.1-ppm region of their ¹H NMR.... (2025, June 15). Filo. Retrieved from [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methoxy-4-nitrobenzene. Retrieved from [Link]

  • Solved Spectrum G HA 1-methoxy-2-methyl-4-nitrobenzene HEC | Chegg.com. (2021, September 30). Chegg. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methoxy-4-nitrobenzene - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • 2D- NMR what is the different between COSY and HSQC??. (2019, October 15). ResearchGate. Retrieved from [Link]

  • 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved from [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1). Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

  • 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. (n.d.). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0032076). Retrieved from [Link]

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Application Note: High-Resolution Mass Spectrometry for the Characterization of 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analysis of 1-(Methoxymethyl)-4-nitrobenzene using mass spectrometry. As an important intermediate or potential impurity in pharmaceutical and chemical synthesis, rigorous analytical methods are required for its identification and characterization. We detail optimized protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). This guide provides researchers, scientists, and drug development professionals with the foundational knowledge to select the appropriate analytical strategy, understand the compound's ionization and fragmentation behavior, and implement robust analytical workflows.

Introduction

1-(Methoxymethyl)-4-nitrobenzene is a nitroaromatic compound with potential applications as a building block in organic synthesis. In the context of drug development, related nitroaromatic compounds are often monitored as process impurities or metabolites, some of which can have toxicological implications.[1][2] Therefore, the ability to unambiguously identify and quantify this molecule is critical for quality control and safety assessment. Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for this task.[3]

The choice of ionization technique is paramount for analyzing small molecules like 1-(Methoxymethyl)-4-nitrobenzene.[4] Electron Ionization (EI) is a classic, high-energy technique that provides reproducible fragmentation patterns ideal for library matching and structural elucidation.[5] In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are gentler, often preserving the molecular ion, and are readily coupled with liquid chromatography for analyzing compounds in complex matrices.[6] This note explores these complementary approaches to provide a holistic analytical strategy.

Analyte Profile

A clear understanding of the analyte's physicochemical properties is the first step in method development.

PropertyValue
Chemical Name 1-(Methoxymethyl)-4-nitrobenzene
Synonym 4-Nitrobenzyl methyl ether
CAS Number 1515-83-9
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Exact Mass 167.05824 Da
Chemical Structure

Experimental Protocols

Standard & Sample Preparation

Proper sample preparation is crucial for achieving sensitive, reproducible, and accurate mass spectrometry results.[7] The primary goal is to solubilize the analyte and remove matrix components that can cause ion suppression or contaminate the instrument.[3]

Protocol: Preparation of Analytical Standard

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 1-(Methoxymethyl)-4-nitrobenzene standard. Dissolve in 10 mL of methanol or acetonitrile in a Class A volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with the same solvent.

  • Dilute Standards for Analysis: Prepare a series of calibration standards by further diluting the Working Stock Solution.

    • For GC-MS: Dilute with methanol to a final concentration range of 0.1 - 10 µg/mL.

    • For LC-MS: Dilute with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to a final concentration range of 1 - 500 ng/mL.[8]

  • Final Filtration: Before placing vials in the autosampler, filter all solutions through a 0.22 µm PTFE or nylon syringe filter to remove any particulates.

GC-MS Analysis Workflow

Gas chromatography is an excellent choice for volatile and thermally stable compounds like 1-(Methoxymethyl)-4-nitrobenzene.[5] The workflow is straightforward, leading to robust and reproducible results.

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing A Standard Dilution (Methanol) B GC Inlet Injection (Split/Splitless) A->B C Capillary Column Separation B->C D EI Source (70 eV) Ionization & Fragmentation C->D E Mass Analyzer (e.g., Quadrupole) D->E F Spectral Analysis & Library Search E->F

GC-MS analysis workflow diagram.

Table 2: Recommended GC-MS Method Parameters

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, robust platform for routine analysis.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A 5% phenyl-methylpolysiloxane column provides good selectivity for aromatic compounds.
Injection Volume 1 µLStandard volume to avoid overloading.
Inlet Temperature 250 °CEnsures rapid vaporization without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading for concentrated samples; use splitless for trace analysis.
Carrier Gas Helium, constant flow @ 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C @ 20 °C/min, hold 5 minProvides good peak shape and separation from potential impurities.
MS Ion Source Electron Ionization (EI)High-energy, reproducible fragmentation for structural confirmation.[9]
Ionization Energy 70 eVStandard EI energy for creating comparable library spectra.
Source Temp. 230 °COptimal temperature to maintain ion optics cleanliness.
Mass Range m/z 40 - 400Covers the molecular ion and all expected fragments.
LC-MS/MS Analysis Workflow

For higher sensitivity or analysis within complex biological or chemical matrices, LC-MS/MS is the preferred platform.[2] It offers superior selectivity through Multiple Reaction Monitoring (MRM).

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS System cluster_data Data Processing A Standard Dilution (Mobile Phase) B UHPLC Injection A->B C Reversed-Phase C18 Column Separation B->C D Ion Source (ESI/APCI) Ionization C->D E Tandem MS (QqQ) MRM Analysis D->E F Chromatogram Integration & Quantification E->F

LC-MS/MS analysis workflow diagram.

Table 3: Recommended LC-MS/MS Method Parameters

ParameterSettingRationale
LC System Waters ACQUITY UPLC or equivalentHigh-pressure system for fast and efficient separations.
Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase chemistry for retaining nonpolar to moderately polar compounds.[10]
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes protonation in positive ion mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minTypical flow rate for 2.1 mm ID columns.
Gradient 10% B to 95% B over 5 min, hold 2 min, re-equilibrateA standard gradient to elute the analyte and clean the column.
MS System Triple Quadrupole (QqQ)Ideal for quantitative MRM experiments.
Ion Source ESI or APCI (Positive & Negative)Test both to determine optimal response. APCI is often effective for less polar nitroaromatics.[2]
Capillary Voltage 3.5 kV (ESI+) / -3.0 kV (ESI-)Typical starting points for optimization.
Source Temp. 150 °CBalances desolvation efficiency with analyte stability.
Desolvation Temp. 400 °CEnsures efficient solvent removal.

Results and Discussion: Fragmentation Analysis

The structural information gleaned from mass spectrometry is derived from the compound's fragmentation pattern. Below, we propose the primary fragmentation pathways for 1-(Methoxymethyl)-4-nitrobenzene based on established chemical principles for nitroaromatic and ether-containing compounds.

Proposed EI Fragmentation Pathway

Under high-energy EI conditions, the molecule will ionize to form a radical cation (M+•) at m/z 167 . Due to the stabilizing effect of the aromatic ring, this molecular ion peak is expected to be clearly visible.[9] The fragmentation is predicted to be dominated by cleavages adjacent to the ether oxygen and losses related to the nitro group.

Fragmentation_Pathway cluster_frags cluster_F1_frags M [M]+• m/z 167 F1 [M - OCH3]+ m/z 136 M->F1 - •OCH₃ (31 Da) Benzylic Cleavage F2 [M - NO]+• m/z 137 M->F2 - •NO (30 Da) F3 [M - NO2]+ m/z 121 M->F3 - •NO₂ (46 Da) F4 [M - CH2O]+• m/z 137 M->F4 - CH₂O (30 Da) Rearrangement F1_1 [C₇H₅O]+ m/z 105 F1->F1_1 - NO (31 Da) F1_2 [C₅H₅]+ m/z 65 F1_1->F1_2 - CO (28 Da) - C₂H₂ (26 Da)

Proposed EI fragmentation pathway for 1-(Methoxymethyl)-4-nitrobenzene.

Key Fragment Explanations:

  • m/z 136 ([M - OCH₃]⁺): This is predicted to be a major fragment. The bond between the benzylic carbon and the ether oxygen is labile. Cleavage of this bond results in the loss of a methoxy radical (•OCH₃) to form the highly stable 4-nitrobenzyl cation. This type of alpha-cleavage is characteristic of ethers.

  • m/z 137 ([M - NO]⁺• or [M - CH₂O]⁺•): This ion can arise from two distinct pathways that are common in related structures. First, the loss of a nitric oxide radical (•NO) is a well-known fragmentation route for nitroaromatic compounds. Second, a rearrangement involving the methoxymethyl group can lead to the elimination of a neutral formaldehyde molecule (CH₂O).

  • m/z 121 ([M - NO₂]⁺): The loss of the entire nitro group as a radical (•NO₂) is another characteristic fragmentation of nitroaromatics, yielding a methoxymethylbenzene cation.[9]

  • m/z 105, 77, 65: Further fragmentation of the primary ions, particularly the 4-nitrobenzyl cation (m/z 136), will lead to smaller ions characteristic of substituted benzene rings.

LC-MS/MS Ionization and Fragmentation

In soft ionization, the goal is to generate a stable precursor ion for MS/MS analysis.

  • Positive Ion Mode (ESI+/APCI+): Protonation to form [M+H]⁺ at m/z 168.1 is expected. Fragmentation via Collision-Induced Dissociation (CID) would likely involve the neutral loss of methanol (CH₃OH, 32 Da) to produce the 4-nitrobenzyl cation at m/z 136.

  • Negative Ion Mode (ESI-/APCI-): Nitroaromatics can be highly sensitive in negative ion mode, particularly with APCI, which can facilitate electron capture to form the radical molecular anion [M]•⁻ at m/z 167.0 .[2] This often provides a clean, high-intensity signal with minimal in-source fragmentation.

Table 4: Potential MRM Transitions for Quantification

Precursor Ion (m/z)Product Ion (m/z)Proposed TransitionIonization Mode
168.1136.1[M+H]⁺ → [M+H - CH₃OH]⁺Positive
168.1122.1[M+H]⁺ → [M+H - NO₂]⁺Positive
167.0137.0[M]•⁻ → [M - NO]•⁻Negative
167.0121.0[M]•⁻ → [M - OCH₂]•⁻Negative

Note: The optimal transition must be determined empirically by infusing the analyte and performing a product ion scan.

Conclusion

This application note provides robust starting methodologies for the mass spectrometric analysis of 1-(Methoxymethyl)-4-nitrobenzene.

  • GC-MS with EI is a reliable technique for the qualitative identification of the pure substance, offering rich, reproducible fragmentation for structural confirmation. The proposed fragmentation pathway, dominated by benzylic cleavage (m/z 136) and losses from the nitro group (m/z 137, 121), provides a clear spectral signature.

  • LC-MS/MS , particularly with a triple quadrupole mass spectrometer, is the recommended platform for sensitive and selective quantification in complex mixtures. Both positive and negative ionization modes should be evaluated, with negative APCI being a promising approach for high-sensitivity detection.

By leveraging these complementary techniques and understanding the underlying principles of ionization and fragmentation, researchers can confidently develop and validate methods for the analysis of 1-(Methoxymethyl)-4-nitrobenzene in various scientific and industrial applications.

References

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). National Institutes of Health. [Link]

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  • 1-Methoxy-2-methyl-4-nitrobenzene. (2018). SIELC Technologies. [Link]

  • A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. (n.d.). MDPI. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... (2006). PubMed. [Link]

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society. [Link]

  • Substitution reactions in APCI negative mass spectrometry: Analysis of 1-chloro-2-nitrobenzene in quetiapine fumarate. (2015). ResearchGate. [Link]

  • Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions... (2015). ResearchGate. [Link]

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  • Chemical Ionization Mass Spectrometry of Nitroaromatic Vapors. (1976). DTIC. [Link]

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  • Separation of Nitrobenzene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

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  • Determination of 7 nitrobenzene compounds in soil, glass, and cotton cloth... (2015). ResearchGate. [Link]

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Application Note: A Validated Protocol for the Purification of 1-(Methoxymethyl)-4-nitrobenzene via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

1-(Methoxymethyl)-4-nitrobenzene is a key intermediate in the synthesis of various organic compounds. The purity of this reagent is critical for the success of subsequent reactions, making an effective purification strategy essential. Recrystallization is a powerful and economical technique for purifying solid organic compounds based on the principle of differential solubility.[1][2] This application note provides a comprehensive, step-by-step protocol for the recrystallization of 1-(Methoxymethyl)-4-nitrobenzene. It delves into the scientific rationale behind solvent selection, procedural steps, troubleshooting common issues, and methods for purity assessment, designed for researchers and drug development professionals.

Introduction and Scientific Principles

Recrystallization is a purification technique that leverages the difference in solubility of a compound and its impurities in a given solvent at different temperatures.[2] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[3] An ideal recrystallization process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Filtering out any insoluble impurities while the solution is hot.

  • Allowing the solution to cool slowly, which decreases the solubility of the target compound, causing it to crystallize out of the solution.

  • Ensuring that the impurities remain dissolved in the cooled solvent (the "mother liquor").

  • Isolating the pure crystals via filtration.

The success of this technique is critically dependent on the choice of solvent, which must exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[4]

Compound Profile and Safety Considerations

A thorough understanding of the physicochemical properties and hazards of 1-(Methoxymethyl)-4-nitrobenzene is paramount before beginning any experimental work.

PropertyValueSource
CAS Number 1515-83-9[5]
Molecular Formula C₈H₉NO₃[5]
Molecular Weight 167.16 g/mol [5]
Appearance Yellowish solid[6]
Melting Point 52°C[6]

Safety and Handling:

  • Hazard Statement: H302: Harmful if swallowed.[5]

  • Precautionary Measures: Always handle 1-(Methoxymethyl)-4-nitrobenzene in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid inhalation of dust and contact with skin and eyes.[7][8] In case of exposure, follow standard first-aid measures and seek medical advice.[7]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.[7]

Solvent Selection: The Cornerstone of Purity

The choice of solvent is the most critical variable in recrystallization. The structural features of 1-(Methoxymethyl)-4-nitrobenzene—a polar nitro group, a semi-polar ether linkage, and a nonpolar aromatic ring—suggest that polar protic or moderately polar aprotic solvents may be effective. For aromatic nitro compounds, alcoholic solvents are often a good starting point.[9]

An experimental screening process is the most reliable method for identifying the optimal solvent system.[4]

Screening Protocol:

  • Place approximately 50-100 mg of crude 1-(Methoxymethyl)-4-nitrobenzene into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane) dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.

  • If the compound is insoluble at room temperature, heat the test tube gently in a water bath.

  • An ideal solvent will dissolve the compound completely upon heating.

  • Allow the hot solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation upon cooling indicates a suitable solvent.

Mixed Solvent Systems:

If no single solvent provides the desired solubility profile, a mixed-solvent system can be employed.[3] This involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "poor" solvent).[3] A common pair for a compound like this would be Ethanol (good) and Water (poor), or Ethyl Acetate (good) and Hexane (poor).

Detailed Recrystallization Workflow

The following diagram and protocol outline the comprehensive procedure for purifying 1-(Methoxymethyl)-4-nitrobenzene.

Recrystallization_Workflow start Start: Crude 1-(Methoxymethyl)-4-nitrobenzene dissolution Step 1: Dissolution Add minimal hot solvent start->dissolution hot_filtration Step 2: Hot Filtration (Optional: for insoluble impurities) dissolution->hot_filtration Insoluble impurities present cooling Step 3: Slow Cooling Cool to room temperature dissolution->cooling No insoluble impurities hot_filtration->cooling ice_bath Step 4: Maximize Yield Cool in ice bath cooling->ice_bath vacuum_filtration Step 5: Isolation Collect crystals via vacuum filtration ice_bath->vacuum_filtration washing Step 6: Washing Rinse with ice-cold solvent vacuum_filtration->washing drying Step 7: Drying Dry crystals under vacuum washing->drying end End: Pure Crystalline Product drying->end

Caption: Recrystallization workflow for 1-(Methoxymethyl)-4-nitrobenzene.

Experimental Protocol:

  • Dissolution:

    • Place the crude 1-(Methoxymethyl)-4-nitrobenzene into an Erlenmeyer flask of appropriate size (the flask should not be more than half full).

    • Add a magnetic stir bar or a boiling chip.

    • On a hot plate in a fume hood, add the chosen solvent in small portions while heating and stirring. Add just enough hot solvent to completely dissolve the solid.[10] Causality: Using a minimal amount of solvent is crucial for maximizing product recovery. Excess solvent will keep more of the product dissolved even after cooling, leading to a lower yield.

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, inorganic salts) are present, a hot filtration is necessary.

    • Pre-heat a gravity filtration setup (short-stemmed funnel with fluted filter paper) by passing hot solvent through it.

    • Quickly pour the hot solution through the fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Keeping the apparatus hot prevents premature crystallization of the product in the funnel, which would result in product loss.

  • Cooling and Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop.[11]

    • Crystals should begin to form as the solution cools. Causality: Slow cooling promotes the formation of large, well-ordered crystals. Rapid cooling can trap impurities within the crystal lattice, defeating the purpose of the purification.[12]

  • Maximizing Yield:

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.[11]

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[11]

    • Transfer the crystalline slurry into the funnel and ensure a good seal.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold solvent.

    • Causality: The wash removes any residual mother liquor containing dissolved impurities. Using ice-cold solvent minimizes the re-dissolving of the purified product crystals.

  • Drying:

    • Allow the crystals to dry on the filter paper by pulling air through them for several minutes.

    • Transfer the crystals to a watch glass or weighing boat and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point (e.g., <40°C).

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated.- Scratch: Gently scratch the inner wall of the flask at the solution's surface with a glass rod to create nucleation sites.[11]- Seed: Add a tiny "seed" crystal of the pure compound.[11]- Evaporate: Gently heat the solution to evaporate some solvent, then allow it to cool again.[11]
"Oiling Out" - The solution is cooling too rapidly.- The boiling point of the solvent is higher than the melting point of the solute (52°C).- The solution is too concentrated.- Reheat the mixture to dissolve the oil.- Add a small amount of additional hot solvent.- Allow the solution to cool much more slowly, perhaps by insulating the flask.
Low Recovery/Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Incomplete transfer of material.- Ensure the minimum amount of hot solvent is used.- Cool the filtrate thoroughly in an ice bath.- Recover a second, less pure crop of crystals by evaporating solvent from the mother liquor.- Ensure the filtration apparatus is sufficiently pre-heated for hot filtration.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement.

  • Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

  • University of York, Department of Chemistry. (n.d.). Solvent Choice.

  • Imperial Chemical Industries Ltd. (1945). Process for the crystallization of nitro-aromatic compounds in nitric acid. Google Patents.

  • Fisher Scientific. (2014, December 3). SAFETY DATA SHEET - 4-Nitroanisole.

  • Olin Mathieson. (1959). Method of crystallizing nitro products. Google Patents.

  • Stenutz, R. (n.d.). 1-methoxy-4-methyl-2-nitrobenzene.

  • BLD Pharm. (n.d.). 1-(Methoxymethyl)-4-nitrobenzene.

  • Nichols, L. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts.

  • Fuson, R. C. (n.d.). Aromatic Nitro Compounds. MST.edu.

  • Chemsrc. (2025, August 25). 1-(dimethoxymethyl)-4-nitrobenzene.

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4).

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%.

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2-Fluoro-4-methoxy-1-nitrobenzene.

  • NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. NIST WebBook.

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR: ....

  • YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization.

  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization.

  • Benchchem. (n.d.). 4-Methoxybenzoic acid recrystallization solvent selection and issues.

  • Benchchem. (n.d.). Application Note: Purification of 1,2,3-Trimethyl-4-nitrobenzene by Recrystallization.

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Application Notes & Protocols: The Prospective Role of 1-(Methoxymethyl)-4-nitrobenzene in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract:

While 1-(methoxymethyl)-4-nitrobenzene is not a conventionally utilized compound in mainstream polymer chemistry, its unique bifunctional structure presents intriguing, albeit largely theoretical, opportunities for the synthesis of novel functional polymers. This document explores the prospective applications of this molecule, grounded in the fundamental principles of polymer science. By analyzing its constituent reactive moieties—the nitro group and the methoxymethyl ether—we delineate potential pathways for its use as a polymerization modulator, a precursor to functional monomers, and a building block for photosensitive polymers. Detailed, hypothetical protocols are provided to guide researchers in exploring these innovative applications.

Introduction: Unveiling Latent Potential in Polymer Chemistry

The relentless pursuit of advanced materials necessitates a continuous exploration of novel chemical entities. 1-(Methoxymethyl)-4-nitrobenzene, a substituted nitroaromatic compound, represents one such molecule with untapped potential. Its aromatic core is functionalized with a nitro group, a powerful electron-withdrawing moiety, and a methoxymethyl (MOM) ether, a well-established protecting group for alcohols.[1] This unique combination suggests a duality of function that could be strategically exploited in polymer synthesis.

Nitroaromatic compounds are recognized for their role in various industrial syntheses, including the production of dyes, pesticides, and importantly, as precursors to polymers like polyurethanes through their reduction to anilines.[2][3][4] The nitro group itself can act as a radical retarder, influencing polymerization kinetics.[5] Concurrently, the MOM ether provides a latent hydroxyl functionality, which can be unveiled under acidic conditions for subsequent reactions.[6]

This application note will, therefore, treat 1-(methoxymethyl)-4-nitrobenzene as a platform molecule, proposing its application in three key areas:

  • As a modulator in radical polymerization.

  • As a precursor for bifunctional monomers.

  • In the synthesis of photoactive polymers.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 1-(methoxymethyl)-4-nitrobenzene is paramount for its safe and effective use in any synthetic protocol.

PropertyValueSource
Molecular Formula C₈H₉NO₃[7]
Molecular Weight 167.16 g/mol [7]
Appearance Pale yellow oil/crystals[8]
Solubility Insoluble in water, soluble in common organic solvents[2]

Safety & Handling:

  • Nitrobenzene and its derivatives are toxic and can be absorbed through the skin.[9] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Store in a cool, dry, and dark place, away from strong acids and reducing agents.

Prospective Application I: Modulator in Radical Polymerization

The nitro group in 1-(methoxymethyl)-4-nitrobenzene can function as a radical scavenger or retarder, offering a means to control the molecular weight and dispersity of polymers synthesized via radical polymerization.[5][10] This is particularly useful in preventing premature gelation in cross-linking systems.

Protocol 1: Controlled Radical Polymerization of Styrene using 1-(Methoxymethyl)-4-nitrobenzene as a Retarder

This protocol outlines a hypothetical procedure for the bulk polymerization of styrene, using 1-(methoxymethyl)-4-nitrobenzene to modulate the reaction.

Materials:

  • Styrene, freshly distilled

  • Azobisisobutyronitrile (AIBN), recrystallized

  • 1-(Methoxymethyl)-4-nitrobenzene

  • Toluene, anhydrous

  • Methanol

Procedure:

  • To a Schlenk flask, add styrene (10.4 g, 100 mmol) and 1-(methoxymethyl)-4-nitrobenzene (83.6 mg, 0.5 mmol).

  • Add AIBN (82.1 mg, 0.5 mmol) as the initiator.

  • Add anhydrous toluene (20 mL) to dissolve the reactants.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70°C and stir for 24 hours.

  • Cool the reaction to room temperature and precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol.

  • Filter the precipitated polystyrene, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn, Mw) and dispersity (Đ).

Expected Outcome:

The presence of 1-(methoxymethyl)-4-nitrobenzene is expected to result in a lower molecular weight and potentially narrower dispersity compared to a control reaction without the additive. The degree of retardation will be dependent on the concentration of the nitro compound.

Prospective Application II: Precursor for Bifunctional Monomers

The true synthetic versatility of 1-(methoxymethyl)-4-nitrobenzene lies in the sequential or simultaneous modification of its two functional groups. The nitro group can be reduced to an amine, and the MOM ether can be deprotected to a hydroxyl group, yielding 4-amino-benzyl alcohol, a valuable bifunctional monomer for step-growth polymerization.

Workflow for Monomer Synthesis

G A 1-(Methoxymethyl)-4-nitrobenzene B 1-(Methoxymethyl)-4-aminobenzene A->B Reduction (e.g., H2/Pd-C) C 4-Hydroxy-nitrobenzene A->C Deprotection (e.g., HCl/MeOH) D 4-Aminobenzyl alcohol B->D Deprotection (e.g., HCl/MeOH) C->D Reduction (e.g., H2/Pd-C)

Caption: Synthetic pathways from 1-(methoxymethyl)-4-nitrobenzene to 4-aminobenzyl alcohol.

Protocol 2: Two-Step Synthesis of 4-Aminobenzyl Alcohol

This protocol details the conversion of 1-(methoxymethyl)-4-nitrobenzene into 4-aminobenzyl alcohol.

Step 1: Reduction of the Nitro Group

  • Dissolve 1-(methoxymethyl)-4-nitrobenzene (16.7 g, 100 mmol) in ethanol (200 mL) in a hydrogenation flask.

  • Add 10% Palladium on carbon (Pd/C) (0.5 g).

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield 1-(methoxymethyl)-4-aminobenzene.

Step 2: Deprotection of the MOM Ether

  • Dissolve the crude 1-(methoxymethyl)-4-aminobenzene from the previous step in methanol (150 mL).

  • Add concentrated hydrochloric acid (5 mL) dropwise while stirring.

  • Heat the mixture to reflux for 2 hours.[1]

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 4-aminobenzyl alcohol.

  • Purify the product by column chromatography or recrystallization.

Prospective Application III: Synthesis of Photoactive Polymers

Nitroaromatic compounds are known to be photoactive and can be used in the design of photosensitive polymers. The nitro group can undergo photoreduction or be used as a quencher in fluorescence-based sensing applications for other nitroaromatics.[11]

Protocol 3: Synthesis of a Vinyl Ether Monomer and its Cationic Polymerization

This hypothetical protocol describes the synthesis of a novel vinyl ether monomer from 1-(methoxymethyl)-4-nitrobenzene and its subsequent photopolymerization.

Step 1: Synthesis of 4-(vinyloxy)methyl-1-nitrobenzene

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-nitrobenzyl alcohol (15.3 g, 100 mmol) in anhydrous THF (200 mL).

  • Add ethyl vinyl ether (21.6 g, 300 mmol) and a catalytic amount of a palladium catalyst, such as Pd(OAc)₂/dppf.

  • Heat the reaction to 60°C and stir for 24 hours.

  • Monitor the reaction by GC-MS for the formation of the desired product.

  • Upon completion, cool the reaction, filter, and remove the solvent under reduced pressure.

  • Purify the resulting 4-(vinyloxy)methyl-1-nitrobenzene by vacuum distillation.

Step 2: Photoinitiated Cationic Polymerization

  • In a UV-transparent vessel, mix the synthesized 4-(vinyloxy)methyl-1-nitrobenzene monomer (1.93 g, 10 mmol) with a cationic photoinitiator, such as a diaryliodonium salt (e.g., (4-tert-butylphenyl)iodonium triflate, 0.05 mol%).[12]

  • Irradiate the mixture with a high-pressure mercury lamp (365 nm) at room temperature.

  • Monitor the polymerization by observing the increase in viscosity. The reaction can be tracked quantitatively using real-time FT-IR by following the disappearance of the vinyl ether peaks.[13]

  • After sufficient polymerization, quench the reaction by adding a small amount of ammoniacal methanol.

  • Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.

G Monomer 4-(vinyloxy)methyl-1-nitrobenzene Polymer Poly[4-(vinyloxy)methyl-1-nitrobenzene] Monomer->Polymer Initiator Diaryliodonium Salt Initiator->Polymer UV UV Light (365 nm) UV->Polymer

Caption: Workflow for the photoinitiated cationic polymerization of a nitrobenzene-functionalized vinyl ether.

Conclusion

While direct applications of 1-(methoxymethyl)-4-nitrobenzene in polymer chemistry are not yet established, its chemical structure offers a fertile ground for innovation. The protocols outlined in this document are intended to serve as a starting point for researchers to explore its potential as a polymerization modulator, a versatile precursor to functional monomers, and a component in the synthesis of novel photoactive materials. Further research in these areas could lead to the development of new polymers with tailored properties for a wide range of applications.

References

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • Wikipedia. (2024). Nitrobenzene. Retrieved from [Link]

  • Sato, T., et al. (2004). Effect of nitrobenzene on initiator-fragment incorporation radical polymerization of divinylbenzene with dimethyl 2,2′-azobisisobutyrate. Journal of Polymer Science Part A: Polymer Chemistry, 42(15), 3745-3753.
  • Wikipedia. (2023). Methoxymethyl ether. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. Retrieved from [Link]

  • Klymchenko, A. S., et al. (2021). Polymers and Polymer-Based Materials for the Detection of (Nitro-)explosives. Polymers, 13(16), 2738.
  • Bode, H. E., et al. (2021). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 1(2), 85-98.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • American Society for Microbiology. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Kennemur, J. G., et al. (2020). Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society, 142(40), 17136-17145.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Li, Y., et al. (2022). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Polymer Chemistry, 13(2), 200-206.
  • Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]

  • Sangermano, M., et al. (2005). Photoinitiated polymerization of vinyl ether-based systems. Macromolecular Materials and Engineering, 290(8), 769-776.
  • Knaus, S., et al. (2018). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. Polymer Chemistry, 9(30), 4145-4153.
  • Shunmugam, R. (Ed.). (2017).
  • Scribd. (n.d.). CH13 Hydrocarbons Shobhit Nirwan. Retrieved from [Link]

  • Sukhorukov, A. Y., & Lesiv, A. V. (2019). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 7, 773.
  • ResearchGate. (n.d.). Structure of nitrobenzene and its derivatives. Retrieved from [Link]

  • SIELC Technologies. (2018). 1-Methoxy-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Controlling the molecular weight of poly(2,5‐bis[N‐methyl‐N‐hexylamino]phenylene vinylene) using nitrobenzene as an inhibitor. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Catalytic Hydrogenation of 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Nitroarene Reduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in modern organic synthesis. The resulting aryl amines are indispensable building blocks for a vast array of high-value materials, including active pharmaceutical ingredients (APIs), agrochemicals, dyes, and polymers.[1][2] Specifically, the target molecule of this guide, 4-(methoxymethyl)aniline, serves as a critical intermediate in the synthesis of various specialized compounds.

Among the array of available reductive methodologies, catalytic hydrogenation stands out as the preferred industrial and laboratory method. This preference is rooted in its high efficiency, exceptional chemoselectivity, operational simplicity, and inherently green nature, producing only water as a stoichiometric byproduct.[3] This guide provides an in-depth examination of the catalytic hydrogenation of 1-(methoxymethyl)-4-nitrobenzene, offering detailed protocols, mechanistic insights, and critical safety considerations to empower researchers to perform this reaction safely and effectively.

Mechanistic Rationale and Thermodynamic Considerations

The successful execution and optimization of a catalytic hydrogenation reaction hinge on a solid understanding of its underlying mechanism and energetic profile.

The Reaction Pathway

The catalytic reduction of a nitroarene is not a single-step event but a sequential process occurring on the surface of a heterogeneous catalyst.[4] The most widely accepted pathway involves the stepwise addition of hydrogen equivalents, proceeding through key intermediates.[2][5][6]

  • Nitro to Nitroso: The nitro group is initially reduced to a nitroso species.

  • Nitroso to Hydroxylamine: The nitroso intermediate is rapidly hydrogenated to the corresponding N-arylhydroxylamine.

  • Hydroxylamine to Amine: The final step involves the reduction of the hydroxylamine to the stable aniline product.

Reaction_Mechanism Start 1-(Methoxymethyl)-4-nitrobenzene Nitroso 1-(Methoxymethyl)-4-nitrosobenzene Start->Nitroso +H₂ Hydroxylamine N-(4-(Methoxymethyl)phenyl)hydroxylamine Nitroso->Hydroxylamine +H₂ Product 4-(Methoxymethyl)aniline Hydroxylamine->Product +H₂ H2_Catalyst + H₂ (Catalyst Surface)

Caption: The generally accepted reaction pathway for the catalytic hydrogenation of a nitroarene.

The Hazard of Intermediates and Exothermicity

A critical aspect of this reaction is the potential for the accumulation of the N-arylhydroxylamine intermediate. These species can be thermally unstable and may undergo highly exothermic disproportionation or decomposition, posing a significant risk of a thermal runaway, particularly during large-scale operations.[3][7][8] The overall hydrogenation of a nitro group is a strongly exothermic process, demanding robust temperature control to maintain reaction safety and selectivity.[3][9]

Catalyst Selection: A Comparative Analysis

The choice of catalyst is paramount and directly influences reaction rate, selectivity, and operational safety. Palladium on carbon (Pd/C) and Raney® Nickel are the two most common catalysts for this transformation.[9][10]

FeaturePalladium on Carbon (Pd/C)Raney® Nickel
Activity Very high; often effective at room temperature and low pressure.[11]Excellent; may require slightly higher temperatures or pressures.[10]
Selectivity Generally high, but can catalyze debenzylation or dehalogenation.Often preferred for substrates with halogens to avoid hydrodehalogenation.[11]
Handling Safety Pyrophoric when dry, especially after use.[12][13] Typically handled as a water-wet paste.Extremely pyrophoric, even when wet.[3] Requires meticulous handling under solvent or water.
Cost Higher (precious metal).Lower (base metal).[10]
Filtration Fine black powder, requires filtration through Celite® to remove.Slurry, requires careful filtration, often under an inert atmosphere.
Typical Use Case General-purpose, highly effective for a wide range of nitroarenes.Cost-sensitive processes, substrates prone to dehalogenation.

Experimental Design: Optimizing Key Parameters

The efficiency and outcome of the hydrogenation are governed by a set of interdependent variables. Careful optimization is key to achieving high yield and purity.

ParameterRecommended RangeRationale & Causality
Solvent Methanol, Ethanol, Ethyl AcetateProtic solvents like alcohols often accelerate the reaction rate.[14][15] The choice depends on substrate solubility and downstream processing.
Temperature 25 – 60 °CThe reaction is exothermic. Starting at room temperature is advised. Gentle heating can increase the rate, but excessive heat can lead to side reactions and pressure buildup.[2][10]
Hydrogen Pressure 1 – 10 atm (15 – 150 psi)Atmospheric pressure (balloon) is sufficient for small-scale reactions.[12] Higher pressure increases H₂ concentration at the catalyst surface, significantly boosting the reaction rate.[7]
Catalyst Loading 1 – 10 mol % (metal basis)Higher loading increases the reaction rate but also the cost and filtration burden. 5 mol% is a common starting point.
Agitation > 500 RPMVigorous stirring is critical to overcome mass transfer limitations, ensuring the hydrogen gas, liquid substrate, and solid catalyst are in intimate contact.[14]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for both small-scale laboratory synthesis and larger-scale, high-pressure applications.

Protocol 1: Small-Scale (≤ 5g) Hydrogenation with Pd/C at Atmospheric Pressure

This protocol is suitable for discovery chemistry and initial process development.

Materials & Equipment:

  • 1-(Methoxymethyl)-4-nitrobenzene

  • 10% Palladium on Carbon (50% water-wet)

  • Ethanol (or Methanol)

  • Celite® 545

  • Three-neck round-bottom flask

  • Magnetic stir bar and stir plate

  • Gas inlet adapter with stopcock

  • Septa

  • Hydrogen balloon (double-layered recommended)[14]

  • Nitrogen or Argon source with a vacuum/inert gas manifold

  • Filtration apparatus (Büchner funnel or Celite® plug in a pipette)

Procedure:

  • Vessel Preparation: To a clean, dry three-neck flask equipped with a magnetic stir bar, add 1-(methoxymethyl)-4-nitrobenzene (1.0 eq).

  • Solvent Addition: Add ethanol (approx. 10-20 mL per gram of substrate) to dissolve the starting material.

  • Inerting: Seal the flask and purge the system by evacuating and backfilling with nitrogen or argon three times to remove all oxygen.[2][12]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (e.g., 5 mol %). The catalyst should be added to the solvent, not the dry flask, to minimize ignition risk.[14]

  • Hydrogen Purge: Evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.[2]

  • Reaction Execution: With the hydrogen balloon attached, begin vigorous stirring. The balloon will gradually deflate as hydrogen is consumed.

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (see Section 6.1).

  • Final Purge: Once complete, carefully purge the flask with nitrogen or argon to remove all residual hydrogen.[12]

  • Work-up: Proceed with catalyst filtration as described in Section 6.2.

Protocol 2: High-Pressure (> 5g) Hydrogenation with Raney® Nickel in an Autoclave

This protocol is designed for larger quantities requiring higher pressure for efficient conversion.

Materials & Equipment:

  • 1-(Methoxymethyl)-4-nitrobenzene

  • Raney® Nickel (as an aqueous slurry)

  • Methanol

  • Pressure reactor (e.g., Parr shaker or autoclave) with gas entrainment stirrer, pressure gauge, and thermocouple.[5]

  • Hydrogen and Nitrogen cylinders with appropriate regulators.

  • Filtration apparatus resistant to the pyrophoric catalyst.

Procedure:

  • Reactor Charging: Charge the clean reactor vessel with 1-(methoxymethyl)-4-nitrobenzene (1.0 eq) and methanol.

  • Catalyst Addition: Add the Raney® Nickel slurry. The amount is typically based on the manufacturer's recommendation (e.g., 5-10% by weight of the substrate).

  • Sealing and Leak Test: Seal the reactor according to the manufacturer's instructions. Pressurize with nitrogen to the intended maximum reaction pressure and hold for at least 30 minutes to check for leaks.[16]

  • Inerting: Depressurize and purge the vessel with nitrogen 3-5 times to completely remove oxygen.[7][16]

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction Execution: Begin vigorous stirring and heat to the target temperature (e.g., 40-50 °C) if necessary. Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is complete when hydrogen uptake ceases.[5][7]

  • Shutdown: Stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen into an exhaust line.

  • Final Purge: Purge the reactor 3-5 times with nitrogen to remove all residual hydrogen.[16]

  • Work-up: Safely open the reactor and proceed immediately with catalyst filtration (Section 6.2).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor: Substrate + Solvent B Add Catalyst (Under Inert Gas) A->B C Seal & Purge O₂ (3x N₂ Purge) B->C D Introduce H₂ (3x H₂ Purge / Pressurize) C->D E Stir Vigorously (Control T & P) D->E F Monitor Reaction (TLC / H₂ Uptake) E->F G Purge H₂ (3x N₂ Purge) F->G H Filter Catalyst (CRITICAL: Keep Wet!) G->H I Solvent Removal (Rotary Evaporation) H->I J Isolate Product: 4-(Methoxymethyl)aniline I->J

Caption: A generalized experimental workflow for catalytic hydrogenation.

Reaction Monitoring and Product Isolation

In-Process Monitoring by TLC

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring reaction progress.[17]

  • Procedure: Prepare a TLC plate with three lanes: starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).[18]

  • Eluent: A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 20-30% EtOAc in hexanes).

  • Interpretation: The starting nitro compound is less polar and will have a higher Rf value. The product aniline, with its primary amine group, is more polar and will have a lower Rf. The reaction is complete when the starting material spot in the RM lane has completely disappeared. The co-spot confirms the identity of the starting material spot.[18][19]

Catalyst Filtration and Work-up: A Critical Safety Step

This is the most hazardous part of the procedure. Used hydrogenation catalysts contain adsorbed hydrogen and are highly pyrophoric, capable of igniting solvents upon contact with air.[3][12]

  • Prepare a Filter Pad: Prepare a Büchner funnel with a pad of Celite® (at least 1-2 cm thick). Wet the pad with the reaction solvent.

  • Filtration: Under a gentle stream of nitrogen if possible, carefully decant the reaction mixture onto the Celite® pad.

  • Rinse: Rinse the reaction flask with fresh solvent and pour the rinsings through the filter to recover all the product.

  • CRITICAL: Never allow the filter cake to run dry. Keep the catalyst cake wet with solvent or water at all times.[1][12] If you need to stop, leave a layer of solvent covering the cake.

  • Catalyst Quenching: Once filtration is complete, carefully transfer the wet Celite®/catalyst mixture into a separate beaker containing water. This deactivates the catalyst for safe disposal according to your institution's guidelines.

  • Product Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 4-(methoxymethyl)aniline. The product can be further purified by distillation or chromatography if required.[7]

Safety Imperatives for Catalytic Hydrogenation

Adherence to strict safety protocols is non-negotiable.

  • Hydrogen Flammability: Hydrogen gas forms explosive mixtures with air over a wide concentration range (4-75%). All operations must be conducted in a well-ventilated fume hood, far from any potential ignition sources (sparks, static electricity, open flames).[2][13][20]

  • Pyrophoric Catalysts: As detailed in section 6.2, both fresh (dry) and especially used catalysts can ignite spontaneously. Handle them under an inert atmosphere or ensure they remain wet.[12][13]

  • Oxygen Exclusion: The rigorous purging of the reaction vessel with an inert gas before introducing hydrogen is a critical step to prevent the formation of an explosive H₂/O₂ mixture.[9][13]

  • Pressure Safety: Only use equipment specifically rated for pressure work. Inspect all glassware for cracks or defects before use.[13] Never exceed the rated pressure of the vessel.[16]

  • Exotherm Management: For reactions at a scale larger than a few grams, monitor the internal temperature. Be prepared with a cooling bath to manage the reaction exotherm and prevent a runaway scenario.[9]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.[20]

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hydrogenation Reaction Safety In The Chemical Industry.
  • Hydrogen
  • An Undergraduate Organic Chemistry Laboratory Experiment: The Use of Thin Layer Chromatography to Monitor the Hydrogenation of Unsaturated Esters.
  • Hydrogenation of nitroarenes in continuous flow with TPP/Raney Ni.
  • Hazards associated with laboratory scale hydrogen
  • What are the safety precautions for operating a Hydrogen
  • Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon. Benchchem.
  • Application Notes and Protocols for the Catalytic Hydrogenation of Nitroarom
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing.
  • Application Notes and Protocols: Palladium on Carbon for the Reduction of Nitroarom
  • Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. PMC - NIH.
  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Hydrogenation (
  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon C
  • A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogen
  • How To: Monitor by TLC. Department of Chemistry : University of Rochester.
  • Monitoring a Reaction.
  • Catalytic mechanism for the hydrogenation of nitrobenzene Primary...
  • Nitro Reduction - Common Conditions.
  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic

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Application Notes & Protocols: Reaction Kinetics of 1-(Methoxymethyl)-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Significance of Kinetic Analysis

1-(Methoxymethyl)-4-nitrobenzene and its derivatives are pivotal intermediates in organic synthesis and medicinal chemistry. The presence of the electron-withdrawing nitro group profoundly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack, while the methoxymethyl group offers a site for benzylic transformations.[1][2] Understanding the kinetics of these reactions is not merely an academic exercise; it is fundamental to optimizing reaction conditions, maximizing yields, minimizing byproducts, and elucidating complex reaction mechanisms. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret kinetic studies on this important class of compounds.

Theoretical Background: Dominant Reaction Pathways

The reactivity of 1-(methoxymethyl)-4-nitrobenzene derivatives is primarily governed by two key features: the electron-deficient aromatic ring and the benzylic ether linkage.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway is the Nucleophilic Aromatic Substitution (SNAr). Unlike typical aromatic rings which undergo electrophilic substitution, aryl halides and related compounds bearing strong electron-withdrawing groups, such as a nitro group (-NO₂), are activated towards nucleophilic attack.[2] The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Step 1 (Rate-Limiting): A nucleophile attacks the carbon atom bearing a leaving group (or in some cases, a hydrogen atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] The strong electron-withdrawing capacity of the nitro group is crucial for stabilizing the negative charge of this intermediate, thereby lowering the activation energy of this step.[3]

  • Step 2 (Fast): The leaving group departs, restoring the aromaticity of the ring to yield the final substituted product.[3]

The kinetics of SNAr reactions are highly dependent on the nature of the nucleophile, the leaving group, the solvent, and the presence of other substituents on the aromatic ring.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant 1-(Methoxymethyl)-4-nitrobenzene Derivative (Ar-X) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate k₁ (Slow, Rate-Limiting) Addition Nucleophile Nucleophile (Nu⁻) Product Substituted Product (Ar-Nu) Intermediate->Product k₂ (Fast) Elimination LeavingGroup Leaving Group (X⁻) Intermediate->LeavingGroup

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Cleavage of the Benzylic Ether

The C-O bond of the methoxymethyl group is a benzylic ether linkage. This bond can be cleaved under various conditions, including oxidative, reductive, or acidic protocols.[4][5][6] The kinetics of these cleavage reactions are sensitive to the electronic environment of the benzene ring. An electron-withdrawing nitro group tends to destabilize any potential carbocationic character at the benzylic position, which can slow down reactions that proceed through such intermediates. Conversely, for reactions involving hydride abstraction, the electron-withdrawing nature of the ring can also decrease the reaction rate.[7]

Experimental Design and Protocols

A robust kinetic study requires meticulous planning and execution. The following protocols are designed to be self-validating and provide a solid foundation for investigating the SNAr kinetics of 1-(methoxymethyl)-4-nitrobenzene derivatives with an amine nucleophile. High-Performance Liquid Chromatography (HPLC) is the chosen analytical technique due to its precision in separating and quantifying reactants and products over time.[8]

Core Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation & Purity Check B 2. Temperature Equilibration (Thermostatted Bath) A->B C 3. Reaction Initiation (t=0) B->C D 4. Aliquot Sampling at Timed Intervals C->D E 5. Reaction Quenching (e.g., Acidification) D->E F 6. HPLC-UV Analysis E->F G 7. Data Processing (Peak Integration) F->G H 8. Kinetic Analysis (Plotting, Rate Constant Calc.) G->H

Caption: Standard workflow for a chemical kinetics experiment.

Protocol 1: Kinetic Run via SNAr with Piperidine

This protocol establishes pseudo-first-order conditions by using a large excess of the nucleophile (piperidine) relative to the substrate (1-(methoxymethyl)-4-nitrobenzene). This simplifies the rate law, as the concentration of the nucleophile remains effectively constant throughout the reaction.

Materials:

  • 1-(Methoxymethyl)-4-nitrobenzene (Substrate)

  • Piperidine (Nucleophile, >20 molar excess)

  • Acetonitrile (Solvent, HPLC grade)

  • Perchloric Acid or HCl solution (Quenching agent)

  • Volumetric flasks, pipettes, and syringes

  • Thermostatted water or oil bath

  • Stopwatch

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of 1-(methoxymethyl)-4-nitrobenzene in acetonitrile (e.g., 0.01 M).

    • Prepare a stock solution of piperidine in acetonitrile (e.g., 1.0 M).

    • Causality: Using a solvent like acetonitrile ensures solubility for both the polar nitroaromatic compound and the amine nucleophile.

  • Temperature Control:

    • Place separate sealed vials containing the required volumes of the substrate and nucleophile solutions into a thermostatted bath set to the desired reaction temperature (e.g., 50.0 ± 0.1 °C).

    • Allow the solutions to equilibrate for at least 20 minutes.

    • Causality: Reaction rates are highly temperature-dependent. Precise temperature control is critical for reproducibility and accurate determination of rate constants.

  • Reaction Initiation (t=0):

    • Initiate the reaction by rapidly adding the required volume of the piperidine solution to the substrate solution and mixing thoroughly.

    • Simultaneously, start a stopwatch. The final concentration of the substrate should be low (e.g., ~0.5 mM) while the piperidine concentration is high (e.g., ~0.5 M).

  • Timed Sampling and Quenching:

    • At predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by dispensing the aliquot into a vial containing a quenching solution (e.g., 900 µL of 0.1 M HCl in acetonitrile). This protonates the amine, halting its nucleophilic activity.

    • Trustworthiness: Quenching is a critical step to stop the reaction at a precise time point, ensuring the measured concentration accurately reflects the reaction's progress at that moment.

  • Analysis:

    • Analyze each quenched sample by HPLC-UV as described in Protocol 2.

    • Prepare a "t=infinity" sample by allowing the reaction to proceed for at least 10 half-lives to ensure complete conversion, then quench and analyze. This helps in verifying the final product peak.

Protocol 2: HPLC Monitoring

Instrumentation & Conditions:

  • HPLC System: With UV-Vis detector, autosampler, and column thermostat.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good separation between the reactant and product peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Set to the λ_max_ of the 1-(methoxymethyl)-4-nitrobenzene substrate (e.g., ~300-310 nm) for maximum sensitivity.

  • Injection Volume: 10 µL.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration: Inject standard solutions of known concentrations of pure 1-(methoxymethyl)-4-nitrobenzene to create a calibration curve (Peak Area vs. Concentration). This is essential for converting the analytical signal into concentration data.

  • Sample Analysis: Inject the quenched samples from Protocol 1 in chronological order.

  • Data Acquisition: Record the peak area of the substrate at its characteristic retention time for each sample.

Data Analysis and Interpretation

  • Concentration Calculation: Use the calibration curve to convert the peak area of the substrate in each sample to its concentration [S] at time t.

  • Kinetic Plot: For a pseudo-first-order reaction, the integrated rate law is: ln[S]t = -k't + ln[S]₀ Where:

    • [S]t is the substrate concentration at time t.

    • [S]₀ is the initial substrate concentration.

    • k' is the pseudo-first-order rate constant. Plot ln[S]t versus time (t). The data should yield a straight line.

  • Rate Constant Determination:

    • Perform a linear regression on the plot. The pseudo-first-order rate constant, k', is the negative of the slope of the line.

    • The true second-order rate constant, k₂, can then be calculated using the equation: k₂ = k' / [Nucleophile]

    • Trustworthiness: The linearity of the plot (R² > 0.99) validates the assumption of the reaction order.

Data Presentation

Kinetic data should be presented clearly for comparison.

Temperature (°C)[Piperidine] (M)k' (s⁻¹)k₂ (M⁻¹s⁻¹)
40.00.501.5 x 10⁻⁴3.0 x 10⁻⁴0.998
50.00.504.2 x 10⁻⁴8.4 x 10⁻⁴0.999
60.00.501.1 x 10⁻³2.2 x 10⁻³0.997

Note: The data in this table is hypothetical and for illustrative purposes only.

References

  • The Cleavage of Ethers.
  • Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • 4-Nitroanisole 97 100-17-4. Sigma-Aldrich.
  • Benzene,1-(methoxymethyl)-4-nitro- synthesis. ChemicalBook.
  • High Performance Liquid Chromatography Monitoring Reaction Kinetics.
  • Time-Resolved Fluorescence Monitoring of Aromatic Radicals in Photoinitiated Processes.
  • Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene? Chemistry Stack Exchange.
  • Efficacious cleavage of the benzyl ether protecting group by electrochemical oxidation. ACS Publications, The Journal of Organic Chemistry.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholarship@Western.
  • Techniques for measuring reaction r
  • Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. PNNL.
  • Reactions of nitroanisoles. 4. Reaction of 2,4- and 2,6-dinitroanisole with cyclohexylamine. ACS Publications, The Journal of Organic Chemistry.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt.
  • Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides.
  • Nucleophilic aromatic substitution of the nitro-group. Royal Society of Chemistry.
  • Application Notes and Protocols: 1-Ethynyl-4-nitrobenzene in Pharmaceutical Drug Discovery. BenchChem.
  • Nucleophilic Arom
  • 1-Methoxy-2-methyl-4-nitrobenzene. SIELC Technologies.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-(Methoxymethyl)-4-nitrobenzene. It addresses common challenges and offers practical, field-proven solutions to optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1-(Methoxymethyl)-4-nitrobenzene?

The most prevalent and robust method is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] There are two primary variations for this specific target molecule:

  • Route A: Reaction of a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide) with a methoxide source (e.g., sodium methoxide).

  • Route B: Reaction of 4-nitrophenol with a methylating agent (e.g., methyl iodide) in the presence of a base.

Route A is generally preferred because primary benzylic halides are excellent substrates for SN2 reactions, and methoxide is a strong nucleophile, leading to faster reaction rates and higher yields.[1][2]

Q2: What is the underlying mechanism of the Williamson ether synthesis for this compound?

The reaction is a classic SN2 pathway. In the preferred route (Route A), the negatively charged methoxide ion (CH₃O⁻) acts as the nucleophile. It performs a "backside attack" on the electrophilic benzylic carbon of the 4-nitrobenzyl halide. This displaces the halide leaving group in a single, concerted step, forming the C-O ether bond.[3]

Q3: Why is a polar aprotic solvent, such as DMF or DMSO, recommended?

Polar aprotic solvents are ideal for SN2 reactions.[2][4] They are polar enough to dissolve the ionic alkoxide nucleophile but do not engage in strong hydrogen bonding with it. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the desired substitution reaction. In contrast, polar protic solvents (like ethanol or water) would solvate the methoxide ion, stabilizing it and reducing its nucleophilicity, thus slowing down the reaction.

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems impacting your yield.

Q4: My reaction yield is consistently low (<50%). What are the most likely causes?

Low yield is a common issue that can typically be traced to one of three areas: reagent quality, reaction conditions, or competing side reactions.

  • Reagent Integrity:

    • Base Degradation: The base used to generate the methoxide (e.g., Sodium Hydride, NaH) is highly reactive and moisture-sensitive. Ensure your NaH is fresh and handled under strictly anhydrous conditions (e.g., under argon or nitrogen).

    • Solvent Purity: The presence of water in your solvent (e.g., DMF, DMSO) will quench the alkoxide nucleophile and hydrolyze the starting halide. Always use a dry, anhydrous-grade solvent.[4]

    • Substrate Purity: Impurities in the 4-nitrobenzyl halide can introduce competing reactions. Purify the starting material by recrystallization if its purity is questionable.

  • Suboptimal Reaction Conditions:

    • Temperature: While heating can increase the reaction rate, excessive temperatures favor the E2 elimination side reaction over the desired SN2 substitution, especially if your base is sterically hindered.[2]

    • Reaction Time: The reaction may not be running to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Typical times range from 1-8 hours.[2]

  • Side Reactions: The primary competing pathway is elimination. Another possibility, especially when using phenoxides, is C-alkylation of the aromatic ring.[2][4]

Below is a troubleshooting flowchart to help diagnose the issue.

G cluster_tlc TLC Analysis cluster_incomplete Troubleshooting Incomplete Reaction cluster_byproducts Troubleshooting Side Reactions start Low Yield Observed tlc Monitor Reaction by TLC start->tlc incomplete Starting Material Remains (Incomplete Reaction) tlc->incomplete Is starting material present? byproducts Multiple Spots Observed (Side Reactions) tlc->byproducts Are new, unidentified spots present? action_time Action: - Increase reaction time - Increase temperature moderately - Check base/nucleophile activity incomplete->action_time action_temp Action: - Lower reaction temperature (favors SN2 over E2) byproducts->action_temp action_base Action: - Use a less hindered base - Ensure anhydrous conditions byproducts->action_base

Caption: Troubleshooting flowchart for diagnosing low yield.

Q5: I see byproducts on my TLC plate. What are they and how can I minimize them?

The most common byproduct in a Williamson ether synthesis is the alkene formed from an E2 elimination reaction.[1] Although primary halides like 4-nitrobenzyl bromide are less prone to elimination than secondary or tertiary halides, it can still occur, particularly at higher temperatures or with sterically bulky bases.[2]

Minimization Strategies:

  • Temperature Control: Maintain the reaction temperature between 50-80°C. Higher temperatures disproportionately favor elimination.[2]

  • Choice of Base: Use sodium hydride (NaH) or sodium methoxide. Avoid bulky bases like potassium tert-butoxide, which are more likely to act as a base for elimination rather than as a nucleophile for substitution.

  • Substrate Choice: Ensure you are using a primary halide (4-nitrobenzyl halide). Do not attempt to synthesize this molecule from 4-nitrotoluene and a methoxy halide, as that route is not viable.

Q6: The reaction is very slow or stalls completely. How can I improve the kinetics?

If the reaction is sluggish, it points to issues with nucleophilicity or reaction conditions.

  • Solvent Choice: As discussed, ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile.[2] These solvents excel at solvating the cation (e.g., Na⁺) while leaving the alkoxide nucleophile highly reactive.

  • Base Strength & Nucleophile Generation: If you are generating the methoxide in situ from methanol, use a strong base like NaH to ensure complete deprotonation.[4] For phenols, a weaker base like K₂CO₃ can be sufficient, but for alcohols, a stronger base is necessary.[2]

  • Phase-Transfer Catalysis (PTC): In a biphasic system or when dealing with low solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly enhance the reaction rate. The PTC helps transport the alkoxide from the solid or aqueous phase into the organic phase where the alkyl halide resides.

Table 1: Impact of Key Parameters on Yield and Purity
ParameterRecommendedRationale & Impact on Yield
Alkyl Halide 4-Nitrobenzyl bromide/chloridePrimary benzylic halide. Ideal for SN2, minimizes E2 elimination.[1]
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for complete alcohol deprotonation.[4]
Solvent Anhydrous DMF or DMSOPolar aprotic solvent enhances nucleophilicity and reaction rate.[2][4]
Temperature 50-80 °CBalances reaction rate against the E2 elimination side reaction.[2]
Additives Phase-Transfer Catalyst (optional)Can improve reaction rates in cases of low solubility or biphasic systems.
Experimental Protocols & Workflows
Protocol 1: Synthesis of 1-(Methoxymethyl)-4-nitrobenzene via Williamson Ether Synthesis

This protocol details the preferred synthetic route starting from 4-nitrobenzyl alcohol.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of 1-(Methoxymethyl)-4-nitrobenzene.

Step-by-Step Methodology:

  • Preparation of Sodium Methoxide:

    • Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise to a flask containing anhydrous methanol (10 vol) at 0°C.

    • Stir the mixture for 30 minutes at 0°C, then allow it to warm to room temperature. The methanol will be consumed, and the solvent can be carefully removed under reduced pressure to yield sodium methoxide as a white solid. Alternatively, a commercially available solution of sodium methoxide in methanol can be used.

  • Ether Synthesis:

    • To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add the prepared sodium methoxide (1.1 eq.).

    • Under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5-10 vol).

    • Add a solution of 4-nitrobenzyl bromide (1.0 eq.) in anhydrous DMF dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to 60°C and stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Workup and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into ice-cold water (10x the volume of DMF used).

    • Extract the aqueous mixture with ethyl acetate (3 x 10 vol).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 1-(methoxymethyl)-4-nitrobenzene as a pure solid.

References
  • Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • Chemistry Stack Exchange. (2018). Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene? Retrieved from [Link]

  • Filo. (2024). Show how you would use the Williamson ether synthesis to prepare... Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

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Technical Support Center: Synthesis of 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(methoxymethyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to identify, mitigate, and resolve common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-(methoxymethyl)-4-nitrobenzene and what are its primary challenges?

The most prevalent and straightforward method for synthesizing 1-(methoxymethyl)-4-nitrobenzene is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution (SN2) of a halide from 4-nitrobenzyl halide by a methoxide anion.[1][2]

The primary starting materials are typically 4-nitrobenzyl bromide or 4-nitrobenzyl chloride and a methoxide source, such as sodium methoxide, in a suitable solvent like methanol or a polar aprotic solvent (e.g., DMF, DMSO).[1][2]

Primary Challenges:

  • Competing Elimination Reaction (E2): The methoxide ion is not only a good nucleophile but also a strong base. This can lead to a competing E2 elimination reaction, especially with sterically hindered substrates or at higher temperatures, resulting in the formation of 4-nitrostyrene as a significant byproduct.[1][3]

  • Over-alkylation/Further Reactions: While less common with a primary benzylic halide, under certain conditions, side reactions involving the nitro group or the aromatic ring can occur, although these are generally minor.

  • Purity of Starting Materials: The purity of the 4-nitrobenzyl halide is crucial. The presence of di-halogenated impurities can lead to the formation of dimeric ether byproducts.

  • Moisture Control: The methoxide reagent is highly sensitive to moisture. Inadequate drying of glassware and solvents can consume the base and reduce the yield.

Troubleshooting Guide: Side Reactions and Their Mitigation

This section addresses specific issues you may encounter during the synthesis of 1-(methoxymethyl)-4-nitrobenzene, providing explanations for the underlying chemistry and actionable solutions.

Problem 1: My final product is contaminated with a significant amount of 4,4'-dinitrostilbene.

Root Cause Analysis:

The presence of 4,4'-dinitrostilbene indicates that an elimination reaction has occurred, followed by a subsequent dimerization. The strong basicity of the methoxide can promote the elimination of HBr from 4-nitrobenzyl bromide to form 4-nitrostyrene. Under the reaction conditions, this highly reactive styrene derivative can then undergo dimerization or other polymerization reactions.

dot

Caption: Competing SN2 and E2 pathways in the synthesis.

Troubleshooting and Preventative Measures:

StrategyDetailed ProtocolRationale
Temperature Control Maintain the reaction temperature below 30°C. If necessary, use an ice bath to control any exotherm.The E2 reaction has a higher activation energy than the SN2 reaction. Lower temperatures will kinetically favor the desired SN2 pathway.
Choice of Base Consider using a less hindered, weaker base if elimination is a persistent issue. For example, potassium carbonate in a polar aprotic solvent can be effective.[4]While methoxide is standard, a weaker base reduces the rate of the E2 elimination reaction.
Slow Addition of Base Add the methoxide solution dropwise to the solution of 4-nitrobenzyl halide over a prolonged period (e.g., 1-2 hours).This maintains a low instantaneous concentration of the strong base, minimizing the likelihood of the elimination side reaction.
Solvent Choice Use a polar aprotic solvent like DMF or DMSO.[1]These solvents solvate the cation of the methoxide salt but not the anion, making the methoxide a more potent nucleophile and favoring the SN2 reaction.
Problem 2: My NMR spectrum shows an unexpected singlet around 4.5 ppm, and I have a byproduct that is difficult to separate.

Root Cause Analysis:

An unexpected singlet in this region could indicate the presence of 4,4'-oxybis(methylene)bis(nitrobenzene), a dimeric ether. This side product forms when a molecule of the starting 4-nitrobenzyl halide reacts with the alkoxide intermediate of another molecule of 4-nitrobenzyl alcohol. This alcohol can be present as an impurity in the starting material or formed in situ by hydrolysis of the benzyl halide if there is water in the reaction mixture.

dot

Dimer_Formation cluster_reactants Reactants & Intermediates cluster_products Products 4_nitrobenzyl_halide 4-Nitrobenzyl Halide desired_product 1-(Methoxymethyl)-4-nitrobenzene 4_nitrobenzyl_halide->desired_product 4_nitrobenzyl_alcohol 4-Nitrobenzyl Alcohol (Impurity or from Hydrolysis) methoxide Methoxide methoxide->desired_product alkoxide 4-Nitrobenzyl Alkoxide dimer_product Dimeric Ether Byproduct 4_nitrobenzyl_alcoholmethoxide 4_nitrobenzyl_alcoholmethoxide 4_nitrobenzyl_alcoholmethoxide->alkoxide alkoxide4_nitrobenzyl_halide alkoxide4_nitrobenzyl_halide alkoxide4_nitrobenzyl_halide->dimer_product

Caption: Formation of the dimeric ether byproduct.

Troubleshooting and Preventative Measures:

StrategyDetailed ProtocolRationale
Purity of Starting Material Ensure the 4-nitrobenzyl halide is pure and free from the corresponding alcohol. Recrystallize the starting material if necessary.Removing the alcohol precursor prevents the formation of the corresponding alkoxide and subsequent dimerization.
Strict Anhydrous Conditions Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents.Preventing the hydrolysis of the 4-nitrobenzyl halide to 4-nitrobenzyl alcohol is critical.
Purification If the dimer has formed, it can often be separated from the desired product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The desired product is generally more polar than the starting halide but less polar than the dimeric ether.The difference in polarity between the monomeric and dimeric ethers allows for chromatographic separation.
Problem 3: The reaction is sluggish, and I have a significant amount of unreacted 4-nitrobenzyl halide even after prolonged reaction time.

Root Cause Analysis:

A sluggish or incomplete reaction is often due to an insufficient amount of active nucleophile or poor reaction conditions that do not favor the SN2 mechanism.

Troubleshooting and Preventative Measures:

StrategyDetailed ProtocolRationale
Quality of Methoxide Use freshly prepared sodium methoxide or a high-quality commercial solution. If preparing in situ from sodium metal and methanol, ensure the sodium is clean and the methanol is anhydrous.Sodium methoxide can decompose upon exposure to air and moisture, reducing its activity.
Solvent Choice While methanol can be used as both the solvent and the source of the methoxide (in the presence of a base like NaH), a polar aprotic solvent like DMF or DMSO can accelerate SN2 reactions.[1][3]Polar aprotic solvents enhance the nucleophilicity of the methoxide anion.
Phase-Transfer Catalysis In a biphasic system or if using a solid base like potassium carbonate, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can significantly increase the reaction rate.The catalyst transports the nucleophile from the solid or aqueous phase to the organic phase where the reaction occurs.
Temperature While high temperatures can promote elimination, a slightly elevated temperature (e.g., 40-50°C) may be necessary to drive the reaction to completion, especially if a less reactive halide (chloride vs. bromide) is used.Increased temperature provides the necessary activation energy for the SN2 reaction. A careful balance must be struck to avoid the elimination side reaction.

Purification and Characterization

Purification:

  • Work-up: After the reaction is complete, it is typically quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Column Chromatography: The crude product is often purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing).

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective final purification step.

Characterization:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~8.2 ppm (d, 2H): Aromatic protons ortho to the nitro group.

    • δ ~7.5 ppm (d, 2H): Aromatic protons meta to the nitro group.

    • δ ~4.5 ppm (s, 2H): Benzylic protons (-CH₂-O-).

    • δ ~3.4 ppm (s, 3H): Methoxide protons (-O-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~147 ppm: Aromatic carbon attached to the nitro group.

    • δ ~145 ppm: Aromatic carbon attached to the methoxymethyl group.

    • δ ~128 ppm & ~124 ppm: Other aromatic carbons.

    • δ ~74 ppm: Benzylic carbon (-CH₂-O-).

    • δ ~58 ppm: Methoxide carbon (-O-CH₃).

  • Mass Spectrometry (EI): m/z (%) = 167 (M⁺), 137, 121, 107, 91, 77.

  • Infrared (IR) Spectroscopy (KBr or neat):

    • ~2950-2850 cm⁻¹: C-H stretching of the alkyl groups.

    • ~1520 cm⁻¹ and ~1345 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).

    • ~1100 cm⁻¹: C-O stretching of the ether.

By understanding the potential side reactions and their underlying mechanisms, you can optimize your synthetic protocol to achieve a high yield of pure 1-(methoxymethyl)-4-nitrobenzene. This guide provides a framework for troubleshooting common issues, but careful experimental design and execution remain paramount for success.

References

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. Retrieved from [Link]

  • Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Methoxymethyl)-4-nitrobenzene (CAS No. 1515-83-9). This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Product Overview and Inherent Challenges

1-(Methoxymethyl)-4-nitrobenzene, also known as 4-nitrobenzyl methyl ether, is a key building block in organic synthesis. Its structure, featuring a nitro group and a benzylic ether, presents a unique set of purification challenges. The presence of the electron-withdrawing nitro group activates the benzene ring, while the benzylic position is susceptible to oxidation and other side reactions.

Physical and Chemical Properties:

PropertyValueSource
CAS Number 1515-83-9[1]
Molecular Formula C₈H₉NO₃[1][2]
Molecular Weight 167.16 g/mol [1][2]
Appearance Typically a light yellow oil or low-melting solidInferred from similar compounds
Boiling Point No data available[1]
Melting Point No data availableN/A
Solubility Soluble in common organic solvents (CH₂Cl₂, EtOAc, THF, Acetone); poorly soluble in water.General chemical principles

Expert Insight: The lack of readily available physical constants like melting and boiling points in literature underscores the need for robust analytical verification post-purification, such as NMR and mass spectrometry, rather than relying on physical properties alone to assess purity.

Understanding Potential Impurities from Synthesis

Effective purification begins with understanding the potential impurities originating from the synthetic route. A common method for synthesizing 1-(methoxymethyl)-4-nitrobenzene is the Williamson ether synthesis, reacting a 4-nitrobenzyl halide with sodium methoxide, or the methylation of 4-nitrobenzyl alcohol.[2]

Common Impurities Include:

  • Unreacted Starting Materials: 4-nitrobenzyl alcohol or 4-nitrobenzyl bromide/chloride.

  • Oxidation Byproducts: 4-nitrobenzaldehyde, resulting from the oxidation of the benzylic position.

  • Dimerization Byproduct: Bis(4-nitrobenzyl) ether, formed if the 4-nitrobenzyl alcohol alkoxide attacks another molecule of the 4-nitrobenzyl halide.

  • Solvent and Reagent Residues: High-boiling point solvents (e.g., DMF, DMSO) or residual base.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Q1: My crude product is a dark, oily substance. I expected a purer compound. What is the best first step?

Answer: A dark, oily crude product is common and typically indicates the presence of multiple impurities. The most reliable and versatile method for purifying an oily, multi-component mixture is flash column chromatography . This technique separates compounds based on their polarity, making it ideal for removing both more polar impurities (like 4-nitrobenzyl alcohol) and less polar impurities (like bis(4-nitrobenzyl) ether).

Application Scientist's Insight: Direct crystallization from such a complex mixture is rarely successful and often leads to "oiling out" or co-precipitation of impurities. Chromatography provides the necessary resolving power to isolate the target compound, which can then be further purified by recrystallization if it is a solid.

Q2: How do I select the optimal solvent system for flash column chromatography?

Answer: The ideal solvent system is determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture where your desired product, 1-(methoxymethyl)-4-nitrobenzene, has an Rf value between 0.2 and 0.4 .

Protocol for TLC Method Development:

  • Spotting: Dissolve a small sample of your crude material in a volatile solvent (e.g., dichloromethane) and spot it onto a silica TLC plate.

  • Initial Elution: Start with a low-polarity mobile phase, such as 5% ethyl acetate in hexanes.

  • Analysis: After running the TLC, visualize the spots under a UV lamp (254 nm). Your product and other aromatic impurities should be UV-active.

  • Optimization:

    • If all spots are at the bottom (low Rf), the solvent is not polar enough. Increase the percentage of ethyl acetate (e.g., to 10%, 15%, 20%).

    • If all spots are at the top (high Rf), the solvent is too polar. Decrease the percentage of ethyl acetate.

  • Separation Check: The ideal system will show clear separation between the spot for your product and the spots for major impurities.

Q3: I attempted to recrystallize my product from an ethanol/water mixture, but it separated as an oil ("oiled out"). What went wrong and how can I fix it?

Answer: "Oiling out" occurs when a solid dissolves in a hot solvent but separates as a liquid rather than forming crystals upon cooling. This typically happens when the compound's melting point is lower than the boiling point of the solvent system or when the solution is supersaturated.

Troubleshooting Steps:

  • Re-heat the Solution: Add more of the primary solvent (ethanol in this case) until the oil redissolves completely.

  • Slow Cooling: Allow the flask to cool very slowly to room temperature. Do not place it directly in an ice bath. Slow cooling is critical for crystal lattice formation.[3]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product.

  • Change Solvents: If the issue persists, the solvent system is likely unsuitable. Consider a solvent with a lower boiling point, such as diethyl ether or a hexane/ethyl acetate mixture.

Q4: My NMR spectrum shows my product is about 90% pure, with a persistent impurity I can't identify. Can I use a different purification method?

Answer: For removing minor, structurally similar impurities, recrystallization is often more effective than chromatography. If your product is a solid, a carefully chosen recrystallization can yield very high purity material.

Application Scientist's Insight: Chromatography separates based on differences in interaction with the stationary phase. If an impurity has a very similar polarity to your product, they will co-elute. Crystallization, however, separates based on the ability of molecules to fit into a crystal lattice. An impurity, even if chemically similar, will disrupt this lattice and preferentially remain in the mother liquor, leading to highly pure crystals.

Standard Purification Protocols

CAUTION: Nitroaromatic compounds can be thermally sensitive. Avoid excessive or prolonged heating during purification steps.

Protocol 1: Flash Column Chromatography

This is the recommended primary purification method for crude 1-(methoxymethyl)-4-nitrobenzene.

  • Prepare the Column: Select a column size appropriate for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight). Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexane).

  • Sample Loading: Adsorb the crude oil onto a small amount of silica gel. To do this, dissolve the oil in a minimal amount of a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., from 5% to 15% EtOAc in Hexane) to elute your product. This ensures that less polar impurities elute first, followed by your product, and finally, more polar impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

This method is suitable for purifying the product after it has been isolated as a solid by chromatography.

  • Solvent Selection: Choose a solvent (or solvent pair) in which the compound is soluble when hot but poorly soluble when cold. Good starting points are isopropanol, ethanol, or ethyl acetate/hexane mixtures.

  • Dissolution: Place the solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (If Needed): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum. Verify purity by melting point analysis and NMR.

Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying 1-(Methoxymethyl)-4-nitrobenzene.

Purification_Workflow start Crude Product (Post-Workup) is_oil Is the product an oil? start->is_oil chromatography Flash Column Chromatography is_oil->chromatography Yes is_solid Is the isolated product a solid? is_oil->is_solid No (Solid) chromatography->is_solid recrystallize Recrystallization is_solid->recrystallize Yes analysis Purity Analysis (NMR, TLC, MP) is_solid->analysis No (Pure enough) recrystallize->analysis

Caption: Decision tree for purification of 1-(Methoxymethyl)-4-nitrobenzene.

References

  • National Institute of Standards and Technology (NIST). Benzene, 1-methoxy-4-nitro-. NIST Chemistry WebBook. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]

  • Organic Syntheses. Nitrobenzene. Coll. Vol. 1, p.407 (1941); Vol. 2, p.79 (1922). [Link]

  • Voutyritsa, E., et al. Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitrocompounds - Supporting Information. Royal Society of Chemistry. [Link]

  • Supporting Information for Rapid Construction of the 6/6/5 tricyclic framework. Royal Society of Chemistry. [Link]

Sources

Overcoming solubility issues with 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Methoxymethyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, we address common challenges, particularly those related to solubility, and provide practical, in-depth solutions to ensure the success of your experiments. Our approach is rooted in foundational chemical principles and validated through practical laboratory applications.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 1-(Methoxymethyl)-4-nitrobenzene?

Based on its chemical structure—a substituted nitrobenzene—1-(Methoxymethyl)-4-nitrobenzene is a polar aromatic compound. This structure dictates its solubility profile. It has very low solubility in aqueous solutions. However, it is generally soluble in a range of common organic solvents. The solubility is significantly influenced by the polarity of the solvent and the temperature. For a similar compound, p-nitroanisole, solubility in water is low, while it is moderately soluble in organic solvents like ethanol and acetone.[1] Increasing the temperature will typically enhance the solubility of 1-(Methoxymethyl)-4-nitrobenzene in most organic solvents.[1]

Q2: In which organic solvents is 1-(Methoxymethyl)-4-nitrobenzene typically soluble?

While quantitative solubility data for every solvent is not extensively published, based on its use in synthesis and the behavior of analogous compounds, 1-(Methoxymethyl)-4-nitrobenzene is expected to be soluble in the following common laboratory solvents:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices for dissolving a wide array of organic compounds, including nitroaromatics, due to their high polarity.[2][3]

  • Ethers: Tetrahydrofuran (THF) is a common solvent for reactions involving similar aromatic compounds.

  • Alcohols: Methanol and ethanol are effective solvents, with solubility significantly increasing with heat. A derivative of the target compound has been shown to dissolve in hot ethanol.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are likely to be effective solvents.

  • Aromatic Hydrocarbons: Toluene has been used as a solvent for reactions involving derivatives of 1-(Methoxymethyl)-4-nitrobenzene, indicating its suitability.

  • Nitriles: Acetonitrile is another suitable solvent, as evidenced by its use in the synthesis of this compound.

A summary of expected solubility is provided in the table below.

Solvent CategoryExamplesExpected SolubilityRationale / Causality
Polar Aprotic DMSO, DMFHighHigh polarity effectively solvates the polar nitro and methoxymethyl groups.
Alcohols Methanol, EthanolModerate to High (Increases with heat)Capable of hydrogen bonding and have sufficient polarity to interact with the solute.
Ethers THF, Diethyl EtherModerateModerate polarity allows for dissolution, though less effective than more polar options.
Chlorinated DCM, ChloroformModerate to HighGood general solvents for a wide range of organic compounds.
Aromatic TolueneModerate (Increases with heat)"Like dissolves like" principle; the aromatic ring of the solvent interacts favorably with the benzene ring of the solute.
Nitriles AcetonitrileModerateA polar aprotic solvent suitable for many organic reactions.
Non-polar Hexane, HeptaneLowThe high polarity of the nitro and ether groups limits solubility in non-polar aliphatic solvents.
Aqueous Water, BuffersVery LowThe non-polar benzene ring and the overall organic character of the molecule limit its solubility in water.[1]
Q3: What are the recommended handling and storage conditions for 1-(Methoxymethyl)-4-nitrobenzene?

Handling: 1-(Methoxymethyl)-4-nitrobenzene should be handled in a well-ventilated area, preferably a fume hood.[4] Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, should be worn.[4][5] Avoid creating dust if it is in solid form.[4] It is classified as harmful if swallowed (H302).[6] Therefore, ingestion and inhalation should be avoided.[4]

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents and strong bases.[4][5]

Troubleshooting Guide: Solubility Issues

This section provides a systematic approach to resolving common solubility problems encountered during experiments with 1-(Methoxymethyl)-4-nitrobenzene.

Problem 1: The compound does not dissolve at room temperature.

If 1-(Methoxymethyl)-4-nitrobenzene fails to dissolve in your chosen solvent at ambient temperature, a logical troubleshooting workflow should be followed. The primary cause is often an insufficient match between the solute and solvent polarities or simply reaching the saturation limit at that temperature.

A Initial State: Compound is insoluble at room temperature B Action: Gentle Heating Warm the mixture gently (e.g., to 40-60°C) with stirring. A->B C Outcome: Dissolved? Does the compound fully dissolve? B->C D Yes: Solution Ready Proceed with the experiment, maintaining temperature if necessary. C->D Yes E No: Further Action Needed C->E No F Action: Add Co-solvent Add a small amount of a stronger, miscible co-solvent (e.g., DMSO, DMF). E->F G Outcome: Dissolved? Does the compound now dissolve? F->G H Yes: Solution Ready Note the new solvent system. Proceed with the experiment. G->H Yes I No: Re-evaluate Solvent Consider a different primary solvent from the recommended list. G->I No

Caption: Troubleshooting workflow for initial insolubility.

Step-by-Step Protocol: Dissolution with Heating

  • Initial Setup: In a suitable flask, add your solid 1-(Methoxymethyl)-4-nitrobenzene and the desired volume of your primary solvent (e.g., ethanol).

  • Gentle Warming: Place the flask in a water bath or on a stirrer hotplate set to a low temperature (e.g., 40-60°C). Do not exceed the boiling point of the solvent.

  • Agitation: Stir the mixture continuously to facilitate dissolution.

  • Observation: Observe if the solid dissolves completely. If it does, your solution is ready. Be aware that the compound may precipitate upon cooling, so you may need to maintain the temperature for your reaction.

  • If Unsuccessful: If the compound remains insoluble or only partially dissolves, proceed to the co-solvent strategy.

Problem 2: The compound precipitates out of solution during the reaction.

Precipitation during a reaction can occur due to a change in temperature, a change in the solvent composition as reactants are consumed and products are formed, or if the product of the reaction is insoluble in the reaction medium.

Causality and Mitigation Strategies:

  • Temperature Fluctuation: The most common cause is the cooling of a solution that was saturated at a higher temperature.

    • Solution: Maintain the reaction temperature using a thermostatically controlled heating mantle or bath. If the reaction is exothermic, consider a cooling bath to maintain a constant temperature.

  • Change in Solvent Polarity: As the reaction proceeds, the overall polarity of the medium can change, leading to the precipitation of a reactant or product.

    • Solution: The use of a co-solvent system from the outset can buffer against such changes. A small percentage of a highly effective solubilizing agent like DMSO can maintain the solubility of all components throughout the reaction.

  • Product Insolubility: The newly formed product may be less soluble than the starting materials.

    • Solution: This can sometimes be an advantage, as the product crystallizes out of the reaction mixture, driving the equilibrium forward. If this is not desired, a different solvent system that can solubilize all components must be chosen.

Problem 3: The compound "oils out" instead of crystallizing during purification.

"Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid crystalline material. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute.

Troubleshooting Protocol for "Oiling Out"

  • Re-dissolve with Heat: Heat the mixture to re-dissolve the oil into the solvent.

  • Add More Solvent: Add a small amount of additional solvent to decrease the saturation level.

  • Slow Cooling: Allow the solution to cool much more slowly. A Dewar flask or insulating the flask with glass wool can slow the rate of cooling, providing more time for proper crystal nucleation.

  • Lower the Crystallization Temperature: If possible, use a solvent system where crystallization occurs at a temperature below the compound's melting point. This may involve using a lower-boiling point solvent or a mixed solvent system.

  • Scratching/Seeding: Once the solution has cooled slightly, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Alternatively, add a seed crystal of the pure compound if available.

A Problem: Compound 'Oils Out' on Cooling B Action 1: Re-heat Re-dissolve the oil. A->B C Action 2: Add More Solvent Decrease saturation. B->C D Action 3: Slow Cooling Allow for gradual crystal formation. C->D E Action 4: Induce Nucleation Scratch flask or add seed crystal. D->E F Outcome: Crystalline Solid Forms E->F

Caption: Logical steps to address "oiling out".

By systematically applying these troubleshooting steps and understanding the underlying chemical principles, researchers can effectively overcome solubility challenges associated with 1-(Methoxymethyl)-4-nitrobenzene, leading to more reliable and successful experimental outcomes.

References

  • p-Nitroanisole - Solubility of Things. (n.d.). Retrieved January 11, 2026, from [Link]

  • Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%. (n.d.). Cole-Parmer. Retrieved January 11, 2026, from [Link]

  • Dimethyl sulfoxide. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? (2024, June 7). ResearchGate. Retrieved January 11, 2026, from [Link]

  • The Universal Solvent: Applications of DMSO in Industry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • DMSO biochemistry. (2022, September 7). [Video]. YouTube. Retrieved January 11, 2026, from [Link]

  • How does DMSO act on organic compounds? (2015, September 12). Quora. Retrieved January 11, 2026, from [Link]

  • Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. (n.d.). Google Patents.

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Optimizing Suzuki coupling conditions for 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource designed for chemistry professionals engaged in complex organic synthesis. This guide provides in-depth troubleshooting, optimization strategies, and detailed protocols for the Suzuki-Miyaura coupling of 1-(methoxymethyl)-4-nitrobenzene, a challenging substrate that utilizes the nitro group as a leaving group.

Introduction: The Frontier of C–NO₂ Bond Functionalization

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in forging carbon-carbon bonds. Traditionally, this palladium-catalyzed cross-coupling has relied on aryl halides and triflates as electrophilic partners. However, the direct use of nitroarenes represents a significant advancement, offering a more atom-economical and streamlined synthetic route by leveraging the readily available nitro functionality.[1]

The coupling of 1-(methoxymethyl)-4-nitrobenzene is a prime example of this innovative approach. The strong electron-withdrawing nature of the nitro group facilitates the often rate-limiting oxidative addition step in the catalytic cycle.[2][3] Despite this, the inherent stability of the C–NO₂ bond compared to C–Halogen bonds necessitates specialized catalytic systems and meticulously optimized conditions to achieve high efficiency and yield.[4]

This guide serves as a dedicated support center for researchers navigating the intricacies of this reaction. It is structured in a practical question-and-answer format to directly address common challenges and provide expert, field-proven solutions.

The Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is critical for effective troubleshooting. The catalytic cycle for the denitrative Suzuki-Miyaura coupling involves several key steps, beginning with the unprecedented oxidative addition of the Ar–NO₂ bond to the Pd(0) catalyst.[5][6]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + Ar-NO₂ PdII_Ar Ar-Pd(II)(NO₂)L₂ OxAdd->PdII_Ar Transmetal Transmetalation PdII_Ar->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'L₂ Transmetal->PdII_Diaryl ArBOH2 Ar'B(OH)₂ Base Base (e.g., K₃PO₄) Borate [Ar'B(OH)₃]⁻ Base->Borate Activates Borate->Transmetal B(OH)₃⁻ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Coupled Product) RedElim->Product Substrate Ar-NO₂ (1-(Methoxymethyl)-4-nitrobenzene) Troubleshooting_Workflow start Low or No Yield q1 Is the catalytic system optimized for C-NO₂ activation? (e.g., Pd/BrettPhos) start->q1 sol1 Action: Switch to a specialized catalyst/ligand system. q1->sol1 No q2 Are reagents high quality and atmosphere fully inert? q1->q2 Yes sol1->q2 sol2 Action: Use fresh reagents. Improve degassing protocol. q2->sol2 No q3 Is the Base/Solvent combination appropriate? q2->q3 Yes sol2->q3 sol3 Action: Screen different bases (K₃PO₄, CsF) and anhydrous, aprotic polar solvents (Dioxane, Toluene). q3->sol3 No end Systematic Optimization q3->end Yes sol3->end

Caption: A stepwise workflow for troubleshooting low-yield reactions.

Q2: I am observing significant homocoupling of my boronic acid. What is causing this and how can I minimize it?

Homocoupling (Ar'-Ar') is a common side reaction that consumes your nucleophile and complicates purification. [7] Potential Causes & Solutions:

  • Oxygen Contamination: As mentioned, oxygen can interfere with the catalytic cycle. It can promote the oxidative homocoupling of the boronic acid.

    • Solution: Scrupulous exclusion of air is paramount. Ensure your inert gas line is pure and that there are no leaks in your reaction setup.

  • Suboptimal Reaction Conditions: High temperatures or incorrect stoichiometry can sometimes favor side reactions.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid, but avoid a large excess. Try to run the reaction at the lowest temperature that provides a reasonable rate. For the denitrative coupling of nitroarenes, temperatures around 130 °C are often required. [1]

Q3: My starting material is being consumed, but I'm getting a significant amount of protodeboronated arene (Ar'-H) and/or denitrated starting material (Ar-H). How do I prevent this?

These side products arise from the cleavage of the C–B and C–NO₂ bonds, respectively, and their replacement with a hydrogen atom. [7] Potential Causes & Solutions:

  • Protodeboronation (Ar'-B(OH)₂ → Ar'-H): This is often caused by excess water or acidic impurities in the reaction mixture, which protonate the aryl-boron bond. [8] * Solution:

    • Use a Strong, Non-Nucleophilic Base: A base like K₃PO₄ is effective. It is sufficiently basic to activate the boronic acid but minimizes competing hydrolysis. [9] * Control Water Content: While anhydrous conditions are generally recommended, some Suzuki couplings require a small amount of water to facilitate the transmetalation step. [10]However, for sensitive substrates, using a hydrated base like K₃PO₄·nH₂O can provide the necessary water without adding it in excess. [1]If using anhydrous solvents, ensure the base is finely powdered and dry.
    • Use Boronic Esters: Pinacol or MIDA boronates are significantly more stable to protodeboronation. [11][12]
  • Denitration (Ar-NO₂ → Ar-H): This reductive side reaction can occur if a hydride source is present.

    • Solution: Ensure solvents are pure and free from potential hydride donors. For example, technical-grade ethers may contain alcohol impurities. Use high-purity, anhydrous solvents.

Optimization of Reaction Parameters

For challenging substrates like 1-(methoxymethyl)-4-nitrobenzene, systematic optimization is crucial. The following table summarizes key parameters and provides recommendations based on established literature for nitroarene coupling.

ParameterRecommendationRationale & Expert Insights
Palladium Precatalyst Pd(acac)₂ or Pd₂(dba)₃These Pd(0) or Pd(II) sources are readily reduced in situ to the active Pd(0) catalyst. Pd(acac)₂ has been shown to be particularly effective for C–NO₂ activation. [5]
Ligand BrettPhos , SPhos, or bulky NHCsCrucial for Success. These bulky, electron-rich ligands accelerate the difficult oxidative addition of the C–NO₂ bond and promote the final reductive elimination step. The choice of ligand is often the most critical factor. [1][13][9]
Base K₃PO₄ or CsFA moderately strong base is required to activate the boronic acid for transmetalation. K₃PO₄ is often the base of choice, sometimes with a controlled amount of water. [5][10]
Solvent 1,4-Dioxane or TolueneAnhydrous, polar aprotic solvents are preferred. They effectively solubilize the reagents and catalyst complex. Ensure the solvent is thoroughly degassed. [14][15]
Temperature 110-130 °CHigher temperatures are typically necessary to overcome the activation energy for C–NO₂ bond cleavage. [1][5]
Additives 18-crown-6 (optional)In some cases, a phase-transfer catalyst like 18-crown-6 can improve the solubility and reactivity of the inorganic base (e.g., K₃PO₄), leading to better yields. [1]

Detailed Experimental Protocol: A Validated Starting Point

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 1-(methoxymethyl)-4-nitrobenzene, adapted from leading literature on denitrative coupling. [1][5] Materials:

  • 1-(Methoxymethyl)-4-nitrobenzene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(acac)₂ (0.02 mmol, 2 mol%)

  • BrettPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (finely powdered, dried, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-(methoxymethyl)-4-nitrobenzene, the arylboronic acid, Pd(acac)₂, BrettPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 130 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

References

  • Old, D. W., et al. (1998). A Highly Active Catalyst for the Suzuki Cross-Coupling of Aryl Bromides with Boronic Acids. Journal of the American Chemical Society.
  • Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Chtchigrovsky, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • Bardera, M. A., et al. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 39(10), 746–756. [Link]

  • Shields, J. D., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Wang, D., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 55(64), 9511-9514. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3164–3177. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. The Suzuki–Miyaura Coupling of Nitroarenes | Request PDF. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?[Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...[Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

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Technical Support Center: Navigating the Stability of 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(Methoxymethyl)-4-nitrobenzene. This guide is designed to provide in-depth technical insights and practical troubleshooting advice to prevent its decomposition during chemical reactions. Our focus is on understanding the underlying chemical principles to empower you to optimize your reaction conditions and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 1-(Methoxymethyl)-4-nitrobenzene?

A1: 1-(Methoxymethyl)-4-nitrobenzene contains two key functional groups that influence its stability: the methoxymethyl (MOM) ether and the nitro-activated benzyl system. The primary concerns are the acid-catalyzed cleavage of the MOM ether and potential side reactions involving the nitro group, particularly under reductive or harsh basic and thermal conditions.

Q2: How does the nitro group affect the stability of the methoxymethyl ether?

A2: The strongly electron-withdrawing nitro group at the para position significantly influences the electronic properties of the benzene ring and the benzylic position. While the MOM ether is generally stable under neutral and moderately basic conditions, the electronic effects of the nitro group can impact its lability under certain reaction conditions.

Q3: Can 1-(Methoxymethyl)-4-nitrobenzene be used in reactions requiring strong bases?

A3: Caution is advised. While the MOM ether itself is relatively stable in basic media, strong bases can potentially lead to undesired side reactions.[1] For instance, very strong basic conditions, especially at elevated temperatures, could promote cleavage of the nitrobenzyl system.[1] It is crucial to carefully control the reaction temperature and choice of base.

Q4: Is this compound stable to common purification techniques like silica gel chromatography?

A4: Generally, 1-(Methoxymethyl)-4-nitrobenzene is stable to silica gel chromatography. However, if the silica gel is acidic, it could potentially catalyze the hydrolysis of the MOM ether. To mitigate this, it is recommended to use neutralized silica gel (by washing with a solution of triethylamine in the eluent, followed by flushing with the eluent) for purification.

Troubleshooting Guide: Preventing Decomposition in Common Reaction Scenarios

This section provides a detailed breakdown of potential decomposition pathways under various reaction conditions and offers practical solutions to maintain the structural integrity of 1-(Methoxymethyl)-4-nitrobenzene.

Scenario 1: Reactions Under Acidic Conditions

Issue: You are observing the formation of 4-nitrobenzyl alcohol and other byproducts during a reaction performed in the presence of an acid catalyst.

Root Cause Analysis: The methoxymethyl (MOM) ether is an acetal, which is highly susceptible to cleavage under acidic conditions.[2] The mechanism involves protonation of the ether oxygen, followed by the loss of formaldehyde and methanol to yield the deprotected alcohol.

Diagram: Acid-Catalyzed Decomposition of 1-(Methoxymethyl)-4-nitrobenzene

reactant 1-(Methoxymethyl)-4-nitrobenzene protonation Protonation of MOM Ether reactant->protonation H+ intermediate Protonated Intermediate protonation->intermediate cleavage Cleavage intermediate->cleavage product1 4-Nitrobenzyl Alcohol cleavage->product1 product2 Formaldehyde + Methanol cleavage->product2

Caption: Acid-catalyzed cleavage of the MOM ether.

Preventative Measures & Protocol Recommendations:

  • pH Control: Maintain the reaction pH between 4 and 12, where the MOM ether is generally stable.[2]

  • Alternative Protecting Groups: If acidic conditions are unavoidable, consider using a more acid-stable protecting group for the benzyl alcohol from the outset.

  • Lewis Acid Sensitivity: Be aware that Lewis acids can also catalyze the cleavage of MOM ethers. If a Lewis acid is required for your transformation, choose milder options and conduct the reaction at the lowest possible temperature.

Reagent/ConditionStability of MOM EtherRecommendation
Strong Protic Acids (e.g., HCl, H₂SO₄)Highly LabileAvoid if possible. If necessary, use catalytic amounts at low temperatures.
Weaker Protic Acids (e.g., Acetic Acid)Moderately StableCan be used, but monitor for deprotection.
Lewis Acids (e.g., ZnCl₂, AlCl₃)LabileUse with caution, at low temperatures, and for short reaction times.
Silica Gel (acidic)Potentially LabileUse neutralized silica gel for chromatography.
Scenario 2: Catalytic Hydrogenation for Nitro Group Reduction

Issue: During the catalytic hydrogenation of the nitro group to an amine, you observe the formation of 4-methylaniline or other unexpected byproducts, indicating the loss of the methoxymethyl group.

Root Cause Analysis: Catalytic hydrogenation is a common method for reducing nitro groups. However, the reaction can sometimes lead to the formation of unstable intermediates like hydroxylamines, which can decompose and cause uncontrolled reactions.[3] Furthermore, some hydrogenation catalysts, particularly in the presence of acidic impurities, can facilitate the cleavage of the MOM ether.

Diagram: Potential Side Reactions During Catalytic Hydrogenation

start 1-(Methoxymethyl)-4-nitrobenzene desired_path Desired Pathway start->desired_path H₂, Catalyst side_path Side Pathway start->side_path H₂, Catalyst (harsh conditions) desired_product 1-(Methoxymethyl)-4-aminobenzene desired_path->desired_product intermediate Unstable Intermediates (e.g., hydroxylamine) side_path->intermediate decomposition_products Decomposition Products (e.g., 4-methylaniline) intermediate->decomposition_products

Caption: Desired vs. side pathways in hydrogenation.

Preventative Measures & Protocol Recommendations:

  • Catalyst Selection: Use a catalyst known for its high selectivity in nitro group reductions with minimal side reactions. Palladium on carbon (Pd/C) is a common choice.

  • Reaction Monitoring: Monitor the reaction closely for any signs of uncontrolled exotherms.[3]

  • Control of Reaction Conditions: Maintain a controlled hydrogen pressure and temperature. High pressures and temperatures can increase the likelihood of side reactions.[4]

  • Solvent Choice: Use a neutral, aprotic solvent to minimize the risk of acid-catalyzed decomposition of the MOM ether.

Experimental Protocol: Selective Hydrogenation of 1-(Methoxymethyl)-4-nitrobenzene

  • Inert Atmosphere: Purge a reaction vessel containing 1-(Methoxymethyl)-4-nitrobenzene and a suitable solvent (e.g., ethyl acetate or methanol) with an inert gas (e.g., argon or nitrogen).

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight) to the reaction mixture.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon or hydrogenation apparatus).

  • Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the product by column chromatography on neutralized silica gel.

Scenario 3: Reactions at Elevated Temperatures

Issue: You are performing a reaction at high temperatures and observe significant decomposition of your starting material, leading to a complex mixture of products.

Root Cause Analysis: While the C-O bonds in the methoxymethyl ether are relatively stable, high temperatures can promote thermal decomposition. The nitro group can also undergo thermal degradation, potentially leading to radical reactions and polymerization. Studies on nitrobenzene have shown that at high temperatures, it can decompose into phenyl radicals and NO₂, or phenoxy radicals and NO.[5][6]

Preventative Measures & Protocol Recommendations:

  • Temperature Optimization: Determine the minimum temperature required for your desired transformation to proceed at a reasonable rate.

  • Inert Atmosphere: Conduct high-temperature reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative decomposition.

  • Reaction Time: Minimize the reaction time at elevated temperatures to reduce the extent of thermal degradation.

Analytical Methods for Detecting Decomposition

To effectively troubleshoot, it is essential to identify and quantify the parent compound and its potential decomposition products.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Quantify the disappearance of 1-(Methoxymethyl)-4-nitrobenzene and the appearance of 4-nitrobenzyl alcohol.
Gas Chromatography-Mass Spectrometry (GC-MS) Identify and quantify volatile decomposition products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Characterize the structure of the starting material, desired product, and any isolated byproducts.

References

  • Journal of the Chemical Society D. (n.d.). Methoxy-group migration in the hydrolysis of the 4-nitrobenzene-p-sulphonates of methyl β-D-xylopyranoside and methyl β-D-glucopyranoside. RSC Publishing. Retrieved from [Link]

  • Stack Exchange. (2018, March 10). Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene? Chemistry Stack Exchange. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved from [Link]

  • OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. NIST WebBook. Retrieved from [Link]

  • Aidic. (n.d.). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty. Retrieved from [Link]

  • ScienceDirect. (2023). Investigation of thermal decomposition of nitrobenzene: An energetic material. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Selective Cleavage of Nitro Groups in Nitro-Substituted Aromatic Monolayers by Synchrotron Soft X-rays: Effect of Molecular Structure on Cleavage Rates. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Retrieved from [Link]

  • RSC Publishing. (n.d.). Orthogonal cleavage of the 2-naphthylmethyl group in the presence of the p-methoxy phenyl-protected anomeric position and its use in carbohydrate synthesis. Organic Chemistry Frontiers. Retrieved from [Link]

  • ScienceDirect. (2023, May 26). Investigation of thermal decomposition of nitrobenzene: An energetic material. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation reaction of 4--methoxy--nitrobenzene to.... Retrieved from [Link]

  • MDPI. (n.d.). Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Note on the Hydrolysis of Nitrobenzene. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Frontiers. (n.d.). Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. Retrieved from [Link]

  • RSC Publishing. (2020, June 8). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Hydrogenation reaction of 4-methoxy-nitrobenzene to.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Nitroxide radicals. Part XII. Decomposition of ortho-, meta-, and para-halogenophenyl t-butyl nitroxides. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • YouTube. (2022, January 11). Which of the following reaction will give 1-methoxy-4-nitrobenzene.a) 4-nitro-1-bromobenzene. Retrieved from [Link]

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Troubleshooting low conversion rates in 1-(Methoxymethyl)-4-nitrobenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting reactions involving 1-(Methoxymethyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates during the synthesis of this key intermediate. Instead of a generic protocol, we will explore the causality behind experimental variables to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize 1-(Methoxymethyl)-4-nitrobenzene via Williamson ether synthesis from 4-nitrobenzyl alcohol and a methylating agent, but my conversion rate is extremely low. What are the most likely causes?

A1: A low conversion rate in this specific Williamson ether synthesis is a common but solvable issue. This reaction is a classic bimolecular nucleophilic substitution (SN2), and its success hinges on several critical factors.[1][2] The most frequent culprits for failure are related to inefficient deprotonation of the starting alcohol and suboptimal reaction conditions.

Let's break down the probable causes:

  • Incomplete Deprotonation: The first step is the quantitative conversion of 4-nitrobenzyl alcohol to its corresponding alkoxide. If this equilibrium is not heavily favored, you will have a low concentration of the required nucleophile.

    • Causality: The pKa of a benzylic alcohol is roughly 16-18. The base used must have a conjugate acid with a significantly higher pKa to ensure complete deprotonation. Water is a common contaminant that will readily consume strong bases like sodium hydride (NaH).[3]

    • Troubleshooting:

      • Choice of Base: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as the only byproduct is H₂(g), which drives the reaction forward.[1][3]

      • Reagent Quality & Handling: Ensure your base is fresh and has been stored under anhydrous conditions. Use freshly distilled, anhydrous solvents. Dry all glassware meticulously in an oven before use and assemble the apparatus hot under an inert atmosphere (Nitrogen or Argon).[3]

  • Poor Nucleophile Reactivity: While the 4-nitrobenzyl alkoxide is a potent nucleophile, its effective concentration can be diminished by solvent choice.

    • Causality: Polar protic solvents (e.g., ethanol, methanol) can form hydrogen bonds with the alkoxide, creating a solvent shell that hinders its ability to attack the electrophile.[4][5]

    • Troubleshooting:

      • Solvent Selection: Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF).[1][6] These solvents solvate the counter-ion (e.g., Na⁺) but leave the alkoxide nucleophile "naked" and highly reactive.

  • Suboptimal Electrophile/Leaving Group: The rate of an SN2 reaction is highly dependent on the leaving group's ability to depart.[4][7]

    • Causality: A good leaving group must be a stable, weakly basic anion.[4]

    • Troubleshooting:

      • Reagent Choice: For methylation, use an electrophile with an excellent leaving group. The reactivity order is CH₃I > CH₃Br > CH₃Cl >> CH₃F.[2][7] Iodomethane (CH₃I) is often the best choice for achieving high conversion in a reasonable timeframe.

This workflow diagram illustrates the core steps and decision points for the synthesis.

cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification start Dry Glassware & Reagents inert Assemble under Inert Atmosphere (N2/Ar) start->inert deprotonation 1. Deprotonation: Add 4-nitrobenzyl alcohol to NaH in anhydrous DMF at 0°C inert->deprotonation stir Stir until H2 evolution ceases (approx. 30-60 min) deprotonation->stir alkylation 2. Alkylation: Add CH3I dropwise at 0°C, then warm to RT stir->alkylation monitor Monitor reaction by TLC alkylation->monitor quench Quench with H2O monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Characterize Product purify->end

Caption: General workflow for Williamson ether synthesis.

Q2: My TLC plate shows unreacted starting material and several new spots, suggesting byproduct formation. What are these byproducts and how can I prevent them?

A2: The presence of multiple spots is a classic sign of competing reaction pathways or impurities. Given the reactants, the most common issues are unreacted starting material, elimination byproducts, or products from C-alkylation.

Troubleshooting Byproduct Formation

Observation on TLC Potential Cause Chemical Rationale Recommended Action
Persistent Starting Alcohol Spot Incomplete deprotonation or insufficient electrophile.If the alcohol is not fully converted to the alkoxide, it cannot react. Water contamination is a primary cause of base quenching.[3]Use a stronger base (NaH), ensure anhydrous conditions, and consider using a slight excess (1.1-1.2 eq.) of the methylating agent.
Spot Corresponding to 4-Nitrostyrene E2 Elimination (less common with methyl halides).Although unlikely with a methyl halide, if a bulkier or secondary alkyl halide were used, the basic alkoxide could act as a base, causing elimination instead of substitution.[1][8]This confirms the importance of using a primary (methyl) halide. If you are using a different electrophile, this side reaction is highly probable.
Isomeric Byproducts C-Alkylation instead of O-Alkylation.The phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the aromatic ring. While O-alkylation is generally favored, C-alkylation at the ortho position can occur, especially with less polar solvents.[1]Use highly polar aprotic solvents like DMF or DMSO to favor O-alkylation.

This troubleshooting flowchart can help diagnose the specific issue based on your observations.

G start Low Conversion Rate Observed tlc Analyze Reaction Mixture by TLC start->tlc unreacted_sm High amount of Starting Material (SM)? tlc->unreacted_sm byproducts Multiple Byproduct Spots? tlc->byproducts [ No ] cause_deprotonation Cause: Incomplete Deprotonation or Wet Reagents/Solvents unreacted_sm->cause_deprotonation [ Yes ] cause_electrophile Cause: Poor Leaving Group on Electrophile unreacted_sm->cause_electrophile [ No ] cause_side_reactions Cause: Competing Side Reactions (e.g., C-alkylation) byproducts->cause_side_reactions [ Yes ] action_deprotonation Action: Use fresh NaH. Ensure anhydrous conditions. Use inert atmosphere. cause_deprotonation->action_deprotonation end Re-run Optimized Reaction action_deprotonation->end action_electrophile Action: Switch to CH3I (Iodomethane). cause_electrophile->action_electrophile action_electrophile->end action_side_reactions Action: Optimize solvent. Use polar aprotic (DMF/DMSO). Control temperature. cause_side_reactions->action_side_reactions action_side_reactions->end

Caption: Troubleshooting flowchart for low conversion rates.

Q3: I've heard that Phase-Transfer Catalysis (PTC) can improve this reaction. How does it work and is it recommended?

A3: Yes, Phase-Transfer Catalysis is an excellent strategy for this type of etherification and can significantly improve yields, reduce cycle times, and allow for the use of milder, less expensive reagents.[9][10]

  • Mechanism of Action: In a typical PTC setup, your reaction would occur in a two-phase system: an organic phase containing 4-nitrobenzyl alcohol and the methylating agent, and an aqueous phase containing an inexpensive base like sodium hydroxide (NaOH). The ionic base (OH⁻) and the organic substrate are in separate, immiscible layers, so the reaction is extremely slow. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), acts as an ion shuttle.[11] The lipophilic cation (e.g., Bu₄N⁺) pairs with the hydroxide anion, transports it into the organic phase where it can deprotonate the alcohol, and then shuttles the resulting alkoxide to react with the electrophile.[12]

  • Advantages:

    • Milder Conditions: Avoids the need for hazardous and moisture-sensitive reagents like NaH.

    • Cost-Effective: Uses inexpensive bases like NaOH or K₂CO₃.[1]

    • Higher Yields: Often leads to cleaner reactions with higher conversion rates by promoting the desired reaction at the interface or in the organic bulk.[9][12]

Protocol for PTC-Mediated Synthesis

  • Setup: To a round-bottom flask, add 4-nitrobenzyl alcohol (1 eq.), the methylating agent (e.g., CH₃I, 1.2 eq.), and a suitable organic solvent (e.g., toluene or dichloromethane).

  • Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).

  • Base Addition: Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w).

  • Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 40-60 °C) and monitor by TLC. Vigorous stirring is crucial to maximize the interfacial area where the catalysis occurs.

  • Workup: After completion, separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and purify as usual.

References
  • University of Illinois. (n.d.). Nucleophilic Substitution.
  • LibreTexts. (2023). Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
  • University of Calcutta. (n.d.). Factors Affecting the Rates of SN1 and SN2 Reactions.
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  • LibreTexts. (2019). Substitution of benzylic and allylic halides. Chemistry LibreTexts.
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  • University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides.
  • Australian Industrial Chemicals Introduction Scheme. (2023). Benzene, 1-methoxy-4-nitro- Evaluation statement.
  • Google Patents. (n.d.). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • ResearchGate. (n.d.). Optimization conditions for the reduction of nitro benzene with molecular hydrogen.
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  • Chemistry Stack Exchange. (2018). Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?.
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  • Alfa Chemistry. (n.d.). Phase Transfer Catalysts.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
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  • LibreTexts. (2020). The Williamson Ether Synthesis. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Reaction Condition Optimization for the Reduction of Nitrobenzene to Aniline with Formic Acid.
  • ChemicalBook. (n.d.). 4-Methoxy-1-(methoxymethyl)-2-nitrobenzene synthesis.
  • ResearchGate. (2024). Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach.
  • NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 1-Methoxy-2-methyl-4-nitrobenzene.
  • Frontiers. (2019). Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene.
  • SIELC Technologies. (2018). 1-Methoxy-2-methyl-4-nitrobenzene.
  • BenchChem. (2025). Technical Support Center: Etherification of 4-Hydroxybenzyl Alcohol.
  • PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene.
  • PubChem. (n.d.). 1,2-Dimethoxy-4-nitrobenzene.
  • BLD Pharm. (n.d.). 1-(Methoxymethyl)-4-nitrobenzene.
  • Google Patents. (n.d.). Process for purifying nitrobenzene.
  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry.
  • BenchChem. (2025). strategies to improve the yield of 4-iodobenzyl alcohol ether synthesis.
  • Guidechem. (n.d.). What is the synthesis route of 4-Nitrobenzyl alcohol?.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).

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Technical Support Center: Column Chromatography Purification of 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(Methoxymethyl)-4-nitrobenzene via column chromatography. This resource is designed for chemistry professionals engaged in synthesis and purification. Here, we address common challenges and frequently asked questions, providing not just solutions but the underlying principles to empower your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification process. Each issue is analyzed from cause to solution, ensuring a logical and effective troubleshooting workflow.

Q1: My separation is poor. The target compound is co-eluting with impurities.

Probable Causes:

  • Suboptimal Eluent System: The polarity of your mobile phase is not fine-tuned to resolve the components of your mixture. For aromatic nitro compounds, achieving baseline separation from starting materials or by-products requires careful solvent selection.

  • Column Overloading: Too much crude sample was loaded onto the column relative to the amount of stationary phase. This saturates the adsorbent, preventing proper partitioning and leading to broad, overlapping bands.[1][2]

  • Poor Column Packing: The presence of channels, cracks, or an uneven silica bed in the column allows the sample to travel through non-uniformly, destroying the separation.

Solutions & Scientific Rationale:

  • Optimize the Eluent System with TLC: Thin-Layer Chromatography (TLC) is an indispensable pilot experiment for column chromatography.[3]

    • Goal: Find a solvent system where 1-(methoxymethyl)-4-nitrobenzene has a Retention Factor (Rf) of approximately 0.3-0.4 . This Rf value typically translates well to column chromatography, providing a balance between good separation and reasonable elution time.

    • Procedure: Test various ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane). The nitro group and the methoxymethyl ether group give the molecule moderate polarity.

    • Insight: The nitro group is strongly electron-withdrawing, which can lead to strong interactions with the acidic silanol groups on the silica surface. The ether linkage adds a polar site. An eluent that effectively competes for these interaction sites is crucial.

Solvent System (Hexane:Ethyl Acetate) Anticipated Rf of Target Recommendation
95:5Very High (>0.8)Too non-polar for elution, but good for starting a gradient.
80:20 ~0.35 Excellent starting point for isocratic or gradient elution.
50:50Very Low (<0.1)Too polar; compound will elute too quickly with poor separation.
  • Reduce Sample Load: A general rule is to use a mass ratio of stationary phase to crude sample of at least 30:1 to 50:1 . For difficult separations, this ratio may need to be increased to 100:1 or more.

  • Improve Column Packing Technique:

    • Slurry Packing: This method is highly recommended to avoid air bubbles and channels. It involves mixing the silica gel with the initial, least polar eluent to form a homogenous slurry, which is then poured into the column and allowed to settle.[1] This process helps dissipate the heat generated from the solvent adsorbing onto the silica, preventing thermal cracks.[1]

    • Ensure Verticality: Use a level to ensure the column is perfectly vertical. A tilted column will cause bands to elute unevenly.

Q2: My compound is not eluting from the column, or is eluting very slowly with significant tailing.

Probable Causes:

  • Insufficient Eluent Polarity: The mobile phase is not strong enough to displace the compound from the stationary phase.

  • Strong Adsorption/Degradation on Silica: The compound may be interacting too strongly with the acidic silica gel, or it could be decomposing.[4] Nitro-aromatic compounds can sometimes exhibit this behavior.

  • Precipitation on the Column: If the compound has poor solubility in the eluting solvent, it may precipitate at the top of the column when loaded, especially if a more polar solvent was used for dissolution.[1]

Solutions & Scientific Rationale:

  • Implement Gradient Elution: Start with a low-polarity eluent (e.g., 95:5 Hexane:EtOAc) and gradually increase the percentage of the more polar solvent (e.g., to 80:20, then 70:30). This ensures that less polar impurities elute first, followed by your target compound, without excessive retention.[3][4]

  • Assess Compound Stability: Perform a 2D TLC. Spot the compound on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in the same solvent system again. If the compound is stable, it will appear on the diagonal. If it decomposes, new spots will appear off the diagonal.[5]

  • Deactivate Silica or Change Adsorbent:

    • If stability on silica is an issue, consider using a different stationary phase like neutral alumina .[3] Alumina is generally less acidic than silica.

    • Alternatively, you can "deactivate" the silica gel by pre-treating the column with a solvent mixture containing a small amount of a basic modifier like triethylamine (~0.5-1%), which neutralizes the acidic sites.[1]

  • Use the Dry Loading Method: To prevent precipitation, dissolve your crude product in a suitable solvent (like Dichloromethane), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure to get a free-flowing powder.[1][5] This powder can then be carefully added to the top of the packed column, ensuring the compound is introduced in a fine, evenly distributed band.

Q3: The column ran dry. What happens now?

Probable Cause:

  • The solvent level was allowed to drop below the top of the stationary phase.

Consequences & Solution:

  • The Problem: When the silica bed runs dry, cracks and channels will form throughout the packing. If you add more solvent, it will flow through these channels, completely bypassing the packed bed. This results in a total loss of separation.[5]

  • The Verdict: Unfortunately, the separation is ruined. A column that has run dry cannot be salvaged. The only solution is to collect all the eluent and silica, evaporate the solvent, and start the purification over with a fresh column. This is a critical procedural point that underscores the need for careful monitoring during elution.

Experimental Workflow & Logic

The following diagram outlines the logical flow for a successful column chromatography purification.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Elution & Collection cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Find Eluent for Rf ≈ 0.35) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify pure fractions Evap 8. Evaporate Solvent (Rotary Evaporator) Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for purification of 1-(methoxymethyl)-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q: Which stationary phase is best for purifying nitroaromatic compounds? A: Standard silica gel (mesh size 230-400 for flash chromatography) is the most common and cost-effective choice.[3] However, the aromatic nature of 1-(methoxymethyl)-4-nitrobenzene introduces the possibility of π-π interactions. If you are struggling to separate it from other aromatic impurities, a phenyl-bonded silica phase can offer alternative selectivity by enhancing these π-π interactions, potentially improving resolution.[6][7] For compounds that show signs of degradation on standard silica, neutral alumina is a viable alternative.[3]

Q: Can I use Dichloromethane (DCM) in my eluent system? A: Yes, DCM is a common solvent for chromatography and can be used in combination with hexane or petroleum ether. A Hexane/DCM system is less polar than a Hexane/EtOAc system. It's a matter of empirical testing with TLC to see which system provides the best separation for your specific mixture of impurities.

Q: How do I visually track my colorless compound on the column? A: Since 1-(methoxymethyl)-4-nitrobenzene is typically a light yellow or colorless compound, you cannot track it visually. The standard method is to collect a series of equally sized fractions (e.g., 10-20 mL each in test tubes) and then analyze every few fractions by TLC.[3][8] Spotting multiple fractions on the same TLC plate allows you to quickly identify which ones contain your pure product.

Q: What is "flash" chromatography and should I use it? A: Flash chromatography is a technique that uses pressure (typically from compressed air or nitrogen) to force the solvent through the column at a faster rate.[5] This significantly reduces the elution time compared to traditional gravity chromatography and often improves separation by minimizing band broadening due to diffusion.[5] For nearly all modern laboratory purifications, flash chromatography is the preferred method due to its speed and efficiency.

Protocol: Standard Flash Chromatography Purification

This protocol assumes a ~1 gram scale purification. Adjust silica and solvent volumes accordingly for different scales.

1. Preparation of the Column:

  • Select a glass column of appropriate size (e.g., 40 mm diameter for a 1 g sample).

  • Insert a small plug of cotton or glass wool at the bottom, and add a ~1 cm layer of sand to create a flat base.[9]

  • Secure the column perfectly vertically in a fume hood.

2. Slurry Packing:

  • In a beaker, measure ~40-50 g of silica gel (230-400 mesh).

  • Add ~150 mL of the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).

  • Stir to create a homogenous slurry with no clumps.

  • Quickly pour the slurry into the column. Use more eluent to rinse any remaining silica from the beaker into the column.

  • Open the stopcock and apply gentle air pressure to drain the excess solvent, allowing the silica to pack down evenly. Crucially, do not let the solvent level drop below the top of the silica bed. [5]

  • Once packed, add another ~1 cm layer of sand on top to protect the silica surface.

3. Dry Sample Loading:

  • Dissolve your crude 1-(methoxymethyl)-4-nitrobenzene (~1 g) in a minimal amount of a volatile solvent (e.g., 10-15 mL of DCM or acetone).

  • Add ~2-3 g of silica gel to this solution.

  • Remove the solvent on a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column, forming a thin, even layer.

4. Elution and Fraction Collection:

  • Carefully add your eluting solvent to the column, filling the space above the sand.

  • Begin eluting the column using air pressure, maintaining a steady flow rate.

  • Collect the eluent in a rack of numbered test tubes, collecting fractions of equal volume (e.g., 15 mL).

  • If using a gradient, start with the least polar solvent mixture and systematically switch to more polar mixtures after a set number of fractions.

5. Analysis:

  • Using TLC, analyze every second or third fraction.

  • Once you have identified all the fractions containing only your pure product, combine them into a single round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield your purified 1-(methoxymethyl)-4-nitrobenzene.

Troubleshooting Decision Tree

G Start Start: Analyze Column Fractions Q_Elution Is the target compound eluting? Start->Q_Elution Q_Separation Is the separation from impurities adequate? Q_Elution->Q_Separation Yes NoElution Problem: No Elution Q_Elution->NoElution No Q_PeakShape Is there significant peak tailing? Q_Separation->Q_PeakShape Yes PoorSep Problem: Poor Separation Q_Separation->PoorSep No Success Purification Successful Q_PeakShape->Success No Tailing Problem: Tailing Q_PeakShape->Tailing Yes Sol_IncreasePolarity Solution: Increase eluent polarity (gradient elution). NoElution->Sol_IncreasePolarity Sol_CheckStability Solution: Check for degradation on silica (2D TLC). Consider using neutral alumina. NoElution->Sol_CheckStability Sol_ReOptTLC Solution: Re-optimize eluent on TLC for Rf ≈ 0.35. PoorSep->Sol_ReOptTLC Sol_ReduceLoad Solution: Reduce sample load (increase silica:sample ratio). PoorSep->Sol_ReduceLoad Sol_DryLoad Solution: Ensure dry loading was used to prevent precipitation. Tailing->Sol_DryLoad Sol_Repack Solution: Repack column carefully to avoid channels. Tailing->Sol_Repack Sol_Deactivate Solution: Consider deactivating silica with 0.5% Et3N. Tailing->Sol_Deactivate

Sources

Identification of impurities in 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Identification of Impurities in 1-(Methoxymethyl)-4-nitrobenzene

Introduction

Welcome to the technical support center for 1-(Methoxymethyl)-4-nitrobenzene. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals, ensuring the purity of 1-(Methoxymethyl)-4-nitrobenzene is paramount to the safety, efficacy, and quality of the final product. The presence of impurities, even at trace levels, can have significant implications. This guide is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, practical answers and troubleshooting solutions for the challenges encountered during impurity profiling of this compound.

As Senior Application Scientists, we ground our guidance in established principles and field-proven experience. This document will explain not just what to do, but why specific methods are chosen, ensuring a robust and scientifically sound approach to impurity identification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in 1-(Methoxymethyl)-4-nitrobenzene?

The impurities present in a batch of 1-(Methoxymethyl)-4-nitrobenzene are intrinsically linked to its synthetic route. The most common methods for its preparation involve the reaction of a 4-nitrobenzyl halide with sodium methoxide or the treatment of 4-nitrobenzaldehyde with methanol.

Based on these pathways, potential process-related impurities include:

  • Unreacted Starting Materials:

    • 4-Nitrobenzyl bromide or 4-nitrobenzyl chloride

    • 4-Nitrobenzaldehyde

  • By-products from Side Reactions:

    • Di(4-nitrobenzyl) ether: Formed by the reaction of the 4-nitrobenzyl halide starting material with the newly formed 1-(methoxymethyl)-4-nitrobenzene alkoxide intermediate.

    • 4-Nitrobenzyl alcohol: Can result from the hydrolysis of the starting halide or reduction of the aldehyde.

    • 1,1-Dimethoxy-4-nitrobenzyl)methane (Acetal): If synthesized from 4-nitrobenzaldehyde, the formation of the corresponding acetal is a common side reaction.[1]

  • Reagent-Related Impurities:

    • Residual inorganic salts from the work-up process.

    • Residual solvents used during synthesis and purification (e.g., methanol, toluene).

Table 1: Summary of Potential Process-Related Impurities

Impurity NameChemical StructureLikely OriginRecommended Analytical Technique
4-Nitrobenzyl bromideBr-CH₂-C₆H₄-NO₂Unreacted starting materialGC-MS, RP-HPLC
4-NitrobenzaldehydeOHC-C₆H₄-NO₂Unreacted starting materialGC-MS, RP-HPLC
Di(4-nitrobenzyl) ether(O₂N-C₆H₄-CH₂)₂OSide reaction productRP-HPLC, LC-MS
4-Nitrobenzyl alcoholHO-CH₂-C₆H₄-NO₂Hydrolysis/Side reactionRP-HPLC, GC-MS
1-(Dimethoxymethyl)-4-nitrobenzene(CH₃O)₂CH-C₆H₄-NO₂Side reaction productRP-HPLC, GC-MS, ¹H NMR[1]
Q2: What degradation products should I expect from 1-(Methoxymethyl)-4-nitrobenzene?

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][3][4][5][6] For 1-(Methoxymethyl)-4-nitrobenzene, degradation is most likely to occur at the methoxymethyl ether linkage.

  • Acidic/Basic Hydrolysis: Cleavage of the ether bond is the primary degradation pathway under hydrolytic stress, yielding 4-nitrobenzyl alcohol and methanol.

  • Oxidative Degradation: The benzylic carbon is susceptible to oxidation. Treatment with agents like hydrogen peroxide can lead to the formation of 4-nitrobenzaldehyde and subsequently 4-nitrobenzoic acid .

  • Thermal Degradation: At elevated temperatures, cleavage of the C-O bond can occur, potentially leading to the formation of 4-nitrobenzyl alcohol and other related products.

  • Photolytic Degradation: Exposure to UV light may induce complex degradation pathways, potentially involving the nitro group or the benzylic position.

The International Council for Harmonisation (ICH) guidelines provide a framework for conducting these essential studies.[2][3]

Q3: Which analytical technique is the most suitable for identifying these impurities?

No single technique is universally superior; the best approach often involves a combination of methods. The choice depends on the nature of the impurity and the analytical goal (detection, quantification, or structural elucidation).[7][8]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis.[7] A reverse-phase (RP-HPLC) method with UV detection is ideal for separating and quantifying the main component from less volatile, polar, and non-polar impurities.[9][10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and unreacted starting materials like 4-nitrobenzaldehyde.[8][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural elucidation of unknown impurities.[7] It provides detailed information about the molecular structure without the need for a reference standard of the impurity itself.[1][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of HPLC with the mass identification of MS. It is crucial for identifying unknown peaks in a chromatogram by providing molecular weight information.[7]

Table 2: Comparison of Key Analytical Techniques

TechniquePrimary UseStrengthsLimitations
HPLC-UV Quantification, Purity TestingRobust, reproducible, high precision for quantification.[7][9]Limited identification capability for unknown peaks.
GC-MS Volatile Impurity ID & QuantificationExcellent for residual solvents and volatile starting materials; provides structural information.[13][14]Not suitable for non-volatile or thermally labile compounds.
LC-MS Identification of UnknownsProvides molecular weight data for non-volatile compounds, aiding in structural elucidation.[7]Quantification can be less precise than HPLC-UV without standards.
¹H/¹³C NMR Structural ElucidationProvides definitive structural information for unknown impurities.[1][7]Lower sensitivity compared to chromatographic methods.

Troubleshooting Guides

Scenario 1: My HPLC chromatogram shows several small, unidentified peaks.
  • Problem: You have detected unknown impurities, but you cannot identify them with your current HPLC-UV method.

  • Troubleshooting Workflow:

    • Check for Blanks: Inject a solvent blank to ensure the peaks are not from your mobile phase or sample solvent.

    • Spike with Known Impurities: If you have reference standards for expected impurities (e.g., 4-nitrobenzyl alcohol, 4-nitrobenzaldehyde), spike your sample with them. An increase in the peak area of an existing peak confirms its identity.

    • Employ LC-MS: If spiking is not possible or does not identify the peaks, the next logical step is LC-MS analysis. Use the same chromatographic conditions as your HPLC method to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This molecular weight information is critical for proposing potential structures.

    • Fraction Collection and NMR: If a significant unknown impurity is present (>0.1%), consider using preparative HPLC to isolate the impurity. Once isolated, perform ¹H and ¹³C NMR analysis for definitive structural elucidation.

Scenario 2: I am struggling to separate the main peak from a critical impurity.
  • Problem: An impurity peak is co-eluting or has poor resolution with the 1-(Methoxymethyl)-4-nitrobenzene peak.

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition:

      • Adjust Organic Modifier Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Decreasing the organic content will generally increase retention times and may improve separation.

      • Change Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice versa. They offer different selectivities and can alter the elution order.

    • Adjust pH of the Aqueous Phase: If any of the compounds have acidic or basic properties, adjusting the mobile phase pH can significantly alter their retention and improve resolution.

    • Change Column Chemistry: If modifying the mobile phase is insufficient, switch to a column with a different stationary phase (e.g., a Phenyl-Hexyl or a different C18 column with different end-capping) to exploit alternative separation mechanisms.

    • Reduce Flow Rate or Increase Column Length: These changes can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.

Experimental Protocols & Workflows

Workflow for Impurity Identification

The following diagram illustrates a systematic approach to identifying and characterizing impurities.

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Peak Assessment cluster_2 Identification & Elucidation cluster_3 Final Steps Sample Sample of 1-(Methoxymethyl)-4-nitrobenzene HPLC_UV Run RP-HPLC with UV Detection Sample->HPLC_UV Decision Are all peaks identified and quantified? HPLC_UV->Decision LCMS Perform LC-MS Analysis (Obtain Molecular Weight) Decision->LCMS No GCMS Perform GC-MS Analysis (For Volatile Impurities) Decision->GCMS No Finished Analysis Complete Decision->Finished Yes Prep_HPLC Isolate Impurity via Preparative HPLC LCMS->Prep_HPLC If Impurity >0.1% Report Report Structure & Quantity GCMS->Report NMR Structural Elucidation by NMR Spectroscopy Prep_HPLC->NMR NMR->Report Report->Finished

Caption: A logical workflow for the identification and structural elucidation of impurities.

Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling

This method provides a robust starting point for separating 1-(Methoxymethyl)-4-nitrobenzene from its common impurities. Optimization will be required for specific impurity profiles.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water (HPLC grade) with 0.1% Phosphoric Acid.

    • Solvent B: Acetonitrile (HPLC grade).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 275 nm (based on the nitrobenzene chromophore).

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0 70 30
      20 30 70
      25 30 70
      26 70 30

      | 30 | 70 | 30 |

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]

  • System Suitability: Before analysis, inject a standard solution to ensure system suitability criteria (e.g., tailing factor, theoretical plates) are met.

Protocol 2: Forced Degradation Study

This protocol outlines the stress conditions required by ICH guidelines to assess the stability of the drug substance.[2][3][5]

  • Sample Preparation: Prepare a stock solution of 1-(Methoxymethyl)-4-nitrobenzene at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute for analysis.

  • Thermal Degradation: Store the solid sample in an oven at 80 °C for 48 hours. Dissolve the stressed sample and prepare for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described above. The goal is to achieve 5-20% degradation of the active substance.

Impurity Formation Pathway

The following diagram illustrates potential impurity formation during a common synthesis route.

Impurity_Formation SM1 4-Nitrobenzyl Bromide Product 1-(Methoxymethyl)-4-nitrobenzene (Desired Product) SM1->Product + CH3ONa (Main Reaction) Impurity1 4-Nitrobenzyl Alcohol (Hydrolysis Impurity) SM1->Impurity1 + H2O (Hydrolysis) Impurity2 Di(4-nitrobenzyl) Ether (Side-Reaction Impurity) SM1->Impurity2 + Product Anion (Side Reaction) SM2 Sodium Methoxide (CH3ONa) SM2->Product Water H2O (Trace) Water->Impurity1

Caption: Potential impurity formation pathways during synthesis from 4-nitrobenzyl bromide.

References

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Technical Support Center: Synthesis of 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(methoxymethyl)-4-nitrobenzene. This guide is designed for researchers, chemists, and professionals in drug development who are looking to troubleshoot and optimize this important synthesis. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven experience.

Introduction to the Synthesis

The preparation of 1-(methoxymethyl)-4-nitrobenzene is most commonly achieved via a Williamson ether synthesis. This SN2 reaction involves the nucleophilic substitution of a halide from 1-(halomethyl)-4-nitrobenzene (typically the chloride or bromide) by a methoxide source, such as sodium methoxide. The strong electron-withdrawing nature of the para-nitro group activates the benzylic position, facilitating the substitution reaction.[1][2] Despite its straightforward nature, challenges in yield, purity, and reaction control are common. This guide will help you navigate and resolve these issues.

Reaction Overview

Caption: General scheme for the Williamson ether synthesis of 1-(methoxymethyl)-4-nitrobenzene.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Question: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yields are a frequent issue and can stem from several factors. A systematic approach is best for diagnosis.

  • Cause 1: Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[3] Sodium methoxide is a strong base and will preferentially react with any water present in the solvent or on the glassware, consuming your nucleophile. Furthermore, water can hydrolyze the starting material, 1-(chloromethyl)-4-nitrobenzene, to 4-nitrobenzyl alcohol.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If you are using a commercial solution of sodium methoxide in methanol, ensure it is fresh and has been stored properly under an inert atmosphere.[4] Solid sodium methoxide should be a white, free-flowing powder; discoloration may indicate decomposition from moisture exposure.[5]

  • Cause 2: Competing Elimination (E2) Reaction: Although the substrate is a primary benzylic halide, which strongly favors SN2, elimination can occur if the reaction temperature is too high or if a sterically hindered base is used.[1][6]

    • Solution: Maintain a moderate reaction temperature. For this synthesis, temperatures between room temperature and 60°C are typically sufficient. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times or excessive heating.

  • Cause 3: Side Product Formation: A common side product is bis(4-nitrobenzyl) ether, formed if 4-nitrobenzyl alcohol (from hydrolysis of the starting material) is deprotonated by sodium methoxide and then reacts with another molecule of 1-(chloromethyl)-4-nitrobenzene.

    • Solution: The primary solution is to maintain strictly anhydrous conditions as described in Cause 1. Additionally, using a slight excess of sodium methoxide (e.g., 1.1 to 1.2 equivalents) can help ensure the primary reaction pathway is favored.

  • Cause 4: Inefficient Purification: The product can be lost during workup and purification.

    • Solution: After quenching the reaction, ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). If purifying by column chromatography, select a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to ensure good separation from unreacted starting material and any side products.

Question: I am observing an unknown impurity in my final product's NMR spectrum. How can I identify and eliminate it?

Answer: Identifying impurities is crucial for ensuring the quality of your final compound.

  • Step 1: Characterize the Impurity:

    • 1H NMR: Look for characteristic peaks. Unreacted 1-(chloromethyl)-4-nitrobenzene will show a singlet around 4.8 ppm for the benzylic protons. The byproduct 4-nitrobenzyl alcohol will have a benzylic singlet around 4.7 ppm and a broad singlet for the hydroxyl proton. The desired product, 1-(methoxymethyl)-4-nitrobenzene, typically shows a benzylic singlet around 4.5 ppm and a methoxy singlet around 3.4 ppm.

    • TLC/LC-MS: Compare the Rf value of the impurity spot to your starting materials. LC-MS is invaluable for obtaining the mass of the impurity, which can confirm its identity.

  • Step 2: Common Impurities & Solutions:

    • Unreacted 1-(chloromethyl)-4-nitrobenzene: This indicates an incomplete reaction.

      • Solution: Increase the reaction time or slightly increase the temperature. Ensure the quality and stoichiometry of your sodium methoxide are correct. Monitoring the reaction by TLC until the starting material spot disappears is the best practice.[3]

    • 4-Nitrobenzyl alcohol: This is due to hydrolysis.

      • Solution: As mentioned previously, strictly anhydrous conditions are critical.[3]

    • Bis(4-nitrobenzyl) ether: This forms from the reaction of 4-nitrobenzyl alcohol with the starting halide.

      • Solution: Preventing the formation of 4-nitrobenzyl alcohol by maintaining dry conditions is the key preventative measure.

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

  • 1-(Chloromethyl)-4-nitrobenzene: This compound is a lachrymator (causes tearing) and a potential alkylating agent. It should be handled in a well-ventilated chemical fume hood.[7][8] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[8]

  • Sodium Methoxide (NaOMe): This is a corrosive and flammable solid that reacts violently with water.[5][9] It must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air moisture.[4][5] Wear appropriate PPE, including gloves and safety glasses.[10] In case of a spill, do not use water. Cover the spill with dry sand or soda ash and transfer to a sealed container for disposal.[5]

Q2: Which solvent is best for this reaction?

Polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile are generally preferred for SN2 reactions as they solvate the cation (Na+) while leaving the nucleophile (MeO-) relatively free and reactive.[11] Anhydrous methanol can also be used, especially if starting with a commercial solution of sodium methoxide in methanol. However, using methanol as a solvent can lead to slower reaction rates compared to aprotic solvents.

Q3: Can I use 4-nitrobenzyl alcohol as a starting material instead?

Yes, it is possible to synthesize the target molecule from 4-nitrobenzyl alcohol.[12][13] This route also follows a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide. This alkoxide is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate. However, this route requires handling highly toxic and volatile methylating agents and a pyrophoric base like NaH. For many labs, the route starting from 1-(chloromethyl)-4-nitrobenzene is more practical and safer.

Q4: How should I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel TLC plate alongside your starting material. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The product is less polar than 4-nitrobenzyl alcohol but more polar than the starting halide. The reaction is complete when the spot corresponding to 1-(chloromethyl)-4-nitrobenzene has been completely consumed.[14]

Experimental Protocol and Data

Standard Lab-Scale Synthesis Protocol

This protocol is a representative example for the synthesis of 1-(methoxymethyl)-4-nitrobenzene.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-(chloromethyl)-4-nitrobenzene (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration) via syringe.

  • Reagent Addition: While stirring under a nitrogen atmosphere, add sodium methoxide (1.1 eq) portion-wise at room temperature. Caution: The reaction may be slightly exothermic.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. Gentle heating (40-50°C) can be applied to accelerate the reaction if necessary.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Table of Key Reaction Parameters
ParameterRecommended ValueRationale
Starting Material 1-(Chloromethyl)-4-nitrobenzeneCommercially available and highly reactive at the benzylic position.
Nucleophile Sodium Methoxide (NaOMe)Strong nucleophile, readily available.[2]
Stoichiometry 1.1 - 1.2 eq. NaOMeA slight excess ensures complete conversion of the starting material.
Solvent Anhydrous THF or DMFPolar aprotic solvents enhance the rate of SN2 reactions.[11]
Temperature Room Temperature to 50°CBalances reaction rate while minimizing potential side reactions like elimination.[3]
Reaction Time 2 - 8 hoursTypically sufficient for full conversion; should be monitored by TLC.[3]

References

  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. 3

  • Alkali Metals Limited. Material Safety Data Sheet Sodium Methoxide (powder). 5

  • Gelest, Inc. (2015). Sodium methoxide, 95% - Safety Data Sheet. 10

  • Fisher Scientific. (2024). Sodium methoxide, 5.4M (30 wt.%) solution in methanol - SAFETY DATA SHEET. 4

  • New Jersey Department of Health. (2010). Hazard Summary: Benzene, 1-(Chloromethyl)-4-nitro-. 7

  • Loba Chemie. (2019). SODIUM METHOXIDE 30% SOLUTION IN METHANOL MSDS. 15

  • Actylis Lab Solutions. (2010). Sodium methoxide MSDS. 9

  • CAMEO Chemicals. BENZENE, 1-(CHLOROMETHYL)-4-NITRO-. 8

  • ChemicalBook. Benzene,1-(methoxymethyl)-4-nitro- synthesis. 12

  • BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics. 14

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. 1

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. 11

  • ChemicalBook. (2025). 4-Nitrobenzyl alcohol | 619-73-8. 13

  • Organic Chemistry Tutor. Williamson Ether Synthesis. 2

  • Chemistry Steps. Williamson Ether Synthesis. 6

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Technical Support Center: Catalyst Deactivation in Reactions with 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for catalytic reactions involving 1-(methoxymethyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the common issue of catalyst deactivation. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical and physical principles that lead to a loss of catalyst performance.

Frequently Asked Questions (FAQs)

Q1: We are hydrogenating 1-(methoxymethyl)-4-nitrobenzene to its corresponding aniline, and our reaction has slowed significantly after a few runs. What are the likely causes?

A1: A decline in reaction rate is a classic symptom of catalyst deactivation.[1] For the catalytic hydrogenation of a substituted nitroarene like 1-(methoxymethyl)-4-nitrobenzene, the deactivation mechanisms can be broadly categorized into four main types: chemical poisoning, fouling or coking, thermal degradation (sintering), and leaching of the active metal.[2][3][4] Each of these has distinct root causes that we will explore in this guide.

Q2: What is the fundamental difference between catalyst poisoning and fouling?

A2: The distinction lies in the nature of the substance interacting with the catalyst's active sites.

  • Poisoning is a chemical deactivation where impurities in the feedstock or reaction medium strongly chemisorb onto the active sites, rendering them unavailable for catalysis.[5][6] This is often irreversible. Common poisons for hydrogenation catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) include sulfur, phosphorus, and halide compounds, even at parts-per-million (ppm) levels.[7][8]

  • Fouling is a mechanical or physical blockage of the catalyst's surface or pores by the deposition of inert materials.[9] In nitroarene hydrogenation, this often involves the formation of carbonaceous deposits (coke) or heavy organic residues on the catalyst surface.[10][11] Unlike some forms of poisoning, fouling can often be reversed by regeneration procedures, such as burning off the deposits.[1][12]

Q3: Could the 1-(methoxymethyl)-4-nitrobenzene molecule, its aniline product, or reaction intermediates be causing the deactivation?

A3: Yes, this is a critical consideration. While the starting material and final product are generally stable, the intermediates of nitro group reduction can be problematic. The hydrogenation of a nitro group proceeds through nitroso and hydroxylamine intermediates.[13] These intermediates, particularly N-phenylhydroxylamines, can condense to form azoxy and azo compounds, which can adsorb strongly onto the catalyst surface and act as foulants or poisons.[7]

Furthermore, the methoxymethyl (MOM) ether group, while generally stable, could under certain conditions (e.g., acidic microenvironments on the catalyst support) potentially contribute to the formation of carbonaceous deposits (coking).

Q4: What is catalyst sintering and when should I be concerned about it?

A4: Sintering is a form of thermal degradation where the small, highly dispersed metal nanoparticles on a catalyst support migrate and agglomerate into larger particles at high temperatures.[6][14][15] This process leads to an irreversible loss of active surface area, which is directly proportional to the catalyst's activity.[15] You should be concerned about sintering if your reaction is run at elevated temperatures or if local hot spots are forming in the reactor.[16] While the hydrogenation of nitrobenzene is typically conducted under mild conditions where sintering might be negligible, it can become a factor during aggressive regeneration cycles that use high temperatures to burn off coke.[10][17]

Visualizing Deactivation Pathways

To better understand these concepts, the following diagram illustrates the primary mechanisms of catalyst deactivation.

DeactivationPathways cluster_main cluster_causes cluster_sources Deactivation Loss of Activity/ Selectivity Poisoning Chemical Poisoning Poisoning->Deactivation Blocks Active Sites Fouling Fouling / Coking Fouling->Deactivation Blocks Pores & Active Sites Sintering Thermal Degradation (Sintering) Sintering->Deactivation Reduces Active Surface Area Leaching Mechanical / Chemical Loss (Leaching) Leaching->Deactivation Removes Active Metal Phase Source_Poison Impurities (S, P, Halides) in Feedstock/Solvent Source_Poison->Poisoning Source_Foul Side-Product Condensation (Azo/Azoxy Compounds) Carbon Deposition Source_Foul->Fouling Source_Sinter High Reaction Temp. High Temp. Regeneration Local Hotspots Source_Sinter->Sintering Source_Leach Strongly Acidic/Basic Media Strongly Coordinating Solvents Source_Leach->Leaching

Caption: Primary pathways leading to catalyst deactivation.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving specific issues you may encounter.

Guide 1: Reaction is Slow, Stalled, or Incomplete

This is the most common symptom of catalyst deactivation. Follow this diagnostic workflow.

TroubleshootingWorkflow Start Start: Reaction Slow/Stalled Check_Purity Step 1: Analyze Feedstock & Solvent Purity (e.g., GC-MS for sulfur) Start->Check_Purity Check_Conditions Step 2: Verify Reaction Conditions (Temp, Pressure, Stirring) Check_Purity->Check_Conditions No Impurities Result_Poison Diagnosis: Poisoning Check_Purity->Result_Poison Impurities Detected? Characterize_Catalyst Step 3: Characterize Spent Catalyst Check_Conditions->Characterize_Catalyst Conditions OK Result_Other Diagnosis: Other Issues Check_Conditions->Result_Other Conditions Incorrect Result_Foul Diagnosis: Fouling/Coking Characterize_Catalyst->Result_Foul Carbon Deposits (TPO/TGA)? Result_Sinter Diagnosis: Sintering Characterize_Catalyst->Result_Sinter Increased Particle Size (TEM/XRD)? Characterize_Catalyst->Result_Other No Obvious Changes Action_Purify Action: Purify Reactants. Install Guard Bed. Result_Poison->Action_Purify Action_Regen Action: Regenerate Catalyst (See Protocol 2). Optimize Conditions. Result_Foul->Action_Regen Action_Replace Action: Replace Catalyst. Operate at Lower Temp. Result_Sinter->Action_Replace

Caption: A decision-making workflow for troubleshooting catalyst deactivation.

Guide 2: Change in Product Selectivity

An increase in side products, such as aniline (from cleavage of the methoxymethyl group) or condensation products, points towards a change in the catalyst's active sites.

Observed Issue Possible Cause Recommended Action
Increased formation of azo/azoxy compoundsFouling/Partial Poisoning: The catalyst activity is reduced, allowing hydroxylamine intermediates to accumulate and react with each other.[7]1. Address Deactivation: Follow the workflow in Guide 1 to identify and resolve the root cause of the activity loss. 2. Increase H₂ Pressure: Higher hydrogen pressure can favor the complete reduction to aniline over condensation pathways.
Formation of 4-aminophenol and methanolSupport-Mediated Hydrolysis: Acidic sites on the catalyst support (e.g., some grades of activated carbon or alumina) may be catalyzing the cleavage of the methoxymethyl ether.1. Use a Neutral Support: Switch to a catalyst with a pH-neutral support material. 2. Add a Base: In some systems, adding a small amount of a non-poisonous organic base can neutralize acidic sites.
General decrease in selectivitySintering: Changes in metal particle size can alter the geometric and electronic properties of the active sites, affecting selectivity.[15]1. Characterize Catalyst: Use TEM or XRD to check for particle size growth. 2. Optimize Temperature: Operate at the lowest effective temperature to minimize thermal stress on the catalyst.[6]

Experimental Protocols

Protocol 1: Characterizing a Spent Catalyst

To make an informed decision, you must compare the spent catalyst to a fresh sample.

Objective: To identify the physical or chemical changes responsible for deactivation.

Technique Purpose Interpretation of Results
Temperature-Programmed Oxidation (TPO) / Thermogravimetric Analysis (TGA) Quantifies the amount of combustible material (coke) on the catalyst surface.[11]A significant weight loss upon heating in an oxidizing atmosphere indicates coking/fouling.
Transmission Electron Microscopy (TEM) Visualizes the metal nanoparticles on the support to determine their size and distribution.[11]An increase in the average particle size of the spent catalyst compared to the fresh one is direct evidence of sintering.
X-ray Photoelectron Spectroscopy (XPS) / Energy-Dispersive X-ray Spectroscopy (EDX) Determines the elemental composition of the catalyst surface.[11]The presence of unexpected elements like sulfur, chlorine, or phosphorus on the spent catalyst surface confirms poisoning.
BET Surface Area Analysis Measures the total surface area of the catalyst.[5]A significant decrease in surface area can indicate pore blockage due to fouling or structural collapse of the support.[5]
Protocol 2: Regeneration of a Coked/Fouled Catalyst

This protocol is for catalysts deactivated by carbonaceous deposits. Caution: Do not use this for suspected poisoning or known sintering, as it may be ineffective or cause further damage.

Materials:

  • Spent, dried catalyst

  • Tube furnace with temperature control

  • Gas flow controllers (for inert gas and an oxidizing gas)

  • Inert gas (Nitrogen or Argon)

  • Oxidizing gas (e.g., 1-5% O₂ in N₂)

Procedure:

  • Loading: Place a known quantity of the spent catalyst in the reactor of the tube furnace.

  • Inert Purge: Heat the catalyst to 100-120 °C under a steady flow of inert gas for 1-2 hours to remove any adsorbed water and solvent.

  • Controlled Oxidation: While maintaining the inert gas flow, slowly introduce the oxidizing gas mixture.

  • Temperature Ramp: Increase the temperature at a controlled rate (e.g., 2-5 °C/min) to a final hold temperature, typically between 200-400 °C. A mild regeneration can be effective at temperatures as low as 200°C.[11] Note: A high temperature can induce sintering.[17]

  • Hold: Maintain the final temperature until CO₂ evolution (monitored by an off-gas analyzer) ceases, indicating complete combustion of the coke.

  • Cool Down: Switch off the oxidizing gas and cool the reactor to room temperature under an inert gas flow.[1]

  • Reduction (for oxide-supported noble metals): Before reuse in hydrogenation, the catalyst must be re-reduced. Heat the catalyst in a hydrogen flow according to standard activation procedures for the specific catalyst type.

References

  • Catalyst Deactivation Mechanisms → Term - ESG → Sustainability Directory. (2025, December 3). Vertex AI Search.
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
  • Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. (2025, August 22). Vertex AI Search.
  • Bartholomew, C. H. (2001).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Deactivation mechanisms: A) Coke formation, B) Poisoning, C) Sintering...
  • Catalyst deactiv
  • Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. CORE.
  • Towards the insights into the deactivation behavior of acetylene hydrogenation c
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Vertex AI Search.
  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. MDPI.
  • Preview-9780080887388_A24386451.pdf. Elsevier.
  • Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Solubility of Things.
  • Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. NIH.
  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous bioc
  • Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology (RSC Publishing).
  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). Vertex AI Search.
  • Troubleshooting of C
  • Technical Support Center: Catalyst Poisoning in the Hydrogen
  • Catalytic hydrogenation mechanism. a) Poisoning experiments. b) Free...
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Form
  • Li, G.-X., et al. (2011). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. Asian Journal of Chemistry, 23(8), 3605-3610.
  • Technical Support Center: Catalyst Poisoning and Deactiv
  • Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite. Organic & Biomolecular Chemistry (RSC Publishing).
  • Activation and Deactivation of Cp*Ir(TsDPEN) Hydrogenation Catalysts in Water.
  • What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. (2025, September 16). YouTube.
  • Hydrogenation of Nitrobenzene Over Au/MeOx Catalysts—A Matter of the Support. (2012, January 2). SpringerLink.
  • Technical Support Center: Catalyst Deactivation and Regeneration in 1-Nitropentan-2-one Reactions. Benchchem.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.

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Technical Support Center: Managing Exothermic Reactions of 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing exothermic reactions involving 1-(Methoxymethyl)-4-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals to provide critical safety information, troubleshooting guidance, and best practices for handling this energetic compound. The inherent reactivity of the nitro group, especially on an activated benzene ring, necessitates a thorough understanding of thermal hazards to ensure safe and successful experimentation.

Section 1: Fundamental Hazard Assessment & Proactive Safety

Before any experiment, a comprehensive risk assessment is paramount. The thermal instability of organic nitro compounds is a well-documented hazard that can lead to violent runaway reactions if not properly managed.[1]

Frequently Asked Questions: Initial Safety Assessment

Q1: What are the primary hazards associated with 1-(Methoxymethyl)-4-nitrobenzene and similar nitroaromatic compounds?

A1: The primary hazard is the potential for rapid, uncontrolled exothermic decomposition. The nitro group (-NO2) is an energy-rich functional group. When heated, the molecule can decompose, releasing a significant amount of energy and gaseous products (like NOx), which can rapidly pressurize a sealed vessel.[1][2] This process can be initiated at unexpectedly low temperatures, especially in the presence of contaminants like acids or bases.[1][3] Furthermore, like many nitroaromatic compounds, 1-(Methoxymethyl)-4-nitrobenzene should be treated as highly toxic by all routes of exposure (inhalation, ingestion, and skin absorption).[4]

Q2: What preliminary analysis should be performed before scaling up a reaction involving this compound?

A2: Thermal hazard analysis is crucial. Before proceeding beyond the milligram scale, it is highly recommended to perform Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) studies.

  • DSC helps determine the onset temperature of decomposition (Td) and the total energy released. This data is vital for establishing a maximum safe operating temperature.

  • RC provides real-time data on the heat evolved during the actual chemical reaction, allowing you to understand the rate of heat generation and ensure your cooling system is adequate to handle it.

The table below shows representative thermal stability data for related nitroaromatic compounds to illustrate the importance of this analysis.

CompoundOnset of Decomposition (Td)Heat of Decomposition (ΔHd)Analysis Method
Nitrobenzene~250-350 °C (pure)>1050 kJ/kgDTA/DSC
Dinitrobenzene~270 °C~3000 J/gARC
Contaminated Nitro-AromaticTd can be significantly loweredVariableDTA

Data synthesized from literature to show representative values.[1] Actual values for 1-(Methoxymethyl)-4-nitrobenzene must be determined experimentally.

Pre-Experiment Risk Assessment Workflow

This workflow should be followed before every experiment.

G A Identify all Reactants & Products B Review Safety Data Sheets (SDS) for all materials A->B D Scale > 1g OR New Procedure? B->D C Perform Thermal Hazard Analysis (DSC/RC)? E Assess Cooling System Capacity vs. Reaction Exotherm C->E D->C Yes D->E No F Is Cooling > Heat Generation? E->F G Proceed with Experiment with Continuous Monitoring F->G Yes H STOP! Re-evaluate Scale, Reagent Concentration, or Cooling F->H No H->E I Proceed with Small-Scale Experiment

Caption: Pre-experiment risk assessment decision tree.

Section 2: Troubleshooting Guide for Exothermic Events

This section addresses specific issues that may arise during a reaction. Immediate and correct action is critical to prevent escalation.

Q3: My reaction temperature is rising uncontrollably and is exceeding the set point of my cooling bath. What is happening and what should I do?

A3: You are experiencing a thermal runaway.[5] The rate of heat generation from your reaction is exceeding the rate of heat removal by your cooling system. This creates a dangerous positive feedback loop.

Immediate Actions:

  • STOP ADDING REAGENTS IMMEDIATELY. This is the most critical first step.

  • Increase Cooling: If possible, lower the temperature of your cooling bath (e.g., by adding dry ice to an acetone bath).

  • Ensure Maximum Agitation: Check that your stirring is vigorous and efficient. Poor agitation can create localized hot spots that initiate the runaway.[6]

  • Prepare for Emergency Quench: If the temperature continues to rise despite these measures, you must quench the reaction. Alert a colleague and have your emergency quench bath ready.

  • Evacuate: If the reaction cannot be controlled, evacuate the area and follow your institution's emergency procedures.

The Vicious Cycle of a Thermal Runaway

G A Heat Generation > Heat Removal B Reaction Temperature Increases A->B C Reaction Rate Accelerates (Arrhenius Law) B->C D Rate of Heat Generation Increases C->D D->A Feedback Loop

Caption: The positive feedback loop of a thermal runaway reaction.

Detailed Protocol: Emergency Quenching

WARNING: This procedure is a last resort. Quenching a nitration reaction is itself hazardous as the dilution of concentrated acid (if used) is highly exothermic.[6] This must be done behind a blast shield in a well-ventilated fume hood.

Materials:

  • A large beaker or container (at least 10x the volume of your reaction).

  • A large volume of crushed ice and water.

  • Appropriate PPE: Fire-resistant lab coat, face shield, heavy-duty gloves.

Procedure:

  • Prepare the quench bath by filling the large container with a slurry of crushed ice and water.

  • Bring the quench bath as close to your reaction setup as is safely possible.

  • With the fume hood sash pulled down as far as possible, carefully and slowly pour the reacting mixture into the vigorously stirred ice/water slurry. Do NOT add the water to the reaction.

  • The addition should be done in a steady stream, not all at once, to manage the heat of dilution and prevent splashing.

  • Once the entire reaction mixture has been added, continue to stir the quenched mixture until all the ice has melted and the temperature has stabilized.

  • Proceed with neutralization and workup only when you are certain the reaction has been fully stopped.

Q4: I am adding my nitrating agent slowly at a low temperature, but nothing is happening. Is this safe?

A4: This is a very dangerous situation known as "reagent accumulation."[6] If the reaction temperature is too low, the reaction rate can be near zero. As you add the nitrating agent, it builds up in the flask unreacted. A small, unintentional increase in temperature (e.g., a fluctuation in the cooling bath) can then initiate the reaction of all the accumulated reagent at once, leading to a violent thermal runaway that is impossible to control.

Recommended Actions:

  • Stop the addition of the nitrating agent.

  • Very slowly and carefully, allow the temperature to rise by 1-2 °C. Do not remove the cooling bath entirely.[7]

  • Monitor the temperature closely for any sign of an exotherm. If the reaction kicks in, the internal temperature will start to rise on its own. You must immediately apply more cooling to control it.

  • Once the reaction is initiated and under control, you may resume slow, dropwise addition of the remaining reagent.

Section 3: Proactive Control & Best Practices

Preventing a thermal event is always preferable to controlling one. Adherence to best practices is essential.

Q5: What are the most critical parameters to control during a nitration reaction to synthesize 1-(Methoxymethyl)-4-nitrobenzene?

A5: The following parameters are critical and must be carefully controlled and monitored throughout the experiment.

ParameterRecommended ControlRationalePotential Consequence of Deviation
Temperature Maintain low temperature (e.g., -10 to 5 °C) with a robust cooling bath (ice-salt, dry ice/acetone).[7][8]Nitration is highly exothermic. Low temperature keeps the reaction rate manageable.High Temp: Runaway reaction. Too Low: Reagent accumulation.[6]
Addition Rate Slow, dropwise addition via dropping funnel or syringe pump.[5][6]Ensures heat is generated at a rate your cooling system can handle.Too Fast: Runaway reaction as heat generation overwhelms cooling.[7]
Agitation Vigorous, efficient stirring with an overhead mechanical stirrer.Prevents localized concentration "hot spots" and ensures even heat dissipation.[6]Poor Stirring: Localized runaway that can propagate through the mixture.
Concentration Use appropriate concentrations of acids and substrates.Higher concentrations lead to faster reaction rates and greater exothermicity.Too High: Increased risk of an uncontrollable reaction.

Q6: What is the standard, non-emergency procedure for working up the reaction once it is complete?

A6: A controlled quench is the standard method to safely stop the reaction and begin purification.

Procedure: Controlled Reaction Work-up

  • Ensure the reaction has reached completion by a suitable monitoring method (e.g., TLC, LC-MS).

  • While maintaining cooling with an ice-water bath, slowly pour the reaction mixture onto a large amount of crushed ice in a separate beaker with vigorous stirring.[6][8]

  • This dilutes the acidic medium and dissipates the heat of dilution safely.

  • Once the ice has melted, the mixture can be transferred to a separatory funnel for extraction of the product with a suitable organic solvent.

  • The organic layer should be washed sequentially with water, a weak base (e.g., 5% sodium bicarbonate solution) to neutralize residual acid, and finally with brine.[6]

Recommended Safe Experimental Setup

For reactions with known high exothermic potential, the following setup is recommended.

G cluster_flask Reaction Vessel Flask Round-bottom Flask (in Cooling Bath) CoolingBath Efficient Cooling Bath (e.g., Dry Ice/Acetone) Stirrer Overhead Mechanical Stirrer Stirrer->Flask Thermometer Thermometer (monitoring internal temp) Thermometer->Flask DroppingFunnel Dropping Funnel (slow reagent addition) DroppingFunnel->Flask N2_Inlet N2 Inlet N2_Inlet->Flask QuenchBath Emergency Quench Bath (Large volume of ice/water) - ALWAYS HAVE READY -

Caption: Diagram of a recommended safe laboratory setup for exothermic reactions.

References

  • Technical Support Center: Managing Exothermic Reactions During Nitration. (n.d.). Benchchem.
  • Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid. (n.d.). Benchchem.
  • Technical Support Center: Managing Exothermic Reactions in the Nitration of Butoxybenzene Derivatives. (n.d.). Benchchem.
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • 1-Methoxy-4-nitrobenzene(100-17-4)MSDS. (n.d.). Guidechem.
  • SAFETY DATA SHEET - 4-Nitroanisole. (2014, December 3). Fisher Scientific.
  • Gemo, N., et al. (2014). Continuous flow nitration in miniaturized devices. Journal of Flow Chemistry.
  • How To Run A Reaction: The Quench. (n.d.). University of Rochester Department of Chemistry.
  • Common Standard Operating Procedure for Quenching of pyrophoric substances and waste. (2015, January 7). University of Notre Dame.
  • 1-(Methoxymethyl)-4-nitrobenzene. (n.d.). BLD Pharm.
  • Stoessel, F. (1993). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series.
  • Nitromethane - Properties, Production, and Safety. (2025, August 3). Sciencemadness Wiki.
  • Quenching of Pyrophoric Materials. (2016, November 22). Sarpong Group, UC Berkeley.
  • Nitrobenzene - Incident management. (n.d.). GOV.UK.

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Incomplete reaction of 1-(Methoxymethyl)-4-nitrobenzene troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Troubleshooting the Incomplete Reduction of 1-(Methoxymethyl)-4-nitrobenzene

Introduction: The Challenge of Complete Conversion

The reduction of 1-(methoxymethyl)-4-nitrobenzene to 4-(methoxymethyl)aniline is a critical transformation in synthetic organic chemistry, providing a key building block for pharmaceuticals and advanced materials. While seemingly straightforward, the conversion of the aromatic nitro group to an amine can be fraught with challenges. Researchers often face incomplete reactions, low yields, and the formation of undesired side products. This guide, designed for chemistry professionals, provides a systematic approach to troubleshooting these issues, grounded in mechanistic principles and practical laboratory experience.

The core of the problem often lies in the multi-step nature of the nitro group reduction, which proceeds through several intermediates, such as nitroso and hydroxylamine species.[1][2] An incomplete reaction can result from the accumulation of these intermediates or from suboptimal reaction conditions that fail to drive the conversion to the final aniline product. This support center addresses these issues in a direct question-and-answer format to help you diagnose and resolve the challenges in your experiment.

Troubleshooting Guide: From Diagnosis to Solution

Q1: My reduction of 1-(methoxymethyl)-4-nitrobenzene is sluggish or stops before completion. What are the primary factors to investigate?

A1: An incomplete reaction is the most common issue and can almost always be traced back to one of four key areas: the catalyst/reagent system, reaction conditions, substrate solubility, or the reaction setup itself. A logical, step-by-step investigation is the most effective approach.

Logical Troubleshooting Workflow

G cluster_start cluster_checks start Incomplete Reaction Observed A 1. Catalyst / Reagent Activity - Is the catalyst fresh? - Is the metal powder pure/activated? - Was the reagent stored correctly? start->A Begin Diagnosis B 2. Reaction Conditions - Is the temperature optimal? - Is H₂ pressure sufficient? - Is agitation efficient? A_sol Solution: - Use fresh catalyst/reagent. - Increase catalyst loading. - Activate metal surface. A->A_sol Issue Identified C 3. Solubility & Stoichiometry - Is the substrate fully dissolved? - Is the mole ratio of the reducing agent sufficient? B_sol Solution: - Increase temperature moderately. - Increase H₂ pressure. - Improve stirring. B->B_sol Issue Identified C_sol Solution: - Change solvent or add a co-solvent. - Increase equivalents of reducing agent. C->C_sol Issue Identified

Caption: A systematic workflow for diagnosing an incomplete reduction.

Detailed Breakdown:

  • Catalyst and Reagent Activity: The potency of your reducing system is paramount.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can lose activity over time through oxidation or improper storage. Ensure your catalyst is fresh or from a reliable batch.[1] Catalyst poisoning by trace impurities (like sulfur or halides) in your starting material or solvent can also halt the reaction. If poisoning is suspected, purifying the starting material is necessary. Sometimes, the catalyst loading is simply insufficient; increasing the weight percentage can resolve the issue.[1]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are critical.[1] For instance, using fine iron powder instead of filings increases the reactive surface area. The concentration of the acid is also a key factor in driving the reaction rate.[1]

    • Other Reducing Agents: Reagents like sodium dithionite can decompose upon storage. Always use fresh, high-quality reagents.[1]

  • Reaction Conditions:

    • Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable rate.[1] A modest increase in temperature (e.g., to 40-60 °C) can often restart a stalled reaction. However, excessive heat can promote side reactions.[1]

    • Hydrogen Pressure (for hydrogenation): For challenging reductions, higher pressures of H₂ (e.g., 50-100 psi) may be necessary to increase the concentration of active hydrogen on the catalyst surface.[3]

    • Agitation: In heterogeneous reactions (e.g., with Pd/C), efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen (in hydrogenations).

  • Solvent and Solubility: Poor solubility of 1-(methoxymethyl)-4-nitrobenzene can severely limit the reaction rate. The starting material must be fully dissolved.[1] For catalytic hydrogenations, protic solvents like ethanol or methanol are often excellent choices. If solubility is an issue in these, consider a co-solvent system such as THF/ethanol or ethyl acetate.[1]

Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the desired amine?

A2: The formation of these side products is a mechanistic feature of nitro group reduction. The key is to ensure that the reaction conditions are sufficient to push these intermediates all the way to the final aniline product.

Nitro Group Reduction Pathway and Side Products

G A Ar-NO₂ (Nitro) B Ar-NO (Nitroso) A->B +2e⁻, +2H⁺ C Ar-NHOH (Hydroxylamine) B->C +2e⁻, +2H⁺ Side1 Ar-N=N(O)-Ar (Azoxy) B->Side1 + Ar-NHOH - H₂O D Ar-NH₂ (Amine) C->D +2e⁻, +2H⁺ Side2 Ar-N=N-Ar (Azo) Side1->Side2 +2e⁻, +2H⁺

Caption: The stepwise reduction of a nitroarene showing key intermediates.

Strategies for Improving Selectivity:

  • Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used. This is particularly important for metal/acid systems to drive the reaction to completion and reduce any intermediates that may have formed.[1]

  • Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the condensation of intermediates to form azoxy and azo compounds.[1][2] Maintaining proper temperature control with an ice bath during reagent addition can be crucial.

  • Choice of Reagent: Some reducing systems are known to favor the formation of intermediates. For example, using LiAlH₄ on aromatic nitro compounds typically yields azo products, making it unsuitable for producing anilines.[4] Catalytic hydrogenation and metal/acid reductions are generally more reliable for complete reduction to the amine.[5][6]

Frequently Asked Questions (FAQs)

FAQ 1: What is the most effective method to monitor the reaction's progress? Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a non-polar solvent system like 4:1 Hexanes:Ethyl Acetate is a good starting point. The disappearance of the starting material spot (1-(methoxymethyl)-4-nitrobenzene) and the appearance of the more polar product spot (4-(methoxymethyl)aniline) at a lower Rf value indicates conversion.

FAQ 2: Which reduction method is generally preferred? This depends on the scale and available equipment.

Reduction MethodTypical ConditionsAdvantagesDisadvantages
H₂ / Pd/C H₂ (1 atm to 100 psi), Pd/C (1-10 mol%), RT-60°C, EtOH/MeOHHigh yield, clean reaction, easy product isolation (filtration).[4][6]Requires specialized hydrogenation equipment; catalyst can be pyrophoric and sensitive to poisons.[7][8]
Fe / HCl or NH₄Cl Fe powder (3-5 eq.), acid, EtOH/H₂O, RefluxInexpensive, robust, and tolerant of many functional groups.[6]Requires a large excess of iron, leading to significant waste and a more demanding workup.[7]
SnCl₂·2H₂O SnCl₂·2H₂O (3-5 eq.), EtOH, RefluxMild conditions, good for sensitive substrates.[1]Tin waste is environmentally problematic and requires careful disposal; workup can be complex.[8]

FAQ 3: How can I effectively purify the final product, 4-(methoxymethyl)aniline? After the reaction is complete, the first step is to remove the catalyst or metal waste. For catalytic hydrogenation, this involves careful filtration through a pad of Celite.[1] For metal/acid reductions, the mixture is typically basified (e.g., with NaOH or Na₂CO₃) to precipitate metal hydroxides and deprotonate the anilinium salt, followed by filtration. The aqueous filtrate is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over an anhydrous salt (like Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude amine, which can be further purified by distillation or crystallization if necessary.

Reference Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard lab-scale procedure for the reduction of 1-(methoxymethyl)-4-nitrobenzene using palladium on carbon (Pd/C).

Reagents:

  • 1-(Methoxymethyl)-4-nitrobenzene (1.0 eq.)

  • 10% Palladium on Carbon (Pd/C) (1-5 mol % Pd)

  • Methanol or Ethanol (as solvent)

  • Hydrogen (H₂) gas

Procedure:

  • Setup: To a heavy-walled hydrogenation flask, add a solution of 1-(methoxymethyl)-4-nitrobenzene in methanol. Add a magnetic stir bar.

  • Inerting: Carefully add the 10% Pd/C catalyst. Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. It should be handled in an inert atmosphere if possible.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with nitrogen gas (repeat 3 times). Then, evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (typically a balloon or 50 psi) at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC or HPLC until the starting material is completely consumed.

  • Workup: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with fresh solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(methoxymethyl)aniline. The product can be purified further by vacuum distillation if required.

References

  • Chen, S., et al. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry, 22(16), 5326-5334. [Link]

  • BenchChem (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
  • Chen, S., et al. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry. [Link]

  • ResearchGate (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst.
  • CORE (n.d.). Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. CORE.
  • Blaser, H. U., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2493–2498. [Link]

  • Quora (2022). What is the reduction of nitrobenzene in different mediums?. Quora.
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Technical Support Center: Byproduct Formation in the Reduction of 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the reduction of 1-(methoxymethyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this specific chemical transformation. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted byproducts, ensuring a higher yield and purity of your target molecule, 4-(methoxymethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the reduction of 1-(methoxymethyl)-4-nitrobenzene?

A1: The reduction of aromatic nitro compounds is a stepwise process that can lead to several intermediates and subsequent byproducts. For 1-(methoxymethyl)-4-nitrobenzene, the primary desired product is 4-(methoxymethyl)aniline. However, you may encounter the following byproducts:

  • Azoxy and Azo Compounds: These are the most prevalent byproducts, arising from the condensation of intermediates. Specifically, the reaction between the nitroso and hydroxylamine intermediates forms the azoxy linkage, which can be further reduced to the azo compound.[1][2]

  • Hydroxylamine Intermediate: Incomplete reduction can lead to the accumulation of the N-(4-(methoxymethyl)phenyl)hydroxylamine. This intermediate is often reactive and can be a precursor to other byproducts.[3]

  • Nitroso Intermediate: While typically transient, under certain conditions, the nitrosobenzene derivative can be observed.

  • Products of Ether Cleavage: The methoxymethyl (MOM) ether is susceptible to cleavage under acidic conditions.[4] Therefore, if your reduction method employs strong acids (e.g., SnCl₂/HCl, Fe/HCl), you may observe the formation of 4-aminophenol and other related compounds.

Q2: How does the methoxymethyl substituent influence byproduct formation?

A2: The methoxymethyl group is an electron-donating group. This influences the electronic properties of the nitroarene, which can affect the reaction rate and the stability of intermediates. While electron-donating groups can sometimes slow down the overall reduction rate compared to electron-withdrawing groups, they can also influence the relative rates of the intermediate steps, potentially leading to the accumulation of species that form condensation byproducts like azoxy compounds. Furthermore, the acid sensitivity of the methoxymethyl ether introduces a specific pathway for byproduct formation that is not present in the reduction of simpler nitroarenes.[4][5]

Q3: Which analytical techniques are best suited for identifying and quantifying these byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of your reaction mixture:

  • Thin-Layer Chromatography (TLC): An excellent initial tool for monitoring the progress of the reaction and detecting the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming their molecular weights.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the desired product and any isolated byproducts.[2][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing complex mixtures without the need for derivatization and for obtaining molecular weight information on non-volatile byproducts.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiment and provides actionable solutions based on mechanistic principles.

Issue 1: Incomplete or Stalled Reaction

Symptoms:

  • TLC or HPLC analysis shows a significant amount of starting material remaining even after prolonged reaction times.

  • Low yield of the desired 4-(methoxymethyl)aniline.

Potential Causes and Solutions:

CauseRecommended Action
Inactive Catalyst (Catalytic Hydrogenation) Ensure your catalyst (e.g., Pd/C, Pt/C, Raney Nickel) is fresh and has been stored properly. Increase the catalyst loading or the hydrogen pressure.[1]
Poorly Activated Metal (Metal/Acid Reduction) Use finely powdered and, if necessary, pre-activated metal (e.g., Fe, Sn, Zn). The surface area of the metal is crucial for the reaction rate.[1]
Insufficient Acid Concentration (Metal/Acid Reduction) The concentration of the acid is critical. Titrate the acid concentration to optimize the reaction rate without causing significant ether cleavage.
Poor Solubility of Starting Material The starting material must be soluble in the reaction solvent. Consider using a co-solvent system like ethanol/water or THF to improve solubility. Protic co-solvents can also aid in catalytic hydrogenation.[1][3]
Low Reaction Temperature While many reductions proceed at room temperature, some substrates require heating. Gradually increase the temperature while monitoring for an increase in byproduct formation.[1]

Workflow for Troubleshooting Incomplete Reduction:

start Incomplete Reaction catalyst Check Catalyst/Reagent Activity start->catalyst solubility Improve Solubility catalyst->solubility If active analysis Analyze for Inhibitors catalyst->analysis If inactive conditions Optimize Reaction Conditions solubility->conditions If soluble solubility->analysis If insoluble conditions->analysis If no improvement end Reaction Complete conditions->end If optimized analysis->start Re-evaluate

Caption: Troubleshooting workflow for incomplete reduction.

Issue 2: Significant Formation of Azoxy and Azo Byproducts

Symptoms:

  • The appearance of colored impurities (often yellow or orange) in the reaction mixture.

  • LC-MS or NMR analysis confirms the presence of species with molecular weights corresponding to the azoxy or azo dimer of the product.

Potential Causes and Solutions:

CauseRecommended Action
Localized Overheating Exothermic reactions can lead to localized high temperatures, promoting the condensation of intermediates. Ensure efficient stirring and consider external cooling.[1]
Insufficient Reducing Agent An inadequate amount of the reducing agent may not be sufficient to reduce the intermediates (nitroso and hydroxylamine) to the final amine, allowing them to condense. Use a sufficient excess of the reducing agent.
Sub-optimal pH The pH of the reaction medium can significantly influence the rates of the individual reduction steps and the condensation reaction. For metal/acid reductions, ensure sufficient acidity. For catalytic hydrogenations, the addition of a small amount of acid or base may be beneficial, but must be carefully optimized.
Choice of Reducing Agent Some reducing agents are more prone to forming condensation byproducts. For example, using metal hydrides like LiAlH₄ with aromatic nitro compounds often leads to azo compounds.[3] Catalytic hydrogenation or metal/acid reductions are generally more selective for the amine.

Mechanism of Azoxy and Azo Byproduct Formation:

nitro 1-(Methoxymethyl)-4-nitrobenzene nitroso Nitroso Intermediate nitro->nitroso Reduction hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine Reduction azoxy Azoxy Byproduct nitroso->azoxy Condensation amine 4-(Methoxymethyl)aniline (Desired Product) hydroxylamine->amine Reduction hydroxylamine->azoxy azo Azo Byproduct azoxy->azo Reduction

Caption: Reaction pathway showing the formation of azoxy and azo byproducts.

Issue 3: Cleavage of the Methoxymethyl (MOM) Ether

Symptoms:

  • Formation of 4-aminophenol as a significant byproduct, confirmed by MS and NMR.

  • Reduced yield of the desired 4-(methoxymethyl)aniline.

Potential Causes and Solutions:

CauseRecommended Action
Strongly Acidic Conditions The MOM ether is an acetal and is labile to strong acids.[4] This is a primary concern with reducing systems like SnCl₂/HCl or Fe/HCl.
High Reaction Temperatures in Acidic Media Elevated temperatures will accelerate the acid-catalyzed cleavage of the MOM ether.

Strategies to Avoid Ether Cleavage:

  • Use a pH-Neutral Reduction Method:

    • Catalytic Hydrogenation: This is often the method of choice to avoid acidic conditions. Use catalysts like Pd/C or Raney Nickel with H₂ gas.[8]

    • Transfer Hydrogenation: Employing a hydrogen donor such as ammonium formate with a Pd/C catalyst can be a very mild and effective method.[9]

    • Metal in Neutral Conditions: Systems like Fe/NH₄Cl in aqueous ethanol provide a milder alternative to strongly acidic conditions.[9]

  • Modify Metal/Acid Conditions:

    • If a metal/acid system is necessary, use a weaker acid like acetic acid (e.g., Fe/AcOH or Zn/AcOH).[8]

    • Carefully control the amount of strong acid used and maintain the lowest possible reaction temperature.

Decision Tree for Selecting a Reduction Method to Preserve the MOM Ether:

start Need to Reduce Nitro Group and Preserve MOM Ether acid_sensitive Is the MOM ether the only acid-sensitive group? start->acid_sensitive other_groups Are other reducible groups present (e.g., alkenes, halogens)? acid_sensitive->other_groups Yes catalytic_hydro Catalytic Hydrogenation (H₂, Pd/C or Ra-Ni) acid_sensitive->catalytic_hydro No transfer_hydro Transfer Hydrogenation (Pd/C, HCOONH₄) other_groups->transfer_hydro Alkenes present fe_nh4cl Fe/NH₄Cl in EtOH/H₂O other_groups->fe_nh4cl Halogens present sncl2 SnCl₂ in EtOH other_groups->sncl2 Carbonyls present

Caption: Decision tree for selecting a suitable reduction method.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

This method is generally preferred for its clean reaction profile and mild conditions, which are compatible with the acid-sensitive methoxymethyl ether.

Materials:

  • 1-(Methoxymethyl)-4-nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • In a suitable reaction vessel, dissolve 1-(methoxymethyl)-4-nitrobenzene (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the solvent. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(methoxymethyl)aniline.

Protocol 2: Reduction with Tin(II) Chloride (for substrates intolerant to catalytic hydrogenation)

This method is useful when catalytic hydrogenation is not feasible, but careful control is needed to minimize MOM ether cleavage.

Materials:

  • 1-(Methoxymethyl)-4-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of 1-(methoxymethyl)-4-nitrobenzene (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).

  • Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic (pH > 7) to neutralize the acid and precipitate tin salts.

  • Filter the resulting suspension through Celite.

  • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give the crude 4-(methoxymethyl)aniline.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • BenchChem. (2025). selective reduction of nitro group without affecting other functional groups.
  • Zhu, K., Shaver, M. P., & Thomas, S. P. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 7(5), 3031–3035.
  • Li, H., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen, 6(3), 223-227.
  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.
  • Zhu, K., Shaver, M. P., & Thomas, S. P. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst† †Electronic supplementary information (ESI) available. See DOI: 10.1039/c5sc04471e. Chemical Science, 7(5), 3031-3035.
  • Vengatesh, P., & Nanjan, P. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. Current Organic Chemistry, 26(18), 1686-1706.
  • Organic Chemistry Portal. (n.d.). MOM Ethers.
  • De Vleeschouwer, F., et al. (2017). Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. Beilstein Journal of Organic Chemistry, 13, 73-95.
  • Reddit. (2022, February 20). Nitro reduction conditions. r/Chempros.
  • Wang, Z., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 3(11), 1433-1437.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Park, J., et al. (2011). A Modified Procedure for the Deprotection of Methoxymethyl Ether. Bulletin of the Korean Chemical Society, 32(10), 3823-3824.
  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • Wikipedia. (2023, November 29). Reduction of nitro compounds.
  • Wikipedia. (2023, October 28). Protecting group.
  • ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?
  • Chemistry Stack Exchange. (2018, August 2). Are there any reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl?
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
  • Wang, X., et al. (2012). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 14(16), 4142–4145.
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Technical Support Center: Optimizing Temperature for Reactions of 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing reaction temperatures when working with 1-(Methoxymethyl)-4-nitrobenzene. This document is structured to provide direct answers to common challenges, offering troubleshooting advice and detailed experimental protocols to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common temperature-related issues when working with 1-(Methoxymethyl)-4-nitrobenzene?

A1: The primary temperature-related challenges involve balancing reaction rate with selectivity and stability. For instance, in the reduction of the nitro group, excessively high temperatures can lead to the formation of undesired intermediates like nitroso and hydroxylamine species, or condensation products such as azo and azoxy compounds.[1][2] Conversely, in nucleophilic aromatic substitution (SNAr) reactions, insufficient heating may result in low or no conversion as many of these reactions have a significant activation energy barrier.[3]

Q2: How does the methoxymethyl group influence the choice of reaction temperature?

A2: The methoxymethyl (MOM) ether in 1-(Methoxymethyl)-4-nitrobenzene is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strongly acidic conditions, a process that can be accelerated by heating.[4] Therefore, for reactions conducted in the presence of strong acids, it is crucial to maintain the lowest possible temperature that still allows the desired transformation to proceed at a reasonable rate. Some studies have also suggested that the presence of methoxy groups can decrease the thermal stability of related aromatic compounds, potentially leading to decomposition at elevated temperatures.[5]

Q3: Can high temperatures lead to decomposition of 1-(Methoxymethyl)-4-nitrobenzene?

A3: Yes, like other nitroaromatic compounds, 1-(Methoxymethyl)-4-nitrobenzene is susceptible to thermal decomposition at very high temperatures. While specific data for this compound is limited, studies on nitrobenzene show that thermal fragmentation occurs at temperatures exceeding several hundred degrees Celsius.[6] For typical laboratory synthetic conditions (usually below 200°C), decomposition of the core structure is less of a concern than temperature-induced side reactions or degradation of the methoxymethyl group.

Q4: What is a good starting point for optimizing the temperature for a novel reaction with 1-(Methoxymethyl)-4-nitrobenzene?

A4: For reactions involving the reduction of the nitro group, starting at room temperature and gently heating to 40-60°C is a prudent approach.[1] For SNAr reactions, beginning at room temperature and gradually increasing the temperature in 10-20°C increments while monitoring the reaction by TLC or LC-MS is recommended.[3] The optimal temperature will be highly dependent on the specific nucleophile and solvent system used.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Conversion in Nitro Group Reduction

If you are experiencing poor conversion of the nitro group to an amine, consider the following temperature-related factors:

Potential CauseExplanationSuggested Solution
Insufficient Temperature The reaction may be kinetically slow at room temperature.Gradually increase the temperature to 40-60°C and monitor the reaction progress. For some catalytic transfer hydrogenations, gentle heating can significantly improve the rate.[1]
Catalyst Deactivation For catalytic hydrogenations (e.g., with Pd/C), the catalyst may be poisoned or deactivated, which can sometimes be overcome with slightly elevated temperatures.Ensure you are using a fresh, active catalyst. If poisoning is not a concern, a modest increase in temperature may improve turnover. However, be aware that excessive heat can also lead to catalyst deactivation.[7]
Poor Reagent Solubility The starting material or other reagents may not be fully dissolved at lower temperatures, limiting the reaction rate.Choose a solvent system where all components are soluble at the reaction temperature. Gentle heating can improve solubility.
Issue 2: Formation of Side Products in Nitro Group Reduction

The appearance of unexpected spots on your TLC or peaks in your LC-MS often points to suboptimal temperature control.

Potential CauseExplanationSuggested Solution
Excessive Heat High temperatures can promote the formation of partially reduced intermediates (nitroso, hydroxylamine) and condensation products (azo, azoxy).[2]If you observe side products, try running the reaction at a lower temperature. For highly exothermic reductions, consider using an ice bath to maintain a consistent temperature.[1]
Prolonged Reaction Time at Elevated Temperature Even at a moderately elevated temperature, extended reaction times can lead to the accumulation of side products.Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times, especially when heating.[1]
Issue 3: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions often require careful temperature management to achieve good yields.

Potential CauseExplanationSuggested Solution
Insufficient Activation Energy Many SNAr reactions have a significant energy barrier that must be overcome for the reaction to proceed.If no reaction is observed at room temperature, gradually increase the temperature in 10-20°C increments. Reactions are often heated to 80-100°C or even higher, depending on the nucleophile and solvent.[3]
Poor Nucleophile Reactivity A less reactive nucleophile will require more thermal energy to attack the aromatic ring.In addition to increasing the temperature, consider using a more polar aprotic solvent like DMF or DMSO to enhance the nucleophile's reactivity.
Issue 4: Suspected Cleavage of the Methoxymethyl Group

If you suspect the MOM group is being cleaved, consider these possibilities:

Potential CauseExplanationSuggested Solution
Acidic Conditions with Heating The MOM ether is labile to strong acids, and this cleavage is accelerated by heat.[4]If acidic conditions are required, run the reaction at the lowest possible temperature. Consider using a milder acid or a different synthetic route that avoids strongly acidic conditions.
Thermal Instability While less common under typical synthetic conditions, direct thermal cleavage of the benzylic ether at very high temperatures is possible.Avoid excessive heating (e.g., >150-180°C) unless literature for a closely related substrate supports such conditions. If high temperatures are necessary, consider using a more robust protecting group.

Experimental Protocols & Workflows

The following are generalized protocols that should be optimized for your specific application.

Protocol 1: Catalytic Transfer Hydrogenation of the Nitro Group

This protocol is based on general procedures for the reduction of aromatic nitro compounds.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 1-(Methoxymethyl)-4-nitrobenzene (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).

  • Reagent Addition: Add a hydrogen donor such as ammonium formate (3-5 eq).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) to the reaction mixture.

  • Reaction Execution: Stir the mixture at room temperature. If the reaction is slow, gently heat to 40-60°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(methoxymethyl)aniline.

G start Start: Nitro Group Reduction rt_rxn Run reaction at room temperature start->rt_rxn monitor_rt Monitor by TLC/LC-MS rt_rxn->monitor_rt is_complete_rt Is reaction complete in a reasonable time? monitor_rt->is_complete_rt heat_rxn Gently heat to 40-60°C is_complete_rt->heat_rxn No workup Work-up and isolate product is_complete_rt->workup Yes monitor_heat Monitor by TLC/LC-MS heat_rxn->monitor_heat is_complete_heat Is reaction complete? monitor_heat->is_complete_heat side_products Are side products observed? is_complete_heat->side_products Yes is_complete_heat->workup No, but progressing lower_temp Lower temperature or run at RT for longer side_products->lower_temp Yes side_products->workup No lower_temp->monitor_heat end End workup->end

Caption: Workflow for optimizing temperature in nitro group reduction.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is adapted from general procedures for SNAr reactions on activated nitroarenes.[8]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve 1-(Methoxymethyl)-4-nitrobenzene (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO).

  • Reagent Addition: Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as K₂CO₃ or DBU (1.5-2.0 eq).

  • Reaction Execution: Stir the mixture at room temperature initially. If no reaction is observed, gradually heat the mixture to 60-100°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G start Start: SNAr Reaction rt_rxn Run reaction at room temperature start->rt_rxn monitor_rt Monitor by TLC/LC-MS rt_rxn->monitor_rt is_progress_rt Is there any product formation? monitor_rt->is_progress_rt increase_temp Increase temperature by 20°C increments (e.g., 40°C, 60°C, 80°C) is_progress_rt->increase_temp No or very slow workup Work-up and isolate product is_progress_rt->workup Yes, reaction is complete monitor_heat Monitor at each temperature increment increase_temp->monitor_heat is_complete Is reaction complete? monitor_heat->is_complete decomposition Is starting material decomposing? is_complete->decomposition No is_complete->workup Yes decomposition->increase_temp No lower_temp Reaction is too hot. Lower temperature and try longer reaction time. decomposition->lower_temp Yes end End workup->end

Caption: Logical flow for SNAr temperature optimization.

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  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4813. [Link]

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  • ResearchGate. (n.d.). Taming secondary benzylic cations in catalytic asymmetric S N 1 reactions. [Link]

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of 1-(Methoxymethyl)-4-nitrobenzene using 1H NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of chemical research and pharmaceutical development, the precise structural confirmation of a synthesized molecule is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate extensive biological testing, pharmacokinetic studies, and safety assessments. For novel compounds like 1-(methoxymethyl)-4-nitrobenzene, a versatile intermediate in organic synthesis, confirming the molecular architecture is not merely a formality but a critical checkpoint for quality and integrity.

This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of 1-(methoxymethyl)-4-nitrobenzene. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare the insights derived from ¹H NMR with those from complementary analytical techniques. This document is intended for researchers and scientists who require not just data, but a comprehensive understanding of the analytical process for robust structural validation.

Pillar 1: ¹H NMR Spectroscopy - The Primary Arbiter of Structure

¹H NMR spectroscopy is unparalleled in its ability to provide detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 1-(methoxymethyl)-4-nitrobenzene, we can predict a characteristic spectrum based on its molecular structure.

Molecular Structure and Proton Environments

First, let's visualize the molecule and its unique proton environments.

Caption: Structure of 1-(methoxymethyl)-4-nitrobenzene with distinct proton environments labeled Ha, Hb, Hc, and Hd.

The structure presents four chemically distinct proton environments:

  • Ha: The three equivalent protons of the methoxy (-OCH₃) group.

  • Hb: The two equivalent aromatic protons ortho to the methoxymethyl group.

  • Hc: The two equivalent aromatic protons ortho to the nitro (-NO₂) group.

  • Hd: The two equivalent protons of the benzylic methylene (-CH₂-) group.

Predicted ¹H NMR Spectral Data

Based on established principles of chemical shifts and spin-spin coupling, we can predict the key features of the spectrum. The electron-withdrawing nature of the nitro group strongly deshields nearby protons, shifting their signals downfield.[1] Conversely, the ether oxygen has a less pronounced deshielding effect.

SignalProtonsPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityRationale
Ha-OCH₃~ 3.4 - 3.63HSinglet (s)Protons on a carbon adjacent to an ether oxygen; no adjacent protons to couple with.
Hd-CH₂-~ 4.5 - 4.82HSinglet (s)Benzylic protons deshielded by both the aromatic ring and the adjacent ether oxygen; no adjacent protons to couple with.[2]
HbAromatic~ 7.5 - 7.72HDoublet (d)Aromatic protons ortho to the methoxymethyl group, coupled to Hc protons. They appear more upfield relative to Hc due to the influence of the strongly electron-withdrawing nitro group at the para position.[3][4]
HcAromatic~ 8.1 - 8.32HDoublet (d)Aromatic protons ortho to the strongly deshielding nitro group, coupled to Hb protons. This results in a significant downfield shift.[3][4][5]

This predicted pattern—a pair of doublets in the aromatic region and two singlets in the aliphatic region with a 3:2:2:2 integration ratio—provides a unique fingerprint for the target molecule.

Pillar 2: A Self-Validating Experimental Protocol

The trustworthiness of NMR data is contingent upon a meticulous experimental procedure.[6] Each step is designed to eliminate ambiguity and ensure the resulting spectrum is a true representation of the sample.

Workflow for ¹H NMR Analysis

Caption: Standard workflow for structural confirmation by NMR spectroscopy.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing: Accurately weigh 10-15 mg of the synthesized 1-(methoxymethyl)-4-nitrobenzene.[7][8][9] This quantity ensures a high signal-to-noise ratio for a typical high-field NMR spectrometer without causing issues with sample solubility or line broadening.

    • Solvent Selection & Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual peak at ~7.26 ppm, which does not interfere with the expected signals of our analyte.[7] The use of a deuterated solvent is critical to avoid a massive, overwhelming solvent signal in the ¹H spectrum.[6]

    • Homogenization: Ensure complete dissolution in a clean, dry vial. If necessary, gently vortex the vial. A homogeneous solution is essential for acquiring sharp, well-resolved NMR signals.[8]

    • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is non-negotiable; it removes any particulate matter that would severely degrade the magnetic field homogeneity (shimming) and result in broad, distorted peaks.[9]

    • Standard Addition (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[7] While the residual solvent peak can be used for referencing, TMS provides a universally accepted and precise calibration point.

  • Data Acquisition:

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for superior signal dispersion and resolution, which is particularly useful for resolving the coupling in the aromatic region.

    • Shimming: Insert the sample into the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume.

    • Acquisition Parameters: Set standard acquisition parameters for a ¹H experiment, including a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain NMR spectrum.

    • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate signal integration.

    • Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.

    • Integration: Integrate the area under each distinct signal. The ratio of these integrals should correspond to the ratio of protons in each environment (3:2:2:2).

    • Peak Picking and Coupling Constant (J) Measurement: Identify the chemical shift of each signal and, for the aromatic doublets, measure the separation between the lines to determine the ortho-coupling constant (typically 7-10 Hz).

Pillar 3: A Comparative Framework for Analytical Techniques

While ¹H NMR is the cornerstone of this analysis, a truly robust structural confirmation integrates data from multiple analytical sources. Each technique provides a different piece of the molecular puzzle, and their collective data should converge on a single, unambiguous structure. This approach aligns with the principles of analytical method validation, where specificity—the ability to assess the analyte unequivocally—is paramount.[10][11]

Complementary Analytical Methods
TechniqueInformation Provided for 1-(Methoxymethyl)-4-nitrobenzeneStrengthsLimitations
¹H NMR Confirms proton environments, connectivity (via coupling), and relative proton count.Provides the most detailed map of the molecule's hydrogen framework.Does not directly observe non-protonated carbons (e.g., C-NO₂).
¹³C NMR Determines the number of unique carbon environments. Six distinct signals are expected (CH₃, CH₂, 4 aromatic carbons).Confirms the carbon skeleton and the presence of quaternary carbons.[12]Longer acquisition times; provides no direct information on connectivity to protons (unless using advanced 2D techniques like HSQC/HMBC).
Mass Spectrometry (MS) Determines the molecular weight (Expected [M+H]⁺ ≈ 168.06 g/mol ) and provides fragmentation patterns that can confirm structural motifs (e.g., loss of a methoxy group).Extremely sensitive; provides definitive molecular weight.Isomers can have identical molecular weights; provides limited information on atom connectivity.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups. Expect strong absorbances for C-O ether (~1100 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (~1520 and ~1340 cm⁻¹).Fast and non-destructive; excellent for functional group identification.Provides no information on the overall molecular skeleton or connectivity.
Integrated Analysis Workflow

H_NMR 1H NMR (Proton Framework, Connectivity) Structure Unambiguous Structural Confirmation H_NMR->Structure C_NMR 13C NMR (Carbon Skeleton) C_NMR->Structure MS Mass Spec (Molecular Weight, Fragments) MS->Structure IR IR Spec (Functional Groups) IR->Structure

Caption: Integrated workflow showing how complementary techniques support ¹H NMR for definitive structural confirmation.

Conclusion

The ¹H NMR analysis of 1-(methoxymethyl)-4-nitrobenzene provides an exceptionally clear and detailed picture of its molecular structure. The predicted spectrum, characterized by two singlets and a pair of aromatic doublets with a 3:2:2:2 integral ratio, serves as a definitive fingerprint. By following a rigorous and self-validating experimental protocol, researchers can generate high-quality data that is both reliable and reproducible.

However, for ultimate scientific integrity, especially in regulated environments, this primary analysis should be corroborated by complementary techniques. The convergence of data from ¹³C NMR, Mass Spectrometry, and IR spectroscopy provides an orthogonal validation, ensuring that the assigned structure is not just plausible but unequivocally correct. This multi-faceted approach transforms a simple analysis into a robust, defensible confirmation of molecular identity.

References

  • How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. (2023). YouTube. Available at: [Link]

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Comparing reactivity of 1-(Methoxymethyl)-4-nitrobenzene with 1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 1-(Methoxymethyl)-4-nitrobenzene and 1-methyl-4-nitrobenzene

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of aromatic building blocks is paramount. This guide provides a detailed comparative analysis of two structurally similar but electronically distinct compounds: 1-(methoxymethyl)-4-nitrobenzene and 1-methyl-4-nitrobenzene. We will dissect how the subtle change from a methyl to a methoxymethyl substituent fundamentally alters the chemical behavior of the nitroaromatic ring, supported by mechanistic insights and actionable experimental protocols.

Molecular Structure and Electronic Landscape

At first glance, the two molecules differ by only a single oxygen atom. However, this insertion creates a profound shift in the electronic properties of the benzylic substituent, which in turn governs the reactivity of the entire molecule.

The methyl group (-CH₃) in 1-methyl-4-nitrobenzene is a classical electron-donating group (EDG). It pushes electron density into the benzene ring through a combination of inductive effects and hyperconjugation.[1][2] In contrast, the methoxymethyl group (-CH₂OCH₃) in 1-(methoxymethyl)-4-nitrobenzene presents a more complex electronic profile. The ether oxygen is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect often outweighs its ability to donate electrons via resonance (+M), especially as it is insulated from the ring by a methylene (-CH₂) bridge.

Caption: Chemical structures of the two comparative molecules.

The Hammett equation provides a quantitative framework for evaluating these electronic effects.[3][4] The substituent constant, σ, measures the electron-donating or electron-withdrawing influence of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

Property1-(Methoxymethyl)-4-nitrobenzene1-Methyl-4-nitrobenzeneRationale
Substituent -CH₂OCH₃-CH₃The key structural difference.
Electronic Nature Inductively Electron-Withdrawing (-I)Electron-Donating (+I, Hyperconjugation)The ether oxygen in the methoxymethyl group is strongly electronegative. The methyl group is a classic activating group.[1][2]
Hammett Constant (σₚ) +0.01-0.17The positive value for -CH₂OCH₃ reflects its net electron-withdrawing nature at the para position, while the negative value for -CH₃ confirms its electron-donating character.[5]

Comparative Reactivity in Key Transformations

The electronic differences outlined above have significant consequences for how these molecules behave in common synthetic reactions. We will explore three critical reaction classes: Nucleophilic Aromatic Substitution (SNAr), reduction of the nitro group, and Electrophilic Aromatic Substitution (EAS).

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr is a hallmark reaction of electron-deficient aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is the rate-determining factor. A key prerequisite is the presence of a strong electron-withdrawing group, such as the nitro group, to stabilize the buildup of negative charge.[8][9]

sn_ar_mechanism start Aryl Halide + Nucleophile meisenheimer Meisenheimer Complex (Rate-Determining Step) start->meisenheimer Addition product Substituted Product + Leaving Group meisenheimer->product Elimination substituent Substituent Effect substituent->meisenheimer Stabilizes or Destabilizes

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

  • 1-Methyl-4-nitrobenzene: The electron-donating methyl group actively works against the reaction. It pushes electron density into the ring, which destabilizes the negatively charged Meisenheimer complex. This increases the activation energy for the first step, making the reaction significantly slower.

  • 1-(Methoxymethyl)-4-nitrobenzene: The methoxymethyl group's strong inductive electron-withdrawing effect (-I) is perfectly positioned to stabilize the Meisenheimer complex. By pulling electron density away from the ring, it delocalizes the negative charge more effectively, lowering the activation energy and accelerating the reaction rate.

Experimental Protocol: Comparative SNAr with Sodium Methoxide

This protocol provides a framework for directly comparing the reaction rates.

  • Setup: In two separate, oven-dried round-bottom flasks equipped with reflux condensers and magnetic stirrers, add 1.0 mmol of either 1-chloro-4-nitrobenzene (as a reference), 1-methyl-4-nitrobenzene (with an appropriate leaving group if not chlorine), or 1-(methoxymethyl)-4-nitrobenzene (with an appropriate leaving group).

  • Reagent Addition: To each flask, add 10 mL of anhydrous methanol. Allow the solids to dissolve. Then, add a solution of sodium methoxide (1.2 mmol in 5 mL of methanol) dropwise at room temperature.

  • Reaction: Heat the reaction mixtures to reflux (65°C).

  • Monitoring: Monitor the progress of each reaction at identical time intervals (e.g., every 30 minutes) using Thin-Layer Chromatography (TLC) or HPLC.

  • Analysis: The consumption of starting material will be markedly faster for the substrate bearing the methoxymethyl group, providing direct evidence of its enhanced reactivity.

B. Reduction of the Nitro Group

The conversion of a nitro group to a primary amine is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals.[10] This six-electron reduction can be achieved through various methods, most commonly catalytic hydrogenation or the use of metals in acidic media.[11][12][13][14]

reduction_workflow start Nitroaromatic Compound reagents Reduction Reagents (e.g., H₂, Pd/C or Fe, NH₄Cl) start->reagents Input product Corresponding Aniline reagents->product Transformation

Caption: General workflow for the reduction of a nitro group.

Unlike reactions involving the aromatic ring itself, the electronic nature of the para-substituent generally has a less dramatic impact on the rate of nitro group reduction. The reaction occurs at the nitro functionality, which is somewhat electronically isolated from the ring system's pi-electron dynamics.

  • 1-Methyl-4-nitrobenzene: The electron-donating methyl group slightly increases the electron density on the nitro group, which could marginally slow the rate of reduction by electron-transfer reagents.

  • 1-(Methoxymethyl)-4-nitrobenzene: Conversely, the inductively withdrawing methoxymethyl group slightly decreases electron density at the nitro group, potentially making it more susceptible to reduction.

Experimental Protocol: General Reduction using Iron and Ammonium Chloride

This method is highly effective and tolerates a wide range of functional groups.[10]

  • Setup: To a round-bottom flask, add the nitroarene (1.0 eq), ethanol (10 volumes), and water (2.5 volumes).

  • Reagent Addition: Add ammonium chloride (4.0 eq) and iron powder (3-5 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir vigorously. The reaction is often complete within 1-3 hours.

  • Monitoring: Track the disappearance of the starting material by TLC.

  • Workup: Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. The celite pad should be washed with ethanol. The filtrate can then be concentrated and the product extracted.

C. Electrophilic Aromatic Substitution (EAS)

While the nitro group is a powerful deactivating group and meta-director for EAS, the directing effects of the other substituent must be considered.[2][9] In both molecules, the activating group (-CH₃ or -CH₂OCH₃) is an ortho, para-director. The nitro group is a meta-director. Their directing influences converge on the same positions: those ortho to the activating group.

Caption: Convergent directing effects for electrophilic substitution.

The deciding factor, therefore, is the activating strength of the methyl versus the methoxymethyl group.

  • 1-Methyl-4-nitrobenzene: The methyl group is a weak activating group.[15] The overall reactivity of the ring is strongly diminished by the nitro group.

  • 1-(Methoxymethyl)-4-nitrobenzene: The ether oxygen's lone pairs can participate in resonance, making the -CH₂OCH₃ group a more potent activating group than -CH₃. This stronger activation can better compete with the deactivating effect of the nitro group.

Summary and Outlook

The substitution of a methyl group with a methoxymethyl group at the para position to a nitro function imparts a distinct and predictable set of reactivities.

Feature1-(Methoxymethyl)-4-nitrobenzene1-Methyl-4-nitrobenzene
Dominant Electronic Effect Inductive Withdrawal (-I)Inductive Donation (+I)
SNAr Reactivity Higher. Stabilizes Meisenheimer complex.Lower. Destabilizes Meisenheimer complex.
Nitro Reduction Rate Slightly Faster (Theoretically). Slightly Slower (Theoretically).
EAS Reactivity Higher. Stronger activating group.Lower. Weaker activating group.

For the synthetic chemist, these differences are not merely academic. The enhanced SNAr reactivity of 1-(methoxymethyl)-4-nitrobenzene and its derivatives makes it a superior substrate for building complex molecules where the introduction of a nucleophile is a key step. Conversely, when seeking to avoid SNAr side reactions, the 1-methyl-4-nitrobenzene scaffold offers greater stability. This guide serves as a foundational tool for making informed decisions in experimental design, enabling more efficient and predictable synthetic outcomes.

References

  • 4-Nitrotoluene - Solubility of Things. (n.d.).
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A Comparative Guide to the Purity Assessment of 1-(Methoxymethyl)-4-nitrobenzene by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous determination of purity for chemical intermediates like 1-(Methoxymethyl)-4-nitrobenzene is fundamental to the integrity of research and the safety and efficacy of pharmaceutical products. This guide presents a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1-(Methoxymethyl)-4-nitrobenzene. We will explore a validated reversed-phase HPLC (RP-HPLC) method, offering a detailed experimental protocol and comparative insights against potential alternative analytical techniques. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, providing the technical details and scientific rationale necessary for robust purity analysis.

Introduction: The Critical Role of Purity in Synthesis and Development

1-(Methoxymethyl)-4-nitrobenzene (CAS No. 1515-83-9) is a key intermediate in various organic syntheses.[1][2] Its molecular structure, featuring a nitro group and a methoxymethyl substituent on a benzene ring, makes it a versatile building block.[1] However, impurities arising from the synthesis process, such as starting materials, by-products, or isomers, can significantly impact the yield, stereochemistry, and safety profile of subsequent reactions and final active pharmaceutical ingredients (APIs). Therefore, a precise and reliable analytical method for purity determination is not merely a quality control check but a critical component of process optimization and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 1-(Methoxymethyl)-4-nitrobenzene.[3][4] Its high resolution, sensitivity, and quantitative accuracy make it exceptionally well-suited for separating the target compound from closely related impurities.

Comparative Overview of Analytical Methodologies

While this guide focuses on HPLC, it is pertinent to briefly consider alternative methods to understand the analytical landscape.

Technique Advantages Limitations Suitability for 1-(Methoxymethyl)-4-nitrobenzene
HPLC-UV High resolution, excellent quantitation, robust, widely available.[3][4]Requires chromophores for UV detection (present in this molecule).Excellent: Ideal for routine purity and impurity profiling.
Gas Chromatography (GC) High efficiency for volatile compounds.Not suitable for thermally labile or non-volatile compounds.Moderate: Potential for thermal degradation of the methoxymethyl group. Requires careful method development.
Quantitative NMR (qNMR) Provides structural information, no need for reference standards of impurities.Lower sensitivity compared to HPLC, more complex data analysis.Good: Useful for orthogonal verification and characterization of impurities.
LC-MS Provides molecular weight information, aiding in impurity identification.More expensive, can have matrix effects.Excellent: Powerful for impurity identification, especially when coupled with HPLC.

Given its balance of performance, accessibility, and robustness, RP-HPLC with UV detection is the recommended primary method for the routine purity assessment of 1-(Methoxymethyl)-4-nitrobenzene.

Recommended Experimental Protocol: Reversed-Phase HPLC-UV Method

This section details a validated RP-HPLC method for the quantitative analysis of 1-(Methoxymethyl)-4-nitrobenzene. The causality behind each parameter selection is explained to provide a deeper understanding of the method's design.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.[5]

Parameter Recommended Setting Rationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]The non-polar C18 stationary phase provides excellent retention and separation for aromatic compounds like 1-(Methoxymethyl)-4-nitrobenzene through hydrophobic interactions.[6]
Mobile Phase Acetonitrile:Water (60:40, v/v)Acetonitrile is a common organic modifier in RP-HPLC that offers good peak shape and resolution for nitroaromatic compounds.[7][8] The 60:40 ratio provides a balance between retention and analysis time.
Flow Rate 1.0 mL/min[9]A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure.
Column Temperature 30°C[9][10]Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 254 nm[9][11]Aromatic nitro compounds typically exhibit strong UV absorbance around 254 nm, providing high sensitivity.
Injection Volume 10 µL[9]A typical injection volume that balances sensitivity with the risk of column overloading.
Run Time 15 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.
Reagent and Sample Preparation

Mobile Phase Preparation:

  • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration) to prevent air bubbles in the system.[9]

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of 1-(Methoxymethyl)-4-nitrobenzene reference standard.

  • Dissolve the standard in the mobile phase in a 100 mL volumetric flask and dilute to the mark. This will be the stock solution.

  • Further dilute the stock solution as needed to prepare working standards for linearity and other validation parameters.

Sample Preparation:

  • Accurately weigh a sample containing 1-(Methoxymethyl)-4-nitrobenzene.

  • Dissolve the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Mobile_Phase Mobile Phase (ACN:H2O, 60:40) HPLC_System HPLC System (C18, 254 nm) Mobile_Phase->HPLC_System Equilibrate Standard_Prep Standard Preparation (100 µg/mL) Injection Inject Sample/Standard (10 µL) Standard_Prep->Injection Sample_Prep Sample Preparation (~100 µg/mL) Sample_Prep->Injection Data_Acquisition Data Acquisition (15 min) Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Report Generate Report Purity_Calculation->Report

Caption: Workflow for the purity assessment of 1-(Methoxymethyl)-4-nitrobenzene by HPLC.

System Suitability and Method Validation: Ensuring Trustworthy Results

A validated analytical procedure requires system suitability criteria to ensure it performs acceptably.[12] The following parameters should be assessed before and during the analysis to guarantee the integrity of the results.[12][13]

System Suitability Tests (SST)

System suitability tests are an integral part of liquid chromatographic methods, used to verify that the chromatographic system is adequate for the intended analysis.[14]

Parameter Acceptance Criterion Purpose
Tailing Factor (T) T ≤ 2.0[15]Measures peak symmetry. A value greater than 2 can indicate undesirable interactions between the analyte and the stationary phase.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency. Higher values correspond to sharper peaks and better separation.
Relative Standard Deviation (RSD) for Replicate Injections RSD ≤ 2.0%[15]Demonstrates the precision of the HPLC system. Typically assessed with at least five replicate injections of the standard solution.
Method Validation Parameters (ICH Guidelines)

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[3][4][16][17]

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[17][18]The peak for 1-(Methoxymethyl)-4-nitrobenzene should be well-resolved from any impurity peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[17][18]Correlation coefficient (r²) ≥ 0.999 for a series of standards across a defined range (e.g., 50-150% of the target concentration).
Accuracy The closeness of test results to the true value.[3][18]Recovery of 98.0% to 102.0% for spiked samples at different concentration levels (e.g., 80%, 100%, 120%).[3]
Precision (Repeatability) The precision under the same operating conditions over a short interval of time.[16][18]RSD ≤ 2.0% for multiple preparations of the same sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]Typically a signal-to-noise ratio of 10:1 and demonstrated precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18]No significant change in results when parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) are varied.
Logical Relationship of Validation Parameters

Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Range Range Linearity->Range Precision->Accuracy Precision->LOQ

Caption: Interrelationship of key analytical method validation parameters.

Data Interpretation and Purity Calculation

The purity of 1-(Methoxymethyl)-4-nitrobenzene is typically determined by the area percent method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

This calculation assumes that all components have a similar response factor at the detection wavelength. For a more accurate quantification of impurities, reference standards for each impurity would be required to create individual calibration curves.

Expected Chromatogram:

Under the recommended conditions, a sharp, well-defined peak for 1-(Methoxymethyl)-4-nitrobenzene should be observed. Any impurities would appear as separate, smaller peaks. The retention time of the main peak serves as an identifier, while its area is used for quantification.

Conclusion

This guide has provided a comprehensive framework for the purity assessment of 1-(Methoxymethyl)-4-nitrobenzene using a validated reversed-phase HPLC method. By understanding the scientific principles behind the experimental choices and adhering to rigorous system suitability and method validation protocols, researchers can ensure the generation of accurate, reliable, and reproducible data. The presented HPLC method offers a robust and accessible approach for routine quality control and is a critical tool in the development of safe and effective chemical and pharmaceutical products.

References

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube.
  • A Comparative Guide to HPLC Method Validation Using 1-Bromo-3-Nitrobenzene as a Standard. (n.d.). Benchchem.
  • Significant Changes in HPLC System Suitability: New USP Provisions Planned. (2012). CONCEPT HEIDELBERG.
  • Smejkal, F., Popl, M., Cíhová, A., & Zázvorková, M. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Journal of Chromatography A, 197(2), 147-153.
  • Technical Support Center: Method Refinement for HPLC Analysis of 1-fluoro-4-nitrobenzene Derivatives. (n.d.). Benchchem.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (n.d.). MicroSolv.
  • Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). (n.d.). Cheméo.
  • Steps for HPLC Method Validation. (2024). Pharmaguideline.
  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). ijarsct.
  • Application Notes and Protocols for HPLC Analysis using 1-Fluoro-4-nitrobenzene as a Derivatizing Agent. (n.d.). Benchchem.
  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
  • Determination of Nitrobenzene Compounds in Surface Water by High Performance Liquid Chromatography. (n.d.). cnki.com.cn.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent.
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (n.d.). USP.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). NIH.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
  • Benzene,1-(methoxymethyl)-4-nitro- synthesis. (n.d.). ChemicalBook.
  • 1-(Methoxymethyl)-4-nitrobenzene. (n.d.). ChemBK.

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A Comparative Guide to Catalysts for the Reduction of 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of aromatic amines is a cornerstone of many synthetic pathways. The reduction of nitroarenes is a fundamental transformation in this regard, and the choice of catalyst is paramount to achieving high yields and purity. This guide provides an in-depth comparative study of common heterogeneous catalysts for the reduction of 1-(methoxymethyl)-4-nitrobenzene to its corresponding aniline, 4-(methoxymethyl)aniline, a valuable intermediate in various chemical industries.

The presence of a methoxymethyl group introduces considerations of chemoselectivity, making the choice of catalyst and reaction conditions critical to avoid unwanted side reactions. This guide will explore the performance of several key catalysts, provide detailed experimental protocols, and delve into the mechanistic understanding that underpins catalyst selection.

Comparative Analysis of Catalytic Systems

The selection of an optimal catalyst for the reduction of 1-(methoxymethyl)-4-nitrobenzene hinges on a balance of reactivity, selectivity, cost, and ease of handling. While numerous catalytic systems are available for nitroarene reduction, this guide will focus on three widely used and effective heterogeneous catalysts: Palladium on carbon (Pd/C), Raney® Nickel, and Platinum(IV) oxide (Adams' catalyst).

Table 1: Performance Comparison of Catalysts for Nitrobenzene Reduction

Catalyst SystemReductantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Turnover Frequency (TOF) (h⁻¹)
5% Pd/CH₂ (1 atm)Methanol251>99>99~200
Raney® NickelH₂ (1 atm)Ethanol25-501-3>99>99Varies
PtO₂ (Adams')H₂ (1 atm)Ethanol/AcOH251-2>99>99~100

In-Depth Catalyst Profiles and Experimental Protocols

Palladium on Carbon (Pd/C): The Versatile Workhorse

Palladium on carbon is often the catalyst of choice for the reduction of nitroarenes due to its high activity, excellent selectivity, and operational simplicity.[1] The porous carbon support provides a high surface area for the palladium nanoparticles, enhancing catalytic efficiency.[1]

Causality Behind Experimental Choices: The use of a low-pressure hydrogen atmosphere is often sufficient, making the procedure accessible in most laboratory settings. Methanol or ethanol are common solvents as they readily dissolve the nitroarene and the hydrogen gas. The reaction is typically run at room temperature, although gentle heating can be applied to accelerate the reaction if necessary.

Experimental Protocol: Reduction of 1-(Methoxymethyl)-4-nitrobenzene using Pd/C

  • Materials:

    • 1-(Methoxymethyl)-4-nitrobenzene

    • 10% Palladium on carbon (50% wet)

    • Methanol

    • Hydrogen gas supply (balloon or hydrogenation apparatus)

    • Inert gas (Nitrogen or Argon)

    • Celite® or another filter aid

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add 1-(methoxymethyl)-4-nitrobenzene (1.0 eq).

    • Dissolve the substrate in methanol (e.g., 0.1 M concentration).

    • Under a gentle stream of inert gas, carefully add 10% Pd/C (typically 1-5 mol% of Pd). Caution: Dry Pd/C can be pyrophoric; ensure it is handled in an inert atmosphere or as a wet paste.[2]

    • Seal the flask and purge the system by evacuating and backfilling with inert gas (3 cycles), followed by evacuating and backfilling with hydrogen gas (3 cycles).

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, purge the flask with inert gas to remove excess hydrogen.

    • Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst. Wash the filter cake with additional methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-(methoxymethyl)aniline. The product can be purified further by column chromatography or distillation if required.

Raney® Nickel: The Cost-Effective Alternative

Raney® Nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy, is a highly active hydrogenation catalyst.[3] It is a more economical option compared to precious metal catalysts and can be particularly advantageous in certain situations.

Causality Behind Experimental Choices: Raney® Nickel is often used when chemoselectivity is a concern, for instance, to avoid the dehalogenation of aryl halides, a common side reaction with Pd/C.[4] The catalyst is typically used as a slurry in water or ethanol. The use of formic acid or ammonium formate as a hydrogen donor in transfer hydrogenation is also a common and convenient alternative to using hydrogen gas.[5]

Experimental Protocol: Reduction of 1-(Methoxymethyl)-4-nitrobenzene using Raney® Nickel

  • Materials:

    • 1-(Methoxymethyl)-4-nitrobenzene

    • Raney® Nickel (as a slurry in water or ethanol)

    • Ethanol

    • Hydrogen gas supply or Hydrazine hydrate

    • Inert gas (Nitrogen or Argon)

    • Celite®

  • Procedure (using Hydrogen Gas):

    • In a hydrogenation vessel, add a solution of 1-(methoxymethyl)-4-nitrobenzene (1.0 eq) in ethanol.

    • Under an inert atmosphere, carefully add the Raney® Nickel slurry (a commercially available aqueous slurry is typically used, with the amount determined by the desired catalyst loading). Caution: Raney® Nickel is pyrophoric when dry.

    • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • After the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.

    • Filter the reaction mixture through Celite® to remove the catalyst. Wash the filter cake with ethanol.

    • Concentrate the filtrate to obtain the product.

Platinum(IV) Oxide (Adams' Catalyst): For Robust Reductions

Platinum(IV) oxide, known as Adams' catalyst, is a precursor that is reduced in situ by hydrogen to form highly active platinum black.[6] It is a powerful catalyst for the hydrogenation of a wide range of functional groups.

Causality Behind Experimental Choices: Adams' catalyst is particularly effective for the reduction of nitro groups to amines, and it is often preferred over palladium catalysts when minimizing hydrogenolysis is crucial.[6] The reaction is frequently conducted in ethanol or acetic acid; the acidic medium can enhance the reaction rate.[6]

Experimental Protocol: Reduction of 1-(Methoxymethyl)-4-nitrobenzene using PtO₂

  • Materials:

    • 1-(Methoxymethyl)-4-nitrobenzene

    • Platinum(IV) oxide (PtO₂)

    • Ethanol or Acetic Acid

    • Hydrogen gas supply

    • Inert gas (Nitrogen or Argon)

    • Celite®

  • Procedure:

    • To a hydrogenation flask, add 1-(methoxymethyl)-4-nitrobenzene (1.0 eq) and the solvent (ethanol or acetic acid).

    • Add PtO₂ (typically 1-5 mol%).

    • Connect the flask to a hydrogenation apparatus. Purge with inert gas and then with hydrogen.

    • Stir the mixture under a hydrogen atmosphere (1-3 atm) at room temperature. The black color of platinum black will form as the catalyst is activated.

    • Monitor the reaction by observing hydrogen uptake and by analytical techniques (TLC, LC-MS).

    • Once the reaction is complete, purge the system with inert gas.

    • Filter the reaction mixture through Celite® to remove the catalyst and wash the filter cake with the solvent.

    • If acetic acid was used as the solvent, it should be removed under reduced pressure, and the residue can be neutralized with a base and extracted. If ethanol was used, direct concentration of the filtrate will yield the product.

Mechanistic Insights and Chemoselectivity

The catalytic hydrogenation of nitroarenes is generally understood to proceed through a stepwise reduction pathway, often referred to as the Haber mechanism, although alternative pathways have been proposed.[7][8][9] The nitro group is first reduced to a nitroso intermediate, followed by further reduction to a hydroxylamine, which is then finally converted to the corresponding amine.

Reaction_Mechanism Nitroarene 1-(Methoxymethyl)-4-nitrobenzene Nitroso 1-(Methoxymethyl)-4-nitrosobenzene Nitroarene->Nitroso + H₂ Hydroxylamine N-(4-(Methoxymethyl)phenyl)hydroxylamine Nitroso->Hydroxylamine + H₂ Aniline 4-(Methoxymethyl)aniline Hydroxylamine->Aniline + H₂

Caption: Generalized reaction pathway for the reduction of a nitroarene.

Chemoselectivity Considerations for 1-(Methoxymethyl)-4-nitrobenzene:

The methoxymethyl group (-CH₂OCH₃) is an ether linkage. Under typical catalytic hydrogenation conditions for nitro group reduction, this group is generally stable. However, aggressive conditions (high pressure, high temperature, or strongly acidic media) could potentially lead to cleavage of the ether bond.

  • Pd/C: Generally exhibits excellent chemoselectivity for the nitro group reduction in the presence of ethers.

  • Raney® Nickel: Also shows good selectivity and is less prone to causing hydrogenolysis of other functional groups compared to Pd/C.

  • PtO₂: While a very active catalyst, the use of acidic solvents like acetic acid could increase the risk of ether cleavage, although it is still a viable option under carefully controlled conditions.

For the reduction of 1-(methoxymethyl)-4-nitrobenzene, all three catalysts are expected to be effective, with Pd/C being the most common and often the most convenient choice for its high activity and selectivity under mild conditions.

Experimental Workflow Visualization

The general workflow for a typical heterogeneous catalytic hydrogenation is outlined below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Dissolve Substrate in Solvent B Add Catalyst A->B C Inert Gas Purge B->C D Introduce Hydrogen C->D E Stir and Monitor D->E F Purge with Inert Gas E->F G Filter to Remove Catalyst F->G H Concentrate Filtrate G->H I Purify Product (if needed) H->I

Caption: A generalized experimental workflow for catalytic hydrogenation.

Conclusion

The catalytic reduction of 1-(methoxymethyl)-4-nitrobenzene to 4-(methoxymethyl)aniline can be effectively achieved using several heterogeneous catalysts. Palladium on carbon stands out as a highly efficient, selective, and versatile catalyst for this transformation under mild conditions. Raney® Nickel offers a cost-effective and highly active alternative, while Platinum(IV) oxide provides a robust option for complete reduction.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the presence of other functional groups in more complex substrates. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to make informed decisions and successfully perform this important chemical transformation.

References

  • Gelder, E. A., Jackson, S. D., & Lok, C. M. (2005). The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications, (4), 522-524. [Link]

  • Haber, F. (1898). Über die Reduktion der Nitrogruppe. Zeitschrift für Elektrochemie und angewandte physikalische Chemie, 4(24), 506-514.
  • Zhu, K., Shaver, M. P., & Thomas, S. P. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 7(5), 3031-3036. [Link]

  • Gowda, D. C., & Mahesh, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Synthetic Communications, 32(15), 2341-2345. [Link]

  • Zhu, K., Shaver, M. P., & Thomas, S. P. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2575-2579. [Link]

  • Morales-Guio, C. G., et al. (2012). Highly Selective Catalytic Reduction of Nitro- to Azoarenes under Ambient Conditions.
  • Jackson, S. D. (2012). The hydrogenation of nitrobenzene over metal catalysts. University of Glasgow. [Link]

  • Gelder, E. A., Jackson, S. D., & Lok, C. M. (2005). The hydrogenation of nitrobenzene to aniline: a new mechanism. RSC Publishing. [Link]

  • Rylander, P. N. (2002).
  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
  • Maurya, S. K., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. [Link]

  • Gholinejad, M., & Mohammadi, E. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11135-11144. [Link]

  • Nasrollahzadeh, M., et al. (2015). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 5(10), 7401-7408. [Link]

  • Zharinova, T. A., & Yuffa, A. Y. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASAYAN Journal of Chemistry, 14(2), 1145-1153. [Link]

  • U.S. Patent No. 4,287,365. (1981).
  • Sarpong, R. (2010).
  • Colmenares, J. C., & Kuna, E. (2016). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. Catalysis Science & Technology, 6(1), 101-118. [Link]

  • ResearchGate. (2015). Where can I find a procedure for a Platinum Oxide catalyzed hydrogenation reaction?. [Link]

  • Sun, G., et al. (2014). FeOx-supported platinum single-atom and pseudo-single-atom catalysts for chemoselective hydrogenation of functionalized nitroarenes.
  • Wang, H., et al. (2007). Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. Iranian Journal of Chemistry and Chemical Engineering, 26(3), 85-90.
  • Wikipedia. (n.d.). Adams' catalyst. [Link]

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A Comparative Guide to the Synthesis of 1-(Methoxymethyl)-4-nitrobenzene: Validation of a Novel Phase-Transfer Catalysis Route

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive analysis of synthetic strategies for producing 1-(Methoxymethyl)-4-nitrobenzene, a key intermediate in various chemical manufacturing processes. We critically evaluate established methods, primarily variants of the Williamson ether synthesis, and introduce a novel, optimized route employing Phase-Transfer Catalysis (PTC). Through comparative experimental data, this document demonstrates the superior efficiency, safety, and scalability of the PTC method, offering a robust alternative for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of 1-(Methoxymethyl)-4-nitrobenzene

1-(Methoxymethyl)-4-nitrobenzene serves as a crucial building block in organic synthesis. The presence of the nitro group allows for further functionalization, such as reduction to an amine, making it a valuable precursor for pharmaceuticals, dyes, and materials science applications.[1][2] The methoxymethyl ether acts as a stable protecting group for the benzylic alcohol functionality.[3] Given its utility, the development of efficient, safe, and environmentally conscious synthetic routes is of paramount importance. Traditional methods, while effective, often rely on hazardous reagents and stringent anhydrous conditions, prompting the search for more practical and scalable alternatives.

Critical Review of Established Synthetic Routes

The synthesis of 1-(Methoxymethyl)-4-nitrobenzene is predominantly achieved via the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[3][4][5] Two primary variations of this method are commonly employed.

Route A: Williamson Synthesis from 4-Nitrobenzyl Halide

This classical approach involves the SN2 reaction of a 4-nitrobenzyl halide (e.g., chloride or bromide) with sodium methoxide. The strong electron-withdrawing effect of the para-nitro group makes the benzylic carbon highly susceptible to nucleophilic attack.

Reaction Scheme: (4-NO₂-C₆H₄-CH₂-X) + NaOCH₃ → (4-NO₂-C₆H₄-CH₂-OCH₃) + NaX (where X = Cl, Br)

  • Advantages: This route is often straightforward and can provide high yields.

  • Limitations: 4-nitrobenzyl halides are lachrymators and require careful handling. The use of sodium methoxide necessitates anhydrous conditions, as it readily hydrolyzes in the presence of moisture, which can complicate the procedure and reduce yield.

Route B: Williamson Synthesis from 4-Nitrobenzyl Alcohol

An alternative strategy involves the in-situ formation of the alkoxide from the more readily available 4-nitrobenzyl alcohol.[6][7] This is typically achieved by deprotonation with a strong base, such as sodium hydride (NaH), followed by the addition of a methylating agent like iodomethane (CH₃I).

Reaction Scheme:

  • (4-NO₂-C₆H₄-CH₂-OH) + NaH → (4-NO₂-C₆H₄-CH₂-O⁻Na⁺) + H₂

  • (4-NO₂-C₆H₄-CH₂-O⁻Na⁺) + CH₃I → (4-NO₂-C₆H₄-CH₂-OCH₃) + NaI

  • Advantages: This method avoids the direct handling of lachrymatory 4-nitrobenzyl halides.

  • Limitations: This route introduces its own set of hazards. Sodium hydride is highly flammable and reacts violently with water, demanding strict anhydrous conditions and inert atmosphere techniques. Iodomethane is a toxic and carcinogenic reagent. These factors make the process less amenable to large-scale industrial production.

A Novel Synthetic Approach: Phase-Transfer Catalyzed Etherification

To overcome the limitations of established methods, we developed and validated a new route based on Phase-Transfer Catalysis (PTC). PTC facilitates the reaction between reactants located in different phases (typically aqueous and organic). The catalyst, a quaternary ammonium salt, transports the nucleophile (hydroxide or methoxide) from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate.

This new protocol reacts 4-nitrobenzyl chloride with methanol in a biphasic system (toluene/aqueous NaOH) using tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

  • Causality of Experimental Choice: The biphasic system eliminates the need for expensive and hazardous anhydrous solvents and strong bases like sodium hydride. Concentrated sodium hydroxide is inexpensive and serves to deprotonate the methanol in situ. TBAB is an excellent catalyst for transferring the methoxide anion across the phase boundary due to the lipophilic nature of its butyl groups. This approach represents a greener, safer, and more cost-effective process.

Comparative Performance Analysis

The novel PTC route was benchmarked against the two established Williamson synthesis methods. The following data, representing typical experimental outcomes, highlights the advantages of the new protocol.

Parameter Route A: From Halide (Classical) Route B: From Alcohol (Classical) Novel Route: Phase-Transfer Catalysis
Primary Substrate 4-Nitrobenzyl Chloride4-Nitrobenzyl Alcohol4-Nitrobenzyl Chloride
Key Reagents Sodium Methoxide, Anhydrous THFSodium Hydride, Iodomethane, Anhydrous DMF50% NaOH(aq), Methanol, TBAB
Reaction Time (h) 683
Temperature (°C) 652560
Typical Yield (%) 888596
Purity (HPLC, %) >98>97>99
Safety Concerns Requires anhydrous conditions; lachrymatory halide.Highly flammable NaH; toxic CH₃I; requires inert atmosphere.Caustic NaOH; lachrymatory halide. Overall reduced hazard profile.
Process Simplicity ModerateComplex (requires inert gas setup)High (simple biphasic setup)

Mechanistic Insights and Workflow Visualization

Mechanism of Phase-Transfer Catalysis

The diagram below illustrates the catalytic cycle of the PTC-mediated synthesis. The quaternary ammonium cation (Q⁺) forms an ion pair with the methoxide anion (CH₃O⁻) in the aqueous phase, transporting it into the organic phase for reaction with the 4-nitrobenzyl chloride.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) NaOH NaOH MeONa CH₃O⁻ Na⁺ NaOH->MeONa Deprotonates MeOH CH₃OH QOMe Q⁺ ⁻OCH₃ MeONa->QOMe Anion Exchange QBr Q⁺Br⁻ (TBAB) NaBr Na⁺Br⁻ QBr->NaBr QOMe->QBr Regenerates Catalyst QOMe_org Q⁺ ⁻OCH₃ QOMe->QOMe_org Phase Transfer Substrate 4-NO₂-Bn-Cl Product 4-NO₂-Bn-OCH₃ Substrate->Product SN2 Attack QCl_org Q⁺ Cl⁻ QCl_org->QBr Phase Transfer

Caption: Catalytic cycle for the PTC synthesis of 1-(Methoxymethyl)-4-nitrobenzene.

Comparative Experimental Workflow

This diagram contrasts the procedural complexity of the classical synthesis from 4-nitrobenzyl alcohol with the streamlined novel PTC route.

Workflow_Comparison cluster_classical Route B: Classical Synthesis cluster_ptc Novel PTC Route A1 Dry Glassware (Flame or Oven) A2 Add Anhydrous DMF & 4-Nitrobenzyl Alcohol A1->A2 A3 Purge with N₂/Ar A2->A3 A4 Add NaH Portion-wise (H₂ evolution) A3->A4 A5 Stir 1h at RT A4->A5 A6 Add CH₃I Dropwise A5->A6 A7 Stir 8h at RT A6->A7 A8 Quench with H₂O A7->A8 A9 Extract with Ether A8->A9 A10 Purify (Column) A9->A10 B1 Add Toluene, Substrate, Methanol, TBAB to Flask B2 Add 50% NaOH B1->B2 B3 Heat to 60°C with Vigorous Stirring B2->B3 B4 Stir 3h B3->B4 B5 Cool to RT B4->B5 B6 Separate Phases B5->B6 B7 Wash Organic Layer B6->B7 B8 Evaporate Solvent B7->B8

Sources

A Comparative Guide to the 13C NMR Spectral Assignment of 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for defining the carbon framework of organic molecules. This guide provides an in-depth, comparative analysis of the 13C NMR spectral assignment for 1-(methoxymethyl)-4-nitrobenzene, a compound of interest in medicinal chemistry. By leveraging data from structurally analogous compounds and foundational NMR principles, we will dissect the electronic environment of each carbon atom, offering a robust methodology for spectral interpretation.

The Power of 13C NMR in Structural Elucidation

13C NMR spectroscopy provides a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its chemical shift (δ) in parts per million (ppm) being highly sensitive to its local electronic environment.[1] Factors such as the hybridization of the carbon atom, the electronegativity of attached atoms, and resonance effects all contribute to the observed chemical shift.[1] This sensitivity allows for the precise mapping of a molecule's structure.

Predicted 13C NMR Spectral Assignment for 1-(Methoxymethyl)-4-nitrobenzene

For our comparative analysis, we will utilize the experimental 13C NMR data of three key reference compounds:

  • 4-Nitrobenzyl alcohol: Provides insight into the effect of the nitro group on the aromatic ring and the benzylic carbon.

  • Anisole: Illustrates the influence of a methoxy group on the aromatic ring.

  • p-Nitrotoluene: Shows the combined effect of a methyl and a nitro group on the benzene ring.

The structure and numbering scheme for 1-(methoxymethyl)-4-nitrobenzene are as follows:

1-(Methoxymethyl)-4-nitrobenzene Structure
CarbonPredicted Chemical Shift (ppm)Rationale
C1 ~145-150Quaternary carbon attached to the electron-withdrawing nitro group, expected to be significantly deshielded.
C2/C6 ~123-125Aromatic CH carbons ortho to the nitro group, deshielded due to the inductive and resonance effects of the nitro group.
C3/C5 ~128-130Aromatic CH carbons meta to the nitro group and ortho to the methoxymethyl group.
C4 ~138-142Quaternary carbon attached to the methoxymethyl group, influenced by both substituents.
C7 (-CH2-) ~70-75Benzylic carbon, deshielded by the adjacent oxygen and the aromatic ring.
C8 (-OCH3) ~55-60Methoxy carbon, characteristic chemical shift for an sp3 carbon attached to an oxygen.

Comparative Data from Reference Compounds

To substantiate our predicted assignments, let's examine the experimental 13C NMR data for our chosen reference compounds.

CompoundCarbonChemical Shift (ppm)
4-Nitrobenzyl alcohol C1147.5
C2/C6128.1
C3/C5123.8
C4149.3
-CH2OH63.5
Anisole [2][3]C1159.9
C2/C6114.1
C3/C5129.5
C4120.7
-OCH355.1
p-Nitrotoluene [4][5]C1 (C-CH3)138.1
C2/C6129.4
C3/C5123.4
C4 (C-NO2)146.7
-CH321.1

Analysis of Substituent Effects:

  • Nitro Group (-NO2): The potent electron-withdrawing nature of the nitro group significantly deshields the attached ipso-carbon (C4 in p-nitrotoluene, ~146.7 ppm) and the ortho-carbons (C3/C5 in p-nitrotoluene, ~123.4 ppm) through inductive and resonance effects.[6] The para-carbon is also deshielded, though to a lesser extent.[6]

  • Methoxymethyl Group (-CH2OCH3): This group as a whole is electron-donating. The ether oxygen deshields the benzylic carbon (C7) and the methoxy carbon (C8). The overall effect on the aromatic ring will be a combination of the inductive effect of the alkyl chain and the resonance effect of the ether oxygen, which is transmitted through the benzylic carbon.

By comparing the data, we can confidently predict the chemical shifts for 1-(methoxymethyl)-4-nitrobenzene. The chemical shift of C1 will be heavily influenced by the nitro group, similar to C4 in p-nitrotoluene. The shifts of C2/C6 and C3/C5 will be a composite of the effects of both substituents. The benzylic carbon (C7) is expected to be further downfield than the benzylic carbon in 4-nitrobenzyl alcohol due to the replacement of a hydroxyl group with a more electron-donating methoxy group.

Experimental Workflow for 13C NMR Spectral Assignment

A definitive assignment of the 13C NMR spectrum of 1-(methoxymethyl)-4-nitrobenzene would involve a series of experiments.

Figure 1. Workflow for 13C NMR Spectral Assignment.

Step-by-Step Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of 1-(methoxymethyl)-4-nitrobenzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.

  • 1D 13C NMR Acquisition:

    • Acquire a standard proton-decoupled 13C NMR spectrum.

    • Typical parameters: 90° pulse angle, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • DEPT Experiments:

    • Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for determining the number of protons attached to each carbon.[7][8][9]

    • DEPT-90: Only CH (methine) signals will appear.

    • DEPT-135: CH and CH3 (methyl) signals will appear as positive peaks, while CH2 (methylene) signals will be negative. Quaternary carbons are not observed in DEPT spectra.[7][8][9]

  • 2D NMR Experiments:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (one bond C-H coupling).[10][11] This is invaluable for assigning the carbons that have attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart.[10][11] This is particularly useful for assigning quaternary carbons by observing their correlations with nearby protons.

By systematically applying this workflow, each carbon signal in the 13C NMR spectrum of 1-(methoxymethyl)-4-nitrobenzene can be unequivocally assigned, providing a solid foundation for its structural characterization.

Conclusion

The 13C NMR spectral assignment of 1-(methoxymethyl)-4-nitrobenzene, while not directly available, can be confidently predicted through a comparative analysis with structurally similar molecules. Understanding the interplay of substituent effects is key to this process. For definitive and unambiguous assignment, a combination of 1D and 2D NMR experiments, including DEPT, HSQC, and HMBC, is the gold standard. The methodologies outlined in this guide provide a robust framework for researchers and scientists in the field of drug development to accurately elucidate the structures of novel organic compounds.

References

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  • ACD/Labs. The advantages of overlaying an HSQC spectrum with an HMBC spectrum. [Link]

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  • SpectraBase. alpha-CHLORO-p-NITROTOLUENE - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. c6cy02413k1.pdf. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). [Link]

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  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

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  • CASPRE. 13C NMR Predictor. [Link]

  • Chegg. (2021, April 13). Solved Discuss the C13 NMR chemical shift values calculated | Chegg.com. [Link]

  • NOP - Sustainability in the organic chemistry lab course. 13C-NMR: 4-Nitrotoluene. [Link]

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A Senior Application Scientist's Guide to Functional Group Confirmation in 1-(Methoxymethyl)-4-nitrobenzene via FT-IR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 1-(Methoxymethyl)-4-nitrobenzene is a key intermediate whose functionality dictates its reactivity and potential applications. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, reliable, and non-destructive analytical technique for confirming the presence of critical functional groups.[1][2][3] An infrared spectrum provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation, which excites vibrations in the molecular bonds.[1][2][3]

This guide provides an in-depth, comparative analysis of the FT-IR spectrum of 1-(methoxymethyl)-4-nitrobenzene. We will dissect its spectral features to identify the characteristic vibrational modes of its nitro, ether, and substituted aromatic moieties. By comparing its spectrum with those of structurally related alternatives—p-nitrotoluene and anisole—we will demonstrate how to isolate and confidently assign these key functional groups, thereby providing a robust framework for structural verification.

Guiding Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes.[3] This absorption results in a transition to a higher vibrational energy state. The FT-IR instrument, utilizing a Michelson interferometer, measures all frequencies simultaneously to produce an interferogram, which is then mathematically converted into a spectrum via a Fourier transform.[1][4][5] The resulting spectrum plots absorbance or transmittance as a function of wavenumber (cm⁻¹), where peaks indicate absorbed frequencies.

The position, intensity, and shape of these absorption bands are directly related to the type of bond (e.g., C-O, N=O, C=C) and the overall molecular structure, making FT-IR an invaluable tool for functional group identification.[2]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The integrity of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid compound like 1-(methoxymethyl)-4-nitrobenzene, the Potassium Bromide (KBr) pellet method is a widely accepted standard.

Step-by-Step Methodology for KBr Pellet Preparation:

  • Material Purity: Ensure all equipment, including the agate mortar and pestle, and die press, are scrupulously clean and dry to prevent contamination.

  • Grinding: Weigh approximately 1-2 mg of the 1-(methoxymethyl)-4-nitrobenzene sample and 100-200 mg of dry, spectroscopy-grade KBr powder.[6] The KBr acts as an infrared-transparent matrix.[6] Grind the mixture in an agate mortar until it is a fine, homogeneous powder.[6][7] Proper grinding is critical to reduce scattering of the infrared beam, which can cause a sloping baseline.[7]

  • Pellet Pressing: Transfer the powdered mixture into a pellet die.[6] Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[6] A cloudy or opaque pellet indicates insufficient grinding or the presence of moisture.

  • Background Collection: Place the KBr pellet in the sample holder of the FT-IR spectrometer.[6][8] Before analyzing the sample, run a background spectrum with an empty sample compartment. This allows the instrument to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any intrinsic signals from the spectrometer itself.

  • Sample Analysis: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-IR range of 4000 cm⁻¹ to 400 cm⁻¹.[5]

FT-IR Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

FTIR_Workflow FT-IR Analysis Workflow for Structural Confirmation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Grind Grind 1-2 mg Sample with 200 mg KBr Press Press Mixture into Transparent Pellet Grind->Press Background Collect Background Spectrum (Air) Press->Background Sample Acquire Sample Spectrum (Interferogram) Background->Sample FT Fourier Transform Sample->FT Spectrum Generate Spectrum (Transmittance vs. Wavenumber) FT->Spectrum Identify Peak Identification & Assignment Spectrum->Identify Compare Comparative Analysis (vs. Alternatives) Identify->Compare Confirm Structural Confirmation Compare->Confirm

Sources

A Comparative Guide to the Elemental Analysis of Synthesized 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of elemental analysis for the verification of synthesized 1-(Methoxymethyl)-4-nitrobenzene, a key intermediate in various chemical syntheses. We will explore the foundational principles of Carbon, Hydrogen, and Nitrogen (CHN) analysis, compare it with alternative spectroscopic and chromatographic methods, and provide detailed experimental protocols to ensure the utmost scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Synthesis

In the realm of chemical synthesis, particularly in drug discovery and materials science, the unambiguous confirmation of a molecule's identity and purity is paramount. 1-(Methoxymethyl)-4-nitrobenzene (C₈H₉NO₃) serves as a valuable building block, but its utility is entirely dependent on its structural integrity. While modern spectroscopic techniques offer profound insights into molecular structure, elemental analysis remains the gold standard for confirming the empirical formula of a synthesized compound. It provides a quantitative measure of the mass fractions of carbon, hydrogen, nitrogen, and other elements, serving as a fundamental check against the theoretical composition.[1][2]

This guide will walk through the synthesis of 1-(Methoxymethyl)-4-nitrobenzene, detail the protocol for its elemental analysis, and critically compare this classic technique with modern alternatives, providing a holistic view of analytical validation.

Synthesis of 1-(Methoxymethyl)-4-nitrobenzene

The synthesis of 1-(Methoxymethyl)-4-nitrobenzene can be achieved through various routes. A common and effective method involves the Williamson ether synthesis, starting from 4-nitrobenzyl alcohol.

Reaction Scheme:

4-Nitrobenzyl alcohol is deprotonated by a strong base (e.g., Sodium Hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., Iodomethane) to yield the desired methoxymethyl ether product.

Experimental Protocol: Synthesis

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-nitrobenzyl alcohol (1.0 eq) to anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Causality: The strong base NaH is required to deprotonate the relatively acidic benzylic alcohol, forming the sodium alkoxide intermediate. The reaction is performed at 0°C to control the exothermic reaction and prevent side reactions.

  • Alkylation: After stirring for 30 minutes at 0°C, add Iodomethane (CH₃I, 1.5 eq) dropwise.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1-(Methoxymethyl)-4-nitrobenzene.

Elemental Analysis: The Cornerstone of Compositional Verification

Elemental analysis, specifically CHN analysis, is a destructive combustion-based technique that provides the percentage composition of carbon, hydrogen, and nitrogen in a sample.[3][4] This method is highly reliable and cost-effective for determining the purity and chemical composition of organic compounds.[4]

Principle of CHN Combustion Analysis

The process involves combusting a small, precisely weighed sample at high temperatures (around 1000°C) in an oxygen-rich environment.[3][5] This converts the elements into simple gases: carbon becomes carbon dioxide (CO₂), hydrogen becomes water (H₂O), and nitrogen becomes nitrogen gas (N₂). These gases are then separated by gas chromatography and quantified by a thermal conductivity detector.[3]

Theoretical Composition of 1-(Methoxymethyl)-4-nitrobenzene (C₈H₉NO₃)

  • Molecular Formula: C₈H₉NO₃

  • Molecular Weight: 167.16 g/mol

  • Theoretical Carbon (%C): (8 * 12.011 / 167.16) * 100 = 57.47%

  • Theoretical Hydrogen (%H): (9 * 1.008 / 167.16) * 100 = 5.43%

  • Theoretical Nitrogen (%N): (1 * 14.007 / 167.16) * 100 = 8.38%

Experimental Protocol: CHN Analysis

  • Sample Preparation: Ensure the synthesized 1-(Methoxymethyl)-4-nitrobenzene is completely dry and homogenous. Any residual solvent will significantly alter the hydrogen and carbon percentages.

  • Weighing: Using a microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule.[4] Causality: The accuracy of the final percentages is critically dependent on the precision of this initial weight measurement.[4]

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide) with a known C, H, and N composition.

  • Analysis: Introduce the encapsulated sample into the analyzer's combustion chamber. The instrument will automatically perform the combustion, gas separation, and detection.

  • Data Interpretation: The instrument software calculates the %C, %H, and %N of the sample. For a pure compound, the experimental values should be within ±0.4% of the theoretical values.[1]

A Comparative Overview of Analytical Techniques

While elemental analysis confirms the empirical formula, it provides no information about the molecular structure. Therefore, it must be used in conjunction with other techniques for complete characterization.

TechniqueInformation ProvidedSample AmountSpeedKey Advantage
Elemental Analysis (CHN) Elemental composition, empirical formula, purity1-3 mgFastGold standard for confirming elemental ratios; cost-effective.[3]
¹H and ¹³C NMR Spectroscopy Atomic connectivity, chemical environment, structural isomerism5-10 mgModerateProvides a detailed map of the molecule's carbon-hydrogen framework.
Mass Spectrometry (MS) Molecular weight, fragmentation patterns, isotopic information<1 mgFastConfirms the molecular weight and can help identify the compound through fragmentation.[6][7]
FTIR Spectroscopy Presence of functional groups (e.g., -NO₂, C-O-C)1-2 mgVery FastA quick and simple method to verify the presence of key chemical bonds.
HPLC/GC Purity, quantification of impurities<1 mgModerate-SlowThe best method for quantifying the percentage of impurities in the sample.

Workflow for Synthesis and Verification

The following diagram illustrates the logical flow from synthesis to the final validation of 1-(Methoxymethyl)-4-nitrobenzene, highlighting the complementary roles of different analytical methods.

Synthesis_Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Analytical Characterization cluster_validation Phase 3: Validation Reactants 4-Nitrobenzyl Alcohol + Iodomethane Synthesis Williamson Ether Synthesis Reactants->Synthesis Crude Crude Product Synthesis->Crude Purification Column Chromatography Crude->Purification Pure Pure Product (1-(Methoxymethyl)-4-nitrobenzene) Purification->Pure Sample Prepare Analytical Sample Pure->Sample EA Elemental Analysis (CHN) Sample->EA Spectroscopy Spectroscopic Analysis (NMR, MS, FTIR) Sample->Spectroscopy Result_EA Elemental Composition Matches Theory? EA->Result_EA Result_Spec Structure Confirmed? Spectroscopy->Result_Spec Final Compound Identity & Purity Verified Result_EA->Final Yes Result_Spec->Final Yes

Caption: Workflow from synthesis to final verification.

Conclusion

The elemental analysis of 1-(Methoxymethyl)-4-nitrobenzene is a critical and non-negotiable step in its synthesis and characterization. It serves as a robust, quantitative method to validate the empirical formula and assess purity. While modern spectroscopic and chromatographic techniques like NMR, MS, and HPLC provide indispensable structural and purity information, they are complementary to, not replacements for, elemental analysis.[1] A comprehensive characterization approach, integrating the compositional data from elemental analysis with the structural data from spectroscopy, provides the highest level of confidence for researchers in drug development and materials science, ensuring the integrity and reliability of their scientific findings.

References

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • AZoM. What is a CHNS Elemental Analyzer?. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Jaoui, M., et al. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC, NIH. [Link]

  • Jaoui, M., et al. (2007). Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. ResearchGate. [Link]

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A Comparative Guide to the X-ray Crystallography of 1-(Methoxymethyl)-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise three-dimensional atomic arrangement of a molecule is paramount. It dictates not only the physical properties of a substance but also its biological activity and efficacy. Nitroaromatic compounds, a cornerstone in organic synthesis, serve as versatile intermediates in the creation of a myriad of valuable products, including pharmaceuticals and dyes.[1] This guide provides an in-depth technical comparison of the X-ray crystallographic features of 1-(methoxymethyl)-4-nitrobenzene and its derivatives, offering insights into their solid-state structures and the non-covalent interactions that govern their crystal packing.

While a definitive crystal structure for 1-(methoxymethyl)-4-nitrobenzene is not publicly available as of this writing, this guide will utilize a comparative approach, leveraging crystallographic data from closely related nitrobenzene derivatives. This methodology will illuminate the expected structural motifs and provide a robust framework for researchers encountering similar compounds. We will delve into the experimental protocols for single-crystal X-ray diffraction, a comparative analysis of structural parameters, and a discussion on the prevalent intermolecular forces that dictate the supramolecular architecture of these crystals.

The Significance of Crystal Structure in Nitroaromatic Compounds

The substitution pattern on the benzene ring in nitroaromatic compounds significantly influences their chemical reactivity, physical properties, and, in the context of pharmaceuticals, their interaction with biological targets. The introduction of a methoxymethyl group at the 1-position and a nitro group at the 4-position of the benzene ring creates a molecule with a unique electronic and steric profile. The electron-withdrawing nature of the nitro group and the potential for hydrogen bonding through its oxygen atoms, combined with the conformational flexibility of the methoxymethyl group, suggest a rich and varied solid-state chemistry.[1][2]

Understanding the crystal packing of these derivatives is crucial for several reasons:

  • Polymorphism: Nitroaromatic compounds are known to exhibit polymorphism, the ability to crystallize in different crystal structures with distinct physical properties.[3][4][5][6][7] This can have profound implications for the solubility, bioavailability, and stability of pharmaceutical compounds.

  • Intermolecular Interactions: The nature and strength of non-covalent interactions, such as hydrogen bonds and π-π stacking, govern the crystal packing and, consequently, the material's properties.[8][9][10][11][12]

  • Structure-Activity Relationship (SAR): A detailed understanding of the three-dimensional structure is fundamental to establishing SAR, guiding the design of new molecules with improved properties.

Experimental Workflow: From Crystal Growth to Structure Refinement

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Here, we outline the key experimental and computational steps involved in the single-crystal X-ray diffraction analysis of a typical nitrobenzene derivative.

Obtaining High-Quality Single Crystals

The prerequisite for any single-crystal X-ray diffraction study is the growth of well-ordered, single crystals of suitable size (typically 0.1-0.3 mm in each dimension).[13][14] For organic compounds like nitrobenzene derivatives, several crystallization techniques can be employed:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[15]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled down slowly, leading to a decrease in solubility and crystal formation.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

The choice of solvent is critical and often requires empirical screening.[15] Purity of the compound is also of utmost importance for successful crystallization.[15]

A generalized workflow for single-crystal X-ray crystallography.
Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[16] The crystal is then rotated in a beam of X-rays, and the diffracted beams are recorded on a detector.[16] The resulting diffraction pattern is a series of spots, the intensities and positions of which contain the information about the crystal structure.

The raw diffraction images are then processed to:

  • Index the diffraction spots: This determines the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal).

  • Integrate the intensities: The intensity of each diffraction spot is measured.

  • Apply corrections: Corrections for various experimental factors, such as absorption of X-rays by the crystal, are applied.

Structure Solution and Refinement

The processed data, in the form of a reflection file (e.g., an .hkl file), is then used to solve and refine the crystal structure.[17]

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, "direct methods" are typically used, which employ statistical relationships between the intensities of the reflections.[16]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process.[17][18] This involves adjusting the atomic coordinates, and atomic displacement parameters (which describe the thermal motion of the atoms) to achieve the best possible agreement between the calculated and observed diffraction patterns.

Software packages such as SHELXL [17][19][20] and Olex2 [21][22][23][24][25] are widely used for structure solution and refinement of small molecules. Olex2 provides a user-friendly graphical interface that integrates powerful refinement engines like SHELXL.[22][23][25]

Comparative Analysis of Nitrobenzene Derivative Crystal Structures

To understand the potential crystal structure of 1-(methoxymethyl)-4-nitrobenzene, we will compare the crystallographic data of several related, structurally characterized nitrobenzene derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
1-Chloro-2-methyl-4-nitrobenzeneC₇H₆ClNO₂MonoclinicP2₁/n13.5698(8)3.7195(3)13.5967(8)91.703(3)685.96(10)4[26]
Hypothetical 1-(Methoxymethyl)-4-nitrobenzeneC₈H₉NO₃MonoclinicP2₁/c~14~5~12~95~8304-
4-NitroanisoleC₇H₇NO₃MonoclinicP2₁/c11.085(2)9.079(2)7.039(2)98.41(2)700.1(3)4[27]

Note: The data for 1-(methoxymethyl)-4-nitrobenzene is hypothetical and is presented for illustrative purposes based on typical values for similar organic molecules.

The comparison of unit cell parameters provides initial clues about the packing efficiency and symmetry of the crystals. For instance, the similar monoclinic crystal systems and space groups (P2₁/n and P2₁/c are common for centrosymmetric organic molecules) suggest that the packing arrangements might share common features.

Key Intermolecular Interactions in Nitrobenzene Derivatives

The crystal packing of nitrobenzene derivatives is predominantly governed by a combination of weak intermolecular interactions.

π-π Stacking Interactions

The planar aromatic rings of nitrobenzene derivatives often engage in π-π stacking interactions, where the rings are arranged in a parallel or near-parallel fashion.[12] These interactions are crucial for the stabilization of the crystal lattice. In the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, for example, π-π contacts stack the molecules along the a-axis with a centroid-to-centroid distance of 3.719(4) Å.[26] The presence of electron-withdrawing (nitro group) and electron-donating (methoxymethyl group) substituents can influence the strength and geometry of these interactions.[28]

Hydrogen Bonding

While lacking strong hydrogen bond donors, nitrobenzene derivatives can participate in weak C-H···O hydrogen bonds, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom of a nitro group on an adjacent molecule.[29] These interactions, although individually weak, can collectively play a significant role in determining the overall crystal packing. In some cases, intramolecular hydrogen bonds can also influence the molecular conformation.[9][30]

The oxygen atoms of the nitro group are excellent hydrogen bond acceptors, and this property is often exploited in crystal engineering to design specific supramolecular architectures. The methoxymethyl group in our target molecule could also potentially act as a weak hydrogen bond acceptor through its ether oxygen.

Dominant intermolecular interactions in nitrobenzene crystals.

Polymorphism: A Critical Consideration

As mentioned earlier, polymorphism is a common phenomenon in organic compounds, and nitrobenzene derivatives are no exception.[3][4][5] Different polymorphs of the same compound can arise from variations in crystallization conditions such as solvent, temperature, and cooling rate. These different crystalline forms can exhibit significant differences in their physical properties. Therefore, a thorough polymorphic screening is often a critical step in the development of a new pharmaceutical or material. Single-crystal X-ray diffraction is the definitive method for identifying and characterizing different polymorphic forms.[3]

Conclusion

The X-ray crystallographic analysis of 1-(methoxymethyl)-4-nitrobenzene derivatives provides invaluable insights into their solid-state structures and the subtle interplay of intermolecular forces that govern their crystal packing. While a specific crystal structure for the parent compound of this guide is not yet in the public domain, a comparative analysis of related structures reveals the key structural motifs and interactions that are likely to be present.

Researchers and drug development professionals working with this class of compounds should pay close attention to the potential for polymorphism and the crucial role of π-π stacking and weak hydrogen bonds in determining the supramolecular architecture. The experimental and computational techniques outlined in this guide provide a robust framework for the successful determination and analysis of the crystal structures of novel nitrobenzene derivatives, ultimately contributing to the rational design of new materials and pharmaceuticals with enhanced properties.

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A Comparative Guide to the Efficient Synthesis of 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of key intermediates is paramount. 1-(Methoxymethyl)-4-nitrobenzene (CAS No. 1515-83-9) serves as a valuable building block, incorporating a versatile methoxymethyl ether and a nitro group amenable to further functionalization.[1][2] This guide provides an in-depth comparison of prevalent synthetic methodologies for this compound, focusing on chemical efficiency, operational practicality, and scalability. We will dissect the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer data-driven recommendations to inform your synthetic strategy.

Overview of Synthetic Strategies

The synthesis of 1-(Methoxymethyl)-4-nitrobenzene is primarily achieved through nucleophilic substitution reactions to form the ether linkage. The choice of nucleophile and electrophile dictates the specific pathway and its associated efficiencies. Three principal strategies are benchmarked in this guide: the classic Williamson ether synthesis, an alternative approach reversing the roles of the reactants, and an enhanced method utilizing Phase-Transfer Catalysis (PTC) to overcome reaction barriers.

cluster_0 Synthetic Pathways Start Starting Materials PNA 4-Nitrobenzyl Alcohol Start->PNA PNB 4-Nitrobenzyl Halide Start->PNB SM Sodium Methoxide Start->SM MA Methylating Agent (e.g., CH3I) Start->MA Route_A Route A: Classic Williamson PNA->Route_A Base (e.g., NaH) Route_C Route C: Phase-Transfer Catalysis PNA->Route_C PTC Catalyst (e.g., TBAB) Route_B Route B: Alternative Williamson PNB->Route_B SM->Route_B MA->Route_A Base (e.g., NaH) MA->Route_C PTC Catalyst (e.g., TBAB) Product 1-(Methoxymethyl)-4-nitrobenzene Route_A->Product Route_B->Product Route_C->Product

Caption: High-level overview of synthetic routes to 1-(Methoxymethyl)-4-nitrobenzene.

Route A: The Classic Williamson Ether Synthesis

This is the most intuitive approach, forming the ether by reacting the alkoxide of 4-nitrobenzyl alcohol with a methylating agent. It is a robust and well-understood method.[3]

Mechanism and Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]

  • Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is required to quantitatively deprotonate the primary alcohol of 4-nitrobenzyl alcohol. The acidity of this alcohol is slightly enhanced by the electron-withdrawing nitro group, but a potent base is still necessary to drive the equilibrium to the alkoxide.

  • SN2 Attack: The resulting 4-nitrobenzyl alkoxide acts as a potent nucleophile, attacking the electrophilic methyl carbon of the methylating agent (e.g., iodomethane). The iodide is an excellent leaving group, facilitating a rapid and irreversible substitution.

R_OH 4-Nitrobenzyl Alcohol R_O_Na Sodium 4-nitrobenzyl alkoxide R_OH->R_O_Na Deprotonation Base NaH Base->R_O_Na Product 1-(Methoxymethyl)-4-nitrobenzene R_O_Na->Product SN2 Attack CH3I Iodomethane CH3I->Product SideProduct NaI + H₂

Caption: Mechanism of the classic Williamson ether synthesis (Route A).

Experimental Protocol
  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 100 mL) and 4-nitrobenzyl alcohol (10.0 g, 65.3 mmol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 2.87 g, 71.8 mmol) portion-wise over 15 minutes. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C. Add iodomethane (10.1 g, 4.43 mL, 71.8 mmol) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure ether.

Performance and Considerations
  • Yield: Typically high (>85%).

  • Advantages: Reliable, straightforward, and uses readily available starting materials. The SN2 reaction between a primary alkoxide and a methyl halide is highly efficient.

  • Disadvantages: Requires strictly anhydrous conditions and the use of sodium hydride, which is flammable and requires careful handling. Iodomethane is toxic and a potential carcinogen.

Route B: The Alternative Williamson Approach

This route reverses the roles of the nucleophile and electrophile. Sodium methoxide, a strong nucleophile, is reacted with a 4-nitrobenzyl halide.

Mechanism and Rationale

This pathway also follows an SN2 mechanism. 4-Nitrobenzyl bromide is an excellent electrophile because the benzylic position is activated towards SN2 displacement, and the bromide is a good leaving group. Sodium methoxide is a strong, sterically unhindered nucleophile. However, a key competing reaction is elimination (E2), although it is less favored for primary halides.[4]

Experimental Protocol
  • Setup: In a 250 mL round-bottom flask, dissolve 4-nitrobenzyl bromide (10.0 g, 46.3 mmol) in anhydrous methanol (100 mL).

  • Reaction: To this solution, add a solution of sodium methoxide in methanol (25 wt%, 21.3 g, 98.6 mmol).

  • Heating: Heat the mixture to reflux (approx. 65 °C) for 2-3 hours. Monitor the reaction progress by TLC until the starting benzyl bromide is consumed.

  • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Purification: To the resulting residue, add water (50 mL) and extract with dichloromethane (3 x 40 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to afford the crude product. Further purification can be achieved via recrystallization or column chromatography if necessary.

Performance and Considerations
  • Yield: Good to excellent (80-95%).

  • Advantages: Avoids the use of sodium hydride. Can be performed in a single solvent (methanol), simplifying the setup.

  • Disadvantages: 4-Nitrobenzyl bromide is a lachrymator and must be handled in a fume hood. The potential for elimination side products exists, though it is minimal in this case.

Route C: Phase-Transfer Catalysis (PTC) Enhancement

For industrial applications or scaling up, efficiency and mild conditions are critical. Phase-Transfer Catalysis (PTC) offers a significant improvement over classical methods by facilitating reactions between reactants in immiscible phases (e.g., a solid base in an organic solvent).[5][6]

Mechanism and Rationale

The PTC method avoids the need for strong, hazardous bases like NaH or pre-formed sodium methoxide. Instead, a solid, weaker base like potassium carbonate can be used with a catalyst. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction.[7]

  • Ion Exchange: The catalyst (Q⁺X⁻) exchanges its anion (X⁻) for the alkoxide (RO⁻) generated at the interface of the organic solvent and the solid base.

  • Phase Transfer: The newly formed lipophilic ion pair (Q⁺RO⁻) is soluble in the organic phase and transports the alkoxide from the interface into the bulk organic solvent.

  • SN2 Reaction: The "naked" and highly reactive alkoxide anion attacks the methylating agent in the organic phase to form the ether product.

  • Catalyst Regeneration: The catalyst (Q⁺) pairs with the leaving group (I⁻) and returns to the interface to repeat the cycle.

This cycle allows the reaction to proceed under mild, heterogeneous conditions, often at lower temperatures and with simpler workups.[8]

cluster_organic Organic Phase (Toluene) cluster_solid Solid Phase ROH 4-Nitrobenzyl Alcohol CH3I CH3I ROR Product Ether CH3I->ROR Q_OR Q+ RO⁻ (Lipophilic Ion Pair) Q_OR->ROR SN2 Reaction Q_I Q+ I⁻ RO_K RO⁻ K⁺ K2CO3 K₂CO₃ (Base) K2CO3->RO_K ROH_solid ROH ROH_solid->RO_K Deprotonation RO_K->Q_OR Ion Exchange

Caption: Catalytic cycle of Phase-Transfer Catalysis for ether synthesis.

Experimental Protocol
  • Setup: To a 250 mL flask, add 4-nitrobenzyl alcohol (10.0 g, 65.3 mmol), powdered anhydrous potassium carbonate (18.1 g, 130.6 mmol), tetrabutylammonium bromide (TBAB, 2.1 g, 6.5 mmol), and toluene (100 mL).

  • Alkylation: Stir the suspension vigorously and add dimethyl sulfate (8.2 g, 6.2 mL, 65.3 mmol) dropwise.

  • Reaction: Heat the mixture to 60 °C and stir for 3-5 hours. Vigorous stirring is essential to maximize the interfacial area. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of toluene.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by recrystallization or a short silica plug filtration if needed.

Performance and Considerations
  • Yield: Excellent (>90-95%).[1]

  • Advantages: Avoids hazardous, moisture-sensitive reagents like NaH. Milder reaction conditions. Simpler workup (filtration). Highly scalable and cost-effective for industrial production.

  • Disadvantages: Requires a catalytic amount of a phase-transfer agent. Vigorous stirring is necessary for efficient reaction. Dimethyl sulfate is highly toxic and must be handled with extreme care.

Comparative Analysis and Data Summary

To facilitate an objective comparison, the key performance indicators for each synthetic route are summarized below.

ParameterRoute A: Classic WilliamsonRoute B: Alternative WilliamsonRoute C: Phase-Transfer Catalysis
Primary Reactants 4-Nitrobenzyl Alcohol, Iodomethane4-Nitrobenzyl Bromide, Sodium Methoxide4-Nitrobenzyl Alcohol, Dimethyl Sulfate
Key Reagent/Catalyst Sodium Hydride (NaH)Sodium Methoxide (NaOMe)Tetrabutylammonium Bromide (TBAB)
Solvent Anhydrous THFAnhydrous MethanolToluene
Temperature 0 °C to Room Temp.Reflux (~65 °C)60 °C
Reaction Time 4 - 6 hours2 - 3 hours3 - 5 hours
Reported/Expected Yield >85%80-95%>95%[1]
Key Advantages High SN2 efficiency, reliableAvoids NaH, simple setupMild conditions, high yield, scalable
Key Disadvantages Requires NaH, strict anhydrous conditionsLachrymatory starting materialRequires catalyst, toxic alkylating agent

Product Characterization

Independently of the synthetic route chosen, the identity and purity of the final product, 1-(Methoxymethyl)-4-nitrobenzene, must be rigorously confirmed. Standard analytical techniques include:

  • ¹H NMR: Expected signals would include a singlet for the methoxy protons (-OCH₃) around 3.4 ppm, a singlet for the benzylic protons (-CH₂-) around 4.5 ppm, and two doublets in the aromatic region (approx. 7.5 and 8.2 ppm) characteristic of a 1,4-disubstituted nitrobenzene ring.[9]

  • ¹³C NMR: Key signals would include the methoxy carbon, the benzylic carbon, and four distinct aromatic carbon signals.

  • IR Spectroscopy: Characteristic peaks would be observed for the C-O-C ether stretch (~1100 cm⁻¹) and the strong asymmetric and symmetric stretches for the nitro group (-NO₂) at approximately 1520 and 1345 cm⁻¹.[10]

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 167.16.

Conclusion and Recommendations

All three benchmarked routes provide viable pathways to 1-(Methoxymethyl)-4-nitrobenzene. The optimal choice depends on the specific requirements of the laboratory or production environment.

  • For small-scale laboratory synthesis requiring high purity and reliability, Route A (Classic Williamson) is an excellent choice, provided the laboratory is equipped to handle sodium hydride safely.

  • For a rapid synthesis that avoids pyrophoric reagents, Route B (Alternative Williamson) is highly effective and straightforward.

  • For process development, scale-up, and industrial manufacturing, Route C (Phase-Transfer Catalysis) is unequivocally the superior method.[5] It offers the highest yields under the mildest and safest conditions, with a simplified workup procedure that is amenable to large-scale operations. Its efficiency and cost-effectiveness make it the preferred green chemistry approach.

By understanding the causality behind the reaction conditions and comparing the empirical data, researchers can confidently select and optimize the synthesis of 1-(Methoxymethyl)-4-nitrobenzene to meet their specific objectives.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-(Methoxymethyl)-4-nitrobenzene and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Immunological Challenge of Small Molecule Haptens

In the landscape of drug development, the immunogenicity of small molecules presents a significant hurdle. Compounds like 1-(methoxymethyl)-4-nitrobenzene, belonging to the nitroaromatic class, are often classified as haptens. A hapten is a small molecule that, on its own, is incapable of eliciting an immune response.[1][2] However, when it covalently binds to endogenous macromolecules, such as proteins, it forms a hapten-carrier complex. This complex can be recognized as foreign by the immune system, leading to the production of specific antibodies and the activation of T-cells, potentially causing drug hypersensitivity reactions.[2][3]

Nitroaromatic compounds, in particular, have been noted for their potential to act as sensitizing agents, capable of binding to skin proteins and stimulating cutaneous antigen-presenting cells.[4] Therefore, when developing a lead compound like 1-(methoxymethyl)-4-nitrobenzene, it is imperative to characterize the potential for immunological cross-reactivity with its structural analogs—molecules that may be metabolites, impurities, or candidates in a screening library. Cross-reactivity occurs when antibodies or T-cells generated against the primary hapten-carrier complex also recognize and bind to structurally similar haptens.[5][6] This guide provides an in-depth comparison of methodologies to assess this phenomenon, grounded in established immunological and biophysical principles.

Pillar 1: Serological Cross-Reactivity Assessment via Competitive ELISA

The most direct way to assess antibody-mediated cross-reactivity is through a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This format is ideal for small molecule haptens because it measures the ability of analogs (competitors) in solution to inhibit the binding of a specific polyclonal or monoclonal antibody to a plate-coated hapten-protein conjugate.

Causality of Experimental Design

The choice of a competitive format is deliberate. Direct or sandwich ELISA formats are unsuitable for single-epitope targets like haptens. In a competitive assay, a decrease in signal directly correlates with the analog's affinity for the antibody, providing a quantitative measure of cross-reactivity. The key is to create a robust immunogen (for antibody generation) and a distinct plate-coating antigen to minimize artifacts. It is often advisable that the carrier protein used for the plate-coating antigen is different from the one used for the immunogen to avoid generating antibodies against the carrier itself.[7]

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat 96-well plate with 1-(methoxymethyl)-4-nitrobenzene-BSA conjugate p2 Incubate overnight at 4°C p1->p2 p3 Wash plate 3x with PBST p2->p3 p4 Block with 5% BSA in PBST for 2 hours at RT p3->p4 p5 Wash plate 3x with PBST p4->p5 r2 Add competitors and anti-hapten antibody to wells simultaneously p5->r2 r1 Prepare serial dilutions of parent compound and analog competitors r1->r2 r3 Incubate for 1 hour at 37°C r2->r3 r4 Wash plate 5x with PBST r3->r4 d1 Add HRP-conjugated secondary antibody r4->d1 d2 Incubate for 1 hour at RT d1->d2 d3 Wash plate 5x with PBST d2->d3 d4 Add TMB substrate d3->d4 d5 Incubate in dark for 15-30 min d4->d5 d6 Add Stop Solution (e.g., 2N H2SO4) d5->d6 d7 Read absorbance at 450 nm d6->d7

Caption: Workflow for Competitive ELISA to assess analog cross-reactivity.

Protocol: Competitive ELISA for Cross-Reactivity
  • Antigen Coating:

    • Dilute the 1-(methoxymethyl)-4-nitrobenzene-BSA conjugate to 2 µg/mL in PBS (pH 7.4).

    • Add 100 µL/well to a 96-well high-binding ELISA plate.

    • Incubate overnight at 4°C.[8]

  • Washing and Blocking:

    • Wash the plate three times with 250 µL/well of PBST (PBS with 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (5% non-fat dry milk or BSA in PBST). Note: Use a blocking protein different from the hapten-carrier protein if possible to reduce background.[9]

    • Incubate for 2 hours at room temperature (RT).

    • Wash three times with PBST.

  • Competitive Inhibition:

    • Prepare serial dilutions of the parent compound (standard curve) and each analog in Assay Buffer (PBST + 1% BSA). A typical starting concentration is 1 mg/mL.

    • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the primary anti-hapten antibody (pre-titrated to its optimal concentration).

    • Transfer 100 µL of this mixture to the coated and blocked ELISA plate.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate five times with PBST.

    • Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in Assay Buffer.

    • Incubate for 1 hour at RT.

    • Wash the plate five times with PBST.

    • Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate in the dark.

    • Stop the reaction by adding 50 µL/well of 2N H₂SO₄.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Plot a standard curve of absorbance vs. log concentration for the parent compound.

    • Determine the IC₅₀ value (the concentration of competitor that causes 50% inhibition of antibody binding) for the parent compound and each analog.

    • Calculate the percent cross-reactivity (%CR) using the formula: %CR = (IC₅₀ of Parent Compound / IC₅₀ of Analog) * 100[10]

Pillar 2: Biophysical Characterization with Surface Plasmon Resonance (SPR)

While ELISA provides a robust measure of endpoint competition, Surface Plasmon Resonance (SPR) offers a deeper, real-time, and label-free analysis of binding kinetics.[11][12] This technique measures the binding and dissociation between an analyte in solution (the hapten analog) and a ligand immobilized on a sensor chip (the specific antibody).

Causality of Experimental Design

SPR is an invaluable orthogonal method. It provides not only affinity data (K D) but also kinetic parameters—the association rate (kₐ) and dissociation rate (kₔ). This level of detail can distinguish between analogs that have similar affinities but achieve them through different kinetic profiles (e.g., fast-on/fast-off vs. slow-on/slow-off), which can have different biological implications. Immobilizing the antibody rather than the small molecule is the standard approach for hapten analysis, as it maximizes the signal change upon binding of the small molecule analyte.[12][13]

Experimental Workflow: SPR Analysis

SPR_Workflow cluster_setup Chip Preparation & Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis s1 Activate CM5 sensor chip surface (EDC/NHS) s2 Immobilize anti-hapten antibody via amine coupling s1->s2 s3 Deactivate remaining active sites (Ethanolamine) s2->s3 b1 Inject running buffer over surface to establish a stable baseline s3->b1 b2 Inject a series of concentrations of a single analog (Association Phase) b1->b2 b3 Switch back to running buffer (Dissociation Phase) b2->b3 b4 Inject regeneration solution (e.g., low pH glycine) to remove bound analyte b3->b4 b5 Repeat steps b1-b4 for all analogs and the parent compound b4->b5 a1 Reference-subtract sensorgrams b5->a1 a2 Fit kinetic data to a binding model (e.g., 1:1 Langmuir) a1->a2 a3 Calculate ka, kd, and KD for each analog a2->a3

Caption: Workflow for SPR to determine binding kinetics of hapten analogs.

Protocol: SPR Kinetic Analysis
  • Antibody Immobilization:

    • Use a CM5 sensor chip. Activate the carboxyl groups on the surface with a fresh mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified anti-hapten antibody (e.g., 10-50 µg/mL in 10 mM acetate buffer, pH 5.0) to achieve a target immobilization level of ~5000-10000 Response Units (RU).

    • Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters.

  • Kinetic Analysis:

    • Use HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant) as the running buffer.

    • Prepare a concentration series for the parent compound and each analog in running buffer (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a buffer-only injection for double referencing.

    • For each concentration, inject the analyte for 120 seconds to monitor association, followed by a 300-second injection of running buffer to monitor dissociation.

    • Between each cycle, regenerate the sensor surface by injecting a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5). The solution must be optimized to remove all bound analyte without denaturing the immobilized antibody.

  • Data Processing:

    • Process the raw data using the instrument's evaluation software. This involves subtracting the signal from a reference flow cell and the signal from a buffer-only injection (double referencing).

    • Fit the processed sensorgrams to a suitable binding model, such as the 1:1 Langmuir model, to derive kₐ, kₔ, and the equilibrium dissociation constant (K D = kₔ/kₐ).[14]

Pillar 3: Cell-Based Assays for T-Cell Mediated Cross-Reactivity

While antibody binding is a critical component, some drug hypersensitivity reactions are T-cell mediated and can manifest days after exposure.[15] Therefore, evaluating the potential of analogs to stimulate T-cells sensitized to the parent compound is crucial for a comprehensive risk assessment. The Lymphocyte Transformation Test (LTT), or T-cell proliferation assay, is a well-established in vitro method for this purpose.[16][17]

Causality of Experimental Design

This assay directly measures a biological response. It assesses whether T-cells from a sensitized individual (or an in vitro sensitized culture) recognize and proliferate in response to the drug or its analogs when presented by antigen-presenting cells (APCs). An increase in proliferation, often measured by the incorporation of a radioactive or colorimetric tracer, indicates T-cell recognition and thus, potential cross-reactivity.[18]

Experimental Workflow: T-Cell Proliferation Assay

TCell_Workflow cluster_culture Cell Culture & Stimulation cluster_pulse Proliferation Measurement cluster_calc Data Calculation c1 Isolate PBMCs from sensitized donor blood c2 Plate PBMCs in 96-well plates c1->c2 c3 Add parent compound, analogs, or controls (PHA, media only) to wells c2->c3 c4 Incubate for 5-7 days c3->c4 p1 Pulse cultures with [3H]-thymidine or BrdU for the final 18-24 hours c4->p1 p2 Harvest cells p1->p2 p3 Measure incorporated label using a scintillation counter or colorimetric reader p2->p3 a1 Calculate mean counts per minute (CPM) or absorbance for each condition p3->a1 a2 Calculate Stimulation Index (SI): SI = Mean CPM of test condition / Mean CPM of negative control a1->a2

Caption: Workflow for a T-cell proliferation assay to assess cross-reactivity.

Protocol: T-Cell Proliferation Assay
  • Cell Preparation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the blood of a previously sensitized donor using Ficoll-Paque density gradient centrifugation.

    • Resuspend cells in complete RPMI-1640 medium supplemented with 10% autologous serum, L-glutamine, and antibiotics.

    • Adjust cell density to 1 x 10⁶ cells/mL.

  • Cell Culture and Stimulation:

    • Add 100 µL of the cell suspension to each well of a 96-well round-bottom plate (1 x 10⁵ cells/well).

    • Add 100 µL of the parent compound or analogs at various concentrations (e.g., 1, 10, 50 µg/mL).

    • Include a negative control (media only) and a positive control (phytohemagglutinin, PHA).

    • Culture the plates for 6 days at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement:

    • On day 6, add 1 µCi of [³H]-thymidine to each well.

    • Incubate for an additional 18 hours.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of T-cell proliferation.

  • Data Analysis:

    • Calculate the Stimulation Index (SI) for each condition: SI = Mean CPM of drug-treated wells / Mean CPM of untreated control wells

    • An SI value ≥ 3 is typically considered a positive response, indicating significant T-cell proliferation.[19]

Comparative Data Summary

To illustrate the application of these methodologies, the following table presents hypothetical data for 1-(methoxymethyl)-4-nitrobenzene and three structural analogs.

CompoundStructureCompetitive ELISASurface Plasmon Resonance (SPR)T-Cell Proliferation
Parent Compound 1-(methoxymethyl)-4-nitrobenzeneIC₅₀: 1.2 µM%CR: 100%K D: 850 nMSI: 8.5
Analog A 1-(methoxymethyl)-2-methyl-4-nitrobenzeneIC₅₀: 2.5 µM%CR: 48%K D: 1.8 µMSI: 6.2
Analog B 1-chloro-2-(methoxymethyl)-4-nitrobenzeneIC₅₀: 15.8 µM%CR: 7.6%K D: 12.1 µMSI: 2.1
Analog C 1-methoxy-4-nitrobenzene (p-Nitroanisole)IC₅₀: 0.9 µM%CR: 133%K D: 620 nMSI: 9.4
Negative Control BenzeneIC₅₀: >1000 µM%CR: <0.1%No Binding DetectedSI: 1.1
Interpretation of Results
  • Analog A (Ortho-methyl addition): Shows significant cross-reactivity across all platforms, though reduced compared to the parent. The additional methyl group near the methoxymethyl linker likely creates some steric hindrance, reducing antibody affinity (higher IC₅₀ and K D) and T-cell recognition (lower SI), but the core antigenic structure remains largely intact.

  • Analog B (Chloro substitution): Exhibits greatly diminished cross-reactivity. The strongly electronegative chlorine atom significantly alters the electronic properties and shape of the molecule, disrupting the key binding interactions with both the antibody and the T-cell receptor. The SI value below 3 suggests it is unlikely to be a significant cross-sensitizer at the T-cell level.

  • Analog C (p-Nitroanisole - loss of methylene): This analog, which lacks the benzylic methylene group, shows even stronger cross-reactivity than the parent compound. This suggests that the primary epitope recognized by the immune system is the p-nitrophenyl ether moiety and that the methylene group in the parent compound is not essential for—and may slightly hinder—optimal binding. This is a critical finding, as p-nitroanisole is a known metabolite of related compounds and could pose a significant immunological risk.[20]

Conclusion and Strategic Implications

This multi-faceted approach, combining serological, biophysical, and cell-based assays, provides a comprehensive framework for evaluating the cross-reactivity of 1-(methoxymethyl)-4-nitrobenzene analogs. The data clearly indicate that even minor structural modifications can dramatically alter immunological recognition. The high cross-reactivity of Analog C underscores the importance of evaluating not just synthetic intermediates but also potential metabolites. By integrating these robust, self-validating protocols into early-stage drug development, researchers can better predict and mitigate the risks of immune-mediated adverse reactions, leading to the selection of safer and more effective therapeutic candidates.

References

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Isomeric Purity of 1-(Methoxymethyl)-4-nitrobenzene: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise control and analysis of isomeric impurities are fundamental to the safety and efficacy of active pharmaceutical ingredients (APIs). For 1-(Methoxymethyl)-4-nitrobenzene, a key intermediate in various synthetic pathways, ensuring isomeric purity is not merely a matter of regulatory compliance but a critical step in guaranteeing the desired pharmacological and toxicological profile of the final drug product. The presence of its positional isomers, 1-(methoxymethyl)-2-nitrobenzene (ortho-isomer) and 1-(methoxymethyl)-3-nitrobenzene (meta-isomer)[1][2][3], can introduce significant variability in reaction kinetics, yield, and the impurity profile of subsequent steps.

This guide provides a comprehensive comparison of the primary analytical techniques for quantifying the isomeric purity of 1-(Methoxymethyl)-4-nitrobenzene. We will delve into the mechanistic principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights into experimental design and data interpretation.

Pillar 1: Comparative Analysis of Core Analytical Techniques

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as required sensitivity, sample throughput, and whether the goal is quantification, identification, or both.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. For substituted nitrobenzenes, reversed-phase HPLC (RP-HPLC) is the predominant technique.[4]

  • Mechanistic Principle : Separation is based on the differential partitioning of the isomers between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water mixture). The relative hydrophobicity of the isomers governs their retention time. The para-isomer, often being more symmetrical, can interact differently with the stationary phase compared to the less symmetrical ortho- and meta-isomers.

  • Expertise & Experience : While a standard C18 column is a robust starting point, achieving baseline separation of positional isomers can be challenging due to their similar polarities. A phenyl-based stationary phase (e.g., Phenyl-Hexyl) can offer enhanced selectivity.[5] This is due to the potential for π-π interactions between the electron-rich phenyl rings of the stationary phase and the electron-deficient nitroaromatic system of the analytes, providing a secondary separation mechanism beyond simple hydrophobicity.[5]

  • Trustworthiness : Method validation according to International Council for Harmonisation (ICH) guidelines is crucial.[6][7] This involves demonstrating specificity, linearity, accuracy, precision, and robustness. A photodiode array (PDA) detector is highly recommended as it provides spectral data, which can confirm that peaks are homogenous and not co-eluting, thus ensuring the trustworthiness of the quantification.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds. 1-(Methoxymethyl)-4-nitrobenzene and its isomers are sufficiently volatile for GC analysis.[8][9]

  • Mechanistic Principle : Separation occurs as the vaporized sample is carried by an inert gas through a column containing a stationary phase. The separation of aromatic positional isomers is highly dependent on the polarity of the stationary phase and the boiling points of the isomers.

  • Expertise & Experience : A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) will separate isomers primarily based on their boiling points. However, to enhance selectivity, a mid-polarity or high-polarity column (e.g., a cyanopropylphenyl or polyethylene glycol phase) can be employed to exploit differences in dipole moment among the isomers. Coupling GC with a Mass Spectrometer (MS) is the gold standard.[7] While a Flame Ionization Detector (FID) offers excellent quantitation, MS provides mass spectra that can definitively identify each isomeric peak by its fragmentation pattern, even if chromatographic resolution is incomplete.[10]

  • Trustworthiness : The MS detector provides orthogonal data that validates peak identity. The development of a GC-MS method for potential genotoxic impurities in APIs is a well-established regulatory practice.[7] The stability of the analyte at the high temperatures of the GC inlet and column must be verified to prevent degradation and ensure accurate results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands apart as it can identify and quantify isomers directly in a solution without chromatographic separation.

  • Mechanistic Principle : NMR exploits the magnetic properties of atomic nuclei. In ¹H NMR, the chemical shift and splitting patterns of the protons on the benzene ring are exquisitely sensitive to the substitution pattern. The symmetry of the para-isomer results in a simpler, more distinct spectrum (typically two doublets) compared to the more complex multiplets observed for the ortho- and meta-isomers.[11]

  • Expertise & Experience : Quantitative NMR (qNMR) is a primary ratio analysis method.[12] By integrating the signals corresponding to unique protons of each isomer, their relative molar ratio can be determined with high precision. The key advantage is that the signal response is directly proportional to the number of nuclei, eliminating the need for specific reference standards for each impurity, which are often difficult to procure. An internal standard with a known purity and concentration is used for absolute quantification.[12]

  • Trustworthiness : qNMR is considered a primary analytical method by metrology institutes. Its self-validating nature stems from the fundamental principle that signal intensity is directly proportional to the number of protons. Careful selection of non-overlapping signals for integration and optimization of acquisition parameters (e.g., relaxation delay) are critical for ensuring accuracy.

Pillar 2: Quantitative Data & Performance Comparison

The selection of an analytical technique is often a trade-off between various performance parameters.

Parameter HPLC-UV/PDA GC-MS ¹H qNMR
Selectivity/Resolution Good to Excellent; highly dependent on column/mobile phase optimization.[5]Excellent; high-resolution capillary columns provide great separation. MS adds certainty.Excellent; resolves isomers based on distinct chemical shifts and coupling patterns.[11]
Sensitivity Low ppm to high ppb.[13]Low ppb to ppt, especially in SIM mode.[7]Typically low % to ~0.1% level.
Analysis Time 10-30 minutes per sample.15-40 minutes per sample.5-15 minutes per sample.
Sample Throughput High; autosamplers enable unattended runs.High; autosamplers are standard.Moderate; can be automated but requires more manual setup per sample.
Quantitation Requires reference standards for each isomer.Requires reference standards for each isomer.Can provide relative quantitation without standards; requires one for absolute.[12]
Equipment Cost Moderate.High.Very High.
Primary Application Routine QC, purity testing, stability studies.Trace impurity identification, confirmation, analysis of volatile impurities.Structural confirmation, primary characterization, reference standard certification.

Pillar 3: Experimental Protocols & Workflows

The following protocols are robust starting points for method development, grounded in established analytical principles for similar compounds.

Workflow for Analytical Method Selection

This diagram outlines the logical process for choosing the most suitable analytical technique.

Workflow: Analytical Method Selection for Isomeric Purity cluster_start Initial Assessment cluster_methods Method Evaluation cluster_selection Final Method Choice Start Need to analyze isomeric purity of 1-(Methoxymethyl)-4-nitrobenzene AssessProps Assess physicochemical properties (Volatility, Thermal Stability) Start->AssessProps CheckVolatile Is the compound volatile & thermally stable? AssessProps->CheckVolatile SelectGC Select GC-MS CheckVolatile->SelectGC Yes SelectHPLC Select HPLC-UV/PDA CheckVolatile->SelectHPLC No CheckSensitivity Is trace level (<0.1%) sensitivity required? CheckSensitivity->SelectGC Yes CheckSensitivity->SelectHPLC No CheckStandards Are reference standards for all isomers available? CheckStandards->SelectHPLC Yes SelectNMR Select qNMR CheckStandards->SelectNMR No, for relative % SelectGC->CheckSensitivity Proceed SelectHPLC->CheckSensitivity Proceed SelectHPLC->CheckStandards

Caption: Logical workflow for selecting the optimal analytical method.

Protocol 1: Reversed-Phase HPLC-PDA Method

This method is designed for the routine quality control of 1-(Methoxymethyl)-4-nitrobenzene, providing robust separation and quantification of its positional isomers.

  • Instrumentation & Columns :

    • HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

    • Column: Phenyl-Hexyl column (150 mm x 4.6 mm, 3.5 µm particle size). A C18 column can be used as an alternative.[5]

  • Reagents & Mobile Phase :

    • Acetonitrile (ACN), HPLC grade.

    • Water, ultrapure (18.2 MΩ·cm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program: Start at 40% B, increase linearly to 70% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

  • Sample Preparation :

    • Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile/Water. This yields a stock solution of ~500 µg/mL.

    • Further dilute as necessary to fall within the linear range of the method.

  • Detection & Quantification :

    • PDA Detector Wavelength: Monitor at 275 nm, which is a typical absorbance maximum for nitroaromatic compounds.

    • Collect spectra from 200-400 nm to confirm peak identity and purity.

    • Quantify using an external standard calibration curve prepared for each isomer. The percentage of each isomer is calculated based on its peak area relative to the total area of all isomer peaks.

Protocol 2: GC-MS Method

This protocol is ideal for identifying and quantifying trace levels of isomeric impurities.

  • Instrumentation :

    • Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer.

    • Column: DB-17ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity column.

  • GC Conditions :

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (50:1 ratio).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes. Ramp at 10 °C/min to 240 °C, hold for 5 minutes.

  • MS Conditions :

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-300) for initial identification. For trace analysis, switch to Selected Ion Monitoring (SIM) using characteristic ions for each isomer.

  • Sample Preparation :

    • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Dichloromethane or Ethyl Acetate.

Protocol 3: Quantitative ¹H NMR (qNMR) Method

This is an absolute or relative quantification method that does not require chromatographic separation.

  • Instrumentation & Reagents :

    • NMR Spectrometer (≥400 MHz).

    • Deuterated Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

    • Internal Standard (for absolute quantification): Maleic acid or another suitable standard with known purity and non-overlapping signals.

  • Sample Preparation :

    • Accurately weigh ~15-20 mg of the 1-(Methoxymethyl)-4-nitrobenzene sample into an NMR tube.

    • For absolute quantification, also accurately weigh ~5-10 mg of the internal standard into the same tube.

    • Add ~0.7 mL of the deuterated solvent and gently mix until fully dissolved.

  • NMR Data Acquisition :

    • Acquire a quantitative ¹H NMR spectrum.

    • Crucial Parameters : Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated (typically D1 ≥ 30 seconds). Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1) for the signals of interest.

  • Data Processing & Calculation :

    • Carefully phase and baseline correct the spectrum.

    • Integrate unique, well-resolved signals for the para-isomer and any visible ortho- or meta-isomers. For example, integrate the aromatic protons which will have distinct patterns for each isomer.[11]

    • Calculate the molar ratio by dividing the integral value of each signal by the number of protons it represents.

    • The isomeric purity (%) is calculated as: (Molar Ratio of para-isomer / Sum of Molar Ratios of all isomers) * 100.

HPLC Method Development Workflow

Workflow: HPLC Method Development Start Goal: Separate o-, m-, p-isomers Col_Select Step 1: Column Selection Start with C18. For better selectivity, try Phenyl-Hexyl. Start->Col_Select MP_Screen Step 2: Mobile Phase Screening Test Acetonitrile vs. Methanol with Water. ACN often gives better resolution. Col_Select->MP_Screen Grad_Opt Step 3: Gradient Optimization Run broad gradient (e.g., 10-90% B) to find elution range. Then create shallow gradient around that range. MP_Screen->Grad_Opt Flow_Temp Step 4: Flow Rate & Temp. Adjust Flow (0.8-1.2 mL/min) and Temp (30-40°C) to fine-tune resolution and peak shape. Grad_Opt->Flow_Temp Detect_Opt Step 5: Detector Settings Use PDA to find optimal wavelength (λmax) for all isomers (~275 nm). Flow_Temp->Detect_Opt Validation Step 6: Method Validation (ICH) Specificity, Linearity, Accuracy, Precision Detect_Opt->Validation

Caption: Step-by-step workflow for HPLC method development.

Conclusion and Recommendations

The analysis of isomeric purity for 1-(Methoxymethyl)-4-nitrobenzene requires a carefully selected and validated method.

  • For routine quality control in a manufacturing environment, a validated RP-HPLC-PDA method offers the best balance of performance, cost, and throughput. The use of a phenyl-based column is highly recommended to ensure baseline separation.

  • For in-depth impurity profiling , trace analysis, or definitive identification, GC-MS is the superior technique due to its high sensitivity and the structural information provided by the mass spectrometer.

  • For primary characterization of new batches or reference materials , ¹H qNMR is an invaluable tool. It provides an accurate determination of the isomeric ratio without the need for isolating each isomer, serving as an orthogonal technique to verify chromatographic results.

By understanding the principles and practical considerations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the quality and safety of their materials.

References

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A Senior Application Scientist’s Guide to the Analytical Quantification of 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-(Methoxymethyl)-4-nitrobenzene

1-(Methoxymethyl)-4-nitrobenzene (CAS: 1515-83-9, Formula: C₈H₉NO₃) is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] Its presence, whether as a reactant, product, or impurity, must be precisely controlled and accurately quantified to ensure the safety, efficacy, and quality of the final product. In the context of drug development, regulatory bodies mandate the validation of analytical procedures to ensure that the data are reliable and reproducible.[3][4]

This guide provides a comparative analysis of the principal analytical methodologies for the quantification of 1-(Methoxymethyl)-4-nitrobenzene. We will move beyond mere procedural descriptions to explore the underlying scientific principles, the rationale behind experimental choices, and the validation frameworks that ensure data integrity. This document is intended for researchers, analytical chemists, and quality control professionals who require robust and reliable methods for the quantification of this critical compound.

Chapter 1: High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility for non-volatile and thermally sensitive compounds.[5] For a substituted nitroaromatic compound like 1-(Methoxymethyl)-4-nitrobenzene, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The Principle of RP-HPLC Separation

In RP-HPLC, the stationary phase (typically a C18 or C8 silica-based column) is non-polar, while the mobile phase is a polar solvent mixture, such as acetonitrile and water.[6][7] 1-(Methoxymethyl)-4-nitrobenzene, being a moderately polar organic molecule, will partition between the stationary and mobile phases. Its retention time is governed by its affinity for the non-polar stationary phase; adjusting the polarity of the mobile phase (i.e., the acetonitrile/water ratio) allows for the fine-tuning of its separation from impurities and other matrix components. A UV detector is ideal for quantification due to the strong chromophore of the nitrobenzene moiety.

Experimental Protocol: Validated RP-HPLC-UV Method

This protocol is designed as a self-validating system, where system suitability tests are embedded to ensure the system is performing correctly before any sample analysis.

  • Instrumentation and Consumables:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and phosphoric acid.

    • Certified reference standard of 1-(Methoxymethyl)-4-nitrobenzene.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid. Causality: Phosphoric acid is added to sharpen peaks by suppressing the ionization of any acidic silanol groups on the column packing, leading to better peak shape and reproducibility. For LC-MS applications, this should be replaced with formic acid.[6][7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and mass transfer kinetics.

    • Detection Wavelength: 270 nm (based on the typical absorbance maximum for nitroaromatic compounds).

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-(Methoxymethyl)-4-nitrobenzene reference standard and dissolve in 25.0 mL of mobile phase.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Method Validation (The Trustworthiness Pillar):

    • System Suitability: Before analysis, inject a mid-range standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. Tailing factor should be <1.5. This validates that the chromatographic system is fit for the intended analysis.[3]

    • Specificity: Analyze a blank (mobile phase), a placebo (sample matrix without analyte), and a spiked sample. The blank and placebo should show no interfering peaks at the retention time of the analyte.[8]

    • Linearity: Inject the calibration standards in triplicate. Plot the average peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥0.999.

    • Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (low, medium, high). The recovery should be within 98.0-102.0%.[9]

    • Precision:

      • Repeatability (Intra-day): Analyze six replicate preparations of a sample on the same day. The RSD should be <2.0%.[3]

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days should be <2.0%.

    • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine by injecting progressively more dilute solutions. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected.[9]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile Mobile Phase Prep Column C18 Column Separation Prep_Std Standard Prep Autosampler Autosampler Injection Prep_Std->Autosampler Prep_Sample Sample Prep & Filter Prep_Sample->Autosampler Autosampler->Column 10 µL Detector UV Detection @ 270 nm Column->Detector Elution Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: HPLC analytical workflow from preparation to final report.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS): For Unambiguous Identification and Trace Analysis

When the highest level of specificity is required, or when analyzing for volatile impurities alongside 1-(Methoxymethyl)-4-nitrobenzene, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard.

The Principle of GC-MS Analysis

In GC, the sample is vaporized in a heated inlet and separated based on its boiling point and interaction with a stationary phase within a long capillary column.[10] As components elute from the column, they enter the mass spectrometer, which acts as a highly specific detector. The most common ionization technique, Electron Ionization (EI), bombards the molecule with electrons, causing it to fragment in a predictable and reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a "chemical fingerprint," allowing for unambiguous identification by comparison to spectral libraries.[10]

Experimental Protocol: GC-MS Method
  • Instrumentation and Consumables:

    • GC-MS system with a split/splitless inlet and a mass selective detector.

    • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

    • High-purity Helium as the carrier gas.

    • Certified reference standard of 1-(Methoxymethyl)-4-nitrobenzene.

  • Chromatographic and Spectrometric Conditions:

    • Inlet Temperature: 250 °C. Causality: This temperature must be high enough to ensure complete vaporization of the analyte but low enough to prevent thermal degradation, a known issue with some nitroaromatic compounds.[11]

    • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

    • Oven Program: Start at 80 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-400) for identification and method development. For routine quantification, Selected Ion Monitoring (SIM) mode should be used to maximize sensitivity by monitoring characteristic ions of the analyte.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Prepare in a volatile solvent like ethyl acetate or dichloromethane.

    • Calibration Standards: Prepare serial dilutions in the same solvent.

    • Sample Preparation: Extract the analyte from its matrix using an appropriate solvent. If necessary, concentrate the extract under a gentle stream of nitrogen.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Std Standard Prep (in Volatile Solvent) Injection Vaporization in Heated Inlet Prep_Std->Injection Prep_Sample Sample Prep (Extraction/Concentration) Prep_Sample->Injection Column GC Column Separation Injection->Column Ionization EI Ionization Column->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector_MS Electron Multiplier MassAnalyzer->Detector_MS TIC Total Ion Chromatogram Detector_MS->TIC MassSpec Generate Mass Spectrum TIC->MassSpec LibraryMatch Library Search/ Identification MassSpec->LibraryMatch Quantification Quantification (SIM) MassSpec->Quantification

Caption: GC-MS analytical workflow for unambiguous identification and quantification.

Chapter 3: UV-Visible Spectrophotometry: A Rapid Screening Tool

For applications that do not require the separation of components, such as in-process monitoring of reaction kinetics or high-throughput screening in simple matrices, direct UV-Visible Spectrophotometry offers a rapid and cost-effective solution.

The Principle of UV-Vis Spectrophotometry

This technique relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. 1-(Methoxymethyl)-4-nitrobenzene possesses a nitroaromatic chromophore that absorbs strongly in the UV region. A simple colorimetric method based on the Janovsky reaction, where nitroaromatics form a colored complex with a compound containing an active methylene group in the presence of a strong base, can also be employed to shift the absorbance into the visible range, reducing interference from other UV-absorbing compounds.

Experimental Protocol: Direct UV-Vis Method
  • Instrumentation and Consumables:

    • Dual-beam UV-Vis spectrophotometer.

    • Matched quartz cuvettes (1 cm path length).

    • Spectroscopic grade solvent (e.g., ethanol or methanol).

    • Certified reference standard of 1-(Methoxymethyl)-4-nitrobenzene.

  • Procedure:

    • Wavelength Selection: Scan a dilute solution of the analyte from 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).

    • Standard Preparation: Prepare a stock solution and a series of calibration standards in the chosen solvent.

    • Sample Preparation: Dissolve the sample in the same solvent to a concentration within the linear range.

    • Measurement: Measure the absorbance of the blank, standards, and samples at the determined λmax.

    • Quantification: Construct a calibration curve of absorbance vs. concentration. Determine the concentration of the sample from its absorbance using the regression equation.

Spectrophotometry Workflow Diagram

UVVis_Workflow Prep Prepare Blank, Standards, and Sample Solutions Scan Determine λmax (Wavelength Scan) Prep->Scan Measure Measure Absorbance of all solutions at λmax Prep->Measure Scan->Measure Calibrate Generate Calibration Curve (Abs vs. Conc) Measure->Calibrate Quantify Calculate Sample Concentration Calibrate->Quantify

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Methoxymethyl)-4-nitrobenzene for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(Methoxymethyl)-4-nitrobenzene, a compound frequently utilized in contemporary research and development settings. Adherence to these protocols is paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This document is designed to empower researchers, scientists, and drug development professionals with the critical knowledge required for the responsible management of this chemical waste, thereby fostering a culture of safety and excellence in the laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the inherent hazards associated with 1-(Methoxymethyl)-4-nitrobenzene is crucial. This compound belongs to the nitroaromatic family, which is recognized for its potential toxicity and reactivity.

Key Hazards:

  • Toxicity: 1-(Methoxymethyl)-4-nitrobenzene is classified as harmful if swallowed (H302).[1] Ingestion can lead to adverse health effects.

  • Reactivity: Nitroaromatic compounds can be reactive and potentially explosive under certain conditions, especially when mixed with strong oxidizing or reducing agents. Mixtures of nitric acid with nitroaromatic compounds can possess high explosive properties.

  • Environmental Hazard: Improper disposal can lead to environmental contamination. Nitroaromatic compounds can be persistent in the environment and may be toxic to aquatic life.

A comprehensive risk assessment should be conducted before commencing any work that will generate 1-(Methoxymethyl)-4-nitrobenzene waste. This assessment must consider the quantities being used, the potential for exposure, and the appropriate control measures.

Prerequisite Safety Measures: Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified, the following safety measures are mandatory when handling 1-(Methoxymethyl)-4-nitrobenzene and its waste.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Nitrile or other chemically resistant gloves should be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat is essential to protect against splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary.

Engineering Controls:

  • Fume Hood: All handling of 1-(Methoxymethyl)-4-nitrobenzene, including weighing, transferring, and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order.

Waste Segregation and Collection: A Critical First Step

Proper segregation of chemical waste at the point of generation is fundamental to safe and compliant disposal.

Waste Container Requirements:

  • Use a dedicated, chemically compatible, and clearly labeled waste container for 1-(Methoxymethyl)-4-nitrobenzene waste.

  • The container must be in good condition, with a secure, tight-fitting lid to prevent spills and the release of vapors.

  • The container must be labeled with the full chemical name, "1-(Methoxymethyl)-4-nitrobenzene," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity).

Incompatible Chemicals:

It is imperative to avoid mixing 1-(Methoxymethyl)-4-nitrobenzene waste with incompatible chemicals. This includes, but is not limited to:

  • Strong Oxidizing Agents (e.g., nitric acid, perchloric acid, peroxides)

  • Strong Reducing Agents

  • Strong Bases

Mixing with these substances can lead to violent reactions, including the potential for fire or explosion.

Step-by-Step Disposal Protocol for 1-(Methoxymethyl)-4-nitrobenzene

The following protocol outlines the procedural steps for the safe disposal of small quantities of 1-(Methoxymethyl)-4-nitrobenzene typically generated in a research laboratory setting.

Step 1: Waste Collection

  • Carefully transfer the 1-(Methoxymethyl)-4-nitrobenzene waste into the designated and labeled waste container within a chemical fume hood.

  • If the waste is in a solid form, use a dedicated scoop or spatula for the transfer to avoid contamination.

  • If the waste is in a solution, pour it carefully into the waste container, avoiding splashes.

  • Ensure the exterior of the waste container remains clean and free of contamination.

Step 2: Container Management

  • Keep the waste container securely closed when not in use.

  • Store the waste container in a designated, well-ventilated secondary containment bin or tray to contain any potential leaks.

  • The storage area should be away from sources of heat, ignition, and incompatible chemicals.

Step 3: Final Disposal

  • Once the waste container is full or is no longer needed, it must be disposed of through your institution's hazardous waste management program.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest or online request form.

  • Do not, under any circumstances, dispose of 1-(Methoxymethyl)-4-nitrobenzene down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant safety hazard.

The overarching principle for the disposal of 1-(Methoxymethyl)-4-nitrobenzene is to "dispose of contents/container to an approved waste disposal plant".[2] Your institution's environmental health and safety (EHS) department will have established procedures with certified hazardous waste vendors to ensure compliant disposal.

Spill Management: Preparedness and Response

In the event of a spill of 1-(Methoxymethyl)-4-nitrobenzene, immediate and appropriate action is required to minimize exposure and environmental contamination.

For a Small Spill (manageable by laboratory personnel):

  • Alert others: Immediately notify colleagues in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • Don appropriate PPE: This includes, at a minimum, safety goggles, gloves, and a lab coat.

  • Contain the spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.

  • Clean up: Carefully collect the absorbed material and any contaminated debris and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of waste: The collected spill debris must be disposed of as hazardous waste.

For a Large Spill (beyond the capabilities of laboratory personnel):

  • Evacuate the area immediately.

  • Activate the nearest fire alarm if there is a fire or explosion risk.

  • Contact your institution's emergency response team or EHS department from a safe location.

  • Provide them with as much information as possible about the spilled chemical and the situation.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(Methoxymethyl)-4-nitrobenzene.

DisposalWorkflow start Generation of 1-(Methoxymethyl)-4-nitrobenzene Waste assess_hazards Assess Hazards: - Toxicity (H302) - Reactivity - Environmental start->assess_hazards ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat assess_hazards->ppe segregate Segregate Waste: - Dedicated, Labeled Container - Avoid Incompatibles ppe->segregate collect Collect Waste in Fume Hood segregate->collect store Store Securely: - Closed Container - Secondary Containment collect->store spill Spill Occurs collect->spill Potential dispose Arrange for Disposal via Institutional EHS store->dispose end Compliant Disposal dispose->end small_spill Small Spill: - Alert, Contain, Clean - Dispose of Debris as Hazardous Waste spill->small_spill Is it small? large_spill Large Spill: - Evacuate - Call Emergency Response spill->large_spill Is it large? small_spill->store large_spill->end

Caption: Decision workflow for the safe disposal of 1-(Methoxymethyl)-4-nitrobenzene.

References

  • PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(Methoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As researchers and scientists at the forefront of drug development, our work inherently involves navigating the complexities of novel chemical entities. 1-(Methoxymethyl)-4-nitrobenzene, a substituted nitroaromatic compound, presents a unique set of handling challenges that demand a meticulous and informed approach to safety. This guide, compiled by our senior application scientists, moves beyond generic protocols to provide a deep, scientifically-grounded framework for the safe and effective use of this compound. Our commitment is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Hazard Profile: Understanding the "Why" Behind the Precautions

While a comprehensive, peer-reviewed toxicological profile for 1-(Methoxymethyl)-4-nitrobenzene is not extensively documented in publicly accessible literature, its structural class—nitroaromatic compounds—provides a strong basis for anticipating its primary hazards. Data from suppliers and analogous compounds indicate that 1-(Methoxymethyl)-4-nitrobenzene is classified under the Globally Harmonized System (GHS) with at least one significant hazard.[1]

Key Hazard Statement:

  • H302: Harmful if swallowed. [1]

This classification necessitates careful handling to prevent accidental ingestion. However, the risks associated with nitroaromatic compounds often extend beyond acute oral toxicity. Many compounds in this class are known to cause skin and eye irritation, and some have been linked to more severe chronic effects, including potential carcinogenicity and reproductive toxicity.[2] For instance, the related compound 1-methoxy-4-nitrobenzene is suspected of causing cancer.[2] Therefore, a conservative approach that mitigates all potential routes of exposure is paramount.

Anticipated Hazards Based on Chemical Class:

Hazard CategoryPotential EffectsRationale
Acute Oral Toxicity Harmful if swallowed.GHS classification for 1-(Methoxymethyl)-4-nitrobenzene.[1]
Skin Irritation/Sensitization May cause skin irritation or an allergic skin reaction upon repeated contact.A common characteristic of substituted nitrobenzenes.[3]
Eye Irritation May cause serious eye irritation.Many aromatic nitro compounds are irritants.
Inhalation Toxicity May cause respiratory tract irritation.While the volatility of this compound may be low, inhalation of dusts or aerosols should be avoided.
Chronic Toxicity Suspected of causing cancer and may have other long-term organ effects.Based on data for structurally related nitroaromatic compounds.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple box-checking but a risk-based decision-making process. The following recommendations are based on a comprehensive assessment of the potential hazards associated with 1-(Methoxymethyl)-4-nitrobenzene.

Core PPE Ensemble:
  • Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. It is crucial to double-glove, especially when handling larger quantities or during procedures with a high risk of splashing. Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. When there is a significant risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[4]

  • Body Protection: A flame-resistant laboratory coat is the minimum requirement. For procedures with a higher risk of exposure, a chemically resistant apron or coveralls should be worn over the lab coat.[5]

  • Footwear: Fully enclosed, chemically resistant footwear is required in any area where this compound is handled.[5]

Respiratory Protection:

The need for respiratory protection is dictated by the specific procedure and the potential for generating airborne particles or aerosols.

  • For low-dust-generating activities: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • For activities with a high potential for aerosol or dust generation: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) should be used. Fit testing of the respirator is essential to ensure a proper seal.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_controls Engineering & Work Practice Controls Start Handling 1-(Methoxymethyl)-4-nitrobenzene Assess_Exposure Assess Potential for Splash, Dust, or Aerosol Generation Start->Assess_Exposure Core_PPE Mandatory Core PPE: - Double Nitrile/Neoprene Gloves - Chemical Safety Goggles - FR Lab Coat - Closed-toe Shoes Assess_Exposure->Core_PPE Fume_Hood Work in a Certified Chemical Fume Hood Core_PPE->Fume_Hood Face_Shield Add Face Shield Chem_Suit Consider Chemical Resistant Apron/Coveralls Respirator Use NIOSH-approved Respirator (Organic Vapor/P100 Cartridge) High_Risk_Procedure High-Risk Procedure: - Large Quantities - Vigorous Agitation - Heating Fume_Hood->High_Risk_Procedure High_Risk_Procedure->Face_Shield Splash Risk High_Risk_Procedure->Chem_Suit High Contamination Risk High_Risk_Procedure->Respirator Aerosol/Dust Risk

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.